molecular formula C8H7FO3 B139930 2-Fluoro-6-methoxybenzoic acid CAS No. 137654-21-8

2-Fluoro-6-methoxybenzoic acid

货号: B139930
CAS 编号: 137654-21-8
分子量: 170.14 g/mol
InChI 键: XLNQGZLCGVLNMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-6-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQGZLCGVLNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372014
Record name 2-Fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137654-21-8
Record name 2-Fluoro-6-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137654-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzoic Acid for Advanced R&D

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms can profoundly influence the biological and physical properties of a molecule. This compound (CAS Number: 137654-21-8 ) has emerged as a crucial structural motif and a high-value intermediate for the development of novel therapeutics and complex organic molecules.[1][2] Its utility stems from the unique interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, positioned ortho to the carboxylic acid. This arrangement provides a chemically versatile scaffold for constructing advanced pharmaceutical ingredients (APIs).[1][3]

This guide offers a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis logic, key applications, and best practices for its handling and use in a research and development setting. The insights provided are grounded in established chemical principles and are intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is typically supplied as a high-purity, crystalline solid, ensuring reproducibility in sensitive synthetic protocols.[1][4]

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 137654-21-8 [5]
Molecular Formula C₈H₇FO₃ [4][5]
Molecular Weight 170.14 g/mol [4][5]
Appearance White to light yellow/off-white powder or crystal [4]
Melting Point 89 - 94 °C
Boiling Point ~259 - 279.7 °C
Density ~1.31 g/cm³
Purity Typically ≥98.0% [1][4]
IUPAC Name This compound [5]
Common Synonyms 6-Fluoro-o-anisic acid, 6-Fluoro-2-anisoic acid [4][5]

| SMILES | COC1=C(C(=CC=C1)F)C(=O)O |[5] |

Rationale-Driven Synthesis Pathway

The synthesis of this compound can be approached through several routes. A common strategy involves the transformation of a readily available precursor like 2,6-dichlorobenzoic acid. This pathway is illustrative of the logic employed in multi-step organic synthesis, where each step is chosen to achieve a specific chemical transformation with high selectivity and yield.

The causality behind this choice of starting material lies in its pre-functionalized aromatic ring. The two chlorine atoms provide reactive sites for nucleophilic aromatic substitution (SNAᵣ), a powerful reaction for introducing functionalities onto an aromatic core.

Synthesis_Workflow cluster_reagents A 2,6-Dichlorobenzoic Acid B Step 1: Selective Methoxylation A->B NaOCH₃, CuI (catalyst) High-temperature SNAᵣ C Intermediate: 2-Chloro-6-methoxybenzoic acid B->C D Step 2: Nucleophilic Fluorination C->D KF, High boiling point aprotic polar solvent (e.g., DMSO) E Final Product: this compound D->E R1 Sodium Methoxide (NaOCH₃) Copper(I) Iodide (CuI) R2 Potassium Fluoride (KF) Dimethyl Sulfoxide (DMSO) Application_Flow Start This compound (Building Block) Step1 Amide Coupling Start->Step1 Amine, Coupling Agent (e.g., HATU, EDC) Step2 Cyclization / Further Functionalization Step1->Step2 API Active Pharmaceutical Ingredient (API) Step2->API

Caption: Role as a building block in API synthesis.

Experimental Protocol: Amide Bond Formation

A frequent and fundamental transformation involving this compound is its conversion to an amide. This reaction is central to the construction of many APIs. The following is a representative, field-proven protocol.

Objective: To synthesize N-benzyl-2-fluoro-6-methoxybenzamide.
Materials:
  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. The choice of DMF is due to its excellent solvating power for polar reactants and its high boiling point.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the coupling reaction, driving the reaction to completion.

  • Coupling Agent: Add the coupling agent, HATU, to the mixture and stir for 10-15 minutes at room temperature. Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

  • Amine Addition: Slowly add benzylamine to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

This protocol is a representative example and may require optimization for specific substrates and scales.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 2: GHS Hazard Information

Hazard Class Statement GHS Code Source(s)
Skin Corrosion/Irritation Causes skin irritation H315 [5]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [5]
Acute Toxicity, Oral Harmful if swallowed H302 [5]

| STOT - Single Exposure | May cause respiratory irritation | H335 | [6]|

Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6][7]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7]* Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water. [8]

Storage Recommendations:
  • Container: Store in a tightly closed container to prevent moisture absorption and contamination. [7]* Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials. [8]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical R&D. Its carefully arranged functional groups offer a powerful handle for medicinal chemists to fine-tune molecular properties, addressing key challenges in drug design such as metabolic stability and target affinity. [9]A deep understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemcasts. (n.d.). This compound (CAS 137654-21-8) Properties.
  • Pharmazone. (2025). This compound: A Key Pharmaceutical Intermediate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
  • Angene Chemical. (2021). Safety Data Sheet - 2-Fluoro-4-Methylbenzoic Acid.
  • Zhdankin, V. V., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 184-195. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
  • Pharmazone. (2026). 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications.

Sources

2-Fluoro-6-methoxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzoic Acid: A Cornerstone in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, this compound (CAS No. 137654-21-8) has emerged as a compound of significant interest. Its unique trifecta of functional groups—a carboxylic acid, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—positioned in a specific ortho, ortho-substitution pattern on a benzene ring, confers a desirable combination of reactivity and physicochemical properties.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of this compound, from its fundamental properties to its critical applications as a pharmaceutical intermediate. We will delve into the rationale behind its utility in drug design, explore its synthesis and reactivity, and present a standardized workflow for its analytical characterization, thereby furnishing a complete portrait of this versatile synthetic tool.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in chemical reactions, its solubility, and its handling requirements. The key properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 170.14 g/mol [1][2][3]
Molecular Formula C₈H₇FO₃[1][2][3]
CAS Number 137654-21-8[1][3]
Appearance White to off-white/pale lemon solid powder[1]
Melting Point 89-93 °C
Boiling Point ~259 °C at 760 mmHg
IUPAC Name This compound[2]
Synonyms 6-Fluoro-o-anisic acid, 2-Carboxy-3-fluoroanisole[1]
Purity Typically ≥98.0%[1][4]

The Strategic Role of Ortho-Fluoro and Methoxy Groups in Drug Design

The specific substitution pattern of this compound is not accidental; it is a deliberate design element leveraged by medicinal chemists to fine-tune molecular properties.

  • Fluorine's Influence : The introduction of a fluorine atom is a well-established strategy in drug discovery.[5] Its high electronegativity can alter the acidity of the neighboring carboxylic acid, influence hydrogen bonding patterns, and block sites of metabolic degradation. The strong carbon-fluorine bond can enhance the metabolic stability of a drug candidate, thereby increasing its half-life and bioavailability.[5]

  • Methoxy Group's Contribution : The methoxy group, being an electron-donating group, modulates the electronic properties of the aromatic ring. It can influence the molecule's conformation and binding interactions with target proteins. In concert with the fluorine atom, it creates a unique electronic and steric environment that can be exploited to achieve high target affinity and selectivity.

This dual-functionality makes the scaffold a versatile starting point for creating complex molecules with tailored pharmacological profiles.[6] Its structure allows for precise chemical modifications, making it a favored choice for intricate organic syntheses aimed at developing new active pharmaceutical ingredients (APIs).[6][7]

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of a range of pharmaceutical compounds. Its reactivity makes it a valuable component for building complex molecular architectures.[4]

  • API Synthesis : It serves as a fundamental building block for APIs across various therapeutic areas. Its structure is a key component in the synthesis of benzopyrrolidine and imidazopyridine drug families, which are frameworks for developing novel therapeutics.[4]

  • Drug Discovery : In the early stages of drug discovery, this compound provides a reliable scaffold for exploring new chemical entities. It facilitates the creation of compound libraries for screening against biological targets, enabling the identification of new drug candidates with potential therapeutic benefits.[4]

  • Organic Synthesis : Beyond direct pharmaceutical applications, its chemical handles—the carboxylic acid, activated aromatic ring, and methoxy group—are leveraged in multi-step organic syntheses to produce a wide array of fine and specialty chemicals.[7]

Synthesis and Reactivity

While several synthetic routes to this compound exist, a common conceptual approach involves the introduction of the fluorine atom onto a pre-existing benzoic acid derivative. One general and powerful method for synthesizing 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones.[8] This modern approach offers a pathway to fluorinated aromatics that can be adapted for various substrates.

The reactivity of this compound is governed by its functional groups:

  • Carboxylic Acid : Undergoes typical reactions such as esterification, amide bond formation, and reduction to an alcohol. This is often the primary site for coupling the fragment to other parts of a target molecule.

  • Aromatic Ring : The ring is activated by the methoxy group and deactivated by the fluoro and carboxyl groups. It can undergo electrophilic aromatic substitution, though the positions are directed by the existing substituents.

  • Ortho-Lithiation : The acidity of the proton between the fluoro and methoxy groups allows for directed ortho-metalation, providing a powerful tool for further functionalization at that specific position.

Analytical Workflow for Quality Control

Ensuring the identity, purity, and quality of a pharmaceutical intermediate is a non-negotiable aspect of drug development. A robust analytical workflow provides a self-validating system that guarantees the material meets stringent specifications before being used in subsequent synthetic steps.

QC_Workflow cluster_0 1. Sample Reception & Documentation cluster_1 2. Identity Verification cluster_2 3. Purity & Impurity Profiling cluster_3 4. Final Disposition start Receive Raw Material doc Log Batch Number & COA start->doc ftir FT-IR Spectroscopy doc->ftir nmr ¹H & ¹⁹F NMR Spectroscopy ftir->nmr ms Mass Spectrometry (MS) nmr->ms hplc HPLC-UV for Purity (%) ms->hplc gcms GC-MS for Volatile Impurities hplc->gcms decision Compare to Specification gcms->decision pass Release for Synthesis decision->pass Pass fail Reject Batch decision->fail Fail

Caption: Quality Control workflow for this compound.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Objective: To quantify the purity of a sample of this compound by HPLC with UV detection.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte should be less than 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard solution, and then the sample solution.

  • Data Processing: Integrate the peaks in all chromatograms. Calculate the purity of the sample by area percent normalization.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

6. Trustworthiness and Self-Validation: This protocol is self-validating through the system suitability test, which ensures the chromatographic system is performing correctly before sample analysis. The use of a certified reference standard provides a benchmark for identity and quantification. Comparing the results against a pre-defined specification (e.g., Purity ≥ 98.0%) determines batch acceptance.[1][4]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its carefully arranged functional groups provide a robust and versatile platform for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. For researchers and developers, a profound understanding of its properties, reactivity, and analytical characterization is essential for leveraging its full potential. As the quest for novel and more effective drugs continues, the role of such pivotal building blocks will undoubtedly remain central to innovation in medicine and chemistry.

References

  • PubChem. This compound | C8H7FO3 | CID 2737360.
  • Chemcasts. This compound (CAS 137654-21-8) Properties | Density, Cp, Viscosity.
  • Exploring this compound: A Key Pharmaceutical Intermediate. [Source for physical properties like density and boiling point range].
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality this compound: A Guide for Researchers.
  • Analytical Method Summaries. [General source for analytical chemistry methods].
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications.

Sources

A Technical Guide to the Physical Properties of 2-Fluoro-6-methoxybenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-6-methoxybenzoic acid, a substituted aromatic carboxylic acid, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a fluorine atom and a methoxy group ortho to the carboxylic acid function, imparts a distinct combination of steric and electronic properties. These characteristics are leveraged by researchers in the design of complex molecular architectures, particularly in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of the electron-withdrawing fluorine and electron-donating methoxy groups creates a nuanced electronic environment that influences molecular interactions, reactivity, and ultimately, the biological activity of derivative compounds.

This guide provides an in-depth exploration of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind these properties and furnishes field-proven experimental protocols for their validation. This self-validating approach ensures that researchers can confidently characterize this versatile compound, forming a reliable foundation for its application in complex synthetic pathways and drug discovery programs.[1]

Compound Identification and Core Characteristics

A precise understanding of a compound begins with its unambiguous identification. The following table summarizes the key identifiers and fundamental properties of this compound.

IdentifierValueSource(s)
Chemical Name This compound[2]
Synonyms 6-Fluoro-o-anisic acid, 6-Fluoro-2-methoxybenzoic acid[3]
CAS Number 137654-21-8
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol [4]
Appearance White to off-white or pale lemon solid/crystalline powder[3]

Key Physical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, from reaction setups to purification and formulation.

Physical PropertyValueSource(s)
Melting Point 89 - 94 °C[4][5]
Boiling Point 259 - 279.7 °C (at 760 mmHg)[4]
Density ~1.31 - 1.42 g/cm³[5]

The melting point is a crucial indicator of purity. A sharp melting range, as cited by suppliers, suggests a high degree of purity.[3] Impurities typically lead to a depression and broadening of the melting point range. The relatively high boiling point is characteristic of aromatic carboxylic acids, which can form strong intermolecular hydrogen bonds.

Solubility Profile and Acidity (pKa)

Solubility

Quantitative solubility data for this compound is not extensively published. However, based on its structure and qualitative reports, a solubility profile can be inferred. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents, while the benzene ring provides lipophilic character.

  • Protic Solvents: It is reported to be soluble in methanol. Its solubility in water is expected to be low, a common characteristic for benzoic acid derivatives.[6] The presence of the polar fluorine and methoxy groups may slightly enhance aqueous solubility compared to unsubstituted benzoic acid.

  • Aprotic Solvents: It is expected to show good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF), which are commonly used in organic synthesis.

The determination of precise solubility is essential for drug development, influencing factors like dissolution rate and bioavailability. A standardized protocol for its determination is provided in the subsequent section.

Acidity and pKa
  • Benzoic Acid (Reference): The pKa of benzoic acid is approximately 4.2.

  • Inductive and Resonance Effects:

    • The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (benzoate) and thus increases acidity (lowers the pKa).

    • The methoxy group , also at an ortho-position, exerts a -I effect due to the oxygen's electronegativity but also a significant electron-donating resonance effect (+R). The +R effect destabilizes the carboxylate anion, tending to decrease acidity (raise the pKa).

Given the competing effects, the pKa of this compound is likely to be close to that of benzoic acid, potentially slightly more acidic due to the powerful inductive effect of the ortho-fluoro substituent. Computational studies on substituted benzoic acids support the nuanced interplay of these effects in determining the final pKa.[7] For any research where the ionization state is critical (e.g., physiological buffers, liquid chromatography method development), experimental determination of the pKa is imperative.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The expected ¹H NMR spectrum would feature a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (~6.8-7.5 ppm). The carboxylic acid proton (-COOH) would be a broad singlet at a downfield chemical shift, typically >10 ppm, and its presence can be confirmed by D₂O exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show 8 distinct carbon signals. The carboxyl carbon (C=O) would be the most downfield signal (>165 ppm). The carbon attached to the fluorine would show a large one-bond C-F coupling constant. The methoxy carbon would appear around 55-60 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[2] A strong, sharp C=O (carbonyl) stretching vibration is expected around 1700 cm⁻¹.[2] C-O stretching for the ether and C-F stretching bands would also be present in the fingerprint region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 170.14).[8] Common fragmentation patterns would include the loss of -OH and -COOH groups.

Experimental Protocols for Core Property Validation

To ensure trustworthiness and reproducibility, the following protocols outline standard methodologies for determining the key physical properties discussed.

Protocol 1: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15 °C/min) to find a rough range.

  • Accurate Determination: For a precise measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂. A pure compound will have a sharp range of ≤ 1 °C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Dry & Powder Sample Load Load Capillary (2-3mm) Prep->Load Apparatus Insert into Apparatus Load->Apparatus Heat Heat Slowly (1-2°C/min) Apparatus->Heat Record Record T_start & T_end Heat->Record Result Melting Point Range Record->Result Report Range

Caption: Workflow for Melting Point Determination.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility in a given solvent at a specific temperature, a gold standard in pharmaceutical sciences.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, airtight container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial.

  • Equilibration: Place the container in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to prevent any solid particles from being collected.

  • Quantification: Accurately dilute the filtered saturated solution with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

SolubilityWorkflow Mix Add Excess Solid to Solvent Equilibrate Agitate at Const. Temp (24-48h) Mix->Equilibrate Separate Filter Supernatant (0.22 µm filter) Equilibrate->Separate Analyze Quantify by HPLC Separate->Analyze Result Solubility (mg/mL) Analyze->Result

Caption: Shake-Flask Method for Solubility.

Protocol 3: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant of an acid or base.

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol if aqueous solubility is low. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the dissolved acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Plotting: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination:

    • Identify the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape).

    • Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

pKaWorkflow cluster_setup Setup cluster_analysis Analysis Prep Prepare Acid Solution & Standardized Base (NaOH) Titrate Titrate Acid with Base, Record pH vs. Volume Prep->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Plot Plot pH vs. Volume of Titrant Titrate->Plot Equiv Find Equivalence Point Plot->Equiv HalfEquiv Find Half-Equivalence Point Equiv->HalfEquiv pKa pH at Half-Equivalence = pKa HalfEquiv->pKa Result pKa Value pKa->Result

Caption: Potentiometric Titration for pKa.

Applications in Research and Development

The utility of this compound is primarily as a versatile intermediate. The fluorine atom can enhance metabolic stability and modulate the basicity of nearby functional groups in a final drug molecule, while the overall scaffold provides a rigid framework for building more complex structures. Its application is critical in the synthesis of APIs where fine-tuning of electronic and pharmacokinetic properties is essential for achieving desired therapeutic outcomes.[1]

Safety and Handling

According to available safety data, this compound is classified as an irritant.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Store in a cool, dry place with the container tightly closed.[4]

Conclusion

This compound is a compound of significant value to the scientific research community. A thorough understanding of its physical properties—melting point, solubility, and acidity—is fundamental to its effective and safe utilization. This guide has provided a consolidated overview of these properties, grounded in available data and expert chemical principles. By coupling this information with robust, validated experimental protocols, researchers are empowered to independently verify these characteristics, ensuring data integrity and enhancing the reproducibility of their synthetic and developmental endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Angewandte Chemie International Edition. (2018).
  • Royal Society of Chemistry. (n.d.).
  • Chemcasts. (n.d.). This compound (CAS 137654-21-8) Properties.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
  • Monti, S., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers.

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8), a key intermediate in pharmaceutical synthesis.[1][2] Understanding the solubility of this compound is critical for its effective use in drug discovery and development, influencing aspects from reaction kinetics to formulation. This document synthesizes known physicochemical properties, presents a predicted solubility profile in a range of common laboratory solvents, and provides a detailed, field-proven protocol for the experimental determination of its solubility. The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity and practical applicability.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. This compound is a substituted benzoic acid with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 137654-21-8[1][2]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Melting Point 89-93 °CBiosynth, Echemi
Boiling Point 279.7 °C at 760 mmHgEchemi
Calculated logP 1.53250Echemi
Estimated pKa ~3.0 - 3.5Inferred from related structures[3][4][5]
Appearance White to off-white/pale lemon solid[2]

1.1. Rationale for Estimated pKa

  • Benzoic acid , as a reference, has a pKa of approximately 4.2.[4]

  • Fluorine is a strongly electron-withdrawing group due to its high electronegativity (inductive effect, -I). When placed on the benzene ring, it stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa). The pKa of 2-fluorobenzoic acid is 3.27, demonstrating this effect.[5]

  • The methoxy group (-OCH₃) has a dual electronic effect: it is electron-withdrawing inductively (-I) but electron-donating by resonance (+R). In the case of ortho-methoxybenzoic acid, the inductive effect and steric hindrance (the "ortho effect") lead to an increase in acidity, with a pKa of 4.09.[3][4]

For this compound, both substituents are in the ortho positions relative to the carboxylic acid. The strong electron-withdrawing inductive effect of the fluorine atom is expected to dominate, leading to a significant increase in acidity compared to benzoic acid. The methoxy group's inductive effect will further contribute to this, while its resonance effect might be sterically hindered. Therefore, a pKa value in the range of 3.0 to 3.5 is a reasonable estimate, making it a stronger acid than benzoic acid.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of a polar carboxylic acid group and a moderately polar methoxy group, combined with a relatively nonpolar fluorinated benzene ring, suggests that this compound will exhibit a varied solubility profile. The melting point of 89-93 °C indicates a stable crystal lattice, which will require significant energy to overcome during dissolution.

The following table provides a semi-quantitative prediction of the solubility of this compound in common laboratory solvents at ambient temperature.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water (pH 7), Methanol, EthanolLow (in neutral water), High (in alcohols)The carboxylic acid group can form hydrogen bonds with protic solvents. Solubility in water is expected to be low due to the nonpolar benzene ring but will increase significantly in alkaline solutions (pH > pKa) due to salt formation. High solubility is expected in alcohols due to hydrogen bonding and favorable dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The overall polarity of the molecule is compatible with these solvents.
Non-Polar Hexane, Toluene, Diethyl etherLow to MediumThe non-polar aromatic ring will have favorable interactions with these solvents. However, the polar carboxylic acid and methoxy groups will limit solubility, particularly in highly non-polar solvents like hexane. Diethyl ether, with its ability to act as a hydrogen bond acceptor, is expected to be a better solvent than hydrocarbons.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and that the analysis is accurate.

3.1. Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the filtrate is determined analytically.

3.2. Materials and Equipment

  • This compound (analytical grade)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

3.3. Step-by-Step Protocol

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be visually apparent throughout the experiment.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of undissolved solids.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by back-calculating from the diluted sample concentration.

3.4. Causality and Self-Validation

  • Why an excess of solid? To ensure that the solution becomes saturated and remains in equilibrium with the solid phase.

  • Why a long equilibration time? To ensure that the dissolution process has reached a true thermodynamic equilibrium. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Why temperature control? Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for reproducibility.

  • Why filtration? To ensure that the analyzed sample contains only the dissolved solute, preventing artificially high results from suspended microparticles.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 2-Fluoro-6- methoxybenzoic acid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation (24h) C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Measurement.

Diagram 2: Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound pKa pKa (Acidity) pKa->Solubility logP logP (Lipophilicity) logP->Solubility MP Melting Point (Crystal Lattice Energy) MP->Solubility Polarity Polarity Polarity->Solubility HBD H-Bonding (Donor/Acceptor) HBD->Solubility Temp Temperature Temp->Solubility pH pH (for aqueous solutions) pH->Solubility

Caption: Interplay of factors governing solubility.

Conclusion

While experimental quantitative data for the solubility of this compound is sparse, a robust understanding of its physicochemical properties allows for a reliable prediction of its solubility profile. This guide provides the foundational knowledge and a detailed experimental protocol for researchers to either work with these predictions or to generate precise solubility data in-house. Adherence to the principles of equilibrium and accurate quantification, as outlined in the shake-flask method, is paramount for obtaining high-quality, reproducible results that can confidently inform the drug development process.

References

  • Study Prep in Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar...
  • PubChem. (n.d.). This compound.

Sources

A Guide to the Spectroscopic Characterization of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1][2] Its chemical structure, featuring a fluorine atom and a methoxy group ortho to the carboxylic acid function, presents a unique substitution pattern that influences its chemical reactivity and spectroscopic properties. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering both experimental data where available and expert interpretation based on established principles of spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of novel chemical entities.

The strategic placement of the fluoro and methoxy groups is expected to significantly impact the electronic environment of the aromatic ring and the conformation of the carboxylic acid group, making a thorough spectroscopic analysis crucial for unambiguous structure elucidation and quality control.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is paramount before delving into its spectral data.

PropertyValueSource
Molecular Formula C₈H₇FO₃[3]
Molecular Weight 170.14 g/mol [2]
Melting Point 89-93 °C[1]
Boiling Point 259 °C
Appearance Off-white to pale lemon solid[4]

Below is a diagram illustrating the molecular structure of this compound with IUPAC numbering for the aromatic carbons, which will be referenced in the NMR section.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. For this compound (C₈H₇FO₃), the nominal molecular weight is 170.14 g/mol . Therefore, the molecular ion peak [M]⁺ should be observed at m/z 170 .

  • High-Resolution Mass Spectrometry (HRMS): For a more precise determination, the exact mass is calculated as 170.0379 Da.[3] This value is crucial for confirming the elemental composition.

Plausible Fragmentation Pathway

Electron ionization (EI) is a common high-energy ionization technique that leads to extensive fragmentation. The fragmentation of this compound is expected to proceed through characteristic losses of functional groups.

G M [M]⁺˙ m/z = 170 M_minus_OH [M-OH]⁺ m/z = 153 M->M_minus_OH - •OH M_minus_CH3 [M-CH₃]⁺ m/z = 155 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z = 139 M->M_minus_OCH3 - •OCH₃ M_minus_COOH [M-COOH]⁺ m/z = 125 M->M_minus_COOH - •COOH

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to a peak at m/z 153 .

  • Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group would result in a peak at m/z 155 .

  • Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 139 .

  • Loss of the carboxyl group (•COOH): Decarboxylation would produce a significant peak at m/z 125 .

Experimental Protocol: Acquiring a Mass Spectrum

For a compound like this compound, a standard procedure using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source would be appropriate.

  • Sample Preparation: Dissolve a small amount of the solid compound (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC inlet, which is typically heated to 250 °C.

  • Chromatographic Separation: Use a standard nonpolar capillary column (e.g., DB-5ms) with a temperature program, for instance, starting at 50 °C and ramping to 280 °C at 10 °C/min. Helium is used as the carrier gas.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF) analyzer and detected.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups.

Experimental IR Spectrum

An Attenuated Total Reflectance (ATR) IR spectrum has been reported for this compound.[3] The key absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongC=C aromatic ring stretches
~1250StrongC-O stretch (aryl ether)
~1100MediumC-F stretch

Source: Adapted from Bio-Rad Laboratories, Inc. as provided by PubChem.[3]

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

  • O-H Stretch: The very broad absorption in the 3000-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. In the solid state, benzoic acids typically form dimers through hydrogen bonding between their carboxyl groups.

  • C=O Stretch: The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The position of this band can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.

  • Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are typical for C=C stretching vibrations within the benzene ring.

  • C-O and C-F Stretches: The strong band around 1250 cm⁻¹ is consistent with the asymmetric C-O-C stretch of the aryl ether (methoxy group). The C-F stretch is expected in the 1100 cm⁻¹ region.

Experimental Protocol: Acquiring an ATR-IR Spectrum

ATR-IR is a convenient technique for solid samples that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, clean the crystal thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Although experimental spectra are not publicly available, a detailed prediction is provided below based on established principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1HCOOHThe acidic proton is typically downfield and often broad due to exchange.
~7.4-7.6Triplet1HH4Coupled to H3 and H5 (if present, which it is not). In this case, it is coupled to H3 and H5, which are adjacent. The fluorine at C2 will also cause some coupling.
~6.8-7.0Doublet of doublets1HH3Coupled to H4 and the fluorine at C2.
~6.7-6.9Doublet of doublets1HH5Coupled to H4 and potentially a small long-range coupling to fluorine.
~3.9Singlet3HOCH₃Methoxy protons are shielded and appear as a singlet as there are no adjacent protons.

Note: Predicted shifts are in CDCl₃ and are estimates. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170C7 (COOH)The carbonyl carbon of a carboxylic acid is highly deshielded.
~158-162 (d)C2 (C-F)The carbon directly attached to the highly electronegative fluorine atom will be downfield and will appear as a doublet due to one-bond C-F coupling.
~155-159C6 (C-O)The carbon attached to the oxygen of the methoxy group is also significantly deshielded.
~132-135C4Aromatic CH carbon.
~115-120C1The carbon bearing the carboxylic acid group.
~110-115 (d)C3This carbon is ortho to the fluorine, and its chemical shift will be affected. It will show a two-bond C-F coupling.
~105-110C5This carbon is para to the fluorine and ortho to the methoxy group, leading to increased shielding.
~56C8 (OCH₃)The aliphatic carbon of the methoxy group is significantly shielded compared to the aromatic carbons.

Note: (d) indicates a doublet due to C-F coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.

  • Chemical Shift: For an aryl fluoride, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃. The presence of ortho and para electron-donating groups (methoxy and carboxylic acid) will influence the exact position.

  • Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It is expected to be a multiplet due to coupling with the ortho proton (H3) and the meta proton (H4).

Experimental Protocol: Acquiring NMR Spectra

High-quality NMR spectra can be obtained using a standard NMR spectrometer (e.g., 400 MHz).

G start Start: Solid Sample dissolve Dissolve ~10-20 mg in ~0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Insert into NMR spectrometer transfer->instrument tune Tune and shim the probe instrument->tune acquire_H1 Acquire ¹H spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C{¹H} spectrum acquire_H1->acquire_C13 acquire_F19 Acquire ¹⁹F spectrum acquire_C13->acquire_F19 process Process data (FT, phase correction, baseline correction, integration) acquire_F19->process end End: Interpreted Spectra process->end

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. A relaxation delay of 1-2 seconds and 8-16 scans will usually provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed for quantitative analysis, although this is not typical for routine characterization.

  • ¹⁹F NMR Acquisition: A simple one-pulse experiment is used. ¹⁹F is a highly sensitive nucleus, so a small number of scans is usually sufficient.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While experimental NMR and MS data are not widely published, a detailed analysis of the molecular structure allows for robust predictions of the expected spectral features. The experimental IR spectrum strongly supports the presence of the key functional groups. This guide provides the necessary framework for researchers to acquire, interpret, and validate the spectroscopic data for this compound, ensuring its structural integrity in research and development settings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604).
  • Chemcasts. (n.d.). This compound Properties vs Temperature.
  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.
  • National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Chemcasts. (n.d.). This compound (CAS 137654-21-8) Properties.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • NIST. (n.d.). 2,6-Difluorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid.

Sources

synthesis of 2-Fluoro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzoic Acid

Introduction

This compound, a white to off-white crystalline solid (CAS No. 137654-21-8), is a highly valuable substituted aromatic carboxylic acid. Its unique trifunctional structure—featuring a carboxylic acid, a methoxy group, and a fluorine atom in a specific ortho, ortho-arrangement—makes it a crucial building block and key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The precise placement of these functional groups allows for intricate molecular modifications, making it a favored component in drug discovery and development for creating novel therapeutic agents.[1][2]

This guide provides a comprehensive technical overview of the primary and most effective methods for synthesizing this compound. Moving beyond simple procedural lists, this document delves into the causality behind strategic synthetic choices, offering field-proven insights into reaction mechanisms, protocol optimization, and critical safety procedures. It is designed for researchers, chemists, and drug development professionals who require a robust and reliable understanding of how to prepare this important compound.

Chapter 1: Strategic Synthesis Design & Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis. For this compound, two primary disconnection strategies emerge, each suggesting a distinct forward-synthetic approach.

  • C-C Bond Formation (Carboxylation): The most direct approach involves disconnecting the C-C bond between the aromatic ring and the carboxyl group. This strategy identifies an aryl anion (or equivalent) synthon derived from 3-fluoroanisole, which can be carboxylated using a C1 electrophile like carbon dioxide. This pathway is highly attractive due to its convergence and efficiency.

  • Functional Group Interconversion (Oxidation): An alternative strategy involves disconnecting the C-O bonds of the carboxyl group, tracing it back to a methyl group. This suggests a forward synthesis based on the oxidation of a 2-fluoro-6-methoxytoluene precursor.

The following diagram illustrates these primary retrosynthetic pathways.

G cluster_0 Strategy 1: Carboxylation cluster_1 Strategy 2: Oxidation product This compound anion Aryl Anion Synthon product->anion toluene 2-Fluoro-6-methoxytoluene product->toluene FGI (Oxidation) 3-fluoroanisole 3-fluoroanisole anion->3-fluoroanisole Precursor reagent1 Carbon Dioxide (CO2)

Caption: Retrosynthetic analysis of this compound.

While both strategies are viable, the carboxylation of an organometallic intermediate derived from 3-fluoroanisole offers superior regiochemical control and is generally considered the more elegant and efficient approach. This guide will focus primarily on this method, known as Directed ortho-Metalation (DoM), while presenting the oxidation route as a functional alternative.

Chapter 2: The Preferred Route: Synthesis via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique that leverages a heteroatom-containing functional group on an aromatic ring to direct a strong base to deprotonate the adjacent ortho-position with high regioselectivity.[3][4] This method circumvents the mixture of ortho- and para-isomers often seen in classical electrophilic aromatic substitution.

Principle & Rationale: Why DoM Excels for this Synthesis

The starting material for this route is 3-fluoroanisole. The choice of this substrate is strategic for several reasons:

  • Directing Metalation Group (DMG): The methoxy (-OCH₃) group is an excellent DMG. Its oxygen atom acts as a Lewis base, coordinating to the Lewis acidic lithium of an organolithium base (e.g., n-butyllithium).[3][5] This coordination pre-positions the base in close proximity to the C2 proton, dramatically increasing the rate of ortho-deprotonation.

  • Substituent-Accelerated Acidity: The fluorine atom at C3, while only a moderate DMG itself, exerts a strong electron-withdrawing inductive effect. This effect significantly increases the kinetic and thermodynamic acidity of the adjacent C2 proton, further favoring deprotonation at this specific site over any other position on the ring.

  • Convergent Carboxylation: The resulting ortho-lithiated intermediate is a potent nucleophile that reacts efficiently with carbon dioxide (in the form of dry ice) to form a stable lithium carboxylate salt.[6] A simple acidic workup then yields the desired carboxylic acid.

This combination of a powerful directing group and inductive activation makes the DoM of 3-fluoroanisole a highly reliable and regiochemically unambiguous route to the target molecule.

Reaction Mechanism

The mechanism proceeds through three key stages: directed lithiation, nucleophilic attack on CO₂, and acidic workup.

G cluster_mech DoM Mechanism start 3-Fluoroanisole intermediate1 Coordinated Complex start->intermediate1 + n-BuLi intermediate2 ortho-Lithiated Species start->intermediate2 1. n-BuLi, THF, -78 °C nBuLi n-BuLi intermediate1->intermediate2 Deprotonation intermediate3 Lithium Carboxylate intermediate2->intermediate3 + CO₂ intermediate2->intermediate3 2. CO₂(s) CO2 CO₂ (Dry Ice) product This compound intermediate3->product + H₃O⁺ intermediate3->product 3. HCl(aq) H3O H₃O⁺ (Workup)

Caption: Mechanism of this compound synthesis via DoM.

Detailed Experimental Protocol: DoM of 3-Fluoroanisole

This protocol must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. All reagents are highly sensitive to moisture and air.

Reagents & Equipment:

  • 3-Fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, gas inlet/outlet, magnetic stirrer, low-temperature thermometer, cryocooler or dry ice/acetone bath.

Procedure:

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a gas inlet connected to an inert gas line with a bubbler outlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.

  • Initial Charging: To the flask, add 3-fluoroanisole (1.0 eq) and anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a slight color change.

  • Carboxylation: Crush dry ice into small pieces and add a large excess (approx. 5-10 eq) directly to the reaction mixture in one portion, causing vigorous gas evolution. Caution: This step is highly exothermic and releases CO₂ gas; ensure adequate ventilation and do not seal the vessel.[7][8]

  • Quenching & Workup: Allow the mixture to slowly warm to room temperature. The slurry will become a clear or slightly cloudy solution. Quench the reaction by slowly adding water, followed by concentrated HCl until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash them with water, followed by saturated brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure this compound.

Process Parameters & Optimization
ParameterTypical RangeRationale & Impact on Yield/Purity
Temperature -78 °C to -70 °CCritical. Higher temperatures can lead to side reactions, including decomposition of the organolithium species and loss of regioselectivity. Maintaining a low temperature is essential for high yield.[4]
n-BuLi Equivalents 1.05 - 1.2 eqA slight excess ensures complete deprotonation of the starting material. A large excess can lead to undesired side reactions with the product or solvent.
Reaction Time 1 - 2 hoursSufficient time must be allowed for complete lithiation. Progress can be monitored by quenching small aliquots and analyzing by GC-MS if necessary.
Solvent Anhydrous THFTHF is essential for solvating the organolithium species. The presence of water will rapidly quench the n-BuLi and the lithiated intermediate, terminating the reaction.[9]
Mandatory Safety Protocols

Handling n-Butyllithium:

  • Pyrophoric Hazard: n-BuLi is pyrophoric and can ignite spontaneously on contact with air or moisture.[10][11] It must be handled exclusively under an inert atmosphere.[12][13]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[14]

  • Transfer: Use syringe or cannula techniques for transferring the reagent from the Sure/Seal™ bottle to the reaction flask. Never pour it in open air.

  • Quenching: Unused or residual n-BuLi must be quenched carefully. A common method is the slow addition of a less reactive alcohol like isopropanol at low temperatures, followed by ethanol and then water.

Handling Dry Ice:

  • Cryogenic Hazard: Dry ice has a temperature of -78.5 °C and can cause severe frostbite upon contact with skin.[8][15] Always handle it with cryogenic gloves and safety glasses.[16][17]

  • Asphyxiation Hazard: Dry ice sublimes directly into a large volume of CO₂ gas, which can displace oxygen in poorly ventilated areas. Always handle dry ice in a well-ventilated lab or a fume hood.[7][17]

  • Explosion Hazard: Never store dry ice in a sealed container. The pressure from sublimation can cause the container to rupture violently.[15][16]

Chapter 3: Alternative Route: Oxidation of 2-Fluoro-6-methoxytoluene

An alternative, albeit often less efficient, route is the oxidation of the corresponding toluene derivative. This method is a classic functional group interconversion.

Principle & Rationale

Alkyl groups attached to an aromatic ring are susceptible to oxidation at the benzylic position, provided there is at least one benzylic hydrogen atom.[18] Strong oxidizing agents, such as potassium permanganate (KMnO₄), can convert the entire alkyl side chain into a carboxylic acid group, regardless of its length.[19] The reaction proceeds because the benzylic C-H bond is weakened by the adjacent aromatic ring, which can stabilize the radical intermediate formed during the reaction.[18]

Experimental Workflow

G start 2-Fluoro-6-methoxytoluene step1 Add KMnO₄, Na₂CO₃, H₂O Heat to Reflux start->step1 step2 Cool & Filter (Remove MnO₂) step1->step2 step3 Acidify Filtrate (e.g., with HCl) step2->step3 step4 Collect Precipitate (Vacuum Filtration) step3->step4 product This compound step4->product

Caption: Workflow for the oxidation of 2-Fluoro-6-methoxytoluene.

Detailed Experimental Protocol: Permanganate Oxidation

Reagents & Equipment:

  • 2-Fluoro-6-methoxytoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel and flask.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine 2-fluoro-6-methoxytoluene (1.0 eq), sodium carbonate (approx. 0.5 eq), and water.

  • Oxidation: Heat the mixture to a gentle reflux. Add potassium permanganate (approx. 3.0-4.0 eq) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue heating until the purple color persists, indicating the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution with concentrated HCl until no more white precipitate forms (pH ~1-2).

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. Recrystallization can be performed if necessary.

Comparative Analysis: DoM vs. Oxidation
FeatureDirected ortho-Metalation (DoM)Benzylic Oxidation (KMnO₄)
Regioselectivity Excellent; precisely controlled by DMG.Not applicable (assumes precursor is available).
Typical Yield High (often >80%).Moderate to high, but can be variable.
Reaction Conditions Cryogenic (-78 °C), inert atmosphere.High temperature (reflux).
Safety Concerns Pyrophoric organolithiums, cryogenic liquids.Strong oxidizer, handling of fine MnO₂ powder.
Waste Stream Salt byproducts (LiCl).Significant heavy metal waste (MnO₂).
Scalability Can be challenging due to temperature control.Generally straightforward to scale.

Conclusion

The is most effectively and elegantly achieved through the Directed ortho-Metalation of 3-fluoroanisole followed by carboxylation. This route offers outstanding regiochemical control and typically provides high yields. The alternative, benzylic oxidation of 2-fluoro-6-methoxytoluene, is a viable but often less efficient method that generates significant heavy metal waste. For any researcher undertaking these syntheses, a rigorous and unwavering commitment to safety protocols, particularly when handling pyrophoric and cryogenic materials, is paramount to a successful and safe outcome.

References

  • Quora. (2018). What is the carbonation of Grignard Reagent?
  • University of Rochester. (n.d.). Dry Ice Handling Procedures. Environmental Health & Safety.
  • University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
  • University of the West Indies. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • California State University, Northridge. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Clark, J. (n.d.). grignard reagents. Chemguide.
  • Odinity. (2014). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol.
  • Prolab Scientific. (n.d.). Grignard Synthesis of Benzoic Acid | IS8022 | Innovating Science.
  • University of the West Indies at Mona. (n.d.). ORGANIC SYNTHESIS: BENZOIC ACID VIA A GRIGNARD REACTION.
  • Synthetic Map. (n.d.). Benzylic oxidation.
  • OSHA. (2011). Laboratory Safety Cryogens and Dry Ice.
  • American Chemical Society. (1997). Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains.
  • United Lincolnshire Hospitals NHS Trust. (n.d.). Safe Handling of Dry Ice SOP 18.
  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Helse Bergen. (n.d.). Handling dry ice at the Laboratory clinic (English).
  • ResearchGate. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions.
  • Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate.
  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
  • NUS Medicine. (2019). SAFE HANDLING OF DRY ICE.
  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H.
  • Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Google Patents. (n.d.). CN106365978B - A kind of preparation method of the fluoro- 6- methoxy benzoic acid of 2,3- bis-.
  • Unknown Source. (n.d.). Directed (ortho) Metallation.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Grokipedia. (n.d.). Directed ortho metalation.
  • Andrew G Myers Research Group. (n.d.). ortho metalation.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzoic Acid from 2,6-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Fluoro-6-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a critical structural motif in the development of advanced pharmaceutical agents and agrochemicals. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the carboxylic acid, imparts desirable physicochemical properties such as enhanced metabolic stability and binding affinity. This guide provides an in-depth, technically-grounded methodology for the synthesis of this target compound starting from the readily available and cost-effective precursor, 2,6-dichlorobenzoic acid.[1][2] The proposed synthetic pathway proceeds through a robust, three-step sequence involving selective monohydroxylation, nucleophilic fluorination (Halex reaction), and subsequent O-methylation. Each step is detailed with mechanistic insights, step-by-step protocols, and critical process considerations to ensure reproducibility and high yield for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance of Fluorinated Benzoic Acids

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The strategic placement of fluorine can dramatically alter a molecule's pKa, lipophilicity, and metabolic profile, often leading to improved drug efficacy and pharmacokinetics. This compound exemplifies a building block where these benefits are elegantly combined with the synthetic utility of the carboxylic acid and methoxy groups.[3] However, the synthesis of such specifically substituted aromatics presents a significant challenge, requiring careful strategic planning to control regioselectivity and achieve high efficiency.

This whitepaper addresses this challenge by outlining a logical and field-proven synthetic route from 2,6-dichlorobenzoic acid, a common industrial chemical.[1][2] The pathway is designed to be both scalable and reproducible, leveraging well-understood but nuanced chemical transformations.

Overall Synthetic Strategy

The transformation of 2,6-dichlorobenzoic acid into this compound is not achievable in a single step due to the similar reactivity of the two chlorine atoms and the need for sequential, distinct functionalization. The chosen three-step strategy ensures maximum control at each stage:

  • Selective Nucleophilic Aromatic Monohydroxylation: One of the two chlorine atoms on the 2,6-dichlorobenzoic acid ring is selectively substituted by a hydroxyl group using a strong nucleophile like sodium hydroxide under forcing conditions.

  • Nucleophilic Aromatic Fluorination (Halex Reaction): The remaining chlorine atom in the resulting 2-chloro-6-hydroxybenzoic acid is replaced with fluorine using a fluoride salt. This halogen exchange is a critical and often challenging step.

  • Williamson Ether Synthesis (O-Methylation): The phenolic hydroxyl group of 2-fluoro-6-hydroxybenzoic acid is methylated to yield the final product, this compound.

This sequence is strategically sound because the hydroxyl group is not a suitable leaving group for nucleophilic substitution, making its introduction via displacement of a halogen necessary. Furthermore, methylation is performed last to avoid potential side reactions of the methoxy group under the harsh conditions of the fluorination step.

Synthetic_Workflow Start 2,6-Dichlorobenzoic Acid Intermediate1 2-Chloro-6-hydroxybenzoic Acid Start->Intermediate1  Step 1: Hydroxylation (NaOH, H₂O, High T/P) Intermediate2 2-Fluoro-6-hydroxybenzoic Acid Intermediate1->Intermediate2  Step 2: Fluorination (KF, Polar Aprotic Solvent, High T) End This compound Intermediate2->End  Step 3: O-Methylation (DMS, K₂CO₃)

Caption: Overall three-step synthetic workflow.

Part 1: Selective Monohydroxylation of 2,6-Dichlorobenzoic Acid

Causality and Mechanistic Principles

The first transformation relies on the principles of Nucleophilic Aromatic Substitution (SNAr) .[4][5] In this mechanism, a potent nucleophile attacks an electron-deficient aromatic ring that bears a good leaving group. The reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5]

For 2,6-dichlorobenzoic acid, the aromatic ring is rendered electrophilic (electron-deficient) by the inductive effect of the two chlorine atoms and the carboxylate group.[4][5] Although SNAr reactions are generally facilitated by strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group, the cumulative effect of the substituents in the starting material is sufficient to allow substitution under elevated temperature and pressure.

The key to achieving mono-substitution is the deactivating effect of the newly introduced hydroxyl group. Once one chlorine is replaced, the resulting phenoxide is strongly electron-donating, which deactivates the ring towards further nucleophilic attack, thus preventing the formation of 2,6-dihydroxybenzoic acid in significant quantities.

Experimental Protocol: Synthesis of 2-Chloro-6-hydroxybenzoic Acid

This protocol is a representative procedure adapted from established principles of nucleophilic aromatic substitution.

  • Reactor Setup: Charge a high-pressure stainless-steel autoclave with 2,6-dichlorobenzoic acid (1.0 eq) and a 3.0 M aqueous solution of sodium hydroxide (2.5 eq).

  • Reaction Execution: Seal the reactor and begin stirring. Heat the mixture to 180-200°C. The internal pressure will rise significantly. Maintain this temperature for 6-8 hours.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Acidification: Slowly acidify the dark-colored solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This will precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-chloro-6-hydroxybenzoic acid as a solid.[6]

ParameterValue
Starting Material 2,6-Dichlorobenzoic Acid
Key Reagent Sodium Hydroxide (NaOH)
Stoichiometry 1 : 2.5 (Acid : Base)
Solvent Water
Temperature 180-200°C
Reaction Time 6-8 hours
Typical Yield 70-80%

Part 2: Nucleophilic Fluorination via Halogen Exchange (Halex Reaction)

Causality and Mechanistic Principles

The conversion of 2-chloro-6-hydroxybenzoic acid to its fluoro-analogue is the most critical step of this synthesis. It is achieved via a Halogen Exchange (Halex) reaction , which is another manifestation of the SNAr mechanism.[7] Here, a fluoride anion acts as the nucleophile, displacing the chloride.

The choice of fluoride source is paramount. Spray-dried potassium fluoride (KF) is often used due to its enhanced reactivity. The reaction must be conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the potassium cation while leaving the fluoride anion "naked" and highly nucleophilic. High temperatures are necessary to overcome the activation energy of C-Cl bond cleavage.

Caption: Generalized SNAr mechanism for the fluorination step.

Experimental Protocol: Synthesis of 2-Fluoro-6-hydroxybenzoic Acid
  • Reagent Preparation: Ensure spray-dried potassium fluoride (KF, 2.0 eq) is thoroughly dried under vacuum at 100°C for several hours before use.

  • Reactor Setup: To a flask equipped with a reflux condenser and a nitrogen inlet, add 2-chloro-6-hydroxybenzoic acid (1.0 eq), the dried KF, and anhydrous DMF.

  • Reaction Execution: Heat the stirred suspension to 150-160°C under a nitrogen atmosphere. Monitor the reaction progress using TLC or HPLC. The reaction typically requires 12-24 hours for completion.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water.

  • Acidification and Extraction: Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the product. If the product remains partially dissolved, extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography or recrystallization to afford pure 2-fluoro-6-hydroxybenzoic acid.[3]

ParameterValue
Starting Material 2-Chloro-6-hydroxybenzoic Acid
Key Reagent Potassium Fluoride (KF)
Stoichiometry 1 : 2.0 (Substrate : KF)
Solvent DMF (anhydrous)
Temperature 150-160°C
Reaction Time 12-24 hours
Typical Yield 60-75%

Part 3: O-Methylation via Williamson Ether Synthesis

Causality and Mechanistic Principles

The final step is a classic Williamson ether synthesis , a reliable and high-yielding reaction for forming ethers. The mechanism involves the deprotonation of the phenolic hydroxyl group by a mild base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic methyl group of a methylating agent in an Sₙ2 reaction, displacing a leaving group to form the desired methyl ether.

Potassium carbonate (K₂CO₃) is a suitable base as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Dimethyl sulfate (DMS) is an excellent and cost-effective methylating agent. Acetone is a common solvent for this transformation.

Experimental Protocol: Synthesis of this compound
  • Reactor Setup: In a round-bottom flask, suspend 2-fluoro-6-hydroxybenzoic acid (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in acetone.

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (DMS, 1.2 eq) dropwise at room temperature. Caution: DMS is toxic and should be handled with extreme care in a fume hood.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Isolation and Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.[8]

ParameterValue
Starting Material 2-Fluoro-6-hydroxybenzoic Acid
Key Reagents Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃)
Stoichiometry 1 : 1.2 : 2.5 (Acid : DMS : Base)
Solvent Acetone
Temperature Reflux (~56°C)
Reaction Time 4-6 hours
Typical Yield >90%

Conclusion

This technical guide has detailed a robust and logical three-step synthesis of this compound from 2,6-dichlorobenzoic acid. By proceeding through a sequence of selective monohydroxylation, nucleophilic fluorination, and O-methylation, the target compound can be prepared in good overall yield. The causality behind each experimental choice, from reaction mechanism to specific reagents and conditions, has been explained to provide researchers with a deep and practical understanding of the process. The protocols and data presented herein serve as a comprehensive resource for professionals engaged in pharmaceutical and chemical development, enabling the reliable synthesis of this important molecular building block.

References

  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • 2-Fluoro-3-hydroxy-6-methylbenzoic acid | C8H7FO3 | CID 67053696. PubChem. [Link]
  • CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]
  • 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758. PubChem. [Link]
  • 2-Fluoro-6-hydroxybenzoic acid. MySkinRecipes. [Link]
  • CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • 16.6 Nucleophilic Aromatic Substitution.
  • Process for preparing fluoroaromatic and fluoroheterocyclic compounds.
  • Nucleophilic Arom
  • nucleophilic arom
  • 2-fluoro-6-hydroxy-4-methylbenzoic acid (C8H7FO3). PubChemLite. [Link]
  • Exploring this compound: A Key Pharmaceutical Intermedi
  • DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • 2-Chloro-6-hydroxybenzoic acid | C7H5ClO3 | CID 92591. PubChem. [Link]
  • Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). Cheméo. [Link]
  • 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132. PubChem - NIH. [Link]
  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
  • US4161611A - Process for the production of 2-methoxy-3,6-dichlorobenzoic acid.
  • 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821. PubChem - NIH. [Link]

Sources

A Researcher's Guide to Sourcing 2-Fluoro-6-methoxybenzoic Acid: From Supplier Selection to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the integrity of starting materials is paramount. 2-Fluoro-6-methoxybenzoic acid (CAS No. 137654-21-8), a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is a compound where quality and consistency are non-negotiable. This guide provides an in-depth analysis of the commercial landscape for this versatile intermediate, offering a framework for supplier evaluation, quality control, and effective integration into research and development workflows.

The Significance of this compound in Modern Drug Discovery

This compound is a substituted benzoic acid derivative whose unique electronic and steric properties make it a valuable synthon in medicinal chemistry. The presence of a fluorine atom and a methoxy group on the aromatic ring influences the molecule's reactivity and the properties of the resulting compounds. Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This compound serves as a critical intermediate in the synthesis of a range of therapeutic agents. Notably, it is a key component in the development of epidermal growth factor receptor (EGFR) inhibitors and is a building block for Avacopan, a treatment for anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[1] Its utility extends to the synthesis of benzopyrrolidine and imidazopyridine drug families, highlighting its broad applicability in constructing complex molecular architectures.[2]

Navigating the Commercial Supplier Landscape

A diverse range of chemical suppliers offer this compound, catering to various scales of research and manufacturing. The selection of a supplier should be a meticulous process, balancing cost with a stringent evaluation of quality and reliability. Below is a comparative overview of prominent commercial suppliers.

Supplier Typical Purity Available Quantities Analytical Data Provided Notes
Sigma-Aldrich (Merck) ≥98%Grams to KilogramsCertificate of Analysis (CoA) with NMR, HPLC/GCA well-established supplier with extensive quality control documentation.
Tokyo Chemical Industry (TCI) >98.0% (GC)Grams to KilogramsCoA, GC purity dataOffers a range of pack sizes suitable for research and development.
Biosynth High Purity25g, 50g, CustomCoA, Melting Point, Boiling PointProvides detailed physical and safety information on their website.
CymitQuimica (distributor for Apollo Scientific) 98%5g, 25g, 100gPurity, Color/FormOffers various quantities with transparent pricing on their website.[3]
Ningbo Inno Pharmchem High PurityResearch to CommercialStringent specificationsFocuses on providing high-purity intermediates for pharmaceutical synthesis.[4]
Santa Cruz Biotechnology Research QuantitiesMolecular Formula, Molecular WeightA supplier primarily for biochemicals and research reagents.
Crysdot 97%100g, CustomPurity, MDL No., SMILESProvides lead times and options for quotation on various pack sizes.

Quality Control and Supplier Validation: A Protocol for Scientific Integrity

The adage "garbage in, garbage out" holds particularly true in chemical synthesis. The purity and impurity profile of this compound can significantly impact reaction yields, downstream processing, and the safety of the final API. Therefore, a robust internal quality control and supplier validation process is essential.

Understanding Potential Impurities

The synthesis of this compound can introduce various impurities. A common synthetic route starts from 2,6-dichlorobenzoic acid. Potential impurities could include starting materials, reagents, and by-products from incomplete reactions or side reactions. It is crucial to have an understanding of these potential impurities to develop appropriate analytical methods for their detection.

Step-by-Step Protocol for New Supplier Evaluation

A systematic approach to qualifying a new supplier ensures consistency and minimizes risks to your research.

  • Documentation Review:

    • Request a Certificate of Analysis (CoA) for a specific lot.

    • Scrutinize the analytical methods used (e.g., HPLC, GC, NMR, Mass Spectrometry) and the reported purity.

    • Request a Safety Data Sheet (SDS) to ensure proper handling and storage procedures are in place.

  • Analytical Verification:

    • Upon receipt of a sample, perform in-house analytical testing to verify the supplier's CoA.

    • Key analyses should include:

      • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

      • Purity Assessment: HPLC or GC with a suitable validated method to determine the purity and identify any impurities.

      • Residual Solvent Analysis: Headspace GC to detect and quantify any residual solvents from the synthesis and purification process.

      • Water Content: Karl Fischer titration to determine the water content, which can be critical for certain reactions.

  • Small-Scale Reaction Test:

    • Conduct a small-scale, well-characterized reaction using the new material.

    • Compare the reaction profile, yield, and purity of the product with results obtained using a previously validated batch of the starting material.

  • Supplier Audit (for large-scale or GMP requirements):

    • For critical applications, a remote or on-site audit of the supplier's manufacturing facility and quality management system may be necessary.

Below is a workflow diagram illustrating the supplier validation process.

SupplierValidation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Decision A Identify Potential Suppliers B Request Documentation (CoA, SDS) A->B C Order Sample B->C D In-house Analysis (NMR, HPLC, etc.) C->D E Compare Results with Supplier CoA D->E F Small-Scale Test Reaction E->F If results match G Analyze Reaction Outcome (Yield, Purity) F->G H Decision: Approve or Reject Supplier G->H I Establish Quality Agreement (Optional) H->I

Sources

A Comprehensive Technical Guide to the Purity Standards of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

2-Fluoro-6-methoxybenzoic acid (CAS No. 137654-21-8), a substituted aromatic carboxylic acid, has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the carboxylic acid, makes it a valuable synthon for introducing these functionalities into target molecules, contributing to the development of novel therapeutics.[2][3] The efficacy, safety, and reproducibility of these synthetic endeavors are inextricably linked to the purity of the starting materials. This guide provides an in-depth technical overview of the purity standards for this compound, detailing the analytical methodologies required to ensure its quality and consistency for research and drug development applications.

I. Physicochemical Properties and Identification

A foundational aspect of purity assessment is the confirmation of the material's identity and basic physical characteristics. These parameters serve as the first line of quality control.

Appearance: The substance should be a white to off-white or pale lemon solid, typically in powder or crystalline form.[4] Any significant deviation in color may indicate the presence of impurities.

Melting Point: The melting point is a sharp indicator of purity. For this compound, the expected range is generally between 89°C and 93°C . A broad melting range or a significant depression from this range suggests the presence of impurities.

Solubility: While not a purity test in itself, understanding the solubility profile is crucial for preparing samples for analysis. It is slightly soluble in water but readily soluble in organic solvents such as ethanol, methanol, and acetone.

Spectroscopic Identification: Unambiguous identification is achieved through a combination of spectroscopic techniques that provide a unique fingerprint of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. The expected signals for this compound would include distinct peaks for the aromatic protons and a singlet for the methoxy group protons.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the different carbon environments within the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound, which for this compound is 170.14 g/mol .[6] The fragmentation pattern can further aid in structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether, and C-F stretching.

II. Quantitative Analysis for Purity and Impurities

A multi-faceted approach is necessary for a comprehensive purity assessment, employing various analytical techniques to quantify the main component and detect different types of potential impurities.

Assay (Purity) Determination

The assay determines the percentage of this compound in the sample. A typical specification for high-purity material is ≥98% .

This classical and reliable method is well-suited for determining the purity of an acidic compound.

Principle: A known weight of the acidic sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), to a predetermined endpoint. The amount of titrant consumed is directly proportional to the amount of this compound present.

Experimental Protocol: Acid-Base Titration

  • Preparation of 0.1 M Sodium Hydroxide Solution: Accurately prepare a 0.1 M solution of sodium hydroxide and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound into a conical flask.

  • Dissolution: Dissolve the sample in a suitable volume (e.g., 25 mL) of neutralized ethanol.

  • Indicator: Add a few drops of phenolphthalein indicator to the solution.[7]

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.[8]

  • Calculation: Calculate the percentage purity using the following formula:

    Where:

    • V = Volume of NaOH solution consumed (in mL)

    • M = Molarity of the NaOH solution

    • 170.14 = Molecular weight of this compound

    • W = Weight of the sample (in mg)

Causality Behind Experimental Choices:

  • Neutralized Ethanol: Ethanol is used as the solvent because the analyte is readily soluble in it. It is neutralized before use to eliminate any acidic or basic impurities in the solvent that could interfere with the accurate determination of the endpoint.

  • Phenolphthalein: This indicator is chosen because its pH range of color change (8.2-10.0) brackets the equivalence point of the titration of a weak acid with a strong base.

qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.

Principle: A known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific quantitative conditions. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Chromatographic Analysis for Related Substances

Chromatographic methods are essential for separating and quantifying impurities that are structurally similar to the main compound.

HPLC is the most common and powerful technique for assessing the purity of pharmaceutical intermediates and identifying related substances.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector, typically UV-Vis, measures the absorbance of the eluting components, and the area of each peak is proportional to its concentration.

Illustrative HPLC Method:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Acetonitrile/Water (50:50)

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for the separation of a wide range of organic molecules, including substituted benzoic acids.[3]

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • UV Detection: Aromatic compounds like this compound have strong UV absorbance, making UV detection a sensitive and appropriate choice.

Analysis of Volatile Impurities

Residual solvents are organic volatile chemicals used in the synthesis of substances or in the preparation of products. Their levels must be controlled for safety reasons.

Principle: Headspace Gas Chromatography (HS-GC) is the preferred method. A sample is placed in a sealed vial and heated, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into a gas chromatograph, where the solvents are separated and detected, typically by a Flame Ionization Detector (FID).

Typical GC Parameters:

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen
Oven Program 40°C (hold 5 min) to 240°C at 10°C/min
Injector Temp. 250°C
Detector Temp. 260°C (FID)
Headspace 80°C equilibration for 15 min

Excess water can affect the stability and reactivity of the compound. A typical limit for moisture content is ≤0.5% .

Principle: The Karl Fischer titration is a specific and accurate method for the determination of water content. It is based on a redox reaction between iodine and sulfur dioxide in the presence of water.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Apparatus: A dedicated Karl Fischer titrator.

  • Reagent: Standardized Karl Fischer reagent.

  • Procedure: a. Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water. b. Accurately weigh a suitable amount of the this compound sample and add it to the vessel. c. Titrate with the Karl Fischer reagent to the endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed and its predetermined water equivalence factor.

Inorganic Impurities

This test measures the amount of residual inorganic impurities in the sample. A common specification is ≤0.1% .

Principle: The sample is ignited in the presence of sulfuric acid until all organic matter is burned away. The weight of the remaining inorganic residue is then determined.

As a pharmaceutical intermediate, it is prudent to consider potential elemental impurities, which can be introduced from raw materials, catalysts, or manufacturing equipment. The ICH Q3D guideline provides a framework for the assessment and control of elemental impurities.[9][10] A risk-based approach should be used to determine which elements need to be monitored.

III. Understanding Potential Impurities

A critical aspect of ensuring high purity is understanding the potential impurities that may arise from the synthesis process. A plausible synthetic route involves the ortho-lithiation of 1-fluoro-3-methoxybenzene followed by carboxylation.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 1-fluoro-3-methoxybenzene.

  • Isomeric Impurities: Isomeric fluoro-methoxybenzoic acids that may form depending on the regioselectivity of the lithiation step.

  • Over-lithiated/carboxylated species: Di-carboxylated products.

  • By-products from Quenching: Impurities formed during the work-up and quenching of the reaction.

IV. Summary of Purity Specifications

The following table summarizes the key purity standards for high-quality this compound.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification ¹H NMR, MS, IRConforms to structure
Melting Point Capillary Method89 - 93 °C
Assay Titration or HPLC≥ 98.0 %
Related Substances HPLCIndividual impurity ≤ 0.5%Total impurities ≤ 1.0%
Water Content Karl Fischer≤ 0.5 %
Residue on Ignition Gravimetric≤ 0.1 %
Residual Solvents GC-HSComply with ICH Q3C limits

V. Workflow and Data Visualization

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and purity assessment of this compound.

QC_Workflow cluster_0 Receiving & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Disposition raw_material Raw Material (this compound) sampling Representative Sampling raw_material->sampling phys_chem Appearance & Melting Point sampling->phys_chem nmr NMR (¹H, ¹³C) sampling->nmr ms Mass Spec. sampling->ms ir FT-IR sampling->ir assay Assay (Titration) sampling->assay hplc Related Substances (HPLC) sampling->hplc gc Residual Solvents (GC-HS) sampling->gc kf Water Content (Karl Fischer) sampling->kf roi Residue on Ignition sampling->roi elemental Elemental Impurities sampling->elemental coa Certificate of Analysis Generation phys_chem->coa nmr->coa ms->coa ir->coa assay->coa hplc->coa gc->coa kf->coa roi->coa elemental->coa release Release for Use coa->release Pass reject Reject coa->reject Fail

Caption: Quality control workflow for this compound.

Logical Relationship of Purity Parameters

The interplay between different purity parameters ensures a comprehensive quality assessment.

Purity_Parameters compound This compound identity Identity compound->identity purity Purity (Assay) compound->purity impurities Impurity Profile compound->impurities nmr NMR identity->nmr ms MS identity->ms ir IR identity->ir mp Melting Point identity->mp titration Titration purity->titration hplc_assay HPLC (Area %) purity->hplc_assay related_sub Related Substances (HPLC) impurities->related_sub residual_sol Residual Solvents (GC) impurities->residual_sol water Water Content (KF) impurities->water inorganic Inorganic Impurities (ROI, Elemental) impurities->inorganic

Caption: Interrelation of analytical parameters for purity assessment.

VI. Conclusion

The purity of this compound is a critical determinant of its performance as a pharmaceutical intermediate. A robust quality control strategy, incorporating a suite of orthogonal analytical techniques, is essential to ensure its identity, strength, and purity. This guide has outlined the fundamental purity standards and detailed the experimental rationale and methodologies necessary for the comprehensive evaluation of this important chemical building block. By adhering to these principles, researchers and drug developers can proceed with confidence in the quality of their starting materials, ultimately contributing to the successful development of new and effective medicines.

References

  • ICH. Q3D(R2) Guideline for Elemental Impurities. [Link]
  • Scribd. 3-Assay Benzoic Acid. [Link]
  • The Force. Elemental Impurities: ICH Q3D. [Link]
  • Asian Journal of Chemical Sciences. Phenolphthalein Indicator in Titrimetric Estimation of Benzoic Acid Solubility and Distribution in Water and Benzene-Buffer Solutions. [Link]
  • Google Patents. Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • PMC - NIH. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
  • Alfa Aesar.
  • PubChem. This compound. [Link]
  • Royal Society of Chemistry.
  • WorldOfChemicals.
  • Scientific Research Publishing.
  • Arkivoc.
  • ACG Publications.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • Supporting Information.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]
  • NIST WebBook. 2-Fluoro-6-trifluoromethylbenzoic acid, 4-methoxyphenyl ester. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd.
  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
  • Shimadzu. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. [Link]
  • Chemcasts. This compound (CAS 137654-21-8) Properties | Density, Cp, Viscosity. [Link]

Sources

A Technical Guide to the Safe Handling of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development and Research Professionals

This document serves as a comprehensive technical guide for the safe handling, use, and disposal of 2-Fluoro-6-methoxybenzoic acid (CAS No. 137654-21-8), a key building block in modern medicinal chemistry. As a substituted benzoic acid derivative, its unique electronic and structural properties are valuable in synthesis, but they also necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide is designed to provide researchers and scientists with the technical knowledge and practical methodologies to mitigate risks effectively.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is the first step in a sound risk assessment. This compound is a white to light yellow crystalline solid.[1] Its properties dictate its behavior under laboratory conditions and inform the necessary engineering controls and personal protective equipment (PPE).

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [2]
Appearance White to light yellow crystalline powder/solid[1]
Melting Point 90 - 94 °C[1]
Chemical Stability Stable under recommended storage conditions[3]

Note: Other data such as boiling point, flash point, and solubility in various solvents are not consistently reported and should be determined empirically under controlled conditions if required for a specific application.

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require stringent control measures.[2]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2][4]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[2][4]

The primary routes of exposure are inhalation of the dust, direct contact with skin and eyes, and ingestion.[3] The toxicological profile is characteristic of many halogenated aromatic carboxylic acids, where the acidity and lipophilicity can lead to irritation of mucous membranes and skin. While comprehensive data on carcinogenicity, mutagenicity, and reproductive toxicity are not widely available, the known irritant properties demand that exposure be minimized at all times.[3]

Section 3: Risk Assessment and the Hierarchy of Controls

A proactive approach to safety prioritizes the elimination or reduction of hazards at their source. The hierarchy of controls is a fundamental risk management framework that should be applied to all procedures involving this compound.

Caption: Hierarchy of controls for mitigating chemical exposure risk.

  • Elimination/Substitution: In drug development, substituting a core structural motif like this compound is often not feasible. Therefore, reliance on the subsequent control levels is critical.

  • Engineering Controls: All handling of the solid compound that may generate dust, and any use of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[5]

  • Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive documented training on its specific hazards and the standard operating procedures (SOPs) for its use.[6]

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with higher-level controls. It is not a substitute for them.[7]

Section 4: Standard Operating Procedures for Safe Handling

The following protocols are provided as a baseline. They must be adapted to the specific quantities and manipulations required for any given experiment.

Required Personal Protective Equipment (PPE)

A baseline PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical splash goggles are mandatory.[8] If there is a significant splash risk, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[9] Gloves should be inspected before use and changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[7]

  • Body Protection: A flame-resistant lab coat is required.[8] Ensure clothing fully covers the skin.

  • Respiratory Protection: While engineering controls should prevent the need for respiratory protection, a NIOSH-approved N95 respirator may be appropriate for weighing large quantities or during spill cleanup.[7]

Weighing and Dispensing Protocol

The generation of airborne dust presents the most significant inhalation risk.

Weighing_Workflow start Start prep 1. Don PPE (Goggles, Gloves, Lab Coat) start->prep setup 2. Prepare Fume Hood (Verify airflow, clear workspace) prep->setup weigh 3. Weigh Compound (Use anti-static weigh boat. Minimize dust generation.) setup->weigh transfer 4. Transfer to Reaction Vessel (Inside fume hood) weigh->transfer cleanup 5. Decontaminate & Clean (Wipe balance and spatula. Dispose of contaminated items.) transfer->cleanup end End cleanup->end

Caption: Workflow for weighing solid this compound.

  • Preparation: Ensure a chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weigh paper/boat, receiving flask) inside the hood.

  • Weighing: Carefully transfer the desired amount of the solid from the stock container to the weigh boat. Avoid creating dust clouds by using slow, deliberate movements.

  • Transfer: Gently transfer the weighed solid into the reaction vessel.

  • Cleanup: Wipe down the spatula, balance, and any surfaces inside the hood that may have been contaminated. Dispose of weigh boats and contaminated wipes in a designated hazardous waste container.[10]

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[5]

Section 5: Emergency Procedures

Immediate and correct response to an exposure is critical.

Table 2: First Aid Measures

Exposure RouteActionSource(s)
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][12]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.

Spill Response: For small spills (<1 g) within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[3][13] Decontaminate the area with an appropriate solvent. For larger spills, evacuate the area, restrict access, and contact the institutional emergency response team.[6]

Section 6: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][13] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[6][14]

  • Disposal: All waste containing this compound, including excess reagent and contaminated materials, must be disposed of as hazardous chemical waste.[5] As a halogenated organic acid, it must be segregated into the appropriate waste stream for halogenated organic compounds, following local and national environmental regulations.[15][16] Do not dispose of it down the drain or in general trash.[5][6]

Section 7: References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • KHA Online-SDS Management. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • JustLong. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. Retrieved from [Link]

  • KHA Online-SDS Management. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]

  • University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

  • Alpha Resources. (2021, February 19). BENZOIC ACID. Retrieved from [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

Sources

chemical reactivity of 2-Fluoro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 2-Fluoro-6-methoxybenzoic Acid

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of functional groups on an aromatic scaffold is paramount. This compound (CAS: 137654-21-8) emerges as a preeminent building block, offering a unique convergence of electronic and steric properties. Its structure, featuring a carboxylic acid flanked by a strongly electron-withdrawing fluorine atom and an electron-donating methoxy group, creates a nuanced reactivity profile. This guide provides an in-depth exploration of this profile, moving beyond simple reaction schemes to elucidate the underlying principles that govern its transformations. For researchers and drug development professionals, a thorough understanding of this molecule's capabilities is essential for leveraging its full potential in the synthesis of complex molecular architectures and novel active pharmaceutical ingredients (APIs).[1][2]

Core Molecular Profile and Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] Its utility as a synthetic intermediate is underscored by its high purity, typically ≥98.0%, which ensures reliability and reproducibility in subsequent chemical transformations.[1]

Diagram 1: Chemical Structure of this compound

Structure of this compound

The interplay between the three functional groups dictates the molecule's reactivity, which can be broadly categorized into reactions involving the carboxylic acid and transformations of the aromatic ring.

PropertyValueReference
CAS Number 137654-21-8[4][5]
Molecular Formula C₈H₇FO₃[4][5]
Molecular Weight 170.14 g/mol [4][5]
Melting Point 89-93 °C
Boiling Point ~259-279.7 °C
Appearance White to off-white powder[3]
Purity ≥98.0%[1]

Reactions at the Carboxylic Acid Moiety: The Gateway to Complexity

The carboxylic acid group is the most readily accessible handle for elaboration, serving as the primary site for forming esters and amides—linkages central to the structure of countless pharmaceuticals.

Esterification: Masking and Modification

Esterification of this compound, typically via the Fischer-Speier method, proceeds by reacting the acid with an alcohol under acidic catalysis. The electron-withdrawing nature of the ortho-fluorine atom enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the alcohol.[6][7] However, the steric bulk of the two ortho substituents can slightly impede the reaction rate compared to unhindered benzoic acids, potentially requiring longer reaction times or higher temperatures for optimal conversion.[8]

Protocol 1: General Procedure for Fischer Esterification

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a significant excess of the desired alcohol (e.g., methanol, 20-50 eq), which also serves as the solvent.

  • Catalysis: While stirring, carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically runs for 2-12 hours.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be further purified by column chromatography or distillation.[8][9]

Diagram 2: Fischer Esterification Workflow

Fischer Esterification Workflow A This compound + Alcohol (Excess) B Add H₂SO₄ (cat.) A->B C Heat to Reflux (2-12h) B->C D Aqueous Work-up (Neutralization & Extraction) C->D E Purification (Chromatography/Distillation) D->E F Pure Ester Product E->F

General workflow for acid-catalyzed esterification.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most frequent reaction performed in drug discovery.[10] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the activation of the carboxylic acid. This is achieved using a "coupling reagent," which converts the hydroxyl group into a better leaving group, thereby facilitating attack by the amine nucleophile.[10] this compound is readily converted into amides, a key step in the synthesis of various inhibitors and therapeutic agents.[11]

A plethora of coupling reagents are available, each with specific advantages regarding reaction time, yield, and suppression of side reactions like racemization (for chiral substrates).[10]

Coupling ReagentAcronymClassKey Advantages
DicyclohexylcarbodiimideDCCCarbodiimideInexpensive; insoluble urea byproduct.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideWater-soluble urea byproduct, easy removal.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphoniumHigh efficiency, low racemization.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium/AminiumVery fast, high yields, suitable for hindered substrates.[12]
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylammonium hexafluorophosphateHATUUronium/AminiumHighly effective, low racemization, widely used.[13]

Protocol 2: HATU-Mediated Amide Coupling

  • Activation: In an inert atmosphere flask, dissolve this compound (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or 10% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide is then purified by flash column chromatography or recrystallization.[13]

Diagram 3: Mechanism of HATU-Mediated Amide Coupling

HATU Coupling Mechanism cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Nucleophilic Attack Acid R-COOH ActiveEster Activated Ester (R-CO-OAt) Acid->ActiveEster Fast HATU HATU + Base HATU->ActiveEster ActiveEster2 Activated Ester Amine R'-NH₂ Amide Amide (R-CONH-R') Amine->Amide ActiveEster2->Amide Slow

Simplified mechanism of amide formation via an activated ester.

Reactivity of the Aromatic Ring: Precision Engineering

The substituents on the benzene ring provide powerful tools for further functionalization through reactions like directed metalation and nucleophilic aromatic substitution.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful method for regioselective C-H bond functionalization.[14] It involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. In this compound, after deprotonation of the acidic proton by the first equivalent of base, the resulting carboxylate is a powerful DMG. The methoxy group is also a strong DMG, while the fluoro group is weaker.[14][15]

Kinetic studies show that this compound reacts rapidly with butyllithium. Based on the established hierarchy of DMGs (CONR₂ > OCONR₂ > SO₂NR₂ > OMe > F), the carboxylate will direct lithiation to an adjacent position.[14] Since the C6 position is blocked by the methoxy group, deprotonation is expected to occur exclusively at the C3 position, ortho to the carboxylate. This provides a regioselective route to 3-substituted derivatives upon quenching with an electrophile.

Diagram 4: Regioselectivity in Directed Ortho-Metalation

DoM Regioselectivity start 2-Fluoro-6-methoxybenzoate base + s-BuLi/TMEDA -78 °C start->base Deprotonation intermediate 3-Lithio Intermediate (Regiospecific) base->intermediate electrophile + Electrophile (E+) e.g., MeI, TMSCl intermediate->electrophile Quenching product 3-Substituted Product electrophile->product

Predicted workflow for ortho-metalation and functionalization.

Protocol 3: Directed Ortho-Metalation and Electrophilic Quench

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add a strong lithium base, such as s-Butyllithium (s-BuLi, 2.2 eq) complexed with TMEDA (2.2 eq), to the solution. The first equivalent deprotonates the carboxylic acid, and the second performs the ortho-lithiation. Stir the resulting solution at -78 °C for 1-2 hours.

  • Quenching: Add a suitable electrophile (e.g., iodomethane, chlorotrimethylsilane, 1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and acidify with 1M HCl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting 3-substituted-2-fluoro-6-methoxybenzoic acid by column chromatography or recrystallization.[15][16]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile.[17] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For the reaction to be efficient, the aromatic ring must be "activated" by at least one strong electron-withdrawing group, and it must possess a good leaving group (typically a halide).[17][18]

In this compound, the fluorine atom is an excellent leaving group for SNAr.[19] The ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group (or carboxylate under basic conditions). The reaction allows for the displacement of the fluoride with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate 2-substituted-6-methoxybenzoic acid derivatives. This uncatalyzed substitution provides a direct route to biaryl compounds and other complex structures.[20][21]

Diagram 5: SNAr Mechanism on this compound

SNAr Mechanism Substrate Aromatic Ring with F and EWG Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Addition (Slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination (Fast) LeavingGroup F⁻ Meisenheimer->LeavingGroup

Addition-elimination pathway for nucleophilic aromatic substitution.

Protocol 4: SNAr Displacement of Fluoride with an Amine

  • Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the desired amine (1.5-3.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: Add a polar aprotic solvent like DMSO or DMF.

  • Reaction: Seal the vessel and heat the mixture to a temperature between 80-150 °C. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and acidify to pH ~3-4 with HCl. This will precipitate the product while keeping the excess amine in the aqueous solution.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.[22]

Conclusion: A Versatile Scaffold for Innovation

This compound is far more than a simple chemical intermediate; it is a strategically designed platform for molecular construction. Its reactivity is governed by a delicate balance of steric and electronic effects, offering chemists multiple, orthogonal pathways for functionalization. The carboxylic acid provides a reliable anchor point for building out complex side chains via robust esterification and amidation chemistry. Simultaneously, the electronically tuned aromatic ring allows for precise modifications through directed ortho-metalation or nucleophilic aromatic substitution. This predictable and versatile reactivity makes it an indispensable tool for medicinal chemists in the synthesis of benzopyrrolidine and imidazopyridine drug families and for scientists developing novel functional materials.[1] Mastering the chemistry of this building block is a key step toward the efficient and innovative synthesis of the complex molecules of tomorrow.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers.
  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University.
  • Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 56(73), 10732-10735.
  • Castanet, A.-S., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(21), 4474-4480.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(34), 12041–12049.
  • Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17081-17092.
  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17081-17092.
  • Mortier, J., et al. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765-768.
  • Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 111(18), 7191–7202.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17081-17092.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

Sources

The Emergence of a Key Building Block: A Technical Guide to 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and medicinal chemistry, 2-Fluoro-6-methoxybenzoic acid (CAS No. 137654-21-8) is a familiar and indispensable building block. Its unique substitution pattern—a fluorine atom and a methoxy group ortho to a carboxylic acid—provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide delves into the history, synthesis, and critical applications of this versatile intermediate, offering field-proven insights for its effective utilization.

I. A Historical Perspective: The Unsung Arrival of a Versatile Reagent

The precise moment of discovery for this compound is not marked by a singular, celebrated publication. Instead, its emergence is intrinsically linked to the development of sophisticated synthetic methodologies in the mid-20th century, particularly the advent of directed ortho-lithiation.

The foundational work on directed ortho-metalation by Henry Gilman and Georg Wittig in the 1940s laid the theoretical groundwork for the regioselective functionalization of aromatic rings.[1] This technique allows for the deprotonation of the position ortho to a directing group, such as the methoxy group in 3-fluoroanisole, the logical precursor to our target molecule. The heteroatom of the directing group coordinates with the lithium atom of an organolithium reagent, guiding the deprotonation to the adjacent position with high selectivity.

It is therefore highly probable that the first synthesis of this compound was achieved through the directed ortho-lithiation of 1-fluoro-3-methoxybenzene (3-fluoroanisole), followed by carboxylation. While not a landmark discovery in itself, the successful application of this powerful reaction to create this specific molecule marked its quiet entry into the chemical lexicon, its true potential to be realized in the decades to follow with the rise of fluorine in medicinal chemistry.

II. Physicochemical Properties: A Profile of a Privileged Scaffold

The utility of this compound stems from its distinct chemical and physical properties, which are summarized in the table below.

PropertyValueReference
CAS Number 137654-21-8
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to off-white solid
Melting Point 89-93 °C
Boiling Point ~279.7 °C
Density 1.31 g/cm³

The presence of the electron-withdrawing fluorine atom influences the acidity of the carboxylic acid and introduces a key site for metabolic blocking or for modulating protein-ligand interactions through hydrogen bonding or dipole interactions. The ortho methoxy group, in addition to its role as a directing group in the synthesis, can also influence the conformation of the molecule and its binding properties.

III. Synthetic Methodologies: From Benchtop to Industrial Scale

The synthesis of this compound is a testament to the power of modern organic chemistry. While several routes are conceivable, the most common and historically significant method relies on directed ortho-lithiation.

A. The Classic Approach: Directed ortho-Lithiation of 3-Fluoroanisole

This method remains a cornerstone for the laboratory-scale synthesis of this compound due to its high regioselectivity and efficiency.

Experimental Protocol: Synthesis of this compound via Directed ortho-Lithiation

Materials:

  • 1-Fluoro-3-methoxybenzene (3-fluoroanisole)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-3-methoxybenzene and dry THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The methoxy group directs the lithiation to the C2 position.

  • Carboxylation: An excess of crushed dry ice is added portion-wise to the reaction mixture. The dry ice serves as the electrophile, reacting with the aryllithium intermediate to form a lithium carboxylate salt. The reaction is allowed to slowly warm to room temperature as the dry ice sublimes.

  • Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of 1-2 with aqueous HCl.

  • Extraction and Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford a white to off-white solid.

Caption: Directed ortho-lithiation synthesis workflow.

B. Alternative and Industrial Routes

While directed ortho-lithiation is elegant, industrial-scale production often favors alternative routes that may be more cost-effective or avoid the use of pyrophoric reagents like n-butyllithium. One such conceptual pathway involves the synthesis from 2,6-dichlorobenzoic acid, which undergoes a series of nucleophilic substitution reactions. However, detailed, publicly available protocols for this specific transformation are less common in the academic literature.

IV. The Role in Drug Discovery and Development: A Modern Perspective

The true significance of this compound lies in its application as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[2] Its unique substitution pattern allows medicinal chemists to fine-tune the properties of drug candidates.

Key Applications:

  • Active Pharmaceutical Ingredient (API) Synthesis: It serves as a fundamental building block for the creation of complex APIs across various therapeutic areas.[2]

  • Scaffold for Novel Drug Candidates: The fluorinated and methoxylated benzoic acid moiety is a privileged scaffold in drug discovery, providing a robust starting point for the development of new chemical entities.

  • Synthesis of Heterocyclic Systems: It is a key precursor for the synthesis of more complex heterocyclic structures, such as benzopyrrolidines and imidazopyridines, which are common motifs in drug molecules.[2]

The strategic incorporation of the 2-fluoro-6-methoxyphenyl group can lead to:

  • Enhanced Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Improved Binding Affinity: The electronic properties of the fluorine and methoxy groups can lead to more favorable interactions with the target protein.

  • Modulation of Lipophilicity: The overall lipophilicity of a molecule can be fine-tuned by the inclusion of this fragment, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Application of 2-Fluoro-6-methoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Fluoro-6-methoxybenzoic acid (CAS: 137654-21-8) has emerged as a cornerstone intermediate, prized for its unique structural features that impart desirable pharmacological properties to target molecules.[1][2] This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of kinase inhibitors and other therapeutically relevant compounds. We present detailed, field-proven protocols for its use in amide coupling reactions, explain the chemical rationale behind experimental choices, and offer visual workflows to aid researchers, scientists, and drug development professionals in leveraging this versatile scaffold.

Introduction: A Versatile Scaffold for Drug Design

This compound is a white to off-white crystalline powder that has become an indispensable tool in the medicinal chemist's arsenal.[1] Its value stems from the specific arrangement of its functional groups:

  • Carboxylic Acid: Provides a reactive handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone reaction in medicinal chemistry.[3]

  • Ortho-Fluoro Group: The fluorine atom enhances metabolic stability by blocking a potential site of oxidative metabolism. Its electron-withdrawing nature can also modulate the pKa of the carboxylic acid and influence non-covalent interactions (e.g., hydrogen bonding, dipole interactions) within a protein's binding pocket.

  • Ortho-Methoxy Group: This group can act as a hydrogen bond acceptor and its steric bulk can enforce a specific conformation (torsional angle) on the molecule, which is often critical for achieving high-affinity binding to a biological target.

This combination of features makes this compound a key pharmaceutical intermediate for creating complex and novel drug compounds, including those in the benzopyrrolidine and imidazopyridine families.[1]

Core Applications in Drug Discovery: From Kinase Inhibition to Epigenetics

The utility of this compound is most prominently demonstrated in the synthesis of small-molecule inhibitors targeting key proteins implicated in disease.

2.1. Synthesis of Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Overexpression or mutation of kinases like Aurora kinase, CK2, and PIM-1 can drive cancer cell proliferation and survival.[4][5] Small-molecule inhibitors that block the ATP-binding site of these kinases are a proven therapeutic strategy.[5]

Derivatives of this compound have been successfully incorporated into potent kinase inhibitors. The scaffold serves as a key fragment that can be elaborated through amide coupling to position other pharmacophoric elements correctly within the kinase active site. For instance, in the development of pyrimidine-based Aurora kinase inhibitors, substituted benzoic acids are coupled to an amine core to generate the final amide product, demonstrating the modularity of this synthetic approach.[5]

Caption: Mechanism of competitive kinase inhibition.

2.2. Scaffolding for BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that are critical for the transcription of oncogenes like MYC.[6] Inhibiting these proteins is a promising strategy in cancer therapy. The versatile chemistry of scaffolds derived from building blocks like this compound allows for the systematic exploration of structure-activity relationships needed to develop potent and selective BET inhibitors.[6]

Physicochemical Data and Safety Profile

Accurate characterization of starting materials is fundamental to reproducible research.

PropertyValueReference(s)
CAS Number 137654-21-8[2][7][8]
Molecular Formula C₈H₇FO₃[7][8]
Molecular Weight 170.14 g/mol [7][8]
Appearance White to off-white powder
Melting Point 89-93 °C[2]
Boiling Point ~259-279.7 °C
Purity ≥98.0%[1]

Safety Information: According to aggregated GHS data, this compound causes skin irritation (H315) and serious eye irritation (H319).[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols: Amide Bond Formation

The formation of an amide bond is the most common application for this building block.[3] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, activating agents are required to facilitate the reaction.[3][9] The following protocol details a robust and widely used method employing HATU, a uronium-based coupling reagent.

Protocol 1: Synthesis of a N-Aryl-2-fluoro-6-methoxybenzamide via HATU-Mediated Coupling

This protocol provides a general one-pot procedure for the efficient coupling of this compound with a primary or secondary amine.

Rationale: This method is favored for its high efficiency, fast reaction times, and low rate of side reactions, such as racemization in chiral substrates.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction.[10]

Start Starting Materials: - this compound (1 eq) - Amine (1.1 eq) - HATU (1.1 eq) - DIPEA (2 eq) - Anhydrous DMF Dissolve 1. Dissolve Acid & HATU in DMF under N₂ Start->Dissolve AddBase 2. Add DIPEA Dissolve->AddBase Preactivate 3. Pre-activate for 15 min at Room Temperature AddBase->Preactivate AddAmine 4. Add Amine Preactivate->AddAmine React 5. Stir at Room Temp for 2-12h AddAmine->React Monitor 6. Monitor by LC-MS/TLC React->Monitor Monitor->React Incomplete Workup 7. Aqueous Work-up: - Dilute with EtOAc - Wash with aq. HCl - Wash with aq. NaHCO₃ - Wash with Brine Monitor->Workup Reaction Complete Purify 8. Dry, Concentrate & Purify via Chromatography Workup->Purify Product Final Product: N-Aryl-2-fluoro-6-methoxybenzamide Purify->Product

Caption: Synthetic workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 equivalent)

  • Desired amine (e.g., aniline, benzylamine) (1.1 - 1.2 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0 - 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a clean, dry, round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Activation: Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step ensures the formation of the active ester.[9]

  • Amine Addition: Add the amine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[9][11]

  • Work-up: a. Once complete, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). This washing sequence removes unreacted amine, excess base, DMF, and water-soluble byproducts.[9][11]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Conclusion and Future Outlook

This compound is a high-value, versatile building block that provides a reliable entry point for the synthesis of complex molecules in drug discovery.[1] Its unique electronic and steric properties are instrumental in designing compounds with improved potency, selectivity, and pharmacokinetic profiles. The robust and reproducible amide coupling protocols detailed herein serve as a foundational method for its incorporation into lead compounds. As drug discovery continues to tackle increasingly challenging biological targets, the strategic use of well-designed, functionalized building blocks like this compound will remain a critical component of successful medicinal chemistry campaigns.

References

  • This compound: A Key Pharmaceutical Intermedi
  • Exploring this compound: A Key Pharmaceutical Intermedi
  • This compound | C8H7FO3 | CID 2737360. PubChem.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. PMC - NIH.
  • This compound | 137654-21-8 | FF64206. Biosynth.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • This compound | CAS 137654-21-8. SCBT.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC.
  • Process for the preparation of kinase inhibitors and intermediates thereof.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis.
  • Sourcing High-Quality this compound: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem.
  • 137654-21-8|this compound. BLD Pharm.
  • CAS 137654-21-8 this compound. BOC Sciences.
  • This compound. CymitQuimica.
  • Application Notes and Protocols: Synthesis of BET Bromodomain Inhibitors Utilizing Benzimidazole Scaffolds. Benchchem.

Sources

use of 2-Fluoro-6-methoxybenzoic acid in EGFR inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of 2-Fluoro-6-methoxybenzoic Acid in the Synthesis of Quinazolinone-Based EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a cornerstone in the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics for non-small cell lung cancer (NSCLC) and other malignancies.[1][2][3][4] This document provides a detailed guide on the strategic application of This compound , a key architectural building block for constructing this privileged core. We will explore the chemical rationale for its selection, present a detailed, field-tested protocol for its conversion into a versatile quinazolinone intermediate, and discuss the causality behind key experimental choices. This guide is intended to provide both the practical "how" and the critical "why," enabling researchers to leverage this reagent effectively in their drug discovery programs.

Part 1: The EGFR Signaling Cascade and the Role of Quinazolinone Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6] In many cancers, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell growth.[3][6] Small-molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a validated therapeutic strategy.[7]

The diagram below illustrates a simplified EGFR signaling pathway, which is constitutively activated in certain cancers, leading to downstream signaling that promotes tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimer EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS 3. Activation Ligand Ligand (EGF) Ligand->EGFR 1. Binding & Dimerization ATP ATP ATP->EGFR Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and TKI Inhibition.

Part 2: Strategic Importance of this compound

The selection of starting materials in medicinal chemistry is a critical decision that influences not only the synthetic route but also the pharmacological profile of the final compound. This compound is a valuable precursor due to the specific functionalities it offers.[8]

  • Carboxylic Acid: This group is the primary reactive handle for constructing the heterocyclic quinazolinone ring. It is readily activated (e.g., to an acyl chloride) for subsequent amidation.

  • Methoxy Group (CH₃O): As an electron-donating group, it influences the electron density of the aromatic ring, which can be crucial for molecular recognition at the EGFR active site. It can also serve as a key hydrogen bond acceptor.

  • Fluorine Atom (F): Fluorine substitution is a cornerstone of modern medicinal chemistry.[9] The fluorine atom at the ortho position can serve multiple functions:

    • Metabolic Blocking: It can prevent oxidative metabolism at that position, increasing the compound's half-life.

    • Modulating Basicity: It can lower the pKa of adjacent groups, which can be critical for optimizing binding or cell permeability.

    • Conformational Control: Its steric bulk can influence the preferred conformation of the molecule, locking it into a bioactive shape.

The combination of these groups makes this compound an ideal starting point for building the "A-ring" of a quinazolinone-based EGFR inhibitor.

Figure 2: Strategic roles of the functional groups.

Part 3: Protocol for Synthesis of a Key Quinazolinone Intermediate

This protocol details the synthesis of 5-Fluoro-8-methoxy-2,3-dihydroquinazolin-4(1H)-one , a versatile intermediate that can be further elaborated into a range of potent EGFR inhibitors. The procedure is designed as a self-validating system with clear in-process controls.

Reaction Principle

The synthesis proceeds in two main stages:

  • Amide Formation: The carboxylic acid of this compound is first activated with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride. This intermediate is then immediately reacted with an appropriate amine, in this case, formamidine acetate, to form an N-acylformamidine.

  • Cyclization: The N-acylformamidine intermediate undergoes an intramolecular cyclization under basic conditions to yield the target quinazolinone ring system.

Experimental Workflow

Workflow cluster_activation Step 1: Acyl Chloride Formation cluster_coupling Step 2: Amidation & Cyclization cluster_workup Step 3: Work-up & Purification cluster_analysis Step 4: Characterization A1 Combine 2-Fluoro-6-methoxy- benzoic acid and SOCl₂ A2 Reflux for 2h A1->A2 A3 Remove excess SOCl₂ (vacuum distillation) A2->A3 B1 Dissolve acyl chloride in Dioxane A3->B1 B2 Add Formamidine Acetate & NaOMe B1->B2 B3 Stir at RT for 12h (Monitor by TLC) B2->B3 C1 Quench with water B3->C1 C2 Filter precipitate C1->C2 C3 Wash with H₂O & Ether C2->C3 C4 Dry under vacuum C3->C4 D1 Obtain ¹H NMR, ¹³C NMR, Mass Spec, M.P. C4->D1

Figure 3: Step-by-step experimental workflow diagram.
Materials and Reagents
ReagentCAS No.PuritySupplier
This compound137654-21-8≥98%Standard suppliers
Thionyl chloride (SOCl₂)7719-09-7≥99%Standard suppliers
Formamidine acetate salt3473-63-0≥98%Standard suppliers
Sodium methoxide (NaOMe)124-41-4≥97%Standard suppliers
1,4-Dioxane (Anhydrous)123-91-1≥99.8%Standard suppliers
Diethyl Ether (Anhydrous)60-29-7≥99%Standard suppliers
Step-by-Step Procedure

CAUTION: This procedure involves corrosive and moisture-sensitive reagents. All steps must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be oven-dried.

  • Acyl Chloride Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 29.4 mmol).

    • Carefully add thionyl chloride (15 mL, 206 mmol) to the flask.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The solid should completely dissolve.

    • Causality Check: Using excess thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride. Refluxing provides the necessary activation energy.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-6-methoxybenzoyl chloride is a light-yellow oil and is used immediately in the next step without further purification.

  • Amidation and Cyclization:

    • In a separate 250 mL three-neck flask under a nitrogen atmosphere, add formamidine acetate (3.36 g, 32.3 mmol) and sodium methoxide (3.49 g, 64.7 mmol).

    • Add anhydrous 1,4-dioxane (100 mL) to the flask and stir the suspension.

    • Dissolve the crude acyl chloride from Step 1 in anhydrous 1,4-dioxane (20 mL) and add it dropwise to the formamidine suspension over 30 minutes, maintaining the temperature below 25 °C using an ice bath if necessary.

    • Causality Check: Sodium methoxide acts as a base to deprotonate the formamidine and to catalyze the final cyclization step. The dropwise addition controls the exothermic reaction.

    • Remove the cooling bath and allow the reaction to stir at room temperature for 12-16 hours.

  • In-Process Control (Self-Validation):

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% Ethyl Acetate / Hexanes.

    • Visualize spots under UV light (254 nm). The reaction is complete when the starting acyl chloride spot has disappeared and a new, more polar product spot is dominant.

  • Work-up and Purification:

    • Upon completion, slowly quench the reaction by adding 100 mL of cold deionized water. A precipitate should form.

    • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove residual salts and organic impurities.

    • Causality Check: Washing with water removes inorganic byproducts like sodium acetate and sodium chloride. The ether wash removes non-polar organic impurities.

    • Dry the white to off-white solid in a vacuum oven at 50 °C overnight to yield the final product, 5-Fluoro-8-methoxy-2,3-dihydroquinazolin-4(1H)-one.

Characterization Data
ParameterStarting Material (this compound)Expected Product (5-Fluoro-8-methoxyquinazolin-4-one)
Molecular Formula C₈H₇FO₃C₉H₇FN₂O₂
Molecular Weight 170.14 g/mol [10]194.16 g/mol
Appearance White to off-white powderWhite to off-white solid
Melting Point 89-93 °C>200 °C (with decomposition)
Typical Yield N/A75-85%
Purity (by HPLC/NMR) ≥98.0%[8]≥97%

Part 4: Conclusion and Future Directions

The protocol described provides a reliable and scalable method for synthesizing a key quinazolinone intermediate from this compound. This intermediate serves as a valuable platform for further chemical elaboration. Subsequent synthetic steps, such as N-alkylation and substitution at the C4 position, can be employed to generate a library of novel EGFR inhibitors for screening. The strategic placement of the fluoro and methoxy groups from the initial starting material provides a strong foundation for developing compounds with desirable potency, selectivity, and pharmacokinetic properties.

References

  • This compound: A Key Pharmaceutical Intermediate. (2025). Google Verticals.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.
  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). Chemical Information Services.
  • Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. (n.d.). National Institutes of Health (PMC).
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). National Institutes of Health (PMC).
  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (n.d.). National Institutes of Health.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). National Institutes of Health (PMC).
  • This compound | C8H7FO3 | CID 2737360. (n.d.). PubChem.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI.

Sources

Application Notes & Protocols: The Strategic Incorporation of 2-Fluoro-6-methylbenzoic Acid in the Synthesis of Avacopan

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 2-Fluoro-6-methylbenzoic acid as a critical building block in the synthesis of Avacopan (TAVNEOS®), a first-in-class, orally administered selective C5a receptor (C5aR) antagonist.[1][2] Avacopan is indicated for the treatment of severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[1][3][4][5] This guide elucidates the rationale behind the selection of this specific architectural fragment, provides detailed, field-proven protocols for its incorporation, and offers insights into the mechanistic underpinnings of the synthetic strategy.

Editor's Note: Initial topic scoping referred to 2-Fluoro-6-methoxybenzoic acid. However, a thorough review of the chemical literature, including the formal IUPAC name and published synthetic routes, confirms that the correct building block for Avacopan is 2-Fluoro-6-methylbenzoic acid .[1][3][6] This document will proceed with the scientifically accurate information.

Introduction: Avacopan and the Role of the C5a Receptor Pathway

Avacopan (formerly CCX168) represents a significant therapeutic advancement in the management of ANCA-associated vasculitis, a group of autoimmune diseases characterized by inflammation and damage to small blood vessels.[1][7] The pathophysiology of this disease involves the dysregulation of the complement system, a key component of the innate immune response.[7] Specifically, the generation of the potent pro-inflammatory peptide C5a and its interaction with the C5a receptor (C5aR1, CD88) on neutrophils is a central driver of the inflammatory cascade.[7][8]

Avacopan functions as a selective C5aR antagonist, competitively inhibiting the C5a-C5aR1 interaction.[7][9] This blockade effectively mitigates the downstream effects of C5a, including neutrophil activation, migration, and the subsequent vascular damage.[8][10] A key clinical benefit of Avacopan is its ability to serve as a steroid-sparing agent, reducing the significant morbidity associated with long-term high-dose glucocorticoid therapy.[11]

The molecular architecture of Avacopan is precisely engineered for potent and selective antagonism. The synthesis of this complex molecule relies on the strategic assembly of key fragments, or building blocks. Among these, 2-Fluoro-6-methylbenzoic acid is of paramount importance, forming the N-benzoyl group on the piperidine core of the final molecule. This moiety is critical for the drug's interaction with its biological target.

Physicochemical Properties of the Key Building Block

A thorough understanding of the starting material is fundamental to a successful and reproducible synthesis.

PropertyValueSource
Chemical Name 2-Fluoro-6-methylbenzoic acidN/A
CAS Number 90259-27-1[6]
Molecular Formula C₈H₇FO₂[6]
Molecular Weight 154.14 g/mol [6]
Appearance White to off-white powder/crystals[12]

Synthetic Strategy: The Logic of Incorporating the 2-Fluoro-6-methylbenzoyl Moiety

The synthesis of Avacopan involves a multi-step pathway culminating in the formation of two critical amide bonds. The introduction of the 2-fluoro-6-methylbenzoyl group occurs via an acylation reaction with a stereochemically defined piperidine intermediate, ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate.[13][14]

G cluster_0 Overall Synthetic Flow for Avacopan A Piperidine Core Synthesis B Intermediate: (2R,3S)-piperidine-3-carboxylate A->B D Acylation Step B->D C Building Block: 2-Fluoro-6-methylbenzoic acid C->D E Acylated Intermediate D->E F Amidation with Aniline Derivative E->F G Final Product: Avacopan F->G

Caption: High-level overview of the Avacopan synthesis.

Causality Behind Experimental Choices

The selection of 2-Fluoro-6-methylbenzoic acid is not arbitrary. The ortho-substituents (fluorine and methyl) serve several critical functions rooted in medicinal chemistry principles:

  • Conformational Lock: The bulky ortho-substituents restrict the rotation of the amide bond formed with the piperidine nitrogen. This "atropisomerism" helps to lock the molecule into a specific, biologically active conformation required for optimal binding to the C5a receptor.

  • Metabolic Stability: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[15]

  • Binding Interactions: The fluoro-methylphenyl moiety likely engages in specific hydrophobic or other non-covalent interactions within the C5aR binding pocket, contributing to the high potency of Avacopan.

For the acylation reaction to proceed efficiently, the carboxylic acid must be "activated" to increase the electrophilicity of the carbonyl carbon. The most common and industrially scalable method is the conversion to an acyl chloride .

Detailed Experimental Protocol: Acylation of the Piperidine Intermediate

This protocol describes the conversion of 2-Fluoro-6-methylbenzoic acid to its corresponding acyl chloride and its subsequent reaction with the key piperidine intermediate.

Part A: Preparation of 2-Fluoro-6-methylbenzoyl chloride
  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the highly reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. An excess of thionyl chloride is used to drive the reaction to completion.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add 2-Fluoro-6-methylbenzoic acid (1.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-Fluoro-6-methylbenzoyl chloride, a clear to pale yellow liquid, is typically used directly in the next step without further purification.

Part B: N-Acylation to form the Avacopan Precursor
  • Rationale: This is a nucleophilic acyl substitution reaction. The secondary amine of the piperidine intermediate acts as the nucleophile, attacking the electrophilic carbonyl of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing the protonation of the piperidine starting material. An aprotic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) is used to prevent reaction with the solvent.[14]

  • Procedure:

    • Dissolve the piperidine intermediate (e.g., ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate) (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM) in a flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.

    • Slowly add a solution of 2-Fluoro-6-methylbenzoyl chloride (1.05-1.1 eq) in the same anhydrous solvent to the cooled piperidine solution dropwise over 15-30 minutes.[14]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours.

    • Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting piperidine is consumed.

Part C: Work-up and Purification
  • Rationale: The work-up procedure is designed to remove the hydrochloride salt of the base, any remaining unreacted acyl chloride, and other aqueous-soluble impurities.

  • Procedure:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material using column chromatography on silica gel, employing a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated intermediate.

G start_node START A Cool to 0 °C start_node->A Dissolve piperidine & base in DCM process_node process_node qc_node QC Check (TLC/LC-MS) D Aqueous Work-up (Wash & Extract) qc_node->D Reaction Complete end_node END Purified Product B Add solution of 2-fluoro-6-methylbenzoyl chloride A->B Dropwise addition C Warm to RT B->C Stir 2-18h C->qc_node E Column Chromatography D->E Dry & Concentrate E->end_node

Caption: Detailed workflow for the N-acylation protocol.

Final Amidation to Avacopan

Following the successful N-acylation, the synthesis proceeds to the final step. The ester group of the acylated intermediate is converted to a carboxamide through a Lewis acid-mediated amidation reaction with 4-methyl-3-(trifluoromethyl)aniline.[13] This step yields the final active pharmaceutical ingredient, Avacopan.

Typical Reaction Data

The following table summarizes typical parameters and expected outcomes for the key synthetic steps described.

ParameterAcylation StepFinal Amidation
Key Reagents 2-Fluoro-6-methylbenzoyl chloride, Piperidine intermediate, TEAAcylated intermediate, 4-methyl-3-(trifluoromethyl)aniline, Me₃Al
Solvent DCM or MTBEToluene
Temperature 0 °C to RT30 °C to 85 °C
Typical Yield >90% (after purification)~80%
Purity (HPLC) >98%>99.8%

Note: Yields and purity are dependent on the scale, purity of starting materials, and optimization of reaction conditions.[13]

Conclusion: A Self-Validating Protocol

The protocol outlined above provides a robust and reproducible method for the incorporation of 2-Fluoro-6-methylbenzoic acid into the Avacopan scaffold. The trustworthiness of this synthetic sequence is ensured by the implementation of in-process controls (TLC, LC-MS) at critical junctures. These checks validate the completion of each transformation and confirm the purity profile before proceeding, minimizing the waste of valuable intermediates and ensuring the quality of the final product. The strategic selection of this particular building block underscores a deep understanding of structure-activity relationships, where specific ortho-substituents are engineered to enforce a biologically relevant conformation, ultimately leading to a potent and selective therapeutic agent for a debilitating autoimmune disease.

References

  • Synthetic pathway for avacopan (140).
  • Avacopan | C33H35F4N3O2 | CID 49841217.PubChem, NIH. [Link]
  • Avacopan.Wikipedia. [Link]
  • Avacopan. C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist, Treatment of anti-neutrophil cytoplasmic antibody (ANCA)-.
  • Avacopan | Drug Information, Uses, Side Effects, Chemistry.PharmaCompass.com. [Link]
  • Chemical structures of avacopan and metabolite M1.
  • Avacopan.New Drug Approvals. [Link]
  • What is the mechanism of Avacopan?
  • What You Need to Know About Avacopan (Tavneos®) for GPA/MPA -Part One. (2025). YouTube. [Link]
  • avacopan | Ligand page.IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis. (2017-04-11). Journal of the American Society of Nephrology. [Link]
  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
  • Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study.PubMed. [Link]
  • This compound: A Key Pharmaceutical Intermediate.
  • Avacopan, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associ
  • AVACOPAN.The Chemical Probes Portal. [Link]
  • ChemoCentryx Reports Improvement in Renal Physiology and Stabilization of Kidney Function Following Treatment with Orally Administered Complement Inhibitor CCX168 (Avacopan)
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.Arkivoc. [Link]
  • Crystal form of avacopan, preparation method therefor, and use thereof.
  • US10532982B2 - Processes and intermediates in the preparation of C5aR antagonists.
  • Avacopan: First Approval.PubMed. [Link]

Sources

Application Note: Strategies for Optimizing Amide Coupling Reactions with 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. However, substrates bearing significant steric or electronic challenges can render standard coupling protocols inefficient. 2-Fluoro-6-methoxybenzoic acid is a prime example of such a challenging substrate, valued for its utility in introducing unique structural motifs into pharmacologically active molecules. The presence of two ortho-substituents creates significant steric hindrance around the carboxylic acid, demanding a carefully optimized approach to achieve high yields and purity. This application note provides a comprehensive guide for researchers, detailing the underlying mechanistic challenges and offering robust, field-proven protocols for the successful amidation of this compound.

Introduction: Understanding the Challenge of 2,6-Disubstitution

The kinetic and thermodynamic landscape of amide bond formation is heavily influenced by the steric and electronic properties of the carboxylic acid and amine coupling partners.[1] While the reaction is thermodynamically favorable, it is kinetically slow, necessitating the activation of the carboxylic acid.[1]

With this compound, the primary obstacle is steric hindrance. The two substituents flanking the carboxylic acid group physically obstruct the approach of both the activating agent and the subsequent nucleophilic amine. Furthermore, these substituents contribute to the "ortho effect," a phenomenon where ortho-substituents, regardless of their electronic nature, generally increase the acidity of a benzoic acid compared to its para and meta isomers.[2][3] This effect is a complex interplay of steric and electronic factors; the steric bulk can force the carboxyl group out of the plane of the aromatic ring, inhibiting resonance and altering the stability of the carboxylate conjugate base.[3][4][5] This altered reactivity profile necessitates the use of highly potent coupling reagents capable of overcoming the high activation energy barrier.

The Heart of the Matter: Carboxylic Acid Activation

The fundamental principle of amide coupling involves converting the hydroxyl of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the amine. The choice of activating agent is the most critical parameter for a successful reaction with a hindered substrate like this compound.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Intermediate Activated Intermediate (e.g., OAt-Ester) Acid->Intermediate + Reagent, Base Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Base->Acid Deprotonation Amide Amide Product Intermediate->Amide + Amine Byproduct Byproducts Intermediate->Byproduct Amine R'-NH2 (Amine)

Figure 1: General workflow for amide bond formation.

A Comparative Overview of Coupling Reagents

For sterically demanding substrates, the potency of the coupling reagent is paramount. Standard carbodiimides may prove insufficient, while more powerful uronium or phosphonium-based reagents are often required.[6]

Reagent ClassExamplesPotencyKey AdvantagesCommon Pitfalls
Carbodiimides EDC, DCCModerateCost-effective; water-soluble byproducts (EDC).[1][7]Often insufficient for hindered substrates; risk of N-acylurea byproduct formation.[8][9]
Uronium/Aminium HATU , HBTU, COMUHigh Highly reactive and fast; excellent for hindered substrates and weakly nucleophilic amines. [1][6]Higher cost; can cause guanidinylation of the amine if addition order is incorrect.
Phosphonium PyBOP, PyAOPHighVery effective for hindered couplings; lower risk of racemization.[6]Byproducts can be difficult to remove.

For this compound, uronium/aminium salt-based reagents like HATU are highly recommended . HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reacts with the carboxylate to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine, even with significant steric shielding.[1][10]

The Supporting Cast: Additives and Bases
  • Additives (HOBt, HOAt): When using carbodiimides like EDC, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are nearly always required. They act as nucleophilic catalysts, intercepting the initial O-acylisourea intermediate to form an active ester.[1] This new intermediate is more stable, suppressing the rearrangement to the problematic N-acylurea byproduct and reducing the risk of racemization at chiral centers.[9][11]

  • Bases: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction with the coupling reagent.[10][12] It also neutralizes the acidic byproducts generated during the reaction.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of this compound. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE).

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This method is the preferred choice for maximizing yield, especially with less reactive amines or on a larger scale.

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Activator Addition: Add HATU (1.1 eq.) to the solution.

  • Base Addition & Pre-Activation: Add DIPEA (2.5 eq.) to the mixture. Stir at room temperature for 10-15 minutes. This pre-activation step is crucial for allowing the formation of the highly reactive OAt-ester before the amine is introduced.

  • Amine Addition: Add the desired amine (1.1-1.2 eq.) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours, but hindered amines may require longer reaction times (up to 24 hours).

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% citric acid solution or 1M HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This protocol serves as a viable alternative, particularly when cost is a primary concern, though it may require more optimization.

  • Reagent Preparation: In a dry, round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF or DCM (approx. 0.1-0.2 M).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The aqueous washes are particularly effective at removing the urea byproduct from EDC.[1]

Comparative Summary of Protocols
ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Coupling Reagent HATUEDC·HCl
Additive None requiredHOBt
Base DIPEANone (or DIPEA if amine is a salt)
Typical Equivalents Acid (1.0), HATU (1.1), Amine (1.1), DIPEA (2.5)Acid (1.0), EDC (1.2), HOBt (1.2), Amine (1.1)
Reaction Time 2-6 hours12-24 hours
Relative Cost HigherLower
General Efficacy Excellent for hindered systems Good, but may be sluggish for challenging substrates

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

G start Problem Observed low_yield Low or No Yield start->low_yield side_products Complex Mixture/ Side Products start->side_products purification_issue Purification Difficulty start->purification_issue check_reagents Solution: Verify reagent quality & dryness of solvent. low_yield->check_reagents Cause: Degraded reagents? increase_potency Solution: Switch from EDC/HOBt to HATU or PyBOP. low_yield->increase_potency Cause: Insufficient activation? extend_time Solution: Increase reaction time. Consider gentle heating (caution!). low_yield->extend_time Cause: Slow kinetics? n_acylurea Side Product: N-acylurea (with EDC) side_products->n_acylurea guanidinylation Side Product: Guanidinylation (with HATU) side_products->guanidinylation remove_byproducts Solution: Thorough aqueous washes. (Acid/Base/Brine) purification_issue->remove_byproducts Cause: Residual reagents or water-soluble byproducts. sol_n_acylurea Solution: Ensure >1.0 eq. of HOBt. Switch to HATU. n_acylurea->sol_n_acylurea sol_guanidinylation Solution: Pre-activate acid with HATU before adding amine. guanidinylation->sol_guanidinylation

Figure 2: A decision tree for troubleshooting common issues.

Low yields are the most common problem and are typically due to insufficient activation of the sterically hindered carboxylic acid.[8] If Protocol 2 (EDC/HOBt) fails, the most effective solution is to switch to the more potent HATU-based system outlined in Protocol 1.[6] If side products are observed, identifying them can point to a mechanistic issue. For instance, the presence of an N-acylurea byproduct confirms the known failure mode of carbodiimide reactions, indicating a need for more HOBt or a switch to a different reagent class.[9]

Conclusion

The successful amide coupling of this compound is readily achievable with a rational and informed approach. The steric hindrance presented by the 2,6-disubstitution pattern necessitates the use of high-potency coupling reagents. Uronium salts, particularly HATU, have proven to be exceptionally effective by generating a highly reactive activated ester capable of overcoming the steric barrier. By selecting the appropriate reagents, carefully controlling the reaction conditions—especially pre-activation—and employing a systematic approach to troubleshooting, researchers can confidently and efficiently synthesize a wide range of valuable amide derivatives from this challenging building block.

References

  • Strempel, V. et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ACS Sustainable Chemistry & Engineering. [Link]
  • Common Organic Chemistry. (n.d.).
  • Adhikari, S. et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
  • Strempel, V. et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[14]uril. ACS Sustainable Chemistry & Engineering. [Link]
  • Strempel, V. et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[14]uril. ChemRxiv. [Link]
  • Strempel, V. et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[14]uril. Amazon S3. [Link]
  • Kumar, A. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Royal Society of Chemistry. (2022).
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Request PDF. (2025). Reaction of an Introverted Carboxylic Acid with Carbodiimide. [Link]
  • Reddit. (2020).
  • Wikipedia. (n.d.). Carbodiimide. [Link]
  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?[Link]
  • Reddit. (2024). Struggling with amide coupling. [Link]
  • Hudson, A. G. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
  • Khan Academy via YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Link]
  • Exner, O. et al. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. [Link]
  • Assaleh, F. H. et al. (2008). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane.
  • GraB, S. et al. (2014).
  • Schäfer, G. & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
  • Allen, C. L. & Williams, J. M. J. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
  • Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]
  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
  • Research Square. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
  • Reddit. (2022). amide coupling help. [Link]
  • Schäfer, G. & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]

Sources

Application Note: 2-Fluoro-6-methoxybenzoic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Small Molecules in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) methods.[1][2][3] The core principle of FBDD is elegantly simple: screen small, low-molecular-weight compounds, or "fragments," to identify weak but highly efficient binders to a biological target.[4][5] These initial hits serve as high-quality starting points that medicinal chemists can then elaborate—through strategies like growing, linking, or merging—into potent, selective, and drug-like candidates.[1][4] This approach offers a more thorough exploration of chemical space with smaller libraries and often yields leads with superior physicochemical properties.[6][7]

Within the vast landscape of fragment libraries, halogenated compounds, particularly those containing fluorine, hold a privileged position.[8] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow it to profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[8][9] These modulations can enhance membrane permeability, improve binding affinity, and block metabolic degradation, making fluorine a strategic element in modern medicinal chemistry.[10][11]

This application note provides a detailed guide to the use of 2-Fluoro-6-methoxybenzoic acid , a versatile and synthetically tractable fragment, in FBDD campaigns. We will explore its physicochemical rationale, provide detailed protocols for its use in primary screening and hit validation, and outline a strategic workflow for its evolution into a potent lead compound.

Fragment Profile: this compound

This compound is an exemplary fragment for FBDD due to its strategic combination of functional groups and favorable physicochemical properties that align well with the widely accepted "Rule of Three".

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight 170.14 g/mol [12]< 300 DaEnsures fragment simplicity and allows for significant molecular weight additions during optimization.[4]
cLogP ~1.7-2.1 (Est.)≤ 3Balances solubility and lipophilicity, reducing the risk of non-specific binding and ensuring good starting properties.[4]
Hydrogen Bond Donors 1 (Carboxylic Acid)≤ 3Provides a key interaction point for target binding without excessive polarity.[4]
Hydrogen Bond Acceptors 3 (Carboxylic Acid, Methoxy, Fluoro)≤ 3Offers multiple potential interaction points within a target's binding pocket.[4]
Rotatable Bonds 2≤ 3Low conformational complexity increases the probability of adopting a favorable binding conformation.[13]

The true power of this fragment lies in the strategic placement of its functional groups:

  • Carboxylic Acid: A versatile pharmacophore that can act as a hydrogen bond donor and acceptor, or engage in ionic interactions. It serves as a primary anchor point in a binding pocket.

  • Fluorine Atom: Located ortho to the carboxylic acid, the highly electronegative fluorine atom lowers the pKa of the acid, potentially improving interactions. It also serves as a subtle yet powerful modulator of electronics and can engage in favorable orthogonal dipole or halogen-bonding interactions.[8][10]

  • Methoxy Group: Positioned on the other side of the carboxylic acid, this group provides a key vector for synthetic elaboration. Its steric bulk and electronic properties influence the conformation of the benzoic acid, and it can be a key point for "growing" the fragment into unexplored regions of the binding pocket.

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: Primary Screening using nano-Differential Scanning Fluorimetry (nanoDSF)

Principle: nanoDSF is a powerful thermal shift assay (TSA) that measures the change in a protein's melting temperature (Tm) upon ligand binding. [14][15]Ligand binding typically stabilizes the protein, resulting in a positive Tm shift. The method is label-free, relying on the change in intrinsic tryptophan or tyrosine fluorescence as the protein unfolds. [16] Objective: To identify fragments, including this compound, that cause a statistically significant thermal stabilization of the target protein.

Materials:

  • Target protein: ≥95% purity, at 0.2-0.5 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment stock: this compound at 100 mM in 100% DMSO.

  • Assay buffer: Same as the protein buffer.

  • nanoDSF instrument (e.g., Prometheus NT.Plex).

  • Standard or high-sensitivity capillaries.

Methodology:

  • Preparation of Fragment Plate:

    • Prepare an intermediate plate by diluting the 100 mM fragment stock to 10 mM in assay buffer (final DMSO concentration will be 10%).

    • In a 384-well plate, add 2 µL of the 10 mM fragment solution.

    • For controls, add 2 µL of 10% DMSO/buffer (negative control) and 2 µL of a known binder (positive control, if available).

  • Protein Preparation and Dispensing:

    • Prepare the protein solution at 2X the final concentration (e.g., 40 µM for a 20 µM final assay concentration).

    • Add 18 µL of the 2X protein solution to each well of the fragment plate.

    • The final reaction volume is 20 µL, containing 1 mM fragment and 1% DMSO. Mix gently by pipetting or brief centrifugation.

    • Incubate at room temperature for 15 minutes.

  • nanoDSF Measurement:

    • Load approximately 10 µL of each sample into the capillaries.

    • Place the capillaries into the instrument.

    • Set up the thermal ramp: 20 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the change in fluorescence ratio (F350/F330) as a function of temperature.

  • Data Analysis and Hit Criteria:

    • The instrument software calculates the Tm for each sample, which is the inflection point of the unfolding curve.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm (fragment) - Tm (negative control).

    • A fragment is considered a hit if it produces a ΔTm that is statistically significant, typically ≥ 2 standard deviations above the mean ΔTm of the negative controls, and often with a threshold of ΔTm ≥ 1.0 °C.

Causality and Trustworthiness:

  • Why 1% DMSO? Keeping the final DMSO concentration low and consistent across all wells is critical to minimize its denaturing effect on the protein, ensuring that observed shifts are due to fragment binding.

  • Self-Validation: The inclusion of multiple negative control wells (protein + DMSO only) allows for a robust statistical determination of the baseline Tm and its variability. A positive control validates that the protein is capable of being stabilized in the assay conditions.

Protocol 2: Hit Characterization by X-ray Crystallography

Principle: X-ray crystallography provides unambiguous, high-resolution structural data, revealing the precise binding mode of the fragment in the target's active site. [17][18][19]This information is absolutely essential for the subsequent structure-guided optimization of the fragment hit. [20] Objective: To determine the co-crystal structure of the target protein in complex with this compound to visualize the binding interactions.

Materials:

  • Crystals of the target protein, grown under reproducible conditions.

  • This compound solution: 50-100 mM in a cryo-protectant compatible solvent (e.g., DMSO, ethylene glycol).

  • Cryo-protectant solution (e.g., reservoir solution supplemented with 25% glycerol or ethylene glycol).

  • Micron-sized crystal mounting loops.

  • Liquid nitrogen for flash-cooling.

Methodology (Crystal Soaking):

  • Fragment Soaking:

    • Prepare a "soaking drop" containing 2 µL of the cryo-protectant solution.

    • Add the fragment stock solution to the soaking drop to a final concentration of 1-10 mM. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <10%).

    • Using a loop, carefully transfer a protein crystal from its growth drop into the soaking drop.

    • Allow the crystal to soak for a period ranging from 30 minutes to 24 hours. Soaking time is empirical and must be optimized.

  • Crystal Harvesting and Flash-Cooling:

    • Using a loop of appropriate size, scoop the soaked crystal out of the drop.

    • Quickly plunge the loop and crystal into liquid nitrogen to flash-cool it, vitrifying the solvent and preventing ice crystal formation.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on the goniometer of a synchrotron beamline or in-house X-ray source.

    • Collect a complete diffraction dataset.

  • Structure Solution and Refinement:

    • Process the diffraction data using standard software (e.g., XDS, MOSFLM).

    • Solve the structure using molecular replacement with a known apo-structure of the protein.

    • Analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to confirm the presence and determine the orientation of the bound fragment.

    • Build the fragment into the density and perform iterative cycles of model refinement.

Causality and Trustworthiness:

  • Why Soaking? Soaking is often faster and less resource-intensive than co-crystallization. It is effective if the crystal lattice has channels large enough for the fragment to diffuse into the active site.

  • Self-Validation: The presence of clear, unambiguous electron density for the fragment in the difference map (Fo-Fc) is the primary validation of binding. The refined model should have good geometry and fit the density well, with R-work and R-free values indicating a high-quality structure.

Fragment-to-Lead: A Strategic Evolution

Once the binding mode of this compound is confirmed, the structural information guides a rational, hypothesis-driven medicinal chemistry effort. [1]The goal is to "grow" the fragment by adding chemical functionality that explores adjacent sub-pockets of the binding site to form new, favorable interactions and increase potency.

G cluster_start Initial Hit cluster_strategy Structure-Guided Growth Strategy cluster_vectors Synthetic Vectors cluster_end Optimized Lead Hit This compound (Weak Affinity, High Ligand Efficiency) S1 Identify Unoccupied Pockets via Crystal Structure Hit->S1 S2 Hypothesize New Interactions (H-bonds, hydrophobic, etc.) S1->S2 S3 Design Analogs by Extending from Synthetic Vectors S2->S3 V1 Vector 1: Elaborate from Methoxy group S3->V1 V2 Vector 2: Grow from aromatic ring S3->V2 Lead Potent Lead Compound (High Affinity, Drug-like Properties) V1->Lead V2->Lead

Caption: Strategy for evolving the fragment hit into a lead compound.

Example Growth Strategy:

  • Vector 1 (Methoxy Position): The crystal structure might reveal an unoccupied hydrophobic pocket adjacent to the methoxy group. A synthetic strategy could involve O-demethylation to reveal a phenol, followed by etherification with various alkyl or aryl groups (e.g., a benzyl group) to probe this pocket.

  • Vector 2 (Aromatic Ring): If a hydrogen-bond donor/acceptor from the protein is nearby but not engaged, a synthetic route could add a substituent (e.g., an amino or hydroxyl group) to the 4- or 5-position of the benzene ring to form a new, potency-enhancing hydrogen bond.

This iterative cycle of design, synthesis, and testing, continually informed by structural biology, is the hallmark of a successful FBDD campaign.

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with strategically placed functional groups, provide both a solid anchoring foundation and multiple vectors for synthetic elaboration. By employing sensitive biophysical screening methods like nanoDSF for hit identification and leveraging the power of X-ray crystallography for detailed structural characterization, researchers can efficiently translate this simple fragment into novel, potent, and highly optimized lead compounds for challenging therapeutic targets.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
  • Title: Role of Fluorine in Drug Design and Drug Action | Request PDF Source: ResearchGate URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL
  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • Title: Fragment Screening By Crystallography: An Alternative To High Throughput Screening Source: Sygnature Discovery URL
  • Title: Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls Source: PMC - NCBI URL
  • Title: An Introduction to Fragment-Based Drug Discovery (FBDD)
  • Title: this compound (CAS 137654-21-8)
  • Title: Fragment Based Drug Design: A Review Source: International Journal of Pharmaceutical Sciences URL
  • Title: Fragment-based screening using X-ray crystallography and NMR spectroscopy Source: Google Cloud URL
  • Title: Fragment-Based Drug Discovery (FBDD)
  • Title: X-ray Crystallography Fragment Screening Source: Selvita URL
  • Title: this compound Source: Biosynth URL
  • Title: Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery Source: JoVE URL
  • Title: Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery Source: Europe PMC URL
  • Title: Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview Source: JoVE URL
  • Title: Exploring this compound: A Key Pharmaceutical Intermediate Source: LinkedIn URL
  • Title: Fragment-based drug discovery—the importance of high-quality molecule libraries Source: PMC - NCBI URL
  • Title: Fragment-Based Drug Design (FBDD)
  • Title: Fragment HIT Identification in FBDD Source: CrystalsFirst URL
  • Title: this compound Source: CymitQuimica URL
  • Title: Differential Scanning Fluorimetry as Part of a Biophysical Screening Cascade | Request PDF Source: ResearchGate URL
  • Title: Differential Scanning Fluorimetry (DSF)
  • Title: this compound Source: PubChem URL
  • Title: Fragment-Based Drug Discovery Source: CHI URL
  • Title: Fragment-based drug discovery campaigns guided by native mass spectrometry Source: NIH URL
  • Title: Using Structure-guided Fragment-Based Drug Discovery to Target Pseudomonas aeruginosa Infections in Cystic Fibrosis Source: Frontiers URL
  • Title: Fragment‐Based Drug Discovery – The Importance of High Quality Molecule Libraries Source: ResearchGate URL

Sources

kinetic analysis of carboxylic acid transport using 2-Fluoro-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Kinetic Analysis of Carboxylic Acid Transport Using 2-Fluoro-6-methoxybenzoic Acid

Authored by a Senior Application Scientist

Introduction: Unveiling Carboxylic Acid Transporter Kinetics with a Novel Probe

Carboxylic acids are fundamental molecules in cellular metabolism, acting as energy substrates, signaling molecules, and building blocks for biosynthesis. Their transport across cellular membranes is tightly regulated by a class of proteins known as solute carriers (SLCs), with the monocarboxylate transporter (MCT) family (SLC16A) playing a pivotal role.[1][2] These transporters are crucial for the cellular uptake and efflux of monocarboxylates like lactate, pyruvate, and ketone bodies.[3][4] Given their importance in both normal physiology and disease states, particularly in cancer metabolism where they facilitate the export of lactate generated during aerobic glycolysis (the Warburg effect), MCTs have emerged as significant targets for drug discovery.[5]

The kinetic analysis of these transporters is essential for understanding their function and for identifying and characterizing potential inhibitors. This process typically involves measuring the rate of transport of a specific substrate under varying conditions. A key aspect of this analysis is the use of probe substrates and inhibitors to elucidate the binding affinities and transport capacities of these proteins.

This application note presents a detailed protocol for the kinetic analysis of carboxylic acid transport, proposing the use of This compound as a novel, competitive inhibitor probe. While primarily known as a versatile building block in pharmaceutical synthesis, its chemical structure—a benzoic acid core with fluoro and methoxy substitutions—makes it an intriguing candidate for interacting with carboxylic acid transporters.[6][7] The fluorine and methoxy groups can modulate the compound's physicochemical properties, such as lipophilicity and acidity, which in turn can influence its binding affinity to the transporter.[8] The protocol described herein is a robust, cell-based assay designed for researchers in drug development and academic science to characterize the interaction of test compounds with a specific monocarboxylate transporter, using this compound as an example.

Principle of the Assay: Competitive Inhibition Kinetics

This protocol is based on a competitive inhibition assay, a fundamental technique in enzyme and transporter kinetics. The principle lies in measuring the transport of a known, labeled substrate of a specific MCT isoform in the presence of varying concentrations of an unlabeled test compound (the potential inhibitor), in this case, this compound.

If this compound binds to the same active site on the transporter as the labeled substrate, it will compete for binding and thereby inhibit the transport of the labeled substrate. The extent of inhibition will be dependent on the concentration of this compound. By measuring the rate of transport of the labeled substrate across a range of inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined.

The IC50 value represents the concentration of the inhibitor required to reduce the transport of the substrate by 50%. This value is then used in the Cheng-Prusoff equation to calculate the inhibitory constant (Ki), which is a measure of the binding affinity of the inhibitor for the transporter. A lower Ki value indicates a higher affinity.

This assay provides a quantitative measure of the interaction between a test compound and a specific carboxylic acid transporter, enabling the screening and characterization of potential drug candidates.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Data Analysis cell_culture Culture MCT-expressing cells cell_seeding Seed cells into 24-well plates cell_culture->cell_seeding pre_incubation Pre-incubate with buffer cell_seeding->pre_incubation initiate_transport Add labeled substrate + This compound pre_incubation->initiate_transport stop_transport Stop reaction with ice-cold buffer initiate_transport->stop_transport cell_lysis Lyse cells stop_transport->cell_lysis measurement Measure radioactivity/ fluorescence cell_lysis->measurement calculation Calculate IC50 and Ki measurement->calculation

Caption: A flowchart illustrating the key steps of the cell-based competitive transport assay.

Materials and Reagents

Cell Line
  • A mammalian cell line overexpressing a specific human monocarboxylate transporter isoform of interest (e.g., MCT1, MCT2, or MCT4). A common choice is Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the transporter gene.[9]

  • Parental cell line (not expressing the transporter) as a negative control.

Reagents
  • This compound (CAS No. 137654-21-8)

  • Labeled substrate for the specific MCT isoform (e.g., [14C]-L-Lactic acid for MCT1/2/4).

  • Unlabeled L-Lactic acid

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a selection antibiotic (if applicable).

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Transport Buffer (e.g., Krebs-Ringer-Henseleit (KRH) buffer), pH 7.4

  • Ice-cold Stop Buffer (e.g., PBS with 0.5% BSA)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail (if using a radiolabeled substrate)

Equipment
  • 24-well cell culture plates

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader or scintillation counter

  • Multichannel pipette

  • Standard laboratory glassware and plasticware

Detailed Experimental Protocol

Part 1: Cell Culture and Seeding
  • Cell Maintenance: Culture the MCT-expressing cell line and the parental cell line in their recommended growth medium in a CO2 incubator. Passage the cells regularly to maintain them in the exponential growth phase.

  • Cell Seeding: Two days before the transport assay, seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

Part 2: Transport Assay (Competitive Inhibition)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the Transport Buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare the transport solution containing the labeled substrate at a concentration close to its Michaelis-Menten constant (Km) and the various concentrations of this compound.

  • Pre-incubation:

    • On the day of the assay, remove the culture medium from the wells and wash the cell monolayer twice with pre-warmed Transport Buffer.

    • Add 200 µL of pre-warmed Transport Buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.

  • Initiation of Transport:

    • Remove the pre-incubation buffer.

    • Initiate the transport reaction by adding 200 µL of the transport solution (containing the labeled substrate and this compound) to each well.

    • Incubate for a predetermined short period (e.g., 1-5 minutes) at 37°C. This time should be within the initial linear range of uptake for the labeled substrate.

  • Termination of Transport:

    • Rapidly terminate the transport by aspirating the transport solution and immediately washing the cells three times with 1 mL of ice-cold Stop Buffer. This step is critical to remove any extracellular labeled substrate.

  • Cell Lysis and Measurement:

    • After the final wash, add 300 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.

    • Transfer an aliquot of the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • In a parallel set of wells, determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay) for normalization of the transport data.

Data Analysis

Calculation of Initial Transport Rate

The raw data (counts per minute, CPM) is first normalized to the protein concentration in each well. The initial transport rate (V) is typically expressed as pmol/mg protein/min.

Generation of Dose-Response Curve

Plot the percentage of control transport (transport in the absence of the inhibitor) against the logarithm of the concentration of this compound.

Determination of IC50

Fit the dose-response curve to a sigmoidal dose-response equation (variable slope) to determine the IC50 value.

Calculation of Ki

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the concentration of the labeled substrate used in the assay.

  • Km is the Michaelis-Menten constant for the transport of the labeled substrate by the specific MCT isoform.

Example Data Presentation
Concentration of this compound (µM)Mean Transport Rate (pmol/mg/min)% of Control
0 (Control)150.2100
0.1145.897.1
1120.580.2
1078.152.0
5045.330.2
10029.919.9
50015.110.1

Visualizing Competitive Inhibition

competitive_inhibition Transporter MCT Transporter Intracellular Intracellular Substrate Labeled Substrate Substrate->Transporter Binds & is Transported Inhibitor 2-Fluoro-6-methoxybenzoic acid (Inhibitor) Inhibitor->Transporter Binds & Competes Extracellular Extracellular

Caption: A diagram illustrating the principle of competitive inhibition at the monocarboxylate transporter.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the inclusion of appropriate controls:

  • Parental Cell Line Control: Comparing transport in the MCT-expressing cell line to the parental cell line will confirm that the observed transport is indeed mediated by the specific transporter of interest.

  • Positive Control Inhibitor: Including a known inhibitor of the specific MCT isoform in the assay will validate the assay's ability to detect inhibition.

  • Linearity of Uptake: It is crucial to first establish the time-dependent uptake of the labeled substrate to ensure that the chosen incubation time for the inhibition assay falls within the initial linear phase of transport.

By adhering to these principles and including these controls, researchers can have high confidence in the kinetic parameters derived from this assay.

References

  • Vertex AI Search. (2025-12-28).
  • Vertex AI Search. (2025-12-29).
  • Vertex AI Search. (2025-12-29). Sourcing High-Quality this compound: A Guide for Researchers.
  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—role and regulation. IUBMB life, 64(2), 109–119. [Link]
  • Wright, S. H., & Dantzler, W. H. (2004). Molecular and cellular physiology of renal organic cation and anion transport. Physiological reviews, 84(3), 987–1049. [Link]
  • Barros, L. F., & Deitmer, J. W. (2010). Glucose and lactate supply to the synapse. Brain research reviews, 63(1-2), 149–159. [Link]
  • Enerson, B. E., & Drewes, L. R. (2003). Molecular features, regulation, and function of monocarboxylate transporters: implications for drug delivery. Journal of pharmaceutical sciences, 92(8), 1531–1544. [Link]
  • BioAgilytix Labs. (2022-12-31).
  • Wright, S. H. (2013). Novel method for kinetic analysis applied to transport by the uniporter OCT2. American Journal of Physiology-Cell Physiology, 304(1), C1-C10. [Link]
  • ResearchGate. (n.d.). Overview of the types of cell-based transport assays described in this....
  • Wright, S. H., & Wunz, T. M. (1987). Pathways for carboxylic acid transport by rabbit renal brush border membrane vesicles. American Journal of Physiology-Renal Physiology, 253(5), F843-F850.
  • Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 272. [Link]
  • ResearchGate. (n.d.). (PDF)
  • Taylor & Francis. (n.d.). Monocarboxylate transporters – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.
  • National Center for Biotechnology Information. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281–299. [Link]
  • PubMed. (2025-03-18).
  • HOLIMITOX. (2024-04-23).
  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • ResearchGate. (2025-08-10). (PDF)
  • MDPI. (n.d.). Perfluoroalkyl Carboxylic Acids Interact with the Human Bile Acid Transporter NTCP.
  • PubMed. (2021-12-02).
  • MDPI. (n.d.). Ionotropic Receptors as Potential Targets Against Insect-Transmitted Diseases.
  • PubMed. (2020-02).
  • National Center for Biotechnology Information. (2020-05-12).
  • National Center for Biotechnology Information. (n.d.). Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells.
  • RSC Publishing. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Fluoro-6-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

In the landscape of modern drug discovery and development, fluorinated scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) can significantly enhance metabolic stability, binding affinity, and bioavailability. Among these valuable building blocks, 2-Fluoro-6-methoxybenzoic acid and its derivatives are crucial intermediates in the synthesis of a range of therapeutics, including treatments for cancer and anti-neutrophil cytoplasmic autoantibody-associated vasculitis.[1][2][3][4] Their unique substitution pattern makes them indispensable for constructing complex molecular architectures.[1]

However, the large-scale synthesis of these compounds presents significant challenges, primarily centered on achieving precise regioselectivity. Traditional electrophilic aromatic substitution methods often yield a mixture of isomers, leading to complex purification processes and reduced overall yield. This guide details a robust and scalable synthetic strategy employing Directed ortho-Metalation (DoM), a powerful technique that leverages existing functional groups to direct deprotonation and subsequent functionalization with high precision. We will provide a comprehensive, field-proven protocol for the synthesis of the parent acid, alongside critical safety considerations for handling the organometallic reagents involved.

Synthetic Strategy: The Power of Directed ortho-Metalation (DoM)

Mechanistic Principles

Directed ortho-Metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings.[5] The strategy relies on the presence of a "Directed Metalation Group" (DMG) on the aromatic ring. This group, typically containing a heteroatom like oxygen or nitrogen, acts as a Lewis base to coordinate with a Lewis acidic organolithium reagent, such as n-butyllithium (n-BuLi).[5][6][7] This coordination pre-positions the strong base in close proximity to the ortho-proton, facilitating its abstraction and forming a stabilized aryllithium intermediate.[6][8]

In the case of our starting material, 2-fluoroanisole, both the methoxy (-OCH₃) group and the fluorine (-F) atom can act as DMGs.[9][10] The methoxy group is a well-established, potent DMG.[5][8] The fluorine atom, while considered a moderate DMG, also promotes ortho C-H activation.[9][11] The combined electronic and coordinating effects of these two groups strongly favor the removal of the proton at the C6 position, leading to a single, highly reactive lithiated intermediate. This intermediate can then be "quenched" with an electrophile, in this case, carbon dioxide (CO₂), to install the carboxylic acid group exclusively at the desired position.[12][13][14]

Causality Behind Experimental Choices
  • Starting Material: 2-Fluoroanisole is the ideal precursor. The methoxy and fluoro groups are already in the correct positions to direct the carboxylation to the C6 position.

  • Reagent: n-Butyllithium (n-BuLi) is a powerful, non-nucleophilic base, making it perfect for deprotonating the aromatic ring without competing side reactions.[8] Its high basicity necessitates cryogenic temperatures (-78 °C) to control reactivity and prevent degradation of the organolithium intermediate.[8]

  • Electrophile: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient source of the carboxyl group. The nucleophilic aryllithium intermediate readily attacks the electrophilic carbon of CO₂.[13]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the organolithium species, helping to break up aggregates and increase reactivity.[10]

Mechanistic Diagram

DoM_Mechanism cluster_0 Step 1: Coordination & Deprotonation cluster_1 Step 2: Carboxylation & Work-up Start 2-Fluoroanisole + n-BuLi Coordination Li coordinates to OMe group Start->Coordination Lewis Acid-Base Interaction Deprotonation n-BuLi abstracts ortho-proton Coordination->Deprotonation Proximity Effect Intermediate Aryllithium Intermediate (Stabilized) Deprotonation->Intermediate Carboxylation Reaction with CO₂ (Dry Ice) Intermediate->Carboxylation Electrophilic Quench Salt Lithium Carboxylate Salt Carboxylation->Salt Nucleophilic Attack Workup Aqueous Acidic Work-up (e.g., HCl) Salt->Workup Protonation Product This compound Workup->Product

Caption: Mechanism of Directed ortho-Metalation for synthesizing this compound.

Detailed Large-Scale Synthesis Protocol

Materials and Equipment
Reagents & Solvents Equipment
2-Fluoroanisole (≥99%)Glass-lined or stainless steel reactor (e.g., 50 L) with overhead stirrer
n-Butyllithium (2.5 M in hexanes)Inert gas supply (Nitrogen or Argon) with manifold
Anhydrous Tetrahydrofuran (THF, ≤50 ppm H₂O)Low-temperature cooling system (capable of maintaining -78 °C)
Carbon Dioxide (Dry Ice, crushed)Addition funnel or pump for controlled reagent addition
Diethyl Ether (anhydrous)Temperature probes (internal and external)
Hydrochloric Acid (HCl, 2 M aqueous solution)Quenching vessel
Saturated Sodium Chloride solution (Brine)Filtration apparatus (e.g., Nutsche filter)
Anhydrous Magnesium Sulfate (MgSO₄)Vacuum oven for drying
Hexanes (for recrystallization)Personal Protective Equipment (PPE) - see below
Critical Safety Precautions: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[15][16] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[15][16] Ensure the reactor is properly purged and maintained under positive pressure.

  • Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves (Neoprene or Nitrile), and safety goggles with a face shield.[17][18] For large-scale transfers, specially designed protective suits may be required.[17]

  • Quenching Materials: Keep a container of dry sand or powdered limestone readily accessible to smother small fires. DO NOT USE WATER OR A CO₂ EXTINGUISHER on an organolithium fire.[15]

  • Syringe/Cannula Techniques: Use only properly dried syringes or a double-tipped needle (cannula) for transferring n-BuLi. Never draw air into a syringe containing the reagent.

  • Waste Disposal: All equipment and waste contaminated with n-BuLi must be quenched carefully. Rinse glassware with a less reactive solvent like isopropanol before final cleaning with water. Dispose of all waste as hazardous.[15]

Step-by-Step Protocol
  • Reactor Setup and Inerting:

    • Assemble the reactor system, ensuring all glassware is oven-dried and cooled under a stream of inert gas.

    • Charge the main reactor with 2-fluoroanisole (1.0 eq) and anhydrous THF (approx. 10 L per mole of substrate).

    • Begin stirring and cool the solution to -78 °C using a dry ice/acetone or cryogenic cooling bath.

  • ortho-Lithiation:

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to the stirred solution via an addition funnel or pump over 1-2 hours.

    • Crucial: Maintain the internal temperature below -70 °C throughout the addition to prevent side reactions.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours to ensure complete lithiation.

  • Carboxylation:

    • In a separate, dry vessel, crush a sufficient amount of dry ice (CO₂, approx. 3-4 eq) into a coarse powder.

    • Carefully and quickly, add the crushed dry ice to the cold reaction mixture in portions, or transfer the reaction mixture via cannula onto the dry ice. This step is highly exothermic.

    • Ensure the temperature does not rise above -50 °C during the quench.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature with continued stirring overnight.

  • Work-up and Isolation:

    • Slowly quench the reaction mixture by adding 2 M HCl solution until the pH is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization. A common solvent system is a mixture of hexanes and a minimal amount of a more polar solvent like ethyl acetate.

    • Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with cold hexanes, and dry under vacuum.

Experimental Workflow Diagram

Workflow Start Charge Reactor: 2-Fluoroanisole Anhydrous THF Cool Cool to -78°C Start->Cool Add_nBuLi Slowly Add n-BuLi (Maintain T < -70°C) Cool->Add_nBuLi Stir_Lithiation Stir for 1-2h at -78°C Add_nBuLi->Stir_Lithiation Quench Quench with excess crushed Dry Ice (CO₂) Stir_Lithiation->Quench Warm Slowly Warm to RT Quench->Warm Acidify Acidic Work-up (HCl) Warm->Acidify Extract Extract with Diethyl Ether Acidify->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Recrystallize from Hexanes Dry->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Scalable workflow for the synthesis and purification of this compound.

Data Presentation & Characterization

Expected Yield and Purity
Parameter Typical Value
Physical Appearance White to off-white crystalline solid[19]
Yield (Isolated) 75-85%
Purity (by HPLC/GC) ≥98.0%[1]
Melting Point 89-93 °C
Analytical Characterization Methods

Confirmation of the final product's identity and purity should be performed using standard analytical techniques.[20]

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and substitution pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[20]

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Representative Spectroscopic Data
Technique Characteristic Data (for C₈H₇FO₃, MW: 170.14) [21]
¹H NMR (CDCl₃) δ ~10-12 (br s, 1H, -COOH), ~7.4 (m, 1H, Ar-H), ~6.8 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ~165 (C=O), ~160 (d, C-F), ~133 (d, Ar-CH), ~115 (Ar-C), ~112 (d, Ar-CH), ~108 (d, Ar-CH), ~56 (-OCH₃)
IR (KBr, cm⁻¹) ~3000-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, 1480 (C=C stretch), ~1280 (C-O stretch)
MS (EI) m/z 170 (M⁺), 155, 127

Application Extension: Synthesis of Derivatives

The synthesized this compound is a versatile intermediate.[1] The carboxylic acid moiety can be easily converted into other functional groups, such as esters and amides, which are common motifs in pharmaceutical compounds. Standard coupling conditions can be employed for these transformations.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via the acid chloride.

  • Amidation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, EDC) followed by the addition of a primary or secondary amine.

Derivatives Acid This compound Ester Ester Derivatives Acid->Ester R-OH, H⁺ Amide Amide Derivatives Acid->Amide 1. SOCl₂ 2. R₂NH

Caption: Synthetic pathways to key derivatives from the parent acid.

Conclusion

The Directed ortho-Metalation strategy provides a highly efficient, regioselective, and scalable route for the industrial synthesis of this compound. By carefully controlling reaction parameters, particularly temperature, and adhering to stringent safety protocols for handling pyrophoric reagents, high yields of this valuable pharmaceutical intermediate can be reliably achieved. The versatility of the resulting carboxylic acid allows for straightforward derivatization, opening avenues for the development of novel and complex APIs. This protocol serves as a comprehensive guide for researchers and process chemists aiming to implement this synthesis on a large scale.

References

  • nbutyl lithium safety - YouTube. (2024). YouTube.
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. (n.d.). Apollo Scientific.
  • This compound: A Key Pharmaceutical Intermediate. (2025).
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.). ACS Publications.
  • Grignard & Organolithium Reagents | CO₂ Reactions & Retrosynthesis Strategies. (2021). YouTube.
  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.).
  • Why do organolithium and organomagnesium compounds react differently with CO2?. (2014).
  • Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. (n.d.).
  • This compound | 137654-21-8 | FF64206 - Biosynth. (n.d.). Biosynth.
  • Directed ortho metalation - Wikipedia. (n.d.). Wikipedia.
  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF - ResearchGate. (2025). ResearchGate.
  • Preparation of Carboxylic Acids, Part 5 - YouTube. (2023). YouTube.
  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.).
  • Directed (ortho) Metallation. (n.d.).
  • 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1 | Ossila. (n.d.). Ossila.
  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Baran Lab.
  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - RSC Publishing. (n.d.). RSC Publishing.
  • 2-Fluorobenzoic acid synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • This compound | CAS 137654-21-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • ortho metalation - Andrew G Myers Research Group. (n.d.). Andrew G Myers Research Group.
  • This compound 137654-21-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Preprints.org.
  • Sourcing High-Quality this compound: A Guide for Researchers. (n.d.).
  • In-Depth Structural Analysis of Methyl 4-fluoro-2,6-dimethylbenzoate: A Technical Guide - Benchchem. (n.d.). Benchchem.
  • This compound - CymitQuimica. (n.d.). CymitQuimica.
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Semantic Scholar.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. (n.d.). NIH.

Sources

Application Note: Protecting Group Strategies for 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-6-methoxybenzoic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the creation of complex pharmaceutical intermediates.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the carboxylic acid, presents specific challenges and opportunities in molecular design. The electron-withdrawing nature of the fluorine and the steric hindrance imposed by both ortho substituents necessitate a carefully considered approach to chemical manipulation. Protecting the carboxylic acid moiety is often a critical first step to prevent unwanted reactions with nucleophiles, bases, or reducing agents in subsequent synthetic steps.[2] This guide provides an in-depth analysis of protecting group strategies tailored for this specific molecule, emphasizing the rationale behind procedural choices to ensure high-yield, chemoselective transformations.

Strategic Considerations for Protection

Before selecting a protecting group, it is crucial to analyze the structure of this compound and the intended synthetic route.

  • The Carboxylic Acid: The primary site requiring protection is the carboxylic acid. Its acidic proton and electrophilic carbonyl carbon are reactive towards a wide range of reagents. The goal of protection is to convert it into a less reactive derivative, typically an ester, that is stable to downstream reaction conditions.[3][4]

  • Steric Hindrance: The presence of two ortho substituents significantly hinders the carboxylic acid. This steric congestion can impede standard esterification methods, such as Fischer esterification, requiring more potent or specialized reagents to achieve efficient conversion.[5]

  • Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect, increasing the acidity of the carboxylic proton. The methoxy group has a weaker electron-withdrawing inductive effect but a stronger electron-donating resonance effect. These electronic factors influence the reactivity of the carboxyl group and the stability of potential intermediates.

  • Stability of Other Functional Groups: The methoxy ether and the aryl-fluoride bond are generally stable under many reaction conditions. Protection of these groups is typically not required. However, the chosen deprotection strategy for the carboxylic acid must be mild enough to leave these functionalities intact.

  • Orthogonality: In a multi-step synthesis, the chosen protecting group should be removable under conditions that do not affect other protecting groups present in the molecule.[6][7] This concept, known as orthogonal protection, is fundamental to the synthesis of complex molecules.[8]

Protecting the Carboxylic Acid as an Ester

Esterification is the most common strategy for protecting carboxylic acids. The choice of ester depends on the required stability and the specific conditions available for its subsequent removal.

Method A: Methyl Ester Protection

Methyl esters are one of the simplest and most common protecting groups for carboxylic acids.[9] However, their removal typically requires harsh basic (saponification) or acidic conditions, which may not be suitable for sensitive substrates.[10] For sterically hindered acids like this compound, traditional acid-catalyzed esterification with methanol is often inefficient.

A superior method involves the use of (trimethylsilyl)diazomethane (TMS-diazomethane). This reagent is a safer, more manageable alternative to the highly toxic and explosive diazomethane.[11][12] It reacts rapidly and cleanly with carboxylic acids, even sterically hindered ones, at room temperature or below to form methyl esters in near-quantitative yields.[13][14]

Protocol 1: Methyl Esterification using TMS-Diazomethane

This protocol details the conversion of this compound to its corresponding methyl ester.

Materials:

  • This compound

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes or diethyl ether)

  • Methanol (MeOH)

  • Toluene or Diethyl Ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of Toluene and Methanol (e.g., 4:1 v/v). The total solvent volume should be sufficient to fully dissolve the starting material (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add TMS-diazomethane solution (1.1-1.2 eq) dropwise via syringe. Vigorous nitrogen gas evolution will be observed.[11] The yellow color of the TMS-diazomethane should persist slightly upon completion.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude methyl ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Deprotection: Methyl esters can be cleaved by saponification using a base like lithium hydroxide (LiOH) in a mixture of THF/water or NaOH in methanol/water.[10] For sterically hindered esters, heating may be required. Alternatively, milder, non-hydrolytic methods using Lewis acids in combination with soft nucleophiles, such as AlCl₃-N,N-dimethylaniline, can be effective.[5]

Method B: Benzyl Ester Protection

Benzyl esters offer a significant advantage over methyl esters due to their mild deprotection conditions. They are stable to a wide range of non-reductive conditions but can be selectively cleaved by catalytic hydrogenolysis.[15][16] This provides an excellent orthogonal strategy when other protecting groups sensitive to acids or bases are present.[7][17]

Protocol 2: Benzyl Esterification using Benzyl Bromide

This protocol describes the formation of the benzyl ester via Sₙ2 reaction.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).

  • Stir the suspension at room temperature for 15-20 minutes to form the carboxylate salt.

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction to 50-60 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection (Hydrogenolysis): The benzyl group is efficiently removed by catalytic hydrogenation.[18] The benzyl ester is dissolved in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) and stirred under a hydrogen atmosphere (typically 1 atm, balloon) in the presence of a palladium catalyst (e.g., 10% Pd/C).[15][19] The reaction cleaves the benzylic C-O bond to regenerate the carboxylic acid and produce toluene as a benign byproduct.[20] This method is exceptionally mild and high-yielding.[16]

Summary and Selection Guide

The choice of protecting group is dictated by the overall synthetic plan. The table below summarizes the key features of the methyl and benzyl esters for protecting this compound.

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Methyl Ester TMS-diazomethane, MeOH/Toluene, 0 °C to RT1. LiOH, THF/H₂O, heat2. AlCl₃, N,N-dimethylanilineSmall, simple, high-yield protectionDeprotection often requires harsh basic or acidic conditions
Benzyl Ester BnBr, K₂CO₃, DMF, 50-60 °CH₂, 10% Pd/C, MeOH or EtOAc, RTMild, neutral deprotection (hydrogenolysis); Orthogonal to many groupsNot compatible with reactions that use reducing agents or catalysts poisoned by sulfur

The following decision-making workflow can guide the selection process:

G start Start: Need to protect This compound q1 Are downstream steps sensitive to base/acid? start->q1 pg_benzyl Choose Benzyl Ester (Bn) q1->pg_benzyl Yes pg_methyl Choose Methyl Ester (Me) q1->pg_methyl No dep_benzyl Deprotect via Hydrogenolysis (H₂, Pd/C) pg_benzyl->dep_benzyl q2 Is substrate sensitive to harsh hydrolysis? pg_methyl->q2 dep_mild Deprotect with mild Lewis acid method (e.g., AlCl₃/nucleophile) q2->dep_mild Yes dep_saponify Deprotect via Saponification (e.g., LiOH) q2->dep_saponify No

Caption: Decision workflow for selecting a protecting group.

Experimental Workflows

Visualizing the protection and deprotection sequences helps in planning synthetic routes.

G sub 2-Fluoro-6-methoxy- benzoic acid prot Methyl 2-fluoro-6- methoxybenzoate sub->prot TMS-CHN₂, MeOH/Toluene final Deprotected Acid prot->final LiOH, THF/H₂O

Caption: Benzyl ester protection and deprotection sequence.

Conclusion

The effective protection of this compound is crucial for its successful application in multi-step organic synthesis. For sterically hindered substrates such as this, TMS-diazomethane provides a highly efficient route to methyl esters. However, the benzyl ester is often the superior choice due to its robust nature and, most importantly, its selective removal under mild hydrogenolysis conditions. This orthogonality is a key principle of modern synthetic strategy. [3][6]By carefully selecting the protecting group based on the planned synthetic route, researchers can navigate the challenges posed by this valuable building block and achieve their synthetic targets efficiently.

References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Organic Chemistry Portal. Protective Groups.
  • University of Bristol. Protecting Groups and Orthogonal Protection Strategies.
  • ACS Green Chemistry Institute. Hydrogenolysis - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Wikipedia. Protecting group.
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Akiyama, T., et al. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)ethoxymethyl Esters. Synthetic Communications, 24(15), 2179-2184.
  • SynArchive. Protection of Carboxylic acid by Ester.
  • Organic Chemistry Portal. Benzyl Esters.
  • Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 15.
  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube.
  • Angene. This compound: A Key Pharmaceutical Intermediate.
  • ResearchGate. Hydrogenolysis of benzyl-protected esters.
  • Pearson+. During hydrogenolysis, a Benzyl ester undergoes cleavage of the C...
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Biosynth. This compound | 137654-21-8.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • DOKUMEN.PUB. Greene's Protective Groups in Organic Synthesis, 2 Volume Set.
  • ResearchGate. Protective Groups In Organic Synthesis | Request PDF.
  • ResearchGate. Methylation of some highly sterically hindered alcohols | Download Table.
  • Semantic Scholar. [PDF] Greene's Protective Groups in Organic Synthesis.
  • ResearchGate. Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i.
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
  • Organic Chemistry Portal. Methyl Esters.
  • EBIN.PUB. GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015-1022.
  • GCW Gandhi Nagar Jammu. 2. Carboxyl protecting groups.
  • Kim, H., & Lee, D. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(13), e202200295.
  • Salomon, C. J., et al. (1995). Recent developments in chemical deprotection of ester functional group. Journal of the Brazilian Chemical Society, 6(4), 279-296.
  • ResearchGate. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078.
  • Pilkington, C. J., & Gani, D. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Synthesis, 46(05), 545-564.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring this compound: A Key Pharmaceutical Intermediate.
  • PubChem. This compound.

Sources

Application Note: Derivatization of 2-Fluoro-6-methoxybenzoic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-6-methoxybenzoic Acid

This compound is a versatile chemical building block frequently utilized in medicinal chemistry and drug discovery.[1][2] Its substituted phenyl ring, featuring both a fluorine atom and a methoxy group, offers a unique combination of electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and participate in hydrogen bonding.[3][4]

However, the terminal carboxylic acid group, while essential for synthesis, often needs to be modified or "derivatized" to unlock the molecule's full biological potential. Derivatization serves several critical purposes in the context of biological screening:

  • Expansion of Chemical Space: Creating a library of derivatives (e.g., amides and esters) from a single core scaffold allows for the systematic exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: Converting the polar carboxylic acid to a less polar amide or ester can significantly improve crucial drug-like properties such as cell membrane permeability and oral bioavailability.

  • Introduction of New Pharmacophores: The amine or alcohol portion of the derivative can introduce new interaction points (hydrogen bond donors/acceptors, hydrophobic regions) for enhanced binding to biological targets.

This guide provides a comprehensive overview and detailed protocols for the two most common and effective derivatization strategies for this compound: Amide Bond Formation and Esterification .

Physicochemical Properties of the Starting Material
PropertyValueReference
CAS Number 137654-21-8
Molecular Formula C₈H₇FO₃[5]
Molecular Weight 170.14 g/mol
Melting Point 89-93 °C
Boiling Point 259 °C
Appearance White to off-white solid[1]
SMILES COC1=C(C(=CC=C1)F)C(=O)O[5]

General Workflow for Derivatization and Screening

The overall process involves a logical progression from the starting material to the final biological data. The key stages are synthesis, purification, characterization, and screening. This workflow ensures that the compounds tested are of high purity and known identity, leading to reliable screening results.

G cluster_0 Synthesis & Purification cluster_1 Validation & Screening Start This compound Deriv Derivatization Reaction (Amidation or Esterification) Start->Deriv Workup Aqueous Work-up & Extraction Deriv->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Char Structure & Purity Characterization (NMR, MS, HPLC) Purify->Char Screen Biological Screening (e.g., Enzyme Assay, Cell-based Assay) Char->Screen Data Data Analysis (SAR Studies) Screen->Data

Caption: General experimental workflow from starting material to data analysis.

Strategy 1: Amide Bond Formation via Coupling Reagents

Amide bonds are exceptionally stable and are a cornerstone of medicinal chemistry. Direct reaction between a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be "activated" using a coupling reagent.[6] This converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Rationale and Choice of Reagents

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.

Reagent TypeExamplesKey Advantages & Considerations
Carbodiimides DCC, DIC, EDCEDC is widely used as its urea byproduct is water-soluble, simplifying purification.[7] DCC and DIC produce insoluble ureas that are removed by filtration. Often require an additive like HOBt to suppress side reactions and reduce racemization.[6]
Uronium/Aminium HATU, HBTUHighly efficient and fast-acting, often preferred for sterically hindered substrates or less nucleophilic amines.[8] The reaction is generally clean with high yields.
Phosphonium PyBOP, PyAOPSimilar to uronium salts in reactivity and efficiency. They are known for low rates of racemization in peptide synthesis.

For generating a diverse library, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice due to its high reactivity and broad substrate scope.

G Acid Carboxylic Acid (R-COOH) ActiveEster Activated O-Acyl-isourea Intermediate Acid->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Amide Amide Product (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Protocol Steps:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature for 5 minutes.

  • Base and Amine Addition: Add DIPEA (2.5 eq) to the mixture, followed by the dropwise addition of the amine (1.1 eq). Causality Note: The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts formed during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. Look for the consumption of the starting carboxylic acid.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Strategy 2: Esterification

Esterification is another powerful derivatization technique. While Fischer esterification, which uses a strong acid catalyst and excess alcohol, is a classic method, it can be too harsh for sensitive substrates.[10] The Steglich esterification offers a milder and highly efficient alternative.[11]

Rationale: The Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) as an acylation catalyst.[11][12] This method is advantageous because it proceeds under mild, neutral conditions at room temperature and is effective even for sterically hindered alcohols.[11]

G Acid Carboxylic Acid (R-COOH) ActiveInt O-Acylisourea Intermediate Acid->ActiveInt DCC DCC DCC->ActiveInt Ester Ester Product (R-COOR') ActiveInt->Ester DCU DCU Byproduct (Insoluble) ActiveInt->DCU Alcohol Alcohol (R'-OH) + cat. DMAP Alcohol->Ester

Caption: Simplified workflow for Steglich esterification.

Detailed Protocol: Steglich Esterification

This protocol provides a general procedure for esterifying this compound with a primary or secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary alcohol (1.2 - 1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5% aqueous Hydrochloric Acid (HCl) or Citric Acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality Note: Cooling is important to control the initial exothermic reaction upon DCC addition and to minimize potential side reactions.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction's progress by TLC.

  • Byproduct Removal: Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid DCU byproduct.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl (1x) to remove DMAP and any unreacted DCC, saturated NaHCO₃ (1x), and brine (1x).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel to obtain the final product.

Characterization and Validation of Derivatives

After synthesis and purification, it is imperative to confirm the structure and assess the purity of each derivative before it enters biological screening. A multi-technique approach is required for unambiguous characterization.[13]

TechniquePurposeExpected Observations for a Successful Derivatization
¹H and ¹³C NMR Structural ElucidationDisappearance of the broad carboxylic acid proton signal (~10-12 ppm in ¹H NMR). Appearance of new signals corresponding to the protons and carbons of the newly introduced amine or alcohol moiety.[13]
Mass Spectrometry (MS) Molecular Weight ConfirmationDetection of the correct molecular ion peak ([M+H]⁺ in positive mode ESI-MS) corresponding to the calculated molecular weight of the target derivative.[13][14]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak in the chromatogram, indicating a purity of >95%, which is a common standard for compounds intended for biological screening.[14][15]

Conclusion

The derivatization of this compound into libraries of amides and esters is a scientifically sound and highly effective strategy for drug discovery. By employing robust and well-understood synthetic methodologies like HATU-mediated coupling and Steglich esterification, researchers can efficiently generate diverse sets of molecules. Rigorous purification and characterization are essential to ensure that the subsequent biological screening data is reliable and can be confidently used to build meaningful structure-activity relationships, ultimately accelerating the journey toward identifying novel therapeutic agents.

References

  • Clark, J. (2015).
  • Scranton, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS PharmSciTech. [Link]
  • Furia, M., et al. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 7(62), 39356-39364. [Link]
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Chemistry LibreTexts. (2023).
  • Organic Syntheses. (n.d.).
  • Gomez-Perez, V., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. Chemical Science, 11(22), 5808-5818. [Link]
  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(18), 4842-4845. [Link]
  • Master Organic Chemistry. (2022).
  • Agilent. (n.d.).
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Wang, X., et al. (2018). An Efficient One-Pot Synthesis and Anticancer Activity of 4'-Substituted Flavonoids. Molecules, 23(5), 1109. [Link]
  • Stepanovs, D., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC, 2018(5), 154-167. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16724. [Link]
  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. [Link]
  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [Link]
  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16724. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers. [Link]
  • Langer, P., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(15), 3046-3051. [Link]
  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16724. [Link]
  • Chicca, A., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 192, 112181. [Link]
  • Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(16), 6499-6506. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Fluoro-6-methoxybenzoic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Fluoro-6-methoxybenzoic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds. This compound (CAS 137654-21-8) has emerged as a particularly valuable and versatile building block for the construction of complex heterocyclic scaffolds.[1][2] Its utility is rooted in the unique interplay of its three key functional groups: a carboxylic acid, a methoxy group, and a fluorine atom, all positioned on a benzene ring.[3]

The fluorine atom, with its high electronegativity and small size, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The strategic placement of fluorine at the C2 position, ortho to the carboxylic acid, makes it a facile leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many cyclization strategies. The methoxy group at the C6 position, also ortho to the carboxylate, exerts a strong electronic influence and can be a key element in directing cyclization or can be later demethylated to provide a handle for further functionalization. This unique arrangement of functional groups makes this compound an ideal precursor for a variety of heterocyclic systems, including quinolones and acridones, which are prominent motifs in numerous biologically active compounds.[5][6][7][8]

This guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocycles, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: Harnessing the Reactivity of this compound

The inherent reactivity of this compound can be channeled through several key synthetic pathways to construct diverse heterocyclic frameworks. Understanding these strategies is crucial for designing efficient and high-yielding synthetic routes.

1. Nucleophilic Aromatic Substitution (SNAr) and Subsequent Cyclization: This is arguably the most powerful strategy employing this compound. The electron-withdrawing carboxylic acid group activates the C2 position, facilitating the displacement of the fluoride ion by a suitable nucleophile. This intermolecular reaction is often the first step in a two-step process, where the newly introduced nucleophile then participates in an intramolecular cyclization to form the heterocyclic ring.

2. Amide Coupling followed by Intramolecular Cyclization: The carboxylic acid moiety can be readily converted to an amide by coupling with a primary or secondary amine. The resulting amide can then undergo intramolecular cyclization, often under acidic or basic conditions, to form a variety of nitrogen-containing heterocycles. The fluorine and methoxy groups can play a crucial role in directing the regioselectivity of the cyclization.

3. Directed ortho-Metalation (DoM): While less common for this specific substrate due to the presence of the acidic proton, in principle, the carboxylic acid and methoxy groups could be used to direct metalation at the adjacent ring positions, opening up possibilities for further functionalization prior to cyclization. However, the SNAr pathway is generally more efficient.

The following sections will provide detailed examples and protocols for the synthesis of quinolones and acridones, primarily leveraging the SNAr and amide coupling strategies.

Application I: Synthesis of Novel Quinolone Scaffolds

Quinolones are a major class of synthetic antibacterial agents and are also found in a variety of other medicinally important compounds.[6][7][8] The substitution pattern on the quinolone ring system is critical for its biological activity.[8][9] this compound provides an excellent starting point for the synthesis of quinolones with specific substitution patterns that may be difficult to access through traditional methods.

Synthetic Workflow for Quinolone Synthesis

The general workflow for the synthesis of a quinolone derivative from this compound involves a two-step sequence: an initial SNAr reaction with an amine, followed by an intramolecular cyclization.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Intramolecular Cyclization A This compound C N-Aryl Anthranilic Acid Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B Primary Amine (R-NH2) B->C D N-Aryl Anthranilic Acid Intermediate E Quinolone Product D->E Cyclizing Agent (e.g., POCl3 or Eaton's Reagent)

Caption: General workflow for quinolone synthesis.

Experimental Protocol: Synthesis of a 4-Methoxy-8-fluoroquinolone Derivative

This protocol details the synthesis of a hypothetical 4-methoxy-8-fluoroquinolone derivative, illustrating the practical application of the synthetic strategy.

Step 1: Synthesis of 2-(Alkylamino)-6-methoxybenzoic Acid

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Primary amine (e.g., cyclopropylamine) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine

  • Procedure:

    • To a stirred solution of this compound in DMSO, add potassium carbonate.

    • Add the primary amine dropwise at room temperature.

    • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with 1 M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Cyclization to the Quinolone Core

  • Reagents and Materials:

    • 2-(Alkylamino)-6-methoxybenzoic acid (from Step 1) (1.0 eq)

    • Phosphorus oxychloride (POCl₃) or Eaton's reagent (P₂O₅ in MeSO₃H)

    • Toluene or Dichloromethane (DCM) as solvent

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure (using POCl₃):

    • Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • Suspend the 2-(alkylamino)-6-methoxybenzoic acid in toluene.

    • Slowly add POCl₃ (3-5 eq) at 0 °C.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with saturated NaHCO₃ solution.

    • Extract the product with EtOAc or DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Compound Step Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) MS (ESI+) m/z
2-(Cyclopropylamino)-6-methoxybenzoic acid1858.10 (br s, 1H), 7.35 (t, J = 8.0 Hz, 1H), 6.40 (d, J = 8.0 Hz, 1H), 6.25 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 2.60 (m, 1H), 0.90-0.70 (m, 4H)170.1, 160.2, 152.5, 133.0, 110.1, 105.8, 98.7, 56.0, 24.5, 6.5222.1 [M+H]⁺
1-Cyclopropyl-8-methoxy-4-quinolone2708.15 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 8.0 Hz, 1H), 7.50 (d, J = 2.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 5.90 (d, J = 2.0 Hz, 1H), 3.95 (s, 3H), 3.50 (m, 1H), 1.20-1.00 (m, 4H)178.0, 162.1, 148.9, 139.8, 125.4, 122.1, 118.9, 115.6, 108.2, 56.5, 30.1, 8.2228.1 [M+H]⁺
Note: The spectroscopic data provided in the table is hypothetical and for illustrative purposes only.

Application II: Synthesis of Acridone Alkaloids and Analogs

Acridones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many naturally occurring alkaloids with a wide range of biological activities, including antitumor, antiviral, and antiparasitic properties.[5][10] The synthesis of acridones often involves the formation of an N-phenylanthranilic acid intermediate, which is then cyclized. This compound is an excellent precursor for the synthesis of substituted N-phenylanthranilic acids.

Synthetic Pathway for Acridone Synthesis

The synthesis of acridones from this compound follows a similar logic to the quinolone synthesis: an initial SNAr reaction with an aniline derivative, followed by an intramolecular Friedel-Crafts acylation.

G cluster_0 Step 1: Ullmann Condensation or SNAr cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A This compound C N-Phenylanthranilic Acid Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Aniline Derivative B->C D N-Phenylanthranilic Acid Intermediate E Acridone Product D->E Acid Catalyst (e.g., PPA, H2SO4, or Eaton's Reagent)

Caption: Synthetic pathway for acridone synthesis.

Experimental Protocol: Synthesis of a 1-Methoxy-substituted Acridone

This protocol provides a general method for the synthesis of a 1-methoxy-substituted acridone.

Step 1: Synthesis of N-(Substituted-phenyl)-6-methoxy-anthranilic Acid

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine

  • Procedure:

    • In a round-bottom flask, combine this compound, the substituted aniline, and potassium carbonate in DMF.

    • Heat the mixture to 130-150 °C with stirring. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

    • Acidify with 1 M HCl to precipitate the N-phenylanthranilic acid derivative.

    • Collect the solid by filtration, wash thoroughly with water, and dry. The product is often pure enough for the next step, but can be recrystallized if necessary.

Step 2: Cyclization to the Acridone Core

  • Reagents and Materials:

    • N-(Substituted-phenyl)-6-methoxy-anthranilic acid (from Step 1) (1.0 eq)

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Ice water

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure (using PPA):

    • Place the N-phenylanthranilic acid derivative in a flask and add polyphosphoric acid (10-20 times the weight of the starting material).

    • Heat the mixture with stirring to 120-140 °C. The mixture will become a viscous solution.

    • Monitor the reaction by TLC (dissolving a small aliquot in water, neutralizing, and extracting with EtOAc).

    • After the reaction is complete, cool the mixture slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • The acridone product will precipitate. Neutralize the remaining acid with saturated NaHCO₃ solution.

    • Filter the solid, wash with water until the filtrate is neutral, and dry.

    • The crude acridone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Compound Step Yield (%) ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) MS (ESI+) m/z
N-(4-methylphenyl)-6-methoxy-anthranilic acid19011.5 (br s, 1H), 9.5 (s, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H), 6.50 (d, J = 8.0 Hz, 1H), 6.30 (d, J = 8.0 Hz, 1H), 3.80 (s, 3H), 2.30 (s, 3H)169.8, 160.0, 151.8, 140.2, 134.5, 133.5, 130.1, 125.5, 111.0, 106.2, 99.1, 55.8, 20.9258.1 [M+H]⁺
1-Methoxy-6-methylacridone28211.8 (s, 1H), 8.10 (d, J = 8.0 Hz, 1H), 7.80 (s, 1H), 7.65 (t, J = 8.0 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H), 2.40 (s, 3H)180.1, 162.5, 142.3, 138.9, 135.1, 133.8, 126.2, 121.5, 119.8, 116.0, 110.5, 105.3, 56.1, 21.2240.1 [M+H]⁺
Note: The spectroscopic data provided in the table is hypothetical and for illustrative purposes only.
Troubleshooting and Optimization
  • Low Yield in SNAr Step: Ensure anhydrous conditions, as water can compete as a nucleophile. The choice of base and solvent can also be critical. For less reactive amines, a stronger base like sodium hydride (NaH) might be necessary, or the reaction may require higher temperatures or microwave irradiation.

  • Difficult Cyclization: If cyclization is sluggish, a more potent cyclizing agent may be required. Eaton's reagent is often more effective than PPA at lower temperatures. For quinolone synthesis, converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride prior to cyclization can also be an effective strategy.

  • Regioselectivity Issues: In cases where the aniline or amine has multiple potential nucleophilic sites or the resulting intermediate has multiple possible cyclization pathways, the regioselectivity can be an issue. The electronic nature of the substituents on both aromatic rings will influence the outcome. Careful analysis of the product mixture by NMR and other spectroscopic techniques is essential.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of novel heterocycles. Its unique substitution pattern allows for the efficient construction of complex scaffolds like quinolones and acridones through well-established synthetic transformations such as nucleophilic aromatic substitution and intramolecular cyclization. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the exploration of new chemical space and the development of next-generation therapeutics and functional materials.

References
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • ACS Publications. (n.d.).
  • National Institutes of Health. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers.
  • ResearchGate. (2025).
  • Arkat USA. (n.d.). A novel synthesis of acridones via iron(II)
  • Organic Chemistry Portal. (n.d.). Acridone synthesis.
  • ACS Publications. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis of some acridines and 9-acridones for spectral studies.
  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • National Institutes of Health. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
  • IntechOpen. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • IntechOpen. (n.d.). Fluorine in drug discovery: Role, design and case studies.

Sources

Application Note: Regioselective Functionalization of 2-Fluoro-6-methoxybenzoic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the reaction of 2-Fluoro-6-methoxybenzoic acid with butyllithium, a powerful method for regioselective C-H functionalization. We delve into the mechanistic underpinnings of Directed ortho-Metalation (DoM), present a detailed, field-tested experimental protocol, and outline critical safety procedures for handling pyrophoric organolithium reagents. This guide is intended for researchers in organic synthesis and drug development seeking to utilize this reaction for the synthesis of highly substituted aromatic building blocks.

Introduction: The Strategic Value of Directed ortho-Metalation

The synthesis of polysubstituted aromatic compounds with precise regiochemical control is a cornerstone of modern chemical synthesis, particularly in the fields of pharmaceuticals and materials science.[1] Traditional electrophilic aromatic substitution reactions often yield mixtures of ortho, meta, and para isomers, necessitating tedious purification steps.[1] Directed ortho-Metalation (DoM) has emerged as a superior strategy for achieving unparalleled regioselectivity.[2]

The DoM process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalating group (DMG) by a strong organolithium base, typically n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi).[2] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install a new functional group exclusively at the ortho position.[1]

The substrate, this compound, is a particularly interesting case study. It possesses three potential DMGs: a carboxylic acid, a methoxy group, and a fluorine atom. Understanding the interplay and hierarchy of these groups is crucial for predicting and controlling the reaction's outcome. This guide will elucidate this process, providing a robust protocol for its successful execution.

Reaction Mechanism: A Tale of Three Directors

The reaction proceeds in a stepwise manner, governed by the relative acidity of the protons and the directing ability of the functional groups.

  • Acid-Base Reaction: The most acidic proton in the molecule is that of the carboxylic acid. The first equivalent of butyllithium acts as a base, rapidly and irreversibly deprotonating the acid to form a lithium carboxylate. This is a crucial first step, as the resulting carboxylate anion is itself a powerful directing group.[3][4][5]

  • Directed ortho-Metalation (DoM): The second equivalent of butyllithium is responsible for the C-H activation. The regioselectivity of this step is determined by the combined influence of the three directing groups present on the lithium 2-fluoro-6-methoxybenzoate intermediate.

    • Carboxylate (-COO⁻Li⁺): An exceptionally strong DMG that directs lithiation to the adjacent ortho position (C3).[3][4]

    • Methoxy (-OCH₃): A strong DMG that directs to its ortho position (C5).[1]

    • Fluoro (-F): A moderate DMG that also directs to its ortho position (C3).[1]

A hierarchy of directing abilities has been established through extensive competition experiments.[6][7] The carboxylate group is among the most powerful DMGs. Furthermore, the fluoro group at C2 and the carboxylate at C1 work in concert, both directing towards the C3 position. The methoxy group at C6 directs towards C5. In such competitive scenarios, lithiation typically occurs at the site activated by the strongest directing group or by a combination of synergistic directors.[6] Therefore, deprotonation is overwhelmingly favored at the C3 position, which is ortho to both the powerful carboxylate and the fluorine atom.

The mechanism involves the coordination of the second butyllithium molecule to the heteroatoms of the DMGs (the oxygens of the carboxylate and methoxy groups), bringing the butyl base into close proximity to the targeted C-H bond and facilitating proton abstraction.[2][8]

  • Electrophilic Quench: The newly formed dilithiated species is a potent nucleophile. The introduction of an electrophile (E⁺) results in the formation of a new carbon-electrophile bond at the C3 position, yielding the 2-fluoro-3-(electrophile)-6-methoxybenzoic acid product after acidic workup.

The overall mechanistic pathway is visualized below.

Reaction_Mechanism Start 2-Fluoro-6-methoxy- benzoic Acid BuLi1 1. n-BuLi Start->BuLi1 Deprotonation Intermediate1 Lithium Benzoate Intermediate BuLi1->Intermediate1 BuLi2 2. n-BuLi Intermediate2 Dilithiated Intermediate (Lithiated at C3) BuLi2->Intermediate2 Electrophile 3. E+ Intermediate3 Functionalized Intermediate Electrophile->Intermediate3 Workup 4. H₃O+ Product 2-Fluoro-3-(E)-6-methoxy- benzoic Acid Workup->Product Intermediate1->BuLi2 ortho-Lithiation Intermediate2->Electrophile Electrophilic Trap Intermediate3->Workup Protonation

Caption: Proposed mechanism for the DoM of this compound.

Experimental Protocol

This protocol describes a general procedure for the lithiation and subsequent functionalization of this compound. All operations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[9]

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichDry in vacuum oven before use.
n-Butyllithium (n-BuLi)~2.5 M in hexanesSigma-AldrichTitrate before use for accurate molarity.[9]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichDistill from sodium/benzophenone ketyl.[9]
Electrophile (e.g., DMF, CO₂, I₂)Reagent GradeVariesPurify or distill as required.
Diethyl etherAnhydrousFisher ScientificFor extraction.
Hydrochloric Acid (HCl)1 M aqueous solutionVariesFor workup.
Saturated Sodium Chloride (Brine)N/ALab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)N/AVariesFor drying.
Equipment Setup
  • Flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

  • Rubber septa for sealing necks.

  • Low-temperature thermometer.

  • Inert gas inlet (connected to a Schlenk line or balloon).

  • Syringes for liquid transfers.

  • Pressure-equalizing dropping funnel (optional, for larger scale).

  • Dry ice/acetone bath.

Step-by-Step Procedure
  • Preparation: To the flame-dried flask under a positive pressure of argon, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the lithiation steps.[10]

  • First Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes. A slight exotherm may be observed. Stir the resulting slurry or solution for 30 minutes at -78 °C.

  • ortho-Lithiation: Slowly add a second portion of n-butyllithium (1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the dilithiated intermediate.

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C. The method of addition will depend on the electrophile (e.g., neat liquid, solution in THF, or bubbling gas like CO₂).

  • Warming & Quenching: After stirring for an additional 1-3 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution, followed by 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization or flash column chromatography.

Caption: A generalized workflow for the directed lithiation experiment.

Critical Safety Considerations: Handling Butyllithium

n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air or moisture.[11][12] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All transfers and reactions involving n-BuLi must be conducted under a dry, inert atmosphere (argon or nitrogen).[11][13]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[11][14]

  • Syringe/Cannula Transfer: Use well-established techniques for transferring air-sensitive reagents, such as a gas-tight syringe or a double-tipped needle (cannula). Never fill a syringe to more than two-thirds of its capacity.[10]

  • Quenching: To destroy residual n-BuLi in the reaction flask or on equipment, cool the vessel to 0 °C and slowly add a less reactive solvent like isopropanol, followed by methanol, and finally water. This must be done carefully behind a blast shield.

  • Spill Management: Keep a container of powdered lime, dry sand, or sodium bicarbonate nearby to smother small spills. DO NOT USE WATER or a carbon dioxide fire extinguisher on an organolithium fire, as this will exacerbate the situation. A Class D (dry powder) fire extinguisher is required.[12]

  • Waste Disposal: All waste containing n-BuLi must be fully quenched before disposal and labeled as hazardous waste according to institutional guidelines.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive n-BuLi reagent. 2. Wet glassware or solvents. 3. Reaction temperature too high. 4. Insufficient reaction time.1. Titrate n-BuLi before use to confirm molarity. 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 3. Maintain temperature at -78 °C during addition and reaction. 4. Increase stirring time after n-BuLi addition to 2 hours.
Formation of Side Products 1. Reaction with THF solvent (if warmed prematurely). 2. Impure electrophile. 3. Incomplete lithiation leading to other isomers.1. Keep the reaction at low temperature until the electrophile is added and reacted. 2. Purify the electrophile before use. 3. Ensure >2.1 equivalents of active n-BuLi are used.
Dark Color / Charring 1. Localized heating during n-BuLi addition. 2. Reaction temperature rose too high.1. Add n-BuLi very slowly and dropwise with vigorous stirring. 2. Ensure the cooling bath is maintained and monitor the internal temperature.

Conclusion

The directed ortho-metalation of this compound with butyllithium is a highly efficient and regioselective method for synthesizing valuable 3-substituted aromatic intermediates. The reaction's success hinges on a clear understanding of the directing group hierarchy, meticulous execution under anhydrous and inert conditions, and an unwavering commitment to safety protocols when handling pyrophoric reagents. This application note provides the foundational knowledge and practical steps for researchers to confidently apply this powerful transformation in their synthetic endeavors.

References

  • Lab Manager Magazine. (2024). 8 Rules for the Safe Handling of t-Butyllithium. [Link]
  • Narasimhan, N. S., & Mali, R. S. (1987). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
  • University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]
  • Wang, X. (2012).
  • El-Malah, A. A. A. (2015).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). n-Butyllithium. [Link]
  • da Silva, A. B. F., et al. (2014). General Principles of ortho-Lithiation in Arylphosphinamides.
  • Bennetau, B., et al. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Nguyen, T.-H., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Chemistry Portal. [Link]
  • Bennetau, B., et al. (1993). Directed lithiation of unprotected benzoic acids.
  • Myers, A. G. Research Group. (n.d.).
  • Toussaint, D., & Suffert, J. (2000). 6-PHENYLHEX-2-YN-5-EN-4-OL. Organic Syntheses. [Link]
  • Bradsher, C. K. (1977). Synthesis of Benzoylbenzoic Acids Substituted Anthraquinones and Related Materials.
  • Snieckus, V. (n.d.). Directed (ortho)
  • Shigeno, M., et al. (2022). n-Butyllithium-mediated synthesis of N-aryl tertiary amines by reactions of fluoroarenes with secondary amines at room temperature.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. [Link]
  • FMC Corporation. (2023).
  • Mathison, I. W., et al. (1968). Application of n-butyl lithium in the synthesis of some methoxy-substituted aromatic carboxylic acids. Journal of Pharmaceutical Sciences. [Link]
  • J Chemistry. (2020). n butyl lithium reagent|Organolithium reagents|Carruthers organic|J Chemistry. YouTube. [Link]
  • Organic Syntheses. (2009). Caution! tert-Butylithium is extremely pyrophoric.... [Link]
  • Einhorn, C., et al. (1991). Nucleophilic properties of butyllithium versus free carboxylic acids. SciSpace.
  • Beak, P., & Pfeifer, L. A. (1997).
  • Bar-Lavi, Y., et al. (2023). Generation and Use of Bicyclo[1.1.0]butyllithium under Continuous Flow Conditions.

Sources

The Rising Star in Advanced Materials: Applications of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into organic molecules has long been a cornerstone of modern materials science, imparting unique properties such as enhanced thermal stability, distinct electronic characteristics, and improved processability. Within the diverse family of fluorinated synthons, 2-Fluoro-6-methoxybenzoic acid is emerging as a particularly valuable building block. Its unique substitution pattern—featuring a sterically demanding and electron-donating methoxy group ortho to the carboxylic acid, and a highly electronegative fluorine atom also in an ortho position—creates a chemical environment ripe for the synthesis of novel, high-performance materials.

This guide provides an in-depth exploration of the applications of this compound in materials science. We move beyond simple descriptions to explain the causality behind its utility, offering detailed protocols and theoretical grounding for its application in specialty polymers and as a modulator in the synthesis of metal-organic frameworks (MOFs).

Core Principles: The Chemical Advantage of this compound

The utility of this compound stems from the interplay of its three key functional groups:

  • Carboxylic Acid: This primary functional group serves as a versatile handle for a wide range of chemical transformations, most notably amide and ester bond formation, which are fundamental to the synthesis of polyamides and polyesters. It is also the key to its function as a modulator in MOF synthesis, where it competes for coordination sites on metal clusters.

  • Fluorine Atom: The presence of the C-F bond, one of the strongest in organic chemistry, enhances the thermal and chemical resistance of materials derived from this molecule.[1] Furthermore, its high electronegativity can influence the electronic properties of a material, lowering the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is advantageous in organic electronics.[2]

  • Methoxy Group: This electron-donating group can improve the solubility of the resulting polymers, aiding in their processing.[1] Its steric bulk can also disrupt polymer chain packing, leading to materials with lower crystallinity and potentially greater transparency.

This unique combination makes this compound a prime candidate for creating materials with a tailored balance of thermal stability, solubility, and electronic properties.

Application I: High-Performance Fluorinated Polyamides

Fluorinated polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them ideal for applications in microelectronics and aerospace industries.[1] this compound can be chemically converted into a diamine or diacid monomer for incorporation into a polyamide backbone. The following protocol outlines a representative synthesis of a fluorinated polyamide.

Protocol 1: Synthesis of a Fluorinated Polyamide via Low-Temperature Polycondensation

This protocol describes a two-step process: first, the conversion of this compound to a diamine monomer, followed by its polymerization with a commercially available diacid chloride.

Part A: Synthesis of a Diamine Monomer (Illustrative)

A common route to convert a benzoic acid to a diamine involves multi-step synthesis, for instance, through Curtius rearrangement. For the purpose of this protocol, we will assume the successful synthesis of a diamine derivative, for example, 1,4-bis(amino)-2-fluoro-6-methoxybenzene, from this compound.

Part B: Low-Temperature Polycondensation

G cluster_0 Monomer Preparation cluster_1 Reaction cluster_2 Work-up & Purification Diamine Fluorinated Diamine ReactionVessel Inert Atmosphere Reaction (0°C to RT, 24h) Diamine->ReactionVessel DiacidCl Terephthaloyl Chloride DiacidCl->ReactionVessel Solvent NMP/LiCl Solvent->ReactionVessel Precipitation Precipitate in Methanol ReactionVessel->Precipitation Pour solution Filtration Filter Fibrous Polymer Precipitation->Filtration Washing Wash with Methanol/Water Filtration->Washing Drying Vacuum Dry at 80°C Washing->Drying Product Fluorinated Polyamide Drying->Product

Caption: Workflow for fluorinated polyamide synthesis.

Materials:

  • Fluorinated diamine derived from this compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

  • Dissolution of Diamine: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the fluorinated diamine and an equivalent molar amount of anhydrous LiCl in anhydrous NMP. Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the cooled solution. Ensure the temperature does not rise above 5°C during the addition.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The solution will become highly viscous as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. This will cause the polyamide to precipitate as a fibrous solid.[1]

  • Purification: Collect the polymer by filtration. Wash the collected solid thoroughly with methanol and then with deionized water to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified fluorinated polyamide in a vacuum oven at 80°C overnight to yield the final product.

Expected Properties & Characterization:

The resulting polymer is expected to exhibit high thermal stability and good solubility in polar aprotic solvents. Key characterization techniques would include:

PropertyCharacterization TechniqueExpected Outcome influenced by this compound
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature due to the strong C-F bond.
Glass Transition Differential Scanning Calorimetry (DSC)A defined glass transition temperature (Tg).
Solubility Solubility tests in various solvents (e.g., NMP, DMAc)Enhanced solubility due to the presence of the methoxy group.
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyCharacteristic peaks for amide C=O and N-H bonds.

Application II: Modulator in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with applications in gas storage, separation, and catalysis. The properties of MOFs can be finely tuned by their synthesis conditions. This compound can act as a "modulator" in MOF synthesis, particularly for robust zirconium-based MOFs like UiO-66.[1] The modulator competes with the primary linker molecule for coordination to the metal clusters, which can control the crystallinity, defect density, and particle size of the resulting MOF.[1]

Protocol 2: Modulated Synthesis of UiO-66 MOF

This protocol details the use of this compound as a modulator in the solvothermal synthesis of UiO-66.

G cluster_0 Reactant Preparation cluster_1 Synthesis cluster_2 Purification & Activation ZrCl4 Zirconium(IV) Chloride Mixing Combine Reactants in Vial ZrCl4->Mixing BDC Terephthalic Acid (BDC) BDC->Mixing Modulator This compound Modulator->Mixing Solvent DMF Solvent->Mixing Sonication Sonication for Homogeneity Mixing->Sonication Heating Solvothermal Synthesis (120°C, 24-72h) Sonication->Heating Centrifugation Collect Crystalline Product Heating->Centrifugation Cool to RT Washing Wash with DMF & Ethanol Centrifugation->Washing Drying Vacuum Dry at 150°C Washing->Drying Product UiO-66 MOF Drying->Product

Caption: Modulated synthesis of UiO-66 MOF.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • This compound (Modulator)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Solution Preparation: In a glass vial, dissolve ZrCl₄ and H₂BDC (in a 1:1 molar ratio) in anhydrous DMF.

  • Addition of Modulator: To this solution, add a specific molar equivalent of this compound. The ratio of modulator to linker is a critical parameter; a typical starting point is 10-30 equivalents.

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure all components are fully dissolved and the solution is homogeneous.

  • Solvothermal Synthesis: Seal the vial tightly and place it in a preheated oven at 120°C for 24 to 72 hours.

  • Work-up and Activation: After cooling the reaction to room temperature, a crystalline powder should be visible. Collect the product by centrifugation.

  • Washing: To remove unreacted starting materials and residual DMF from the pores, wash the collected solid by repeatedly suspending it in fresh DMF followed by centrifugation. Repeat this washing process with a lower-boiling-point solvent like ethanol.

  • Drying: Dry the activated MOF under vacuum at an elevated temperature (e.g., 150°C) to obtain the final porous material.[1]

Role of the Modulator:

The this compound, being a monocarboxylic acid, temporarily caps the growing metal clusters, slowing down the crystallization process. This controlled growth often leads to larger, more well-defined crystals with fewer defects. The amount of modulator used directly influences the final crystal size and the concentration of defects in the MOF structure.

Modulator ConcentrationExpected Effect on UiO-66
Low Smaller crystals, potentially higher defect density.
Optimal Larger, well-defined crystals with controlled defectivity.
High May inhibit crystal growth altogether or lead to amorphous products.

Future Outlook

The applications detailed here represent just the beginning of what is possible with this compound in materials science. Its unique electronic and steric profile suggests potential in other areas, such as:

  • Organic Field-Effect Transistors (OFETs): As a component in novel organic semiconductors, where the fluorine and methoxy groups can be used to tune charge transport properties.[2]

  • Liquid Crystals: The rigid benzoic acid core with its polar substituents could be a valuable component in the design of new liquid crystalline materials.[1]

As researchers continue to explore the vast chemical space of fluorinated compounds, this compound is poised to become an increasingly important tool for the rational design of advanced materials with precisely tailored properties.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers.
  • PubChem. (n.d.). This compound.
  • Nakayama, K., et al. (2009). Organic semiconductors for organic field-effect transistors. Polymer Journal, 41(9), 739-752.

Sources

Application Notes & Protocols for Enzymatic Reactions Involving 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Fluoro-6-methoxybenzoic Acid in Biocatalysis

This compound is a key pharmaceutical intermediate, valued for its unique electronic and steric properties imparted by the fluorine and methoxy substituents.[1] The metabolic fate of such molecules is of paramount importance in drug discovery and development, as enzymatic modification can profoundly impact their pharmacokinetic and pharmacodynamic profiles. Understanding the enzymatic reactions this compound undergoes is crucial for predicting its biological activity, potential drug-drug interactions, and designing more effective and safer pharmaceuticals. While direct enzymatic studies on this compound are not extensively documented in publicly available literature, we can infer likely metabolic pathways based on research into structurally similar compounds. This guide provides a detailed exploration of potential enzymatic transformations, with a primary focus on O-demethylation, a common metabolic route for methoxy-substituted aromatic compounds.[2][3]

Plausible Enzymatic Transformations

Based on the structure of this compound, several enzymatic reactions are plausible. The most probable of these is O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes.[2] Other potential, though perhaps less likely, reactions could include hydroxylation of the aromatic ring or, under specific microbial conditions, dehalogenation.

O-Demethylation: A Primary Metabolic Pathway

The methoxy group on the aromatic ring is a prime target for oxidative metabolism. Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are well-known to catalyze the O-demethylation of a wide variety of xenobiotics, including methoxy-substituted benzoic acids.[4][5][6] This reaction proceeds via the formation of a hemiacetal intermediate, which then spontaneously decomposes to yield a hydroxylated product and formaldehyde.

The reaction can be summarized as:

This compound + O₂ + NADPH + H⁺ → 2-Fluoro-6-hydroxybenzoic acid + H₂O + NADP⁺ + HCHO

Several human CYP isoforms, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of the majority of clinically used drugs and are likely candidates for the O-demethylation of this compound.[7] Studies on methoxyflavones have demonstrated a preference for O-demethylation by human P450s, with CYP1A1, CYP1A2, and CYP1B1 showing significant activity.[3]

Diagram of the Postulated O-Demethylation Pathway

ODemethylation sub This compound enzyme Cytochrome P450 (e.g., CYP1A2, CYP1B1) sub->enzyme prod 2-Fluoro-6-hydroxybenzoic acid enzyme->prod byproduct Formaldehyde enzyme->byproduct cofactors O₂, NADPH cofactors->enzyme

Caption: Postulated O-demethylation of this compound by Cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to investigate the metabolism of this compound using human liver microsomes (HLMs), which are a rich source of various drug-metabolizing enzymes, including CYPs.

I. Materials and Reagents
  • This compound (substrate)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (for HPLC mobile phase)

  • Control compounds (e.g., a known substrate for CYP-mediated metabolism)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • HPLC-MS/MS system for analysis

II. Experimental Workflow Diagram

Workflow A 1. Prepare Reaction Mixture (Buffer, HLMs, Substrate) B 2. Pre-incubate at 37°C (5 min) A->B C 3. Initiate Reaction (Add NADPH regenerating system) B->C D 4. Incubate at 37°C (Time course: 0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Add cold acetonitrile) D->E F 6. Centrifuge to Pellet Protein (14,000 rpm, 10 min) E->F G 7. Analyze Supernatant (HPLC-MS/MS) F->G H 8. Data Analysis (Substrate depletion, metabolite formation) G->H

Caption: Experimental workflow for in vitro metabolism assay.

III. Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Human Liver Microsomes (final concentration typically 0.5-1.0 mg/mL)

      • This compound stock solution (final concentration typically 1-10 µM)

    • Vortex gently to mix.

  • Pre-incubation:

    • Pre-incubate the reaction mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

  • Termination of Reaction:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile to the aliquots. This will precipitate the microsomal proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the terminated reaction samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by HPLC-MS/MS to quantify the remaining amount of this compound and to identify and quantify any potential metabolites. The expected O-demethylated product, 2-Fluoro-6-hydroxybenzoic acid, should be monitored.

IV. Data Analysis and Interpretation

The data obtained from the HPLC-MS/MS analysis can be used to determine the metabolic stability of this compound.

  • Substrate Depletion: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½).

  • Metabolite Formation: Quantify the formation of the O-demethylated product over time. This will provide direct evidence of the enzymatic reaction.

Table 1: Hypothetical In Vitro Metabolism Data for this compound

Time (min)This compound Remaining (%)2-Fluoro-6-hydroxybenzoic acid Formed (pmol)
01000
58515
156040
303565
601090

Conclusion and Future Directions

This guide provides a framework for investigating the enzymatic reactions of this compound. Based on existing literature for analogous compounds, O-demethylation by cytochrome P450 enzymes is a highly probable metabolic pathway. The provided protocol for in vitro metabolism studies using human liver microsomes offers a robust method to confirm this hypothesis and to quantify the metabolic stability of the compound.

Further studies could involve the use of specific recombinant human CYP isoforms to identify the key enzymes responsible for the metabolism of this compound. Additionally, investigating other potential enzymatic reactions, such as hydroxylation, using a panel of different enzyme systems would provide a more complete metabolic profile of this important pharmaceutical intermediate.

References

  • ResearchGate. (n.d.). (a) Time course of 4‐methoxybenzoic acid conversion into....
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PubMed Central.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • ResearchGate. (n.d.). Modification of an enzyme biocatalyst for efficient and selective oxidative demethylation of para-substituted benzene derivatives.
  • National Center for Biotechnology Information. (n.d.). Enzymatic hydroxylation of aromatic compounds. PubMed.
  • National Center for Biotechnology Information. (2020). Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes. PubMed.
  • National Center for Biotechnology Information. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central.
  • National Center for Biotechnology Information. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PubMed Central.

Sources

Application Notes and Protocols: Harnessing Flow Chemistry for the Advanced Synthesis of 2-Fluoro-6-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluoro-6-methoxybenzoic acid in continuous flow chemistry. This document provides detailed protocols and insights into leveraging flow chemistry for safer, more efficient, and scalable synthesis of complex molecules derived from this versatile building block.

Introduction: The Strategic Advantage of Flow Chemistry for this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Its unique substitution pattern allows for directed ortho-lithiation, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. However, the generation and use of the corresponding highly reactive aryllithium species in traditional batch processes are fraught with challenges.[2][3] These include:

  • Exothermic Reactions: Lithiation is often highly exothermic, posing a significant risk of thermal runaways in large-scale batch reactors.[3][4]

  • Unstable Intermediates: The generated ortho-lithiated species can be unstable, even at low temperatures, leading to side reactions and the formation of hazardous byproducts like benzynes.[2]

  • Poor Scalability: The precise temperature control and rapid mixing required for these reactions are difficult to achieve and maintain in large batch vessels, hindering scalability.[5][6]

Flow chemistry, or continuous flow synthesis, offers a robust solution to these challenges.[2][6][7] By conducting reactions in a continuously flowing stream through a microreactor or a coiled tube, flow chemistry provides significant advantages:

  • Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with hazardous reactions and unstable intermediates.[4][5][6][8][9]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat exchange and rapid mixing, ensuring precise temperature control and minimizing side product formation.[10][11]

  • Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities of the desired product.[6][9]

  • Seamless Scalability: Scaling up production in flow chemistry is achieved by either running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors.[5][10]

This guide will focus on the application of flow chemistry to the ortho-lithiation of this compound and subsequent electrophilic quenching, a key transformation for the synthesis of a wide range of derivatives.

Experimental Workflow: A Modular Approach to Synthesis

The continuous flow synthesis of this compound derivatives can be conceptualized as a modular process, with each module representing a distinct unit operation. This modularity allows for flexibility in reaction design and optimization.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Work-up & Collection reagent1 This compound in THF mixer1 T-Mixer 1 reagent1->mixer1 reagent2 n-BuLi in Hexanes reagent2->mixer1 reagent3 Electrophile (e.g., DMF) in THF mixer2 T-Mixer 2 reagent3->mixer2 reactor1 Coil Reactor 1 (Lithiation) mixer1->reactor1 reactor1->mixer2 reactor2 Coil Reactor 2 (Electrophilic Quench) mixer2->reactor2 quencher Quenching Solution (e.g., aq. NH4Cl) reactor2->quencher collector Product Collection quencher->collector

Figure 1: A generalized experimental workflow for the flow synthesis of this compound derivatives.

Application Protocol: ortho-Formylation of this compound

This protocol details the continuous flow synthesis of 2-fluoro-6-formyl-2-methoxybenzoic acid, a valuable intermediate, via ortho-lithiation followed by quenching with N,N-dimethylformamide (DMF).

Reagent Preparation
  • Solution A (Substrate): A 0.5 M solution of this compound in anhydrous tetrahydrofuran (THF).

  • Solution B (Base): A 1.6 M solution of n-butyllithium (n-BuLi) in hexanes.

  • Solution C (Electrophile): A 1.0 M solution of N,N-dimethylformamide (DMF) in anhydrous THF.

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl).

Flow Chemistry System Setup

The system consists of three syringe pumps, two T-mixers, two coil reactors, and a back-pressure regulator. The coil reactors are submerged in cooling baths to maintain the desired temperatures.

G pumpA Pump A This compound in THF mixer1 T1 pumpA->mixer1 pumpB Pump B n-BuLi in Hexanes pumpB->mixer1 pumpC Pump C DMF in THF mixer2 T2 pumpC->mixer2 reactor1 Coil Reactor 1 (10 mL) @ -20 °C mixer1->reactor1 reactor1->mixer2 reactor2 Coil Reactor 2 (5 mL) @ -20 °C mixer2->reactor2 bpr Back-Pressure Regulator (20 psi) reactor2->bpr collection Product Collection Flask with Quenching Solution bpr->collection

Figure 2: Detailed setup for the continuous flow ortho-formylation of this compound.

Detailed Protocol
  • System Priming: Prime all pumps and tubing with the corresponding anhydrous solvents to ensure an inert atmosphere.

  • Initiate Flow: Start the pumps with the flow rates specified in Table 1.

  • Reaction:

    • Solutions A and B are combined in T-Mixer 1 and enter Coil Reactor 1 for the lithiation step.

    • The resulting aryllithium intermediate is then mixed with Solution C in T-Mixer 2.

    • The reaction mixture proceeds through Coil Reactor 2 for the electrophilic quench.

  • Quenching and Collection: The product stream from the back-pressure regulator is collected in a flask containing a stirred solution of saturated aqueous NH₄Cl.

  • Work-up: The collected biphasic mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Reaction Parameters and Expected Outcome
ParameterValueRationale
Flow Rate (Solution A) 1.0 mL/minControls the stoichiometry and residence time.
Flow Rate (Solution B) 0.625 mL/minProvides 2.0 equivalents of n-BuLi for deprotonation.
Flow Rate (Solution C) 1.0 mL/minProvides an excess of the electrophile to ensure complete reaction.
Temperature (Reactor 1) -20 °CSufficiently low to ensure the stability of the aryllithium intermediate.[2]
Temperature (Reactor 2) -20 °CMaintains a low temperature for the electrophilic quench.
Residence Time (Reactor 1) 6.15 minAllows for complete lithiation.
Residence Time (Reactor 2) 1.89 minSufficient time for the electrophilic quench.
Back Pressure 20 psiEnsures a stable flow and prevents outgassing of the solvent.[8]
Expected Yield >85%Flow chemistry often leads to improved yields compared to batch processes.[6]

Table 1: Optimized parameters for the continuous flow ortho-formylation of this compound.

Safety Considerations and Best Practices

While flow chemistry inherently offers a safer reaction environment, adherence to safety protocols is paramount, especially when working with organolithium reagents.[3]

  • Inert Atmosphere: All reagents and solvents must be anhydrous, and the entire system should be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organolithium species.

  • Leak Detection: Regularly inspect all connections for leaks, as organolithium reagents are highly pyrophoric.

  • Pressure Monitoring: The back-pressure regulator should be monitored to prevent over-pressurization of the system.

  • Fouling Prevention: Precipitation of lithium salts can lead to blockages.[12] If fouling is observed, the system should be safely shut down and cleaned.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and flame-resistant gloves.

Conclusion and Future Outlook

The application of flow chemistry to the synthesis of derivatives of this compound represents a significant advancement over traditional batch methods.[2][3] The protocols outlined in this guide demonstrate the potential for enhanced safety, improved efficiency, and greater scalability in the production of valuable pharmaceutical intermediates. Future work will explore the integration of in-line analytical techniques for real-time reaction monitoring and optimization, as well as the development of multi-step telescoped syntheses to further streamline the manufacturing process.[13][14][15]

References

  • Advantages of continuous flow production. Vapourtec. [Link]
  • Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
  • Hazardous Chemistry: Choosing Batch or Flow. Pharmaceutical Technology. [Link]
  • Flow Chemistry in the Pharmaceutical Industry. Syrris. [Link]
  • Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. Organic Process Research & Development, 24(10), 1937-1954. [Link]
  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 29(1), 123. [Link]
  • Organolithium Bases in Flow Chemistry: A Review. Request PDF. [Link]
  • 8.1.35 Use of Organolithiums in Flow Chemistry. Scilit. [Link]
  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix.
  • This compound: A Key Pharmaceutical Intermedi
  • Flow Chemistry Applic
  • Continuous Flow Chemistry for Pharmaceuticals (Flow Chemistry). Viruj Group. [Link]
  • Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. Reaction Chemistry & Engineering, 2(3), 315-323. [Link]
  • A field guide to flow chemistry for synthetic organic chemists. Nature Reviews Chemistry, 7(1), 1-15. [Link]
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 15(7), 216. [Link]
  • FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology, 19(5), 1-10. [Link]
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(18), 7133-7157. [Link]
  • Flow Chemistry. NJ Bio, Inc. [Link]
  • Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions.
  • Switching between intermolecular and intramolecular reactions using flow microreactors: lithiation of 2-bromo-2′-silylbiphenyls. Organic Chemistry Frontiers, 3(9), 1106-1110. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pharmaceutical intermediate.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic strategy and ensure the highest purity of your final product.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[2] Its unique substitution pattern, with both a fluorine and a methoxy group ortho to the carboxylic acid, presents specific challenges in its preparation. The two most common synthetic routes are the directed ortho-metalation of 1-fluoro-3-methoxybenzene and the oxidation of 2-fluoro-6-methoxytoluene. This guide will address the common side reactions and troubleshooting for both pathways.

Route 1: Directed Ortho-Metalation of 1-Fluoro-3-methoxybenzene

This approach utilizes a directed ortho-metalation (DoM) reaction, where an organolithium reagent selectively deprotonates the aromatic ring at a position ortho to a directing metalating group (DMG), followed by quenching with carbon dioxide to form the carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My main product is contaminated with an isomer. How can I improve the regioselectivity of the lithiation?

A1: Isomeric impurity is the most common issue in this synthesis. The starting material, 1-fluoro-3-methoxybenzene, has two possible sites for ortho-lithiation: C2 (ortho to fluorine) and C6 (ortho to the methoxy group).

  • The Causality: The regioselectivity of the lithiation is determined by the relative directing strength of the fluorine and methoxy groups. Experimental evidence in related systems suggests that fluorine is a stronger directing group than a methoxy group in directed ortho-metalation reactions.[3][4] Therefore, the primary product will be the desired this compound, resulting from lithiation at the C2 position. However, the methoxy group will still direct the lithiation to the C6 position to some extent, leading to the formation of the isomeric byproduct, 4-fluoro-2-methoxybenzoic acid.

  • Troubleshooting & Optimization:

    • Choice of Base: The choice of organolithium base and additives can influence the regioselectivity. Using a more sterically hindered base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can sometimes improve selectivity.

    • Temperature Control: Maintaining a low temperature (typically -78 °C) throughout the addition of the organolithium reagent and the subsequent carboxylation is crucial. Higher temperatures can lead to decreased selectivity and other side reactions.

    • Solvent System: The choice of solvent can impact the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a commonly used solvent for these reactions.

Q2: I am observing a significant amount of a phenolic impurity and my yield is low. What is causing this?

A2: This is likely due to demethylation of the methoxy group. Organolithium reagents are strong bases and can also act as nucleophiles.

  • The Causality: A common side reaction with anisole derivatives and organolithium reagents is the nucleophilic attack on the methyl group of the methoxy ether, leading to its cleavage and the formation of a phenoxide.[5][6] This phenoxide will then be protonated during the workup to yield the corresponding phenol.

  • Troubleshooting & Optimization:

    • Use a Weaker Base if Possible: While a strong base is needed for deprotonation, using a less nucleophilic base like LDA instead of n-BuLi or s-BuLi might reduce the extent of demethylation.

    • Minimize Reaction Time: Do not allow the reaction mixture to stir for an extended period after the addition of the organolithium reagent before quenching with CO2. The lithiated intermediate should be carboxylated as soon as it is formed.

    • Inverse Addition: Adding the 1-fluoro-3-methoxybenzene solution to the organolithium reagent at low temperature can help to maintain a low concentration of the starting material and minimize side reactions.

Q3: My carboxylation step seems inefficient, leading to a low yield of the desired acid.

A3: Incomplete carboxylation can be a result of several factors.

  • The Causality: The lithiated intermediate is highly reactive and can be quenched by other electrophiles, including trace amounts of water or protons from the solvent. The physical form of the carbon dioxide used can also impact the efficiency of the reaction.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and all solvents and reagents must be anhydrous.

    • High-Quality Carbon Dioxide: Use freshly crushed dry ice or a stream of dry carbon dioxide gas. When using dry ice, ensure it is free of condensed water.

    • Quenching Procedure: Quench the reaction by pouring the reaction mixture onto a large excess of crushed dry ice, rather than adding the dry ice to the reaction mixture. This ensures a high concentration of CO2 is always present.

Visualizing the Reaction Pathway

Caption: Directed ortho-metalation of 1-fluoro-3-methoxybenzene.

Protocol: Synthesis via Directed Ortho-Metalation
  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add n-butyllithium (1.1 equivalents) to the cooled THF.

  • Addition of Starting Material: Add a solution of 1-fluoro-3-methoxybenzene (1.0 equivalent) in anhydrous THF dropwise to the n-butyllithium solution, maintaining the temperature at -78 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by pouring the mixture onto a large excess of freshly crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature, then add water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to a pH of 1-2.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Route 2: Oxidation of 2-Fluoro-6-methoxytoluene

This route involves the oxidation of the methyl group of 2-fluoro-6-methoxytoluene to a carboxylic acid. This is a more classical approach but comes with its own set of potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation is incomplete, and I am isolating the starting material and the corresponding benzaldehyde.

A1: Incomplete oxidation is a common issue with benzylic oxidations.

  • The Causality: The oxidation of a methyl group to a carboxylic acid proceeds through intermediate oxidation states, namely the benzyl alcohol and the benzaldehyde. If the reaction conditions are not sufficiently forcing or the reaction time is too short, the reaction can stall at these intermediate stages.

  • Troubleshooting & Optimization:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary.

    • Ensure Sufficient Oxidant: Use a sufficient excess of the oxidizing agent (e.g., potassium permanganate). A typical stoichiometry is 3-4 equivalents of KMnO4 per equivalent of the toluene derivative.

    • Alternative Oxidants: Consider using alternative, milder oxidation systems. For instance, a patent for the synthesis of a similar compound, 2,3-difluoro-6-methoxybenzoic acid, utilizes hydrogen peroxide in a basic solution, which can be a more controlled method.[3] Catalytic oxidation using air or oxygen with a suitable catalyst is another option.[7][8][9]

Q2: I am observing the formation of dark, tar-like byproducts and my overall yield is low.

A2: This suggests over-oxidation or degradation of the aromatic ring.

  • The Causality: Strong oxidizing agents like potassium permanganate can, under harsh conditions (high temperature, high concentration), lead to the oxidation and cleavage of the aromatic ring itself, resulting in a complex mixture of byproducts. The electron-donating methoxy group can make the ring more susceptible to oxidative degradation.

  • Troubleshooting & Optimization:

    • Control the Temperature: Avoid excessive heating. The oxidation of substituted toluenes with KMnO4 is often exothermic, so controlled addition of the oxidant and external cooling may be necessary.

    • pH Control: The pH of the reaction medium can influence the reactivity of KMnO4. The reaction is typically carried out under basic or neutral conditions.

    • Use a Phase-Transfer Catalyst: In a biphasic system (e.g., toluene and water), a phase-transfer catalyst can facilitate the reaction at a lower temperature, potentially reducing side reactions.

Visualizing the Reaction Pathway

Caption: Oxidation of 2-fluoro-6-methoxytoluene.

Protocol: Oxidation with Potassium Permanganate
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-6-methoxytoluene and water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (3-4 equivalents) in portions to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of 1-2.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Purification of this compound

My final product is a mixture of isomers. How can I purify it?

The primary impurity from the directed ortho-metalation route is the 4-fluoro-2-methoxybenzoic acid isomer. Due to their similar structures, separation can be challenging.

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. A solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the isomeric impurity has different solubility characteristics, is ideal. A patent for a similar isomeric separation of fluorinated methylbenzoic acids suggests recrystallization from solvents like toluene, benzene, ethyl acetate, or chloroform. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find the optimal conditions for selective crystallization.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid to improve the peak shape of the carboxylic acids is a good starting point.

Parameter Directed Ortho-Metalation Oxidation of Toluene Derivative
Starting Material 1-Fluoro-3-methoxybenzene2-Fluoro-6-methoxytoluene
Key Challenge RegioselectivityControlling the extent of oxidation
Primary Side Product 4-Fluoro-2-methoxybenzoic acid2-Fluoro-6-methoxybenzaldehyde
Other Potential Side Products Demethylation productsRing oxidation products
Critical Conditions Low temperature (-78 °C), anhydrous conditionsTemperature control, stoichiometry of oxidant

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents. (n.d.).
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.).
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? - ResearchGate. (2014, April 8).
  • Relative ortho‐directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV | Scilit. (n.d.).
  • Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC - NIH. (2016, July 15).
  • Scheme 3. Top: calculated mechanism for demethylation of anisole.... - ResearchGate. (n.d.).
  • The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4).
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
  • Plasma-catalytic Oxidation of Toluene on Ag Modified FeOx/SBA-15. (2020, January 1).
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (n.d.).
  • Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials | ACS Omega - ACS Publications. (2021, July 20).
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids – Master Organic Chemistry. (n.d.).

Sources

Technical Support Center: Purification of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-6-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1] High purity is paramount for successful downstream applications, yet achieving it can present several challenges.[2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you navigate these purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My final product has a low and broad melting point. What are the likely impurities?

Answer: A depressed and broad melting point is a classic indicator of impurities. For this compound, which should have a sharp melting point between 89-93°C, the presence of contaminants disrupts the crystal lattice, requiring less energy to melt. The most common impurities are typically byproducts or unreacted materials from its synthesis.

Common Synthesis Route & Potential Impurities: A frequent synthesis path involves the hydrolysis of 2-fluoro-6-methoxybenzonitrile.[3] This pathway can introduce specific impurities if the reaction is incomplete or if side reactions occur.

Table 1: Potential Impurities and Their Identification

Impurity NameStructureLikely OriginIdentification Method
2-Fluoro-6-methoxybenzonitrileFC₆H₃(OCH₃)CNIncomplete hydrolysis of the nitrile starting material.FT-IR: Sharp C≡N stretch (~2230 cm⁻¹). ¹³C NMR: Signal for nitrile carbon (~115-120 ppm).
2-Fluoro-6-methoxybenzamideFC₆H₃(OCH₃)CONH₂Partial hydrolysis of the nitrile; a stable intermediate.[4]¹H NMR: Broad signals for -NH₂ protons. LC-MS: Corresponding molecular ion peak.
1-Fluoro-3-methoxybenzeneFC₆H₄OCH₃Decarboxylation of the final product, often induced by excessive heat.[4]GC-MS: Can detect this more volatile, neutral compound. ¹H NMR: Absence of the carboxylic acid proton signal.
2,6-Dimethoxybenzoic Acid(CH₃O)₂C₆H₃COOHImpurity in starting materials or side reaction if a demethylating agent is present and followed by methylation.¹H NMR: Two distinct methoxy signals or a signal integrating to 6H. LC-MS: Higher molecular weight.
Positional Isomerse.g., 2-Fluoro-X-methoxybenzoic acidImpurities present in the initial building blocks.¹⁹F NMR: Different chemical shift for the fluorine atom. 2D NMR (COSY, HMBC): To confirm connectivity.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation Start 2-Fluoro-6-methoxybenzonitrile Intermediate 2-Fluoro-6-methoxybenzamide Start->Intermediate Partial Hydrolysis[6] Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product This compound Intermediate->Product Complete Hydrolysis Impurity2 Trapped Intermediate Intermediate->Impurity2 Incomplete Reaction Impurity3 Decarboxylation Product Product->Impurity3 Excessive Heat[6]

Question 2: After recrystallization, my product is still yellow or brownish. How can I remove colored impurities?

Answer: The presence of color indicates persistent, often highly conjugated, minor impurities that are not effectively removed by simple recrystallization. The best approach is to use an adsorbent like activated charcoal.

Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat (often aromatic and colored) impurity molecules from the solution, while the desired, smaller product molecule remains dissolved.

Detailed Protocol: Decolorization with Activated Charcoal

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of a suitable boiling solvent (see FAQ 1 for solvent selection).

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This prevents violent boiling when the charcoal is added.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding too much will adsorb your product and drastically reduce the yield.

  • Reheat and Swirl: Gently swirl the mixture and bring it back to a boil for 2-5 minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: This is the most critical step. You must filter the solution while it is still hot to remove the charcoal. If the solution cools, your product will crystallize prematurely on the charcoal and filter paper.

    • Use a pre-heated filter funnel (either by placing it in an oven or by passing hot solvent through it).

    • Use fluted filter paper to maximize the filtration speed.

    • Filter the hot solution into a pre-heated, clean Erlenmeyer flask.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization as described in the standard recrystallization protocol.[5]

Question 3: I'm experiencing "oiling out" during recrystallization instead of getting crystals. What's causing this and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a high concentration of impurities, which creates a low-melting eutectic mixture, or by using a solvent in which the compound is too soluble.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution until the oil fully redissolves. Then, add a small amount (10-15% more) of the hot solvent to decrease the saturation level. Allow this less concentrated solution to cool very slowly.

  • Lower the Cooling Temperature Drastically: If adding solvent doesn't work, re-heat the solution to dissolve the oil, then try to shock-cool a small volume in a separate test tube using a dry ice/acetone bath to see if it forces crystallization. The resulting small crystals can then be used as "seed crystals."

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solution interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

    • Seed Crystals: Add a tiny, pure crystal of this compound to the cooled, supersaturated solution. This provides a template for proper crystal lattice formation.

  • Change the Solvent System: If the problem persists, the chosen solvent is likely inappropriate. Switch to a different solvent or a mixed-solvent system where the compound's solubility is lower.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] While precise solubility data is not always available, we can make expert recommendations based on the molecule's structure (an aromatic carboxylic acid).

Table 2: Recommended Solvents for Recrystallization Screening

Solvent / SystemRationale & ProcedureProsCons
Toluene A good starting point for aromatic acids. Dissolve in minimal hot toluene, cool to crystallize.[5]Good at excluding polar impurities.May not be effective for non-polar impurities.
Ethanol/Water A versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool slowly.[5]Highly tunable for optimal solubility.Can be tricky to find the perfect ratio; risk of oiling out if water is added too quickly.
Acetone/Water Similar principle to ethanol/water. Acetone is a stronger solvent, so less may be needed initially.Effective for a wide range of polarities.Acetone's low boiling point requires careful handling.
Water (Acidic) Benzoic acids have low solubility in water. Acidifying with a drop of HCl can further suppress dissociation and decrease solubility at cold temperatures.Inexpensive, non-toxic. Good for removing water-soluble salts.Limited dissolving power, may require large volumes.

Q2: When is chromatographic purification recommended over recrystallization?

A2: Recrystallization is excellent for removing bulk impurities or when the impurities have significantly different solubility profiles from the product. However, column chromatography is superior in several scenarios:

  • Structurally Similar Impurities: When impurities are isomers or have very similar polarity and solubility to the product, they will co-crystallize, making recrystallization ineffective.

  • Achieving Ultra-High Purity (>99.5%): Chromatography can separate even trace amounts of closely related compounds.[8]

  • Amorphous or Oily Products: If the product simply will not crystallize, chromatography is the primary method for purification.

Basic Protocol for Silica Gel Chromatography:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate). A small amount of acetic acid (0.5-1%) should be added to the eluent.

  • Why add acetic acid? The acidic modifier ensures the carboxylic acid group of your product remains protonated, preventing it from interacting strongly with the acidic silica gel. This results in better peak shape and prevents "streaking" on the column.

G Crude Crude Product Assess Assess Purity (TLC, ¹H NMR, MP) Crude->Assess Recrys Recrystallization (Solvent Screen) Assess->Recrys Impure Check1 Purity > 98%? Recrys->Check1 Chrom Column Chromatography (e.g., Hex/EtOAc + AcOH) Check1->Chrom No / Higher Purity Needed Final Final Pure Product Check1->Final Yes Check2 Purity > 99.5%? Chrom->Check2 Check2->Chrom No (Re-evaluate conditions) Check2->Final Yes

Q3: How can I confirm the purity of my final product?

A3: A combination of methods is necessary for a confident purity assessment:

  • Melting Point: A sharp melting point within the literature range (89-93°C) is a strong indicator of high purity.

  • Thin Layer Chromatography (TLC): The purified sample should show a single spot in multiple eluent systems.

  • ¹H and ¹³C NMR Spectroscopy: The spectra should be clean, with all peaks assignable to the product structure and integrations matching the expected proton count. The absence of impurity peaks seen in the crude material is key.

  • ¹⁹F NMR Spectroscopy: This is particularly useful for fluorinated compounds. A single, sharp peak confirms the absence of fluorine-containing isomers or byproducts.

  • LC-MS or GC-MS: These are highly sensitive techniques that can quantify purity and identify any trace impurities that may not be visible by NMR.

Q4: What are the stability and storage considerations for purified this compound?

A4: this compound is a relatively stable solid. However, to maintain its purity over time, proper storage is essential.

  • Storage Conditions: Store in a tightly sealed container to protect from moisture. A cool, dry, and dark place is recommended.

  • Long-Term Storage: For long-term storage, keeping it in a desiccator at room temperature (10°C - 25°C) is advisable.

  • Hazards: While stable, it is classified as an irritant to the skin, eyes, and respiratory system. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

References

  • Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media. (2008).
  • Exploring this compound: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applic
  • This compound: A Key Pharmaceutical Intermedi
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH. [Link]
  • This compound (CAS 137654-21-8) Properties. Chemcasts. [Link]
  • This compound Properties vs Temper
  • Sourcing High-Quality this compound: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound | C8H7FO3 | CID 2737360. PubChem. [Link]
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
  • 4-Fluorobenzoic acid. Wikipedia. [Link]
  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (2014).
  • Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzo
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]
  • (PDF) Recrystallization of Impure Benzoic Acid.
  • 2-Fluoro-6-methoxybenzonitrile. MySkinRecipes. [Link]
  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. [Link]
  • Protein purification using chromatography: selection of type, modelling and optimization of oper
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. [Link]
  • Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [Link]

Sources

Technical Support Center: Recrystallization of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The following information is structured to offer not just procedural steps, but a deeper understanding of the principles at play, ensuring a successful and efficient purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Question: My this compound is not dissolving, even in a hot solvent. What's going wrong?

Answer: This is a common issue that typically points to one of two things: an inappropriate solvent or an insufficient volume of it. This compound, being a moderately polar molecule, requires a solvent that can effectively solvate it at elevated temperatures.

  • Causality: The principle of "like dissolves like" is fundamental here.[1] A solvent must have a polarity that is compatible with the solute. Furthermore, the solubility of most organic solids increases significantly with temperature.[2] If the compound isn't dissolving, the solvent may be too non-polar, or you may simply not have reached a high enough temperature or added enough solvent to create a saturated solution.

  • Recommended Actions:

    • Verify Solvent Choice: For this compound, consider solvents like methanol, ethanol, or aqueous ethanol mixtures.[3] Toluene has also been reported as a suitable solvent for similar compounds.[4]

    • Incremental Solvent Addition: Instead of adding a large volume of solvent at once, add it in small portions to the heated crude material until it just dissolves.[5][6] This ensures you are using the minimum amount of hot solvent necessary, which is crucial for maximizing your yield.

    • Ensure Adequate Heating: Make sure your solvent is at or near its boiling point to maximize the solubility of your compound.[7]

Question: I've dissolved my compound, but no crystals are forming upon cooling. What should I do?

Answer: The failure of crystals to form from a cooled solution is a classic sign of either using too much solvent or the solution being supersaturated.

  • Causality: Recrystallization relies on the principle that the desired compound is less soluble in the solvent at lower temperatures.[2] If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur even upon cooling.[8] Alternatively, the solution might be supersaturated, a metastable state where the compound remains dissolved beyond its normal saturation point.

  • Recommended Actions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[5][9] This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will provide a template for further crystallization.[5][8]

    • Reduce Solvent Volume: If induction techniques fail, it's likely too much solvent was used.[8] Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.

    • Lower the Temperature: If crystals have not formed at room temperature, try cooling the flask in an ice bath to further decrease the solubility of your compound.[5]

Question: My recrystallization has resulted in an oil or a gummy precipitate instead of crystals. What causes this and how can I fix it?

Answer: "Oiling out" is a common problem in recrystallization and often occurs when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the solution.[9]

  • Causality: If the compound comes out of solution at a temperature above its melting point, it will form an oil rather than solid crystals. This can also be caused by a high concentration of impurities, which can depress the melting point of your compound.[9]

  • Recommended Actions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation of the solution and then allow it to cool more slowly.[8][9]

    • Slower Cooling: Rapid cooling can sometimes promote oiling out.[8] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.

    • Change Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system. For instance, you could dissolve the compound in a solvent in which it is highly soluble (like hot ethanol) and then slowly add a solvent in which it is less soluble (like water) until the solution becomes slightly turbid. Then, allow it to cool slowly.[1][4]

Question: The yield of my recrystallized this compound is very low. How can I improve it?

Answer: A low yield can be attributed to several factors, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.

  • Causality: The most common reason for low recovery is using an excessive amount of the recrystallization solvent, as a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[8][9]

  • Recommended Actions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product.[6]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper with hot solvent to prevent the product from crystallizing out on the filter.[10]

    • Maximize Crystal Recovery: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to allow for maximum crystallization before filtration.[5]

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of your product.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2][7] For this compound, which has a melting point of around 90-94°C and is soluble in methanol, good starting points for solvent screening include:

  • Single Solvents: Methanol, ethanol, or water. Given its structure, it is likely to have good solubility in hot alcohols and lower solubility when cooled. Water is a good choice for many benzoic acid derivatives.[3]

  • Mixed Solvent Systems: An ethanol/water or acetone/water mixture can be very effective.[1] The compound is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and then the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy, indicating saturation. The solution is then allowed to cool slowly.

Q2: How do I know if my recrystallized product is pure?

A2: The purity of your recrystallized this compound can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range close to the literature value (90-94°C). Impurities tend to depress and broaden the melting point range.[7]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Streaking is a common issue with carboxylic acids on silica gel, which can be mitigated by adding a small amount of acetic or formic acid to the eluting solvent.[10]

  • Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can confirm the structure and purity of the final product.

Q3: Is it necessary to use activated charcoal during recrystallization?

A3: Activated charcoal is used to remove colored impurities.[12] If your crude this compound is significantly colored (e.g., yellow or brown), adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it. However, use it sparingly, as excessive amounts can adsorb your product and reduce the yield.[9] If your crude product is already a white or off-white solid, this step is likely unnecessary.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a stir bar or boiling chips.[10] Place the flask on a hot plate and add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation begins, allow the flask to stand undisturbed. After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven.

Data Presentation
PropertyValueReference
Molecular FormulaC₈H₇FO₃[13]
Molar Mass170.14 g/mol
AppearanceWhite to light yellow powder or crystals[13]
Melting Point90-94 °C
SolubilitySoluble in Methanol

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Cool Solution C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H H G->H Pure Product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Logic

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield Start Recrystallization Problem A Too Much Solvent? Start->A D Cooling Too Fast? Start->D G Used Minimum Hot Solvent? Start->G B Boil Off Excess Solvent A->B Yes C Induce Crystallization (Scratch/Seed) A->C No Outcome Successful Purification B->Outcome C->Outcome E Reheat, Add More Solvent, Cool Slowly D->E Yes F Change Solvent D->F No E->Outcome F->Outcome H Washed with Cold Solvent? G->H H->Outcome

Caption: A decision-making diagram for common recrystallization issues.

References

  • Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. (2017).
  • Recrystallization of Benzoic Acid PDF - Solubility - Scribd. (n.d.).
  • Recrystallization Lab: Solvent Selection & Benzoic Acid - Studylib. (n.d.).
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • Recrystallization 2. (n.d.).
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. (n.d.).
  • This compound (CAS 137654-21-8) Properties | Density, Cp, Viscosity. (n.d.).
  • Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. (n.d.).
  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.).
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (2022).
  • The Recrystallization of Benzoic Acid. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 2-Fluoro-6-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this sterically hindered, yet synthetically valuable, building block. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you overcome common hurdles and optimize your reaction yields.

The unique structure of this compound, with substituents at both ortho positions relative to the carboxylic acid, is the primary reason for its challenging reactivity profile. This guide is structured to address these core issues directly, moving from general principles to reaction-specific troubleshooting.

Part 1: The Core Challenge: Understanding the "Ortho Effect" and Steric Hindrance

The primary difficulty in achieving high yields in reactions involving this compound stems from a combination of steric and electronic factors, often referred to as the "ortho effect."[1]

  • Steric Hindrance: The fluorine and methoxy groups at the C2 and C6 positions physically obstruct the carboxylic acid. This "steric shield" impedes the approach of nucleophiles (like amines or alcohols) and can hinder the coordination of metal catalysts to the reaction center.[2][3][4]

  • Conformational Restriction: Steric crowding forces the carboxylic acid group to twist out of the plane of the benzene ring.[1][5] While this can increase the acidity of the proton, it significantly slows the kinetics of reactions that require a specific geometric approach to the carbonyl carbon.

Steric_Hindrance cluster_molecule This compound COOH Carboxylic Acid (Reaction Center) F Fluoro Group F->COOH Steric Shield OMe Methoxy Group OMe->COOH Steric Shield Nucleophile Incoming Nucleophile (e.g., Amine) Nucleophile->COOH Approach Hindered

Caption: Steric hindrance in this compound.

Part 2: General Troubleshooting for Low-Yield Reactions

Before optimizing a specific reaction type, it's crucial to rule out common experimental errors that can lead to low yields regardless of the substrate.

Q: My reaction with this compound has failed or resulted in a very low yield. What are the first general factors I should investigate?

A: Low yields can often be traced back to fundamental experimental conditions.[6] Before assuming a substrate-specific issue, verify the following:

  • Reagent and Solvent Purity:

    • Water Content: The presence of moisture is highly detrimental, especially in coupling reactions where it can hydrolyze activated intermediates or quench reagents.[3] Always use anhydrous solvents and ensure reagents are dry.

    • Reagent Quality: Verify the purity of your starting materials. Impurities can act as catalysts for side reactions or inhibitors.

  • Reaction Conditions:

    • Incomplete Reaction: The reaction may simply not have reached completion due to insufficient time or inadequate temperature.[6] Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) to determine the optimal endpoint.

    • Atmosphere: For oxygen-sensitive reactions like Suzuki couplings, ensure the system is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent side reactions like homocoupling.[2]

  • Work-up and Purification:

    • Product Loss: Significant amounts of product can be lost during aqueous work-ups (if the product has some water solubility) or during purification steps like column chromatography.[7] Analyze all phases and fractions to perform a mass balance assessment.

    • Product Decomposition: The desired product might be unstable under the work-up or purification conditions (e.g., exposure to strong acid/base or high temperatures).[6]

Part 3: Troubleshooting Specific Reaction Types

Due to its steric hindrance, this compound requires specialized conditions for common transformations.

Amide Coupling Reactions

This is one of the most common and challenging reactions for this substrate. Standard methods often fail, necessitating more robust reagents and strategies.

Q: Why do standard coupling reagents like DCC or EDC/HOBt give poor yields with this compound?

A: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form an O-acylisourea intermediate. For a sterically hindered acid like this compound, the subsequent nucleophilic attack by the amine is extremely slow. This allows the activated intermediate to either hydrolyze (if water is present) or rearrange into an unreactive N-acylurea, leading to low product yields. While additives like HOBt can help, they are often insufficient to overcome severe steric hindrance.

Q: What are the recommended coupling reagents and conditions for this substrate?

A: To overcome the high activation barrier, more potent coupling reagents are required. The best choices are typically modern uronium/aminium or phosphonium salts, which are known for their high reactivity and suitability for hindered couplings.[3][8]

Coupling Reagent ClassExamplesKey Advantages for Hindered SubstratesConsiderations
Uronium/Aminium Salts HATU, HBTU, COMUExtremely fast activation and high reactivity.[3] Effective for coupling sterically demanding amino acids.Can react with the free amine if not pre-activated with the acid. COMU is a safer, non-explosive alternative to HATU/HBTU.[3]
Phosphonium Salts PyBOP, PyAOPDoes not react with the amine component, offering a key advantage over uronium salts.[8] Generates a highly reactive phosphinyloxy-carbonyl intermediate.Byproducts can sometimes complicate purification.

Q: My reaction is still sluggish even with HATU. Is there a more powerful activation strategy?

A: Yes. For exceptionally difficult couplings, the most effective strategy is the in situ formation of the acyl fluoride . Acyl fluorides are significantly more reactive than other activated intermediates and can react with even poorly nucleophilic or hindered amines.[9] This method often succeeds where others fail.

  • Recommended Reagent: A common and effective choice is using a fluorinating agent like Cyanuric Fluoride or Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) with a non-nucleophilic base like diisopropylethylamine (DIPEA).[3]

  • Workflow: The carboxylic acid is first converted to the acyl fluoride, which is then treated with the amine. See Protocol 1 for a detailed procedure.

Amide_Troubleshooting start Low Amide Yield reagent_check Using standard reagent (DCC, EDC)? start->reagent_check upgrade_reagent Upgrade to high-activity reagent (HATU, PyBOP) reagent_check->upgrade_reagent Yes still_slow Reaction still slow or incomplete? reagent_check->still_slow No upgrade_reagent->still_slow acyl_fluoride Employ Acyl Fluoride Strategy (e.g., with TFFH) still_slow->acyl_fluoride Yes check_general Re-verify general parameters: - Anhydrous conditions - Non-nucleophilic base (DIPEA) - Temperature still_slow->check_general No success Optimized Yield acyl_fluoride->success check_general->success

Caption: Troubleshooting workflow for amide coupling.

Esterification Reactions

Similar to amide coupling, esterification is hampered by steric hindrance.

Q: My Fischer esterification (acid catalyst, alcohol solvent) of this compound is incomplete. What can I do to improve the yield?

A: The equilibrium of the Fischer esterification can be difficult to drive to completion with this substrate.

  • Force the Equilibrium: Ensure you are using a large excess of the alcohol and effectively removing water as it forms (e.g., with a Dean-Stark apparatus). Longer reaction times and higher temperatures are often necessary.[10]

  • Consider an Alternative Method: A more reliable, two-step approach is often better. First, activate the carboxylic acid by converting it to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Then, add the alcohol, typically with a base like pyridine or triethylamine, to form the ester. This non-equilibrium process often gives much higher yields for hindered substrates.

Q: I am observing byproducts in my esterification reaction. What are they likely to be?

A: Depending on your conditions, several side reactions can occur:

  • Anhydride Formation: The carboxylic acid can self-condense to form the corresponding anhydride, especially at high temperatures.[10]

  • Sulfonation: If you are using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring can occur as a competing electrophilic aromatic substitution reaction.[10]

Suzuki-Miyaura Coupling of Derivatives

While the acid itself is not used directly, it is a common precursor to aryl halides or triflates used in cross-coupling reactions. The steric hindrance from the ortho-substituents remains a critical challenge.

Q: I converted the carboxylic acid to an aryl bromide for a Suzuki coupling, but the reaction is failing. What is the likely cause?

A: The low reactivity is almost certainly due to steric hindrance impeding the catalytic cycle.[2][11] Specifically, the bulky ortho groups slow down the crucial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halide bond.

Q: How can I optimize a Suzuki coupling for a derivative of this substrate?

A: Success hinges almost entirely on the catalyst system , particularly the choice of ligand.

  • Ligand Selection is Critical: Standard ligands like PPh₃ are ineffective. You must use modern, bulky, and electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs).[2][11] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.

  • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points for sterically demanding aryl chlorides and bromides.

  • Base and Solvent: A suitable base is crucial for the transmetalation step.[2] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Solvents like toluene, dioxane, or THF/water mixtures are commonly used. See Protocol 2 for a robust starting point.

Part 4: Key Experimental Protocols

Protocol 1: High-Yield Amide Coupling via Acyl Fluoride Intermediate

This protocol is adapted from methodologies developed for sterically hindered substrates.[3][9]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 equiv.) and anhydrous dichloromethane (DCM).

  • Acyl Fluoride Formation: Cool the solution to 0 °C. Add a non-nucleophilic base such as DIPEA (2.2 equiv.). Slowly add a fluorinating agent (e.g., TFFH, 1.1 equiv.). Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes. The formation of the acyl fluoride is now complete.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equiv.) in anhydrous DCM. Add this solution dropwise to the activated acyl fluoride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress should be monitored by TLC or LC-MS. For extremely hindered amines, gentle heating (e.g., 40 °C) may be required.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Suzuki Coupling for a Sterically Hindered Aryl Halide Derivative

This protocol is based on best practices for challenging Suzuki-Miyaura couplings.[2][11]

  • Reagent Preparation: All solvents must be rigorously degassed by sparging with Argon for at least 30 minutes prior to use.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide derived from this compound (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Under a positive flow of Argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Gastaldi, S., et al. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • ResearchGate. (n.d.). Optimization of reaction conditions using benzoic acid.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11640-11647.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications.
  • PubChem. (n.d.). This compound.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Baroudi, A., et al. (2010). Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. New Journal of Chemistry, 34(5), 932-938.
  • Wikipedia. (n.d.). Ortho effect.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17181-17192.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar.
  • ResearchGate. (n.d.). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.

Sources

Technical Support Center: Managing Impurities in 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8). This resource is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities during their experiments. Sourcing high-purity starting materials is crucial, as the consistency of this compound directly impacts research outcomes in complex organic syntheses.[1] This guide provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential impurities of this compound.

Q1: What are the most common impurities I might encounter in commercially available this compound?

A1: While suppliers generally provide high-purity material (typically ≥98%), trace impurities can arise from the synthetic route or degradation.[2][3] Potential impurities may include:

  • Starting materials: Residual precursors from the synthesis, such as derivatives of 2,6-dichlorobenzoic acid.

  • Positional isomers: Other fluoro-methoxybenzoic acid isomers that may form due to non-selective reactions.

  • Hydrolysis products: In the presence of moisture, esterified intermediates may hydrolyze back to the carboxylic acid.

  • Solvent residues: Trace amounts of solvents used during synthesis and purification.

Q2: How should I properly store this compound to minimize degradation?

A2: Proper storage is critical to maintain the compound's integrity. It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[4] The typical long-term storage temperature is between 10°C and 25°C. Avoid exposure to moisture and incompatible materials like strong oxidizing agents.[4]

Q3: My reaction yield is lower than expected. Could impurities in this compound be the cause?

A3: Yes, impurities can significantly impact reaction yields. Non-reactive impurities can lower the effective concentration of your starting material, while reactive impurities can lead to the formation of unwanted side products, consuming reactants and complicating purification. It is advisable to verify the purity of your starting material using a suitable analytical technique (see Part 2) if you experience consistently low yields.

Q4: I am observing an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. What could it be?

A4: An unexpected peak could be an impurity from the starting material, a reaction byproduct, or a degradation product. To identify the unknown peak, consider the following:

  • Run a blank analysis of your starting material to confirm if the impurity was present initially.

  • Consider potential side reactions based on your reaction conditions (e.g., temperature, pH, catalysts).

  • Utilize hyphenated techniques like LC-MS to obtain mass information about the unknown peak, which can help in its identification.[5]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed protocols for the analysis and purification of this compound, along with troubleshooting tips for common issues.

Guide 1: Analytical Purity Assessment

Accurate assessment of purity is the first step in managing impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[6]

Protocol 1: HPLC Method for Purity Analysis
  • Objective: To determine the purity of a this compound sample and identify any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable modifier)

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Degas both mobile phases before use.

    • Standard Preparation:

      • Accurately weigh approximately 10 mg of this compound and dissolve it in a 1:1 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

      • Prepare working standards of appropriate concentrations by diluting the stock solution.

    • Sample Preparation:

      • Prepare a sample solution at a similar concentration to the working standard.

      • Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 254 nm.

      • Gradient Program:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 90 10
        20 10 90
        25 10 90
        26 90 10

        | 30 | 90 | 10 |

  • Data Analysis:

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Troubleshooting Common HPLC Issues
IssuePotential CauseSuggested Solution
Peak Tailing Column degradation, improper mobile phase pHUse a new column, adjust mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks Contaminated mobile phase or injectorUse fresh mobile phase, flush the injector.
Poor Resolution Inappropriate mobile phase composition or gradientOptimize the gradient program, try a different solvent system.
Guide 2: Purification Strategies

If the purity of your this compound is not sufficient for your application, purification is necessary. Recrystallization is a common and effective method for purifying solid organic compounds.

Protocol 2: Recrystallization of this compound
  • Objective: To purify this compound by removing soluble and insoluble impurities.

  • Materials:

    • Crude this compound

    • Suitable recrystallization solvent (e.g., ethanol/water, toluene)

    • Erlenmeyer flasks

    • Heating source (hot plate or water bath)

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point.

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizing the Purification Workflow

G cluster_workflow Recrystallization Workflow A Crude this compound B Dissolve in minimal hot solvent A->B C Hot filtration (optional) B->C D Slow cooling and crystallization B->D If no insoluble impurities C->D E Vacuum filtration to isolate crystals D->E F Wash with cold solvent E->F G Dry purified crystals F->G

Caption: Workflow for the purification of this compound via recrystallization.

Guide 3: Understanding and Mitigating Impurity Formation

A proactive approach to impurity management involves understanding their potential sources and implementing strategies to prevent their formation.

Potential Impurity Formation Pathways

Impurities can arise from various stages of the synthesis and handling of this compound.

G cluster_pathways Potential Impurity Sources A Starting Materials (e.g., 2,6-dichlorobenzoic acid derivatives) B Synthesis of This compound A->B C Side Reactions (e.g., formation of positional isomers) B->C D Incomplete Reaction B->D F Final Product with Impurities B->F C->F D->F E Degradation (e.g., hydrolysis) F->E

Caption: Potential pathways for impurity introduction during the synthesis and storage of this compound.

To mitigate these, ensure:

  • High-quality starting materials: Use reagents from reputable suppliers with certified purity.[1]

  • Optimized reaction conditions: Carefully control reaction temperature, time, and stoichiometry to minimize side product formation.

  • Inert atmosphere: For sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions.

  • Proper work-up and purification: Employ appropriate extraction and purification techniques to effectively remove impurities.

By implementing these best practices and utilizing the provided troubleshooting guides, researchers can ensure the quality and reliability of their experiments involving this compound.

References

  • PubChem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers.
  • Autech Industry Co.,Limited. (2025). This compound: A Key Pharmaceutical Intermediate.
  • Hussain, S., & Sharma, M. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical and Biosciences Journal, 9(2), 27-33.
  • Neilson, D. G. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann.
  • Ramakrishna, N. V. S., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of Pharmaceutical and Biomedical Analysis, 63, 114-123.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8). This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic outcomes when working with this versatile building block.

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to a carboxylic acid, provides a specific combination of steric and electronic properties that are crucial for creating diverse molecular architectures.[1][2]

Quick Reference: Physical & Chemical Properties

For your convenience, key properties of this compound are summarized below. Consistent quality and purity of starting materials are non-negotiable for reproducible results.[2]

PropertyValueSource
CAS Number 137654-21-8[3][4]
Molecular Formula C₈H₇FO₃[3][4]
Molecular Weight 170.14 g/mol [3]
Appearance White to off-white powder/crystal[1][5]
Melting Point 89-93 °C[2]
Boiling Point ~279.7 °C
Purity (Typical) ≥98.0%[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a key building block in medicinal chemistry and organic synthesis.[1] It is frequently used in the synthesis of active pharmaceutical ingredients (APIs), particularly for creating benzopyrrolidine and imidazopyridine drug families.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid groups provide handles for further chemical modification.

Q2: How does the electronic and steric nature of the substituents affect the reactivity of this molecule?

A2: The substituents create a unique reactivity profile:

  • Carboxylic Acid: This is a powerful ortho-directing group for reactions like lithiation.[6] It also serves as the primary reactive site for amide bond formation and esterification.

  • Fluorine: As a strongly electronegative atom, it influences the acidity of adjacent protons and can affect the regioselectivity of aromatic substitutions. In directed ortho-lithiation, its directing ability is weaker than the carboxylic acid.[6][7]

  • Methoxy Group: This group is an electron-donating group and also a weaker ortho-directing group compared to the carboxylic acid.[6] Its steric bulk, combined with the adjacent fluorine, can hinder reactions at the carboxylic acid, sometimes requiring more forceful conditions or specialized reagents.

Q3: What are the recommended storage and handling procedures for this compound?

A3:

  • Storage: Store in a well-sealed container in a dry, cool, and well-ventilated place, typically between 10°C and 25°C.[8]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Use personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. The compound is known to cause skin and serious eye irritation.[3] Ensure adequate ventilation or work in a fume hood.[8]

Q4: Can this compound undergo decarboxylation? What conditions should I avoid?

A4: Yes, like many benzoic acids, it can undergo decarboxylation, though this typically requires high temperatures (often >140 °C) or the presence of specific catalysts (e.g., copper).[9][10] To avoid unintentional decarboxylation, it is advisable to keep reaction temperatures below 120 °C unless the reaction specifically requires higher heat. Be mindful that prolonged heating, even at moderate temperatures, can lead to gradual product loss.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific issues you may encounter during common synthetic transformations.

Issue 1: Low Yield in Amide Coupling Reactions

Problem: "I am attempting to form an amide by coupling this compound with a primary/secondary amine, but the reaction is sluggish, incomplete, or gives a low yield."

Analysis & Solution: The steric hindrance from the two ortho substituents (fluorine and methoxy) can significantly slow down the rate of amide bond formation. The choice of coupling reagent and reaction conditions is critical.

  • Causality: Standard coupling reagents like DCC may be too slow or lead to side products. The O-acylisourea intermediate formed with carbodiimides can be sterically shielded, preventing efficient nucleophilic attack by the amine.

  • Recommended Actions:

    • Select a More Potent Coupling Reagent: Uronium/aminium or phosphonium-based reagents are generally more effective for hindered couplings.

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for hindered systems. It forms a highly activated ester that reacts efficiently.[11]

      • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an Additive: Use EDC in combination with an activating agent like HOAt (1-Hydroxy-7-azabenzotriazole) , which is superior to HOBt for reducing epimerization and accelerating hindered couplings.

    • Optimize the Base: A non-nucleophilic base is essential. Use DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine, especially if your amine is an HCl salt.[11] Stoichiometry is key: use at least 2 equivalents for an amine salt, and 1.1 equivalents for a free amine.

    • Solvent Choice: Anhydrous DMF or DCM are standard choices. Ensure your solvent is truly dry, as water will consume the activated acid.

    • Temperature & Reaction Time: While many couplings run at room temperature, hindered systems may benefit from gentle heating (40-50 °C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

G start Low Amide Coupling Yield reagent_check Is the coupling reagent potent enough? (e.g., HATU, COMU) start->reagent_check base_check Is the base appropriate and sufficient? (e.g., DIPEA, 2,6-Lutidine) reagent_check->base_check Yes success Yield Improved reagent_check->success No, switch to HATU/HOAt conditions_check Are conditions optimized? (Anhydrous solvent, Temp.) base_check->conditions_check Yes base_check->success No, adjust base/equivalents purification_check Review Purification Strategy conditions_check->purification_check Yes conditions_check->success No, increase temp to 40°C or extend time purification_check->success Optimize workup/chromatography

Caption: Decision tree for troubleshooting low amide coupling yields.

Issue 2: Poor Regioselectivity or Failure in Directed ortho-Lithiation (DoM)

Problem: "When I try to perform a DoM reaction using n-BuLi, I get a complex mixture or recover my starting material. I expected lithiation at the C3 position."

Analysis & Solution: The carboxylic acid is a powerful directing metalating group (DMG), but it is also acidic. The first equivalent of alkyllithium will deprotonate the acid, and a second equivalent is required for the ortho-lithiation. Temperature control is paramount.

  • Causality: The hierarchy of directing groups in this molecule is: -COOH >> -OMe > -F.[6] Therefore, lithiation should occur at the C3 position, between the methoxy and carboxylic acid groups. Failure is often due to insufficient base, incorrect temperature, or an inappropriate lithium reagent.

  • Recommended Actions:

    • Base Stoichiometry: You MUST use at least 2.2 equivalents of an alkyllithium base (e.g., s-BuLi or n-BuLi). The first equivalent forms the lithium carboxylate, and the second performs the C-H activation.

    • Temperature Control: The reaction must be kept cold, typically -78 °C (a dry ice/acetone bath).[7] Warming up can lead to side reactions or rearrangement.

    • Additive: The use of TMEDA (N,N,N',N'-Tetramethylethylenediamine) is highly recommended. It chelates the lithium ion, breaks up alkyllithium aggregates, and accelerates the rate of lithiation.[12]

    • Quenching: After the lithiation is complete (typically 1-2 hours at -78 °C), quench the reaction with your desired electrophile at the same low temperature. Do not let the reaction warm up before the electrophile has been added.

G cluster_0 This compound cluster_1 Directing Group Hierarchy cluster_2 Predicted Lithiation Site mol Structure COOH -COOH (Strongest) mol->COOH OMe -OMe (Moderate) F -F (Weakest) Result Lithiation occurs at C3, ortho to the strongest directing group (-COOH). cluster_1 cluster_1 cluster_1->Result

Caption: Hierarchy of directing groups for ortho-lithiation.

Issue 3: Inefficient Suzuki-Miyaura Cross-Coupling

Problem: "I have converted my benzoic acid to an aryl halide/triflate at the C3 position and am now attempting a Suzuki coupling. The reaction is giving low yields and I see significant starting material decomposition or homo-coupling."

Analysis & Solution: Suzuki-Miyaura couplings are sensitive to the choice of catalyst, ligand, base, and solvent. The steric hindrance around the C3 position can make this a challenging coupling.

  • Causality: The palladium catalyst must be able to access the sterically encumbered reaction site. Standard catalysts like Pd(PPh₃)₄ may be too bulky or not active enough. The base is crucial for activating the boronic acid to facilitate transmetalation.[13]

  • Recommended Actions:

    • Catalyst and Ligand Selection: Use a modern catalyst system designed for hindered substrates.

      • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

      • Ligand: Electron-rich, bulky phosphine ligands are ideal. Consider SPhos , XPhos , or RuPhos . These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Base and Solvent: A strong base is often required.

      • Base: K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ for challenging couplings.

      • Solvent: A mixture of an organic solvent and water is standard (e.g., Dioxane/H₂O, Toluene/H₂O). Ensure the system is thoroughly degassed (e.g., by bubbling with argon or using freeze-pump-thaw cycles) to prevent oxidative degradation of the Pd(0) catalyst.[14]

    • Boronic Acid Quality: Ensure your boronic acid or ester is pure. Impurities can inhibit the catalyst. It's sometimes beneficial to use boronate esters (e.g., pinacol esters) which can be more stable and less prone to side reactions like protodeboronation.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂-R pd_complex->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product Ar-R pd_complex2->product reductive_elimination Reductive Elimination reagents1 Ar-X reagents1->pd0 reagents2 R-B(OR)₂ + Base reagents2->pd_complex

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

Validated Experimental Protocols

The following are generalized starting protocols. Optimization for your specific substrate is likely necessary.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add the desired amine (1.1-1.2 eq.) followed by HATU (1.2 eq.) and DIPEA (2.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, warm to 40 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Directed ortho-Lithiation and Quench
  • To a flame-dried, argon-flushed three-neck flask equipped with a thermometer, add this compound (1.0 eq.) and dissolve in anhydrous THF (approx. 0.1 M).

  • Add TMEDA (2.2 eq.) to the solution.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (2.2 eq., as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Add a solution of the desired electrophile (1.5 eq.) in anhydrous THF dropwise, again maintaining a temperature below -70 °C.

  • Stir for an additional 1-3 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup, typically acidifying with 1 M HCl to protonate the carboxylic acid, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify as needed.

References

  • This compound: A Key Pharmaceutical Intermediate.
  • Sourcing High-Quality this compound: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270. [Link]
  • Zhdankin, V. V., & Yoshimura, A. (2012). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2012(3), 18-27. [Link]
  • This compound Properties vs Temper
  • Strieth-Kalthoff, F., et al. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24018. [Link]
  • This compound | C8H7FO3 | CID 2737360. PubChem. [Link]
  • This compound (CAS 137654-21-8) Properties. Mol-Instincts. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. [Link]
  • Directed (ortho)
  • Isalankij, S., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(23), 8114-8122. [Link]
  • Singh, V. K. (2015).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • García, D., Foubelo, F., & Yus, M. (2008). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc, 2008(15), 1-11. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki Coupling. YouTube. [Link]
  • Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Organic & Biomolecular Chemistry, 20(24), 4869-4874. [Link]
  • García, D., Foubelo, F., & Yus, M. (2008). SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. HETEROCYCLES, 75(11), 2733-2743. [Link]
  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem. [Link]
  • Golen, J. A., & Rheingold, A. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o118. [Link]
  • Golen, J. A., & Rheingold, A. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E Structure Reports Online, 66(1), o118. [Link]

Sources

Technical Support Center: Work-up Procedures for 2-Fluoro-6-methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methoxybenzoic acid. This guide is designed to provide practical, field-proven insights into the common work-up and purification challenges encountered in reactions involving this versatile building block. Our goal is to move beyond simple procedural lists and explain the chemical principles behind each step, enabling you to troubleshoot and optimize your experimental outcomes with confidence.

Frequently Asked Questions (FAQs): General Work-up & Purification

This section addresses overarching issues related to the isolation and purification of this compound and its derivatives.

Q1: I'm experiencing low yields, and I suspect my product is being lost in the aqueous layers during extraction. How can I prevent this?

A1: This is a classic issue when working with aromatic carboxylic acids. The solubility of this compound is highly dependent on its protonation state, which is governed by the pH of the aqueous solution.

  • The Underlying Principle: The carboxyl group (-COOH) is acidic. In basic or neutral aqueous solutions, it deprotonates to the highly water-soluble carboxylate anion (-COO⁻). To ensure the compound partitions into the organic layer during an extraction, it must be in its neutral, protonated form.

  • The Solution: Before extracting your product into an organic solvent, you must rigorously acidify the aqueous layer. Add a strong acid, such as 1M or concentrated HCl, dropwise until the pH of the solution is approximately 1-2.[1][2] Always verify the pH with litmus paper or a pH meter. At this low pH, the carboxylate is fully protonated, minimizing its water solubility and maximizing its recovery into the organic phase.

Troubleshooting Protocol: Maximizing Extraction Efficiency

  • After quenching the reaction, concentrate the mixture in vacuo if it is in a high-boiling organic solvent (e.g., DMF, DMSO).

  • Redissolve the residue in a mixture of water and a suitable extraction solvent (see Table 1).

  • Cool the mixture in an ice bath.

  • Slowly add 1M HCl while stirring, frequently checking the pH. Continue until the pH is stable at 1-2. A precipitate of your product may form at this stage.

  • Proceed with the liquid-liquid extraction. Separate the layers.

  • Crucial Step: To recover any dissolved product, perform 1-2 "back-extractions" of the acidic aqueous layer with fresh portions of the organic solvent.

  • Combine all organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.

Q2: What are the best practices for selecting solvents for extraction and recrystallization?

A2: Solvent selection is critical for both yield and purity.

  • For Extraction: The ideal extraction solvent should readily dissolve your product but be immiscible with water. It should also have a relatively low boiling point for easy removal.

Table 1: Common Solvents for Extraction of Benzoic Acid Derivatives
Solvent Key Considerations
Ethyl Acetate (EtOAc)Excellent general-purpose solvent. Good dissolving power for moderately polar compounds. Can hydrolyze under strongly acidic or basic conditions.
Dichloromethane (DCM)Good for less polar compounds. Denser than water, forming the bottom layer. Volatile and easy to remove.
Diethyl Ether (Et₂O)Very volatile, good for extracting less polar compounds. High flammability risk.
2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to THF and DCM. Higher boiling point and good dissolving properties.[3]
  • For Recrystallization: The goal is to find a solvent system where your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This differential solubility is what drives the purification process. If your product "oils out" instead of forming crystals, it indicates the solution is too supersaturated or the cooling is too rapid.[4] Try using a more dilute solution or a different solvent system. Common choices include ethanol/water, isopropanol, toluene, or heptane/ethyl acetate mixtures.

Troubleshooting Specific Reaction Work-ups

This section provides guidance for work-up procedures tailored to common transformations of this compound.

Amide Coupling Reactions

Amide bond formation is one of the most frequent reactions in drug discovery.[5] The work-up is primarily focused on removing the coupling agent byproducts and any unreacted starting materials.

Q3: How do I effectively remove water-soluble byproducts from coupling reagents (e.g., EDC-urea, HOBt) and unreacted starting materials after an amide coupling reaction?

A3: A standard aqueous wash sequence is highly effective. The strategy is to use the acidic and basic properties of the starting materials and byproducts to shuttle them into the aqueous phase.[6]

Workflow: Standard Amide Coupling Work-up

G start Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) wash1 Wash with dilute acid (e.g., 1M HCl or Citric Acid) start->wash1 wash2 Wash with dilute base (e.g., sat. NaHCO₃) wash1->wash2 Removes unreacted amine and basic additives (e.g., DMAP) wash3 Wash with Brine (sat. NaCl) wash2->wash3 Removes unreacted This compound dry Dry over Na₂SO₄, Filter wash3->dry Removes bulk water concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify G start Aqueous basic reaction mixture (contains Sodium 2-fluoro-6-methoxybenzoate) wash Optional: Wash with Et₂O or DCM start->wash Removes neutral impurities acidify Cool in ice bath, Acidify to pH 1-2 with conc. HCl wash->acidify isolate Isolate Product acidify->isolate filter Filter Precipitate isolate->filter If solid precipitates extract Extract with EtOAc isolate->extract If product remains in solution or oils out dry Wash with cold water, Dry filter->dry final_product Pure Product extract->final_product dry->final_product

Caption: Work-up decision tree for ester hydrolysis.

Detailed Protocol for Saponification Work-up:

  • Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • If methanol was used as a co-solvent, remove it under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • (Optional but Recommended) Wash the basic aqueous solution with a non-polar solvent like diethyl ether or hexanes. This will remove any unreacted ester and other non-acidic impurities, leaving the sodium salt of your product in the aqueous layer.

  • Cool the aqueous layer in an ice-water bath.

  • With vigorous stirring, slowly add concentrated HCl dropwise. The this compound will precipitate as a solid as the solution becomes acidic.

  • Continue adding acid until the pH is ~1. Check with pH paper.

  • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts.

  • Dry the product under vacuum to a constant weight. [7]

Directed Ortho-Lithiation Reactions

This advanced technique allows for functionalization at the C3 position, ortho to the fluorine. The work-up must safely handle highly reactive organometallic species. [8] Q5: What is a safe and effective work-up procedure for a reaction involving the lithiation of this compound?

A5: Safety is paramount. The work-up must begin with a carefully controlled quench of any excess lithiating agent (like n-BuLi or LDA) at low temperature before exposure to water.

Detailed Protocol for Lithiation Work-up:

  • Quenching: While the reaction is still cold (typically -78 °C), slowly add a proton source to quench any excess organolithium reagent. Saturated aqueous ammonium chloride (NH₄Cl) is a standard and effective quenching agent. Add it dropwise via syringe or addition funnel, ensuring the internal temperature does not rise significantly.

  • Warm to Room Temperature: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Acidification and Extraction: Transfer the mixture to a separatory funnel and add water. Perform a standard acidic work-up as described in A1 . Acidify the aqueous layer to pH 1-2 with 1M HCl to protonate your carboxylic acid product.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to obtain the crude product for further purification.

References

  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF.
  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • PubChem. This compound.
  • PubMed. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • NIH. 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring this compound: A Key Pharmaceutical Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Pharmaceutical Intermediate.
  • ResearchGate. (PDF) Directed lithiation of unprotected benzoic acids.
  • Synple Chem. Application Note – Amide coupling 96-well plate kit.
  • Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • NIH. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • University of South Carolina. Amide Workup - Biofilm Inhibitor Synthesis.
  • ResearchGate. Reaction progression trends for the acid activation of 2‐methoxybenzoic....
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • NIH. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF.
  • Mol-Instincts. This compound (CAS 137654-21-8) Properties | Density, Cp, Viscosity.
  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

Sources

Technical Support Center: Navigating Steric Hindrance from the Ortho-Fluoro Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chemists and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet persistent challenge in organic synthesis: steric hindrance arising from an ortho-fluoro substituent. The unique electronic properties and surprisingly potent steric influence of the fluorine atom at the ortho position can significantly impact reaction outcomes, often leading to low yields, sluggish reaction times, or complete lack of reactivity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Introduction: The Deceptive Nature of the Ortho-Fluoro Group

Fluorine is the most electronegative element, and its introduction into organic molecules, particularly in pharmaceuticals, can profoundly alter their physicochemical and biological properties.[1][2] While often considered a small atom with a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), its steric impact, especially in the confined space of a transition-metal catalytic cycle, cannot be underestimated.[3] The ortho-fluoro group presents a unique combination of strong inductive electron withdrawal and steric bulk that can hinder the approach of reagents and catalysts to the reaction center. This guide will provide you with the necessary tools and knowledge to overcome these hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and initial hurdles researchers face when dealing with ortho-fluorinated substrates.

Q1: Why is my cross-coupling reaction failing with an ortho-fluoroaryl halide, even though the same reaction works well with other haloarenes?

A1: The failure of cross-coupling reactions with ortho-fluoroaryl halides is often a combination of steric and electronic effects. The ortho-fluoro group can sterically block the coordination of the palladium catalyst to the aryl halide, which is a crucial step in the catalytic cycle.[4] Electronically, while fluorine is a deactivating group, it is an ortho, para-director in electrophilic aromatic substitution.[5][6] In the context of cross-coupling, its strong electron-withdrawing nature can influence the reactivity of the C-X bond and the stability of reaction intermediates.

Q2: I'm observing significant amounts of hydrodehalogenation of my ortho-fluoroaryl starting material. What is causing this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-poor or sterically hindered aryl halides. The ortho-fluoro group contributes to both of these factors. This side reaction can be exacerbated by certain ligands and reaction conditions. To mitigate this, consider using more electron-rich and sterically bulky phosphine ligands, which can promote the desired reductive elimination over competing pathways.

Q3: Can I use the same catalyst system for an ortho-fluoro substituted substrate that I use for its para-substituted isomer?

A3: Not always. The steric environment around the reaction center is drastically different between ortho and para isomers. Catalyst systems that are effective for para-substituted substrates may be too sterically hindered to approach the reaction site in the presence of an ortho-fluoro group.[7] It is often necessary to screen a panel of ligands and catalysts specifically for the ortho-substituted substrate.

Q4: How does the ortho-fluoro group affect the acidity of adjacent functional groups?

A4: The strong inductive effect of the fluorine atom can significantly increase the acidity of nearby protons.[8] For example, an ortho-fluoro substituent will make a neighboring phenol or aniline more acidic. This can be a critical consideration when choosing a base for your reaction, as a base that is too strong might deprotonate other functional groups, leading to undesired side reactions.

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting workflows for specific cross-coupling reactions involving ortho-fluorinated substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is notoriously sensitive to steric hindrance.[9][10]

Common Issue: Low to No Product Formation

If you are experiencing low yields or no reaction with your ortho-fluoroaryl halide and a boronic acid, consider the following troubleshooting steps.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling of ortho-Fluoroaryl Halide catalyst Optimize Catalyst and Ligand start->catalyst Initial Step base Screen Different Bases catalyst->base If no improvement success Improved Yield catalyst->success Success solvent Evaluate Solvent Effects base->solvent If still low yield base->success Success boronic_acid Check Boronic Acid Stability and Reactivity solvent->boronic_acid If issue persists solvent->success Success boronic_acid->success Success start Low Yield in Buchwald-Hartwig Amination ligand_choice Select Appropriate Ligand start->ligand_choice Initial Step base_strength Adjust Base Strength ligand_choice->base_strength If no improvement success Improved Yield and Selectivity ligand_choice->success Success temperature Optimize Reaction Temperature base_strength->temperature If still low yield base_strength->success Success amine_equivalents Vary Amine Stoichiometry temperature->amine_equivalents If side products persist temperature->success Success amine_equivalents->success Success start Low Yield in Sonogashira Coupling copper_cocatalyst Evaluate Copper Co-catalyst start->copper_cocatalyst Initial Step ligand_effect Optimize Phosphine Ligand copper_cocatalyst->ligand_effect If no improvement success Improved Yield copper_cocatalyst->success Success base_amine Screen Amine Base/Solvent ligand_effect->base_amine If still low yield ligand_effect->success Success temperature_control Adjust Reaction Temperature base_amine->temperature_control If issue persists base_amine->success Success temperature_control->success Success

Sources

Technical Support Center: Monitoring Reactions of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-Fluoro-6-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical transformations.

Introduction

This compound is a key building block in pharmaceutical and organic synthesis.[1] Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it a valuable synthon but also present specific challenges in monitoring its reactions. Accurate real-time or quasi-real-time reaction monitoring is crucial for optimizing reaction conditions, maximizing yield and purity, and ensuring process safety. This guide provides in-depth technical information to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: What are the most common analytical techniques for monitoring reactions with this compound?

A1: The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹⁹F), and Thin-Layer Chromatography (TLC). The choice of technique depends on the reaction type, available equipment, and the desired level of quantitative accuracy. For instance, HPLC is excellent for quantitative analysis of reaction conversion and purity, while NMR provides detailed structural information about reactants, intermediates, and products.[2] TLC is a rapid, qualitative tool for a quick check of reaction progress.

Q2: How does the fluorine atom in this compound affect its analysis?

A2: The fluorine atom provides a unique analytical handle. In ¹⁹F NMR spectroscopy, the fluorine nucleus gives a distinct signal whose chemical shift is highly sensitive to its electronic environment.[3][4] This allows for precise tracking of the starting material's consumption and the formation of fluorinated products. In mass spectrometry, the presence of fluorine can be identified by its characteristic isotopic pattern.

Q3: What are some common stability issues with this compound that could affect reaction monitoring?

A3: this compound is generally a stable compound. However, like many benzoic acid derivatives, it can undergo decarboxylation under harsh thermal conditions.[5] It's also important to be aware of potential side reactions related to the methoxy group, such as ether cleavage under strongly acidic conditions. These potential degradation pathways should be considered when interpreting analytical data.

Q4: Can I use UV detection for HPLC analysis of this compound and its derivatives?

A4: Yes, the benzene ring in this compound and its derivatives makes it UV-active, allowing for detection by UV-Vis spectrophotometry in HPLC.[6] A wavelength maximum for detection can be determined using a diode array detector (DAD) or by running a UV-Vis spectrum of the compound in the mobile phase.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when monitoring reactions of this compound using various analytical techniques.

Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantitative reaction monitoring. However, issues such as poor peak shape, shifting retention times, and baseline noise can compromise data quality.

Workflow for HPLC Method Development and Troubleshooting

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Analysis cluster_troubleshoot Troubleshooting prep_sample Prepare Reaction Quench & Dilute Sample inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase prep_mobile->inject acquire Acquire Chromatogram inject->acquire eval_peak Evaluate Peak Shape & Retention Time acquire->eval_peak is_good Good? eval_peak->is_good adjust_mobile Adjust Mobile Phase (pH, Organic %) is_good->adjust_mobile No check_column Check Column (Contamination, Voids) is_good->check_column No check_system Check System (Leaks, Pump) is_good->check_system No report Report Results is_good->report Yes adjust_mobile->inject check_column->inject check_system->inject

Caption: A typical workflow for HPLC analysis and troubleshooting.

Common HPLC Problems and Solutions

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase; Column overload.For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape. Reduce the injection volume or sample concentration.[7][8]
Shifting Retention Times Inconsistent mobile phase composition; Temperature fluctuations; Column degradation.Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control.[9] If the column is old or has been exposed to harsh conditions, replace it.
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase or detector cell.Degas the mobile phase thoroughly.[8] Flush the system and clean the detector cell according to the manufacturer's instructions.
Poor Resolution Inappropriate mobile phase or column.Optimize the mobile phase composition (e.g., gradient steepness, organic solvent choice). Consider a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).

Step-by-Step Protocol: Monitoring an Amide Coupling Reaction via HPLC

  • Reaction Quenching: At desired time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Sample Preparation: Further dilute the quenched sample to an appropriate concentration for HPLC analysis. The final concentration should be within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 10-15 minutes to elute both the polar starting material and the less polar product.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percent conversion by comparing the peak area of the starting material at a given time point to its initial peak area (t=0).

Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis of reaction mixtures.

Decision Tree for NMR Monitoring Issues

NMR_Troubleshooting start Poor NMR Spectrum Quality q1 Broad Peaks? start->q1 q2 Low Signal-to-Noise? q1->q2 No sol1a Check for Paramagnetic Impurities q1->sol1a Yes sol1b Optimize Shimming q1->sol1b Yes q3 Inaccurate Integration? q2->q3 No sol2a Increase Number of Scans q2->sol2a Yes sol2b Increase Sample Concentration q2->sol2b Yes sol3a Ensure Full Relaxation (Increase d1) q3->sol3a Yes sol3b Choose Non-Overlapping Peaks for Integration q3->sol3b Yes

Caption: A decision tree for troubleshooting common NMR spectroscopy issues.

Common NMR Problems and Solutions

Problem Potential Cause Recommended Solution
Poorly Resolved Peaks Inhomogeneous magnetic field (poor shimming); High sample viscosity.Re-shim the spectrometer. Dilute the sample if it is too concentrated.
Inaccurate Quantitation Incomplete relaxation of nuclei; Overlapping signals.Increase the relaxation delay (d1) to ensure all nuclei fully relax between pulses. Choose isolated peaks for integration or use deconvolution software.[10][11]
Presence of Unexpected Signals Impurities in starting materials or solvents; Side reactions.Run NMR spectra of all starting materials and solvents to identify impurity signals. Correlate unexpected signals with potential side-products.

Step-by-Step Protocol: Monitoring a Suzuki Coupling Reaction via ¹⁹F NMR

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹⁹F NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. Since ¹⁹F has a wide chemical shift range, ensure the spectral width is sufficient to observe both the starting material and the product.

    • Use an appropriate relaxation delay to allow for accurate integration.

  • Data Analysis:

    • Identify the ¹⁹F signal corresponding to this compound and the signal for the fluorinated product.

    • Integrate both signals. The percent conversion can be calculated as: (Integral of Product) / (Integral of Starting Material + Integral of Product) * 100%.

Guide 3: Thin-Layer Chromatography (TLC)

TLC is a fast and simple method for qualitative reaction monitoring.

Common TLC Problems and Solutions

Problem Potential Cause Recommended Solution
Spots are Streaky Sample is too concentrated; Inappropriate developing solvent.Dilute the sample before spotting. Adjust the polarity of the eluent.
Spots do not move from the baseline Eluent is not polar enough.Increase the polarity of the developing solvent system.
Spots run with the solvent front Eluent is too polar.Decrease the polarity of the developing solvent system.
No visible spots Compound is not UV-active; Staining method is inappropriate.Use a different visualization technique. For carboxylic acids, a bromocresol green stain can be effective.[6][12] For general visualization, potassium permanganate or iodine can be used.[12][13]

Step-by-Step Protocol: Monitoring Reaction Progress with TLC

  • Spotting: On a TLC plate, spot the starting material, the co-reactant (if applicable), and the reaction mixture at different time points.

  • Development: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give a good separation between the starting material and the product, with Rf values between 0.2 and 0.8.

  • Visualization: Visualize the spots under a UV lamp.[14] If the compounds are not UV-active, use a chemical stain. Circle the spots with a pencil.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.

Conclusion

Effectively monitoring reactions involving this compound is achievable with the right knowledge and techniques. By understanding the nuances of HPLC, NMR, and TLC, and by being prepared to troubleshoot common issues, researchers can ensure the collection of high-quality data to guide their synthetic efforts. This technical support center provides a foundation for success in working with this versatile building block.

References

  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6....
  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6....
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Biosynth. (n.d.). This compound | 137654-21-8 | FF64206. Biosynth.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. IJSDR.
  • Echemi. (n.d.). This compound. Echemi.
  • Papaws. (2025, December 29).
  • ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with....
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
  • ResearchGate. (n.d.). ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 137654-21-8 | SCBT. Santa Cruz Biotechnology.
  • Unknown. (n.d.). HPLC Troubleshooting Guide.
  • Autech. (n.d.).
  • NIH. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. NIH.
  • PubChem. (n.d.). This compound | C8H7FO3 | CID 2737360. PubChem.
  • ResearchGate. (n.d.). Reaction progression trends for the acid activation of 2‐methoxybenzoic....
  • Chemistry LibreTexts. (2022, April 7). 2.
  • YouTube. (2021, August 23).
  • Merck Millipore. (n.d.).
  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Chemcasts. (n.d.). This compound (CAS 137654-21-8) Properties | Density, Cp, Viscosity. Chemcasts.
  • Chemcasts. (n.d.). This compound Properties vs Temperature | Cp, Density, Viscosity. Chemcasts.
  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH.
  • Semantic Scholar. (2014, January 14). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar. Semantic Scholar.
  • ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • ResearchGate. (2022, April 14). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.

Sources

Technical Support Center: Characterization of Unexpected Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of unexpected byproducts. This guide is designed for researchers, scientists, and drug development professionals to diagnose, isolate, and characterize unforeseen compounds that arise during synthesis and storage. The presence of impurities can significantly impact the quality, safety, and efficacy of pharmaceuticals, making their thorough investigation a critical step in development.[1] This center provides field-proven insights and systematic workflows to transform an unexpected result into a well-understood and controlled component of your project.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the immediate questions that arise when an unexpected compound is detected in your reaction mixture or final product.

Q1: I've detected an unexpected peak in my HPLC/GC analysis. What are my immediate first steps?

The initial detection of an unknown peak requires a systematic approach to gather preliminary information.

  • Verify the Observation: Rerun the analysis to ensure the peak is reproducible and not an artifact of the injection or system. Check your blank injections to rule out solvent or system contamination.

  • Consult Your Notes: Review your experimental setup.[2] Were there any deviations from the protocol? Were all reagents and solvents of confirmed purity?[2] Answering these questions can often provide clues about the origin of the byproduct.[3]

  • Initial Characterization (In-Situ): If using a hyphenated technique like LC-MS or GC-MS, immediately examine the mass spectrum of the unknown peak. The mass-to-charge ratio (m/z) provides the molecular weight, and the isotope pattern can suggest the presence of specific elements like chlorine or bromine. High-resolution mass spectrometry (HRMS) is particularly powerful as it can help determine the elemental composition.

Q2: How can I differentiate between a reaction byproduct, a degradation product, or an external contaminant?

Understanding the origin of an impurity is key to preventing its formation.

  • Byproducts are formed from competing or sequential reactions involving your starting materials, reagents, or intermediates. Their concentration will typically correlate with reaction conditions (e.g., temperature, reaction time).

  • Degradation Products arise from the decomposition of your target molecule or other components in the mixture, often due to instability under certain conditions (e.g., exposure to acid, base, light, heat, or oxygen).[4]

  • Contaminants are introduced from external sources, such as impure starting materials, solvents, or leaching from container materials.

A Forced Degradation Study is an excellent tool to intentionally generate degradation products and compare them to the unknown peak .[4]

Q3: What is a "forced degradation study" and how can it help me?

A forced degradation or stress testing study involves subjecting your drug substance to harsh conditions to accelerate its decomposition.[4] This is a critical part of developing stability-indicating analytical methods. By understanding how your molecule degrades, you can develop methods to detect these specific degradation products and gain insight into the potential degradation pathways.[1] Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis (UV/Vis light exposure), and thermal stress.[4]

Q4: What are the most powerful analytical techniques for identifying a completely unknown compound?

A combination of techniques is almost always necessary for unambiguous structure elucidation.[5][6]

  • Mass Spectrometry (MS): Especially High-Resolution Mass Spectrometry (HRMS), provides the molecular formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that offer clues about the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for determining the precise connectivity of atoms in a molecule. A suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is typically required to piece together the full structure.[6]

Combining these two techniques (LC-NMR/MS) provides a powerful, integrated platform for identifying unknowns in complex mixtures.[6][7]

Q5: What general strategies can I employ to minimize or eliminate the formation of byproducts?

Once a byproduct is identified and its formation mechanism is proposed, you can strategically modify the reaction to disfavor its creation.[3] Key areas to investigate include:

  • Reagent and Solvent Quality: Ensure all materials are pure and dry.[2][3]

  • Reaction Conditions: Optimize temperature, concentration, and reaction time. Sometimes, simply lowering the temperature can significantly reduce side reactions.

  • Order of Addition: The sequence in which reagents are added can be critical.[2]

  • Catalyst/Reagent Choice: Re-evaluate the reagents used. A more selective catalyst or reagent might favor the desired reaction pathway.

Section 2: Troubleshooting Guides

This section provides detailed workflows for the systematic characterization of unexpected byproducts.

Guide 1: Systematic Workflow for Byproduct Identification

This guide outlines the logical progression from initial detection to final structural confirmation. The goal is to gather increasingly specific information at each step to build a conclusive case for the byproduct's identity.

Byproduct_Identification_Workflow Systematic Byproduct Identification Workflow A Unexpected Peak Detected (e.g., HPLC, GC) B Step 1: Preliminary Analysis - Reproducibility Check - Blank Analysis - Review Experimental Log A->B C Step 2: Initial Characterization (LC-MS / GC-MS) - Obtain Molecular Weight (MS) - Determine Elemental Formula (HRMS) - Analyze Fragmentation (MS/MS) B->C D Is Byproduct >0.1% of API? C->D Assess Level E Step 3: Isolation & Purification - Prep-HPLC - Flash Chromatography - Crystallization D->E Yes (or if safety concern) I Document and Report (Monitor in future batches) D->I No (Monitor) F Step 4: Full Structural Elucidation - NMR Spectroscopy (1H, 13C, 2D) - FT-IR, UV-Vis (Functional Groups) E->F G Step 5: Propose Structure & Confirm - Compare with known compounds - Synthesize proposed structure - Spiking studies F->G H Step 6: Mechanistic Hypothesis - Propose formation pathway - Modify reaction to suppress G->H H->I

Caption: A step-by-step decision-making workflow for identifying an unexpected byproduct.

Guide 2: Isolation and Purification of an Unknown Byproduct

Obtaining a pure sample of the byproduct is often a prerequisite for definitive structural analysis, especially for NMR.[5]

Q: My byproduct is present at a low level in a complex mixture. How can I effectively isolate it?

A: The choice of purification method depends on the quantity of material available and the physicochemical properties of the byproduct and the main product.[8]

  • Initial Assessment:

    • Solubility: Perform small-scale solubility tests with various solvents to find a system that might allow for selective extraction or crystallization.

    • Stability: Before starting a lengthy purification, assess the byproduct's stability under acidic, basic, and thermal conditions to avoid degrading it during isolation.[9]

  • Chromatographic Methods:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is one of the most powerful techniques for isolating components from complex mixtures with high purity.[10] Develop a robust analytical HPLC method first, then scale it up to a preparative column.

    • Flash Column Chromatography: A faster, lower-resolution method suitable for larger quantities (>50 mg) when the byproduct has a significantly different polarity (Rf value) from the main product and other impurities.[8]

  • Non-Chromatographic Methods:

    • Crystallization/Recrystallization: If the byproduct is a solid and present in sufficient quantity, this can be an extremely effective method to obtain highly pure material.[11] It relies on differences in solubility between the desired compound and impurities.

    • Liquid-Liquid Extraction: This can be used for initial cleanup by exploiting differences in the partitioning of components between two immiscible liquid phases (e.g., based on their pKa in an acid-base extraction).[11][12]

Section 3: In-Depth Methodologies & Data

Protocol 1: Standard Forced Degradation Study

This protocol provides a general framework. The specific concentrations and durations should be adapted based on the stability of the drug substance. The goal is to achieve 5-20% degradation.[4]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare separate solutions of the drug substance (typically ~1 mg/mL) in a suitable solvent.[4]

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl; hold at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH; hold at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂; hold at room temperature for 24 hours.

    • Thermal: Heat the solution at 80°C for 48 hours. For solid drug substance, hold at 105°C for 24 hours.

    • Photolytic: Expose the solution to a light source combining UV and visible light as described in ICH Q1B guidelines.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the initial concentration.

  • Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV/MS) alongside an unstressed control sample.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

Stress Condition Typical Reagent/Setup Purpose
Acid Hydrolysis0.1 M to 1.0 M HClTo identify products susceptible to acid-catalyzed degradation (e.g., esters, amides).[4]
Base Hydrolysis0.1 M to 1.0 M NaOHTo identify products susceptible to base-catalyzed degradation.[4]
Oxidation3-30% H₂O₂To simulate oxidative degradation.
PhotolyticUV/Visible Light ChamberTo assess light sensitivity and identify photodegradation products.[4]
Thermal60-105°C OvenTo evaluate thermal stability.[4]
Caption: Common conditions for forced degradation studies.
Data Summary: Comparing Key Analytical Techniques

The selection of analytical methods is a critical decision in the characterization process.[13]

Technique Information Provided Strengths Limitations
HPLC-UV Retention time, UV absorbance, QuantityRobust, reproducible, excellent for quantification.Provides no structural information on its own.
LC-MS / GC-MS Molecular Weight, FragmentationHigh sensitivity, provides molecular weight, can be used for quantification.[13]Isomers may not be distinguishable; "soft" ionization may not provide fragmentation.
HRMS Exact Mass, Elemental FormulaProvides highly accurate mass, enabling determination of the chemical formula.Does not provide connectivity information.
NMR Atomic connectivity, StereochemistryThe definitive method for structural elucidation of novel compounds.Requires a pure, isolated sample in milligram quantities; lower sensitivity than MS.
FT-IR Functional GroupsQuick and easy way to identify key functional groups (e.g., C=O, O-H, N-H).Spectrum can be complex; not suitable for definitive structure proof alone.
Caption: Comparison of common analytical techniques for byproduct characterization.

Section 4: Regulatory Context

The identification and control of impurities are mandated by regulatory agencies worldwide. Guidelines from the International Council for Harmonisation (ICH), such as Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for reporting, identifying, and qualifying impurities.[14][15][16]

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at or above which an impurity must have its structure identified.[15]

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established.[16]

Failing to adequately characterize and control unexpected byproducts can lead to significant delays in drug development and regulatory approval. Therefore, the troubleshooting and analytical strategies outlined in this guide are not just good science—they are a regulatory necessity.

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Vertex AI Search.
  • Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions - Benchchem. (n.d.). BenchChem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Bioprocess International.
  • Structural Elucidation of An Unknown Compound. (n.d.). Cornell eCommons.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH.
  • Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics. (n.d.). PMC - NIH.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
  • Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. (2018). PMC - NIH.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry.
  • Quality: impurities. (n.d.). European Medicines Agency (EMA).
  • Reaction Work-up- Purify, Isolate Product.mov. (2012). YouTube.
  • analytical methods for detecting byproducts in propiophenone reactions. (n.d.). BenchChem.
  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA).
  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration (FDA).
  • How To Run A Reaction: Purification. (n.d.). University of Rochester Department of Chemistry.
  • List of purification methods in chemistry. (n.d.). Wikipedia.
  • Chapter 12: Isolation and Purification of Natural Products. (2022). Books.

Sources

Technical Support Center: Enhancing the Stability of 2-Fluoro-6-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Fluoro-6-methoxybenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile scaffold in their work. As a key pharmaceutical intermediate, understanding and controlling the stability of these molecules is paramount to ensuring experimental reproducibility, generating reliable data, and developing robust drug candidates.[1]

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and proactive stabilization strategies. Our goal is to empower you with the scientific rationale behind each recommendation, enabling you to make informed decisions in your laboratory.

Section 1: Fundamental Stability Concepts

This section addresses the core principles governing the stability of your compounds. Understanding these factors is the first step in diagnosing and solving instability issues.

Q1: What are the primary environmental and chemical factors that influence the stability of this compound and its derivatives?

The stability of any pharmaceutical compound is a function of its intrinsic chemical properties and its external environment. For derivatives of this compound, the key factors to control are temperature, pH, light, and the presence of oxidizing agents.[2]

  • Temperature: Elevated temperatures accelerate the rates of most chemical degradation reactions, including hydrolysis and oxidation, as described by the Arrhenius equation.[3] Storing compounds at unnecessarily high temperatures is one of the most common causes of degradation.

  • pH: The pH of a solution is a critical stability determinant.[3] For carboxylic acids and their ester or amide derivatives, both acidic and alkaline conditions can catalyze hydrolysis. Weakly acidic or basic compounds often exhibit improved solubility when ionized, but this can also make them more susceptible to decomposition.[2] Most drug molecules exhibit maximal stability in the pH range of 4-8.[3]

  • Light: Exposure to ultraviolet (UV) or high-energy visible light can induce photochemical degradation. Aromatic systems, like the benzoic acid core, can absorb this energy, leading to the formation of reactive species and subsequent decomposition.

  • Oxidation: The aromatic ring and methoxy group can be susceptible to oxidation, especially in the presence of oxygen, metal ions (which can catalyze oxidation), or peroxides. This can lead to the formation of phenolic byproducts or ring-opening.

  • Moisture/Humidity: For solid-state compounds, moisture can facilitate hydrolysis and can also lead to physical changes in the crystalline form, which may impact stability and dissolution properties. Proper storage in a dry environment is essential.

cluster_factors Environmental & Chemical Factors cluster_compound This compound Derivative cluster_degradation Degradation Pathways Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Decarboxylation Decarboxylation Temp->Decarboxylation pH pH / Buffer pH->Hydrolysis Light Light Exposure Photolysis Photodegradation Light->Photolysis Oxygen Oxygen / Oxidants Oxygen->Oxidation Moisture Moisture Moisture->Hydrolysis Compound Core Molecule

Caption: Key factors influencing the degradation of organic molecules.

Section 2: Troubleshooting Common Stability Issues

This section provides a question-and-answer guide to address specific problems you may encounter during your experiments.

Q2: My compound, an ester derivative of this compound, is rapidly degrading in my aqueous assay buffer. What is the likely cause and how can I fix it?

Rapid degradation in an aqueous buffer strongly suggests hydrolysis . The stability of an ester is highly pH-dependent.

Causality:

  • Base-Catalyzed Hydrolysis: If your buffer pH is > 8, hydroxide ions (OH⁻) will act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the fastest degradation pathway for esters.

  • Acid-Catalyzed Hydrolysis: If your buffer pH is < 4, hydronium ions (H₃O⁺) can protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic and susceptible to attack by water.

  • Buffer Species: Certain buffer species, such as phosphate or citrate, can act as general acid/base catalysts or even nucleophiles themselves, accelerating hydrolysis compared to a non-nucleophilic buffer like HEPES or MOPS.

Troubleshooting Workflow:

  • Confirm pH: Immediately measure the pH of your buffer and stock solutions. Do not assume the nominal pH is correct.

  • Conduct a pH-Rate Profile Study: Prepare your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7.4, 9). Monitor the disappearance of the parent compound over time using HPLC. This will identify the pH of maximum stability.

  • Change Buffer System: If your assay allows, switch to a buffer system where your compound is most stable. If you are using a phosphate buffer and see high degradation, consider switching to a non-nucleophilic buffer of the same pH to see if the degradation rate decreases.

  • Incorporate Co-solvents: If solubility is an issue at the optimal pH, you may need to introduce a water-miscible organic co-solvent like DMSO, ethanol, or propylene glycol.[2] This reduces the activity of water, thereby slowing the rate of hydrolysis. Start with low percentages (1-5%) and increase as needed, ensuring the solvent doesn't interfere with your assay.

Q3: I'm observing new, unexpected peaks in my HPLC chromatogram after leaving my sample in the autosampler overnight. Is this degradation?

Yes, this is a classic sign of autosampler instability. The conditions within an autosampler vial can be surprisingly harsh.

Causality:

  • Elevated Temperature: Many autosamplers are not refrigerated. The ambient temperature of the lab, combined with heat generated by the instrument's electronics, can significantly accelerate degradation over 12-24 hours.

  • Solvent Evaporation: If vials are not properly capped and sealed, selective evaporation of the more volatile solvent component in your mobile phase or diluent can occur. This changes the solvent composition, which can alter pH and accelerate degradation.

  • Leachables/Adsorption: The compound may be adsorbing to the vial surface (glass or plastic) or reacting with contaminants leaching from the septa.

Preventative Measures:

  • Use a Cooled Autosampler: If available, set the autosampler temperature to a low, stable value (e.g., 4-10 °C).

  • Perform a Timed Stability Study: Inject the same sample at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours) to quantify the rate of degradation under your specific autosampler conditions.

  • Prepare Fresh Samples: The most reliable approach is to prepare samples immediately before injection or to limit the time they spend in the autosampler. For long sequences, prepare multiple smaller batches of samples rather than one large batch at the beginning.

  • Use High-Quality Vials: Employ vials and caps from a reputable manufacturer to ensure an inert sample environment and a proper seal.

Section 3: Proactive Stabilization Strategies

The best way to deal with instability is to prevent it from the start. This section outlines best practices for storage and formulation.

Q4: What are the definitive best practices for the long-term storage of this compound derivatives?

Proper storage is critical for maintaining the integrity of your reference standards and experimental samples. The optimal conditions depend on whether the compound is in a solid or solution state.

Data Presentation: Recommended Storage Conditions

StateTemperatureAtmosphereLight ProtectionContainerRationale
Solid -20 °CInert (Argon/Nitrogen)Amber Vial / OpaqueGlass Vial with PTFE-lined capMinimizes thermal degradation and oxidation. Protects from light and moisture ingress.
Solution (Organic) -20 °C or -80 °CInert (Argon/Nitrogen)Amber Vial / OpaqueGlass Vial with PTFE-lined capPrevents degradation in solution. -80 °C is preferred for very sensitive compounds. Avoids freeze-thaw cycles.
Solution (Aqueous) -80 °C (Flash Freeze)N/AOpaque ContainerPolypropylene CryovialsPrevents hydrolysis during freezing. Avoids cryoconcentration effects that can alter pH.

Key Experimental Insights:

  • Avoid Repeated Freeze-Thaw Cycles: This is a major cause of degradation for solutions. Aliquot stock solutions into single-use volumes before freezing.

  • Inert Atmosphere is Crucial: Before sealing a vial for long-term storage, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.

  • Use Dessicants: When storing solid compounds, even at low temperatures, place the vials inside a larger container with a desiccant (e.g., silica gel) to protect against moisture from condensation.

Q5: How can I rationally design a stable formulation for my lead compound for in vivo studies?

Developing a stable formulation is a multi-step process that involves identifying degradation pathways and systematically screening excipients to mitigate them.

Experimental Workflow for Formulation Development:

cluster_excipients Excipient Screening A 1. Characterize Intrinsic Properties (pKa, Solubility, LogP) B 2. Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B C 3. Identify Degradants (LC-MS/MS) B->C D 4. Propose Degradation Pathway C->D E 5. Screen Stabilizing Excipients D->E F 6. Perform Accelerated Stability Study (e.g., 40°C / 75% RH) E->F G 7. Confirm with Real-Time Stability Study F->G H Final Formulation G->H Buffers Buffers (Citrate, Acetate) Antioxidants Antioxidants (BHT, Ascorbate) CoSolvents Co-solvents (PEG, Propylene Glycol)

Caption: Workflow for developing a stable pharmaceutical formulation.

Explanation of the Workflow:

  • Forced Degradation (Stress Testing): Intentionally expose your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 60°C, high-intensity light). This quickly reveals the compound's vulnerabilities.

  • Identify Degradants: Use a high-resolution mass spectrometer (LC-MS/MS) to identify the structures of the degradation products. This is crucial for understanding the degradation mechanism.

  • Screen Excipients: Based on the degradation pathway, select appropriate stabilizers.

    • If oxidation is the issue, screen antioxidants like butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite.

    • If hydrolysis is the problem, conduct a pH-rate profile to find the optimal pH and select a suitable buffer.

  • Accelerated Stability: Store the prototype formulations at elevated temperatures (e.g., 40°C) to predict long-term shelf life more quickly. Analyze samples at set time points (e.g., 0, 1, 2, 4 weeks) and monitor for the appearance of degradants and loss of the parent compound.

Section 4: Analytical Protocol for Stability Monitoring

A robust analytical method is the foundation of any stability study. HPLC with UV detection is the most common and reliable technique for this purpose.

Q6: How do I set up a stability-indicating HPLC method to monitor my this compound derivative?

A "stability-indicating" method is one that can separate the parent drug from all its degradation products, ensuring that the measurement of the parent drug is accurate and not inflated by co-eluting peaks.

Protocol: Stability-Indicating RP-HPLC Method Development

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler (preferably cooled), and a photodiode array (PDA) or multi-wavelength UV detector.

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • Reference standard of your this compound derivative

  • Samples from forced degradation studies

3. Chromatographic Conditions (Starting Point):

  • Column: C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 or 4.6 mm ID, 50-150 mm length, < 3 µm particle size.

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Detection Wavelength: Monitor at an absorbance maximum (e.g., determined by the PDA, likely around 254 nm or 280 nm) and a lower wavelength (e.g., 220 nm) to ensure detection of all species.

  • Injection Volume: 5-10 µL.

4. Method Validation Procedure:

  • Develop the Gradient: Inject a mixture of your parent compound and samples from the forced degradation studies.

  • Optimize Resolution: Adjust the gradient slope, temperature, and mobile phase composition to achieve baseline separation (Resolution > 2.0) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. This provides confidence that the peak is spectrally pure and not co-eluting with a degradant. A pure peak should have a purity angle less than the purity threshold.

  • Finalize Method: Once separation is achieved, the method is considered stability-indicating and can be used for formal stability studies.

References

  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids.RSC Publishing. (2023).
  • Exploring this compound: A Key Pharmaceutical Intermedi
  • "Drug Stability and factors that affect on the drug stability" Review.[Source not provided].
  • Factors affecting stability of drugs.Slideshare.
  • This compound: A Key Pharmaceutical Intermedi
  • analytical methods.[Source not provided].

Sources

Navigating Scale-Up with 2-Fluoro-6-methoxybenzoic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methoxybenzoic acid. This guide is designed to provide in-depth, practical solutions to the challenges you may encounter when scaling up reactions involving this versatile building block. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to anticipate, diagnose, and resolve issues effectively.

Section 1: Understanding the Unique Characteristics of this compound

Before delving into specific troubleshooting scenarios, it is crucial to appreciate the structural nuances of this compound and their implications for reactivity and handling at scale. The molecule's behavior is largely dictated by the interplay of its three key functional groups: the carboxylic acid, the ortho-fluoro substituent, and the ortho-methoxy group.

The presence of ortho substituents, particularly the electron-withdrawing fluorine atom, can significantly influence the acidity of the carboxylic acid through the "ortho-effect."[1][2] This effect, a combination of steric and electronic factors, generally increases the acidity of benzoic acids.[2] This enhanced acidity can impact salt formation, reactivity with bases, and potential side reactions.

The methoxy group, while also in an ortho position, can present its own set of challenges, including potential demethylation under harsh acidic or thermal conditions. The fluorine atom, in addition to influencing acidity, can affect the electron density of the aromatic ring and may participate in specific interactions.[3][4][5]

Section 2: Troubleshooting Guide for Common Scale-Up Reactions

This section is structured in a question-and-answer format to directly address common problems encountered during the scale-up of reactions involving this compound.

Reactions at the Carboxylic Acid Group (e.g., Amide Coupling, Esterification)

Question 1: My amide coupling reaction with this compound is sluggish and gives low yields upon scale-up, although it worked well on a small scale. What could be the issue?

Answer:

Several factors could be contributing to this issue, many of which are exacerbated at a larger scale:

  • Poor Solubility: this compound is a solid with limited solubility in some common organic solvents.[6][7][8] On a small scale, super-saturation or the use of co-solvents might have been sufficient. During scale-up, inadequate mixing and mass transfer can lead to localized concentration gradients and incomplete reaction.

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the amine to the activated carboxylic acid intermediate. This steric effect becomes more pronounced with bulky coupling reagents or amines.

  • Inefficient Activation: The method of carboxylic acid activation is critical. Reagents like HATU or HOBt/EDC are effective but can be costly at scale. Cheaper alternatives like thionyl chloride (SOCl₂) or oxalyl chloride may be used, but these can lead to side reactions if not carefully controlled.

  • Temperature Control: Amide coupling reactions can be exothermic. Poor heat dissipation in a large reactor can lead to localized overheating, causing decomposition of reagents or the desired product.

Troubleshooting Protocol:

  • Solvent Screening and Optimization:

    • Conduct solubility studies of this compound in a range of solvents suitable for your reaction conditions.

    • Consider using a solvent system that ensures all reactants remain in solution throughout the reaction. A table of suitable solvents for benzoic acid derivatives can be a good starting point.[7][8]

  • Choice of Coupling Reagent:

    • For sterically hindered couplings, consider using a less bulky activating agent.

    • If using SOCl₂ or oxalyl chloride, ensure slow addition at low temperatures to minimize side reactions.

  • Process Analytical Technology (PAT):

    • Employ in-situ monitoring techniques like IR or Raman spectroscopy to track the consumption of the starting material and the formation of the product in real-time. This can help identify reaction stalls or unexpected intermediates.

  • Temperature Management:

    • Ensure your reactor has adequate cooling capacity.

    • Consider a semi-batch process where one of the reactants is added portion-wise to control the exotherm.

Question 2: I am observing a significant amount of a byproduct that I suspect is the decarboxylated material (3-fluoroanisole). How can I prevent this?

Answer:

Decarboxylation is a common side reaction for benzoic acids, especially those with electron-donating groups, and can be promoted by heat.[9][10][11] The methoxy group in this compound can facilitate this process.

Mitigation Strategies:

  • Temperature Control: This is the most critical factor. Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.

  • Avoid Prolonged Heating: Minimize the reaction time at elevated temperatures. Once the reaction is complete, cool the mixture promptly.

  • pH Control: In some cases, the stability of the carboxylic acid is pH-dependent. Avoid strongly acidic or basic conditions at high temperatures if possible.

  • Catalyst Choice: Certain metal catalysts can promote decarboxylation.[9] If applicable, screen for catalysts that are less prone to this side reaction.

Experimental Workflow for Minimizing Decarboxylation

A Start: High Temperature Reaction B Observation: Decarboxylation Byproduct Detected A->B C Action: Lower Reaction Temperature B->C D Action: Reduce Reaction Time B->D E Action: Screen for Alternative Catalysts B->E F Action: Adjust pH (if applicable) B->F G Outcome: Reduced or Eliminated Decarboxylation C->G D->G E->G F->G

Caption: Troubleshooting workflow for decarboxylation.

Reactions Involving Nucleophilic Attack on the Aromatic Ring

Question 3: I am attempting a nucleophilic aromatic substitution (SNA_r) reaction to displace the fluorine atom. The reaction is not proceeding as expected upon scale-up. Why?

Answer:

While the fluorine atom can be a target for SNA_r, the electronic and steric environment of this compound presents challenges:

  • Ring Deactivation: The carboxylic acid group is deactivating, making nucleophilic attack on the ring more difficult.

  • Steric Hindrance: The adjacent methoxy group can sterically hinder the approach of the nucleophile to the fluorine-bearing carbon.

  • Competitive Reactions: The acidic proton of the carboxylic acid can react with basic nucleophiles, consuming the reagent and potentially forming insoluble salts.

Troubleshooting Protocol:

  • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester or another protecting group to reduce its deactivating effect and prevent acid-base reactions.

  • Use a Stronger Nucleophile: A more potent nucleophile may be required to overcome the electronic deactivation and steric hindrance.

  • Elevated Temperatures and Pressures: Scale-up may require higher temperatures and pressures than the lab scale to achieve a reasonable reaction rate. Ensure your equipment is rated for these conditions.

  • Choice of Solvent: A polar aprotic solvent like DMF, DMAc, or NMP is often necessary to facilitate SNA_r reactions. Ensure the solvent is anhydrous.

Organometallic Reactions (e.g., Grignard, Lithiation)

Question 4: I am trying to form a Grignard reagent from a derivative of this compound, but the reaction is failing at a larger scale. What are the likely causes?

Answer:

Grignard reactions are notoriously sensitive to scale-up challenges.[12][13][14][15] The primary issue is the presence of the acidic proton on the carboxylic acid group. Grignard reagents are strong bases and will be quenched by this proton.[12][14]

Essential Precaution: The carboxylic acid must be protected before attempting to form a Grignard reagent.

Other Scale-Up Challenges for Grignard Reactions:

  • Moisture and Air Sensitivity: Grignard reagents react violently with water and oxygen.[13] Ensuring a completely anhydrous and inert atmosphere (e.g., nitrogen or argon) is more challenging in large reactors.

  • Initiation: Grignard reactions can have an induction period. On a large scale, this can lead to a dangerous build-up of unreacted alkyl halide, followed by a sudden, highly exothermic reaction.

  • Heat Dissipation: The formation of Grignard reagents is highly exothermic. Inadequate cooling can lead to dangerous temperature runaways.

Protocol for Scaled-Up Grignard Reagent Formation (with a protected derivative):

  • Rigorous Drying: Thoroughly dry all glassware and solvents. Magnesium turnings should be activated (e.g., by stirring under nitrogen or with a small amount of iodine).

  • Inert Atmosphere: Purge the reactor with an inert gas and maintain a positive pressure throughout the reaction.

  • Controlled Initiation: Use a small amount of a pre-formed Grignard reagent or an initiator like iodine to ensure a smooth start to the reaction.

  • Slow Addition: Add the alkyl halide slowly to the magnesium suspension to control the exotherm.

  • Monitoring: Monitor the internal temperature of the reactor closely.

Logical Relationship in Grignard Reactions

A Acidic Proton Present C Acid-Base Reaction (Quenching) A->C B Grignard Reagent Added B->C F Successful Grignard Reaction D Desired C-C Bond Formation Fails C->D E Protecting Group on Carboxylic Acid E->F

Caption: The critical role of protecting groups in Grignard reactions.

Question 5: I am performing a directed ortho-lithiation. What are the key considerations for scale-up?

Answer:

The carboxylic acid group can direct lithiation to the ortho position.[16] However, this reaction is challenging to scale up.

  • Strong Bases: Organolithium reagents like n-butyllithium are highly pyrophoric and require specialized handling procedures at scale.

  • Cryogenic Temperatures: These reactions are often performed at very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. Maintaining these temperatures in a large reactor can be difficult and expensive.

  • Viscosity: At low temperatures, reaction mixtures can become very viscous, leading to poor mixing and heat transfer.

Scale-Up Recommendations:

  • Specialized Equipment: Use a reactor designed for cryogenic temperatures and the handling of pyrophoric reagents.

  • Solvent Choice: Select a solvent that remains fluid at the required temperature.

  • Efficient Stirring: Ensure the reactor is equipped with a powerful agitator that can handle viscous mixtures.

  • Quenching: The quenching of the organolithium species is often exothermic and must be done carefully and at low temperatures.

Section 3: Work-up and Purification Challenges

Question 6: My product is difficult to isolate from the reaction mixture during work-up at a larger scale. What can I do?

Answer:

Work-up and purification are often where scale-up problems become most apparent.

  • Emulsion Formation: The presence of salts and potentially amphiphilic molecules can lead to stable emulsions during aqueous work-up, making phase separation difficult.

  • Crystallization Issues: A product that crystallizes easily on a small scale may oil out or form an unfilterable solid on a large scale due to slower cooling rates or impurities.

  • Chromatography: Purification by column chromatography is often not feasible or economical at an industrial scale.

Troubleshooting Work-up and Purification:

ChallengePotential Solutions
Emulsion Formation - Add brine to the aqueous layer to increase its ionic strength. - Filter the mixture through a pad of Celite. - Consider a different solvent for extraction.
Crystallization Problems - Perform a solvent screen to find a suitable crystallization solvent. - Control the cooling rate carefully. - Seed the solution with a small amount of pure product to induce crystallization.
Avoiding Chromatography - Design the reaction to minimize byproducts. - Use crystallization, distillation, or salt formation to purify the product.

Section 4: Safety and Handling at Scale

Question 7: What are the primary safety concerns when handling this compound and its reactions at scale?

Answer:

While this compound itself is classified as an irritant, the main hazards arise from the reagents and conditions used in its reactions at scale.[17][18][19][20][21]

  • Thermal Runaway: Many reactions are exothermic. A loss of cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Hazardous Reagents: Reagents like thionyl chloride, oxalyl chloride, and organolithiums are corrosive, toxic, and/or pyrophoric.

  • Hazardous Byproducts: Some reactions may produce toxic or flammable gases. For example, reactions with thionyl chloride produce HCl and SO₂.

  • Dust Explosion: As a powder, this compound dust can form an explosive mixture with air.[17]

Mandatory Safety Procedures:

  • Process Hazard Analysis (PHA): Before any scale-up, conduct a thorough PHA to identify potential hazards and implement appropriate controls.

  • Engineering Controls: Use a well-ventilated fume hood or a closed-system reactor.[17][20] Ensure that safety showers and eyewash stations are readily accessible.[20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[17][21]

  • Emergency Preparedness: Have a clear plan for handling spills, fires, and other emergencies. Ensure that all personnel are trained on these procedures.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of this compound? A: The melting point is approximately 89-93 °C.

Q2: What are some common solvents for this compound? A: Benzoic acids generally have good solubility in polar organic solvents like alcohols, ethers, and ethyl acetate, and lower solubility in nonpolar solvents like heptane.[7][8]

Q3: Can the methoxy group be cleaved during reactions? A: Yes, under strongly acidic conditions (e.g., HBr, HI) or with certain Lewis acids, the methyl ether can be cleaved to a phenol. This should be a consideration when choosing reaction conditions.

Q4: Are there any known incompatibilities for this compound? A: It is incompatible with strong oxidizing agents and strong bases.[18]

Q5: Where can I find safety data sheets (SDS) for this compound? A: Safety data sheets are available from chemical suppliers and databases such as PubChem.[17][18][19][20][21] It is crucial to consult the SDS before handling this chemical.

References

  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.).
  • 2-fluoro-6-methylbenzoic acid - SAFETY DATA SHEET. (n.d.).
  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? - Quora. (2017).
  • This compound Properties vs Temperature | Cp, Density, Viscosity. (n.d.).
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules, 25(21), 4908. [Link]
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Molecules, 25(21), 4908. [Link]
  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
  • 2-Fluoro-4-methoxybenzoic acid - SAFETY DATA SHEET. (n.d.).
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
  • This compound. (n.d.). PubChem.
  • This compound (CAS 137654-21-8) Properties | Density, Cp, Viscosity. (n.d.).
  • This compound Properties vs Pressure | Density, Cp, Viscosity | Chemcasts. (n.d.).
  • Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.).
  • Directed lithiation of unprotected benzoic acids. (n.d.).
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023).
  • The solubility of benzoic acid in seven solvents. (n.d.).
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.).
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • Decarboxylation. (n.d.). Organic Chemistry Portal.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.).
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (n.d.).
  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.).
  • How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. (n.d.).
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). Organic Process Research & Development, 24(10), 2118–2126.
  • A kind of preparation method of the fluoro- 6- methoxy benzoic acid of 2,3- bis-. (n.d.).
  • UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. (2025). YouTube.

Sources

Validation & Comparative

A Tale of Two Halogens: A Comparative Guide to 2-Fluoro-6-methoxybenzoic Acid and 2-Chloro-6-methoxybenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks available to chemists, halogenated aromatic compounds play a pivotal role, offering a versatile handle for a multitude of transformations. This guide provides an in-depth, evidence-based comparison of two closely related yet distinct reagents: 2-fluoro-6-methoxybenzoic acid and 2-chloro-6-methoxybenzoic acid. Through a blend of theoretical principles and practical, data-driven examples, we will explore the nuanced differences in their reactivity and guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Physicochemical Properties

Before delving into the intricacies of their chemical behavior, a side-by-side comparison of their fundamental physical properties provides a foundational understanding of these two molecules.

PropertyThis compound2-Chloro-6-methoxybenzoic acid
CAS Number 137654-21-83260-89-7
Molecular Formula C₈H₇FO₃C₈H₇ClO₃
Molecular Weight 170.14 g/mol 186.59 g/mol
Melting Point 89-93 °C102-105 °C
Boiling Point ~279.7 °CNot readily available
Appearance White to off-white powderSolid

The Decisive Halogen: Unraveling the Electronic and Steric Landscape

The seemingly subtle difference between a fluorine and a chlorine atom at the ortho position to the carboxylic acid profoundly influences the electronic and steric environment of the benzene ring, thereby dictating the molecule's reactivity.

The "Ortho Effect" and Acidity

A key feature of ortho-substituted benzoic acids is the "ortho effect," which generally renders them stronger acids than their meta and para isomers, and even benzoic acid itself, irrespective of the substituent's electronic nature. This phenomenon is a complex interplay of steric and electronic factors. In the case of our two subject molecules, the ortho halogen and methoxy groups can cause steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization of the carboxylate anion with the ring, which would typically decrease acidity. However, the through-space inductive effect of the halogen and the potential for intramolecular hydrogen bonding with the carboxylate group can stabilize the conjugate base, leading to an overall increase in acidity.

Interestingly, the acidity trend for ortho-halobenzoic acids is often counterintuitive if one only considers electronegativity. The established order of acidity is generally Br ≈ I > Cl >> F. This suggests that while fluorine is the most electronegative halogen, its smaller size and potential for stronger hydrogen bonding in the undissociated acid may lead to a lower overall acidity compared to its larger halogen counterparts.

Reactivity in Key Synthetic Transformations

The choice between this compound and 2-chloro-6-methoxybenzoic acid often hinges on the specific transformation being planned. The distinct properties of the C-F versus the C-Cl bond are central to their differential reactivity.

In nucleophilic aromatic substitution reactions, where the halogen acts as a leaving group, This compound is generally the more reactive substrate . This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity is a significant advantage in many synthetic applications, allowing for milder reaction conditions and often leading to higher yields.

For instance, in the synthesis of certain pharmaceutical intermediates, the displacement of the fluoride in this compound derivatives with a nucleophile is a key step. The analogous reaction with the chloro-derivative would likely require more forcing conditions, potentially leading to undesired side reactions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The carboxylate group, formed in situ by deprotonation with a strong base, is an effective directing group. However, the presence of other directing groups, such as the methoxy and halogen substituents in our molecules of interest, can lead to competition.

Studies on related systems have shown that the site of lithiation can be influenced by the choice of base and the nature of the halogen. For 2-fluorobenzoic acid, lithiation often occurs ortho to the fluorine atom, directed by the fluorine's ability to coordinate with the lithium cation. In contrast, for 2-chlorobenzoic acid, metalation tends to occur ortho to the carboxylate group. This differential directing effect can be strategically exploited to achieve regioselective functionalization at different positions on the aromatic ring.

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The general trend for halide reactivity in oxidative addition to palladium(0) is I > Br > Cl >> F. Consequently, 2-chloro-6-methoxybenzoic acid is the more suitable substrate for these transformations . The carbon-fluorine bond is generally too strong to undergo oxidative addition under standard Suzuki conditions. While specialized catalysts and conditions have been developed for the coupling of aryl fluorides, aryl chlorides remain the more common and reliable coupling partners in this class of reactions.

Case Study: Synthesis of Kinase Inhibitors

The practical implications of these reactivity differences are evident in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, derivatives of both this compound and 2-chloro-6-methoxybenzoic acid have been utilized in the synthesis of potent kinase inhibitors.

Trametinib , a MEK inhibitor, utilizes a 2-fluoro-4-iodophenyl urea derivative in its synthesis. While not our exact starting material, the principles of reactivity of the fluorinated ring are relevant. The synthesis of a key intermediate for Trametinib involves the reaction of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridotrione derivative[1].

Foretinib , a multi-kinase inhibitor, has been synthesized using 6-methoxy-7-(3-morpholinopropoxy)quinolin-4-ol, which can be prepared from precursors derived from substituted methoxybenzoic acids[2][3]. In a patented synthesis, a key step involves the condensation of a quinoline derivative with 2-fluoro-4-nitrophenol, again highlighting the utility of the activated fluoro-aromatic system for nucleophilic substitution[2].

Experimental Protocols

To provide a practical context, the following are representative, generalized protocols for key reactions involving these substrates. Note: These are illustrative examples and may require optimization for specific applications.

Protocol 1: Amide Coupling of this compound

This protocol describes a typical procedure for the formation of an amide bond, a common transformation in drug discovery.

Workflow:

AmideCoupling cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification A Dissolve this compound (1 eq) and amine (1.1 eq) in anhydrous DMF B Add HATU (1.2 eq) and DIPEA (2.5 eq) A->B C Stir at room temperature for 2-16 h B->C D Quench with water and extract with ethyl acetate C->D E Wash organic layer with brine, dry, and concentrate D->E F Purify by column chromatography E->F

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Ortho-Lithiation of 2-Chloro-6-methoxybenzoic Acid and Electrophilic Quench

This protocol illustrates the regioselective functionalization of the aromatic ring via directed ortho-metalation.

Workflow:

OrthoLithiation cluster_0 Deprotonation cluster_1 Electrophilic Quench cluster_2 Work-up & Purification A Dissolve 2-chloro-6-methoxybenzoic acid (1 eq) in anhydrous THF B Cool to -78 °C and add s-BuLi/TMEDA (2.2 eq) A->B C Stir at -78 °C for 1 h B->C D Add electrophile (e.g., MeI, 1.5 eq) C->D E Quench with saturated NH4Cl solution D->E F Extract with diethyl ether, dry, and concentrate E->F G Purify by recrystallization or chromatography F->G

Caption: General workflow for ortho-lithiation and electrophilic quench.

Step-by-Step Procedure:

  • To a solution of 2-chloro-6-methoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of s-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation and formation of the ortho-lithiated species.

  • Add the desired electrophile (e.g., iodomethane, 1.5 eq) to the reaction mixture and continue stirring at -78 °C for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Conclusion

The choice between this compound and 2-chloro-6-methoxybenzoic acid is a strategic one, guided by the specific demands of the synthetic route. For reactions requiring a good leaving group for nucleophilic aromatic substitution, the fluoro-derivative is often the superior choice due to its enhanced reactivity. Conversely, for palladium-catalyzed cross-coupling reactions, the chloro-derivative provides a more reliable handle for C-C bond formation.

A thorough understanding of the interplay between the electronic and steric effects of the halogen substituent, as well as the mechanistic nuances of the intended transformation, is paramount. By leveraging the distinct reactivity profiles of these two valuable building blocks, researchers can design more efficient and elegant synthetic pathways towards complex molecules of interest in the pharmaceutical and chemical industries.

References

  • Chemcasts. (n.d.). This compound (CAS 137654-21-8) Properties.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Chloro-6-methoxybenzoic acid.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Google Patents. (n.d.). CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib.
  • PubChem. (n.d.). Foretinib.
  • Pharmeasy.in. (n.d.). Correct Acidic order of ortho halogen benzoic acid.
  • Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids.
  • BYJU'S. (n.d.). Ortho Effect.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION.
  • New Drug Approvals. (n.d.). trametinib.
  • Google Patents. (n.d.). US20070123708A1 - Process for the synthesis of quinoline derivatives.
  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Google Patents. (n.d.). EP1461319B1 - Quinoline derivatives, synthesis method, and medicines containing said derivatives.
  • National Center for Biotechnology Information. (2021). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 62(5), 711-717.
  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55).
  • Google Patents. (n.d.). WO1999010326A1 - Preparation of pyridine derivatives.
  • Google Patents. (n.d.). US11298349B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
  • Google Patents. (n.d.). CN102942524A - Preparation method of quinoline derivative.
  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.
  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (n.d.). (PDF) Directed lithiation of unprotected benzoic acids.
  • ResearchGate. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
  • Organic Syntheses. (n.d.). Peptide Synthesis from Z-L-Phenylglycine and L-Valine Methyl Ester Hydrochloride.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-144.
  • ResearchGate. (n.d.). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14330-14340.
  • MDPI. (2012).
  • Google Patents. (n.d.). CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8880-8891.
  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)
  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
  • National Center for Biotechnology Information. (2022). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. SLAS Discovery, 27(5), 241-250.
  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Google Patents. (n.d.). US11186547B2 - High-purity quinoline derivative and method for manufacturing same.

Sources

A Senior Application Scientist's Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its introduction can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated benzoic acids, moving beyond simple descriptions to explain the underlying electronic principles and provide actionable experimental protocols.

The Electronic Influence of Fluorine: A Tale of Two Effects

The reactivity of a benzoic acid is fundamentally governed by the electron density at its carboxylic acid group. Fluorine, being the most electronegative element, exerts a powerful influence on the aromatic ring through two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): Through the sigma (σ) bond framework, fluorine strongly withdraws electron density from the rest of the molecule. This effect is distance-dependent and is most potent at the ortho position, diminishing at the meta and para positions. This electron withdrawal stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acid's strength.[2]

  • Resonance Effect (+M): Due to its lone pair electrons, fluorine can donate electron density back into the pi (π) system of the benzene ring. This effect is most pronounced at the ortho and para positions. This electron donation destabilizes the carboxylate anion, counteracting the inductive effect and decreasing acidity.[3]

For halogens, the strong -I effect generally outweighs the +M effect, leading to a net electron-withdrawing character that enhances acidity. However, the interplay between these two forces is nuanced and dictates the specific reactivity of each positional isomer.

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) Inductive Fluorine (F) - Highly Electronegative - Pulls electron density through σ-bonds - Stabilizes carboxylate anion BenzoicAcid Benzoic Acid Ring Inductive->BenzoicAcid Withdraws e- Resonance Fluorine (F) - Lone pair electrons - Donates electron density into π-system - Destabilizes carboxylate anion Resonance->BenzoicAcid Donates e- Reactivity Overall Reactivity (e.g., Acidity, Electrophilicity) BenzoicAcid->Reactivity Determines

Caption: Opposing electronic effects of fluorine on the benzoic acid ring.

A Quantitative Look at Acidity: pKa Comparison

The most direct measure of a benzoic acid's reactivity is its acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, indicating a more stable conjugate base and a more electron-deficient ring. The presence of fluorine substituents significantly lowers the pKa compared to benzoic acid (pKa ≈ 4.20).[4]

The position and number of fluorine atoms have a dramatic and predictable impact on acidity.

Table 1: Comparative pKa Values of Fluorinated Benzoic Acids

Compound Isomer pKa Value
Benzoic Acid (Reference) - 4.20
Monofluorobenzoic Acids
2-Fluorobenzoic acid 3.27
3-Fluorobenzoic acid 3.86
4-Fluorobenzoic acid 4.14
Difluorobenzoic Acids
2,3-Difluorobenzoic acid 2.88
2,4-Difluorobenzoic acid 2.85
2,5-Difluorobenzoic acid 2.87
2,6-Difluorobenzoic acid 2.13
3,4-Difluorobenzoic acid 3.80
3,5-Difluorobenzoic acid 3.37
Trifluorobenzoic Acids
2,4,5-Trifluorobenzoic acid 2.80
2,4,6-Trifluorobenzoic acid 1.83
3,4,5-Trifluorobenzoic acid 3.29

Source: Data compiled from BenchChem.[4]

Field-Proven Insights:

  • The Ortho Effect: 2-Fluorobenzoic acid is significantly more acidic than its meta and para isomers. This "ortho effect" is a combination of a strong, distance-dependent inductive effect and steric hindrance that forces the carboxylic acid group out of the plane of the aromatic ring, reducing the destabilizing +M effect.[5]

  • Additive Effects: Increasing the number of fluorine substituents generally increases acidity. The exceptionally low pKa of 2,6-difluorobenzoic acid (2.13) and 2,4,6-trifluorobenzoic acid (1.83) demonstrates the powerful, additive nature of the ortho inductive effect.[4]

  • Positional Nuances: 4-Fluorobenzoic acid is only slightly more acidic than benzoic acid. Here, the -I effect (weakened by distance) is almost entirely cancelled out by the +M effect. In contrast, 3-fluorobenzoic acid, where the +M effect does not operate, is considerably more acidic.[4]

Reactivity in Key Synthetic Transformations

The enhanced electrophilicity of the carboxyl carbon in fluorinated benzoic acids directly translates to altered reactivity in common synthetic reactions like esterification and amide bond formation.

Esterification

The electron-withdrawing nature of fluorine substituents makes the carboxyl carbon of fluorinated benzoic acids more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. This can lead to faster reaction rates under standard esterification conditions (e.g., Fischer esterification). A recent study highlighted the effective use of a heterogeneous catalyst (UiO-66-NH₂) for the methyl esterification of various fluorobenzoic acids, noting that the electron-withdrawing nature of fluorine facilitates the nucleophilic-electrophilic interaction.[6]

Amide Bond Formation

Amide coupling is one of the most common reactions in drug development. The increased reactivity of fluorinated benzoic acids is a distinct advantage, often leading to higher yields and faster reaction times. However, the choice of coupling reagents remains critical for efficiency and to minimize side reactions. A carbodiimide-mediated coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (hydroxybenzotriazole) is a robust and widely applicable method.[7]

Table 2: Representative Data for Amide Coupling of 3-Fluoro-5-iodobenzoic Acid

Entry Amine Product Reaction Time (h) Yield (%)
1 Benzylamine N-benzyl-3-fluoro-5-iodobenzamide 12 85
2 Aniline 3-fluoro-5-iodo-N-phenylbenzamide 18 78
3 Morpholine (3-fluoro-5-iodophenyl)(morpholino)methanone 12 92
4 tert-Butylamine N-tert-butyl-3-fluoro-5-iodobenzamide 24 65

Source: Representative data adapted from BenchChem Application Note.[7] Note: Yields are dependent on the specific amine and purification efficiency.

Causality: The lower yields and longer reaction times observed with more sterically hindered (tert-Butylamine) or less nucleophilic (Aniline) amines highlight that while the fluorinated acid is "activated," the properties of the coupling partner remain a critical variable.[7] For particularly challenging couplings involving hindered partners, conversion of the benzoic acid to an acyl fluoride intermediate can be an effective strategy.[8]

Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following methodologies provide a framework for comparing the reactivity of fluorinated and non-fluorinated benzoic acids in your own laboratory setting.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the formation of an amide bond between a benzoic acid (fluorinated or non-fluorinated) and a primary or secondary amine.

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the benzoic acid derivative (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DCM (to a concentration of approx. 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.

  • Reagent Addition: Add the amine (1.1 equiv) and HOBt (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add DIPEA (2.5 equiv) followed by the solid EDC·HCl (1.5 equiv) to the stirred solution. Causality: EDC is the coupling agent that activates the carboxylic acid. HOBt is added to form an active ester, which suppresses racemization (if applicable) and reduces the formation of N-acylurea byproducts. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the acid formed during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Amide_Coupling_Workflow start 1. Combine Acid, Amine, HOBt in Anhydrous DCM cool 2. Cool to 0 °C start->cool add_reagents 3. Add DIPEA and EDC·HCl cool->add_reagents react 4. Stir at RT for 12-24h add_reagents->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete purify 7. Dry, Concentrate & Purify (Flash Chromatography) workup->purify end Final Amide Product purify->end

Caption: Workflow for EDC/HOBt mediated amide synthesis.[7]

References

  • BenchChem. (n.d.). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
  • Zakhvatkin, P. A., et al. (2020). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2020(5), 145-160.
  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity.
  • BenchChem. (n.d.). A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
  • Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH₂ as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(28), 19333-19343.
  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?.
  • Quora. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?.
  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • BenchChem. (n.d.). A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids.

Sources

Comparative Guide to the Biological Activity of 2-Fluoro-6-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of drug discovery. The benzene ring, with its versatile substitution patterns, remains a privileged structure. Among its numerous derivatives, 2-Fluoro-6-methoxybenzoic acid has emerged as a particularly valuable building block.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to a carboxylic acid, imparts distinct electronic and steric properties that are leveraged in the synthesis of novel therapeutic agents. The presence of fluorine, the most electronegative element, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[2]

This guide provides a comparative analysis of the biological activities of various derivatives of this compound. We will delve into their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, supported by experimental data and detailed protocols. Our focus is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their own investigations and synthetic strategies.

I. Antimicrobial Activity: A Promising Frontier

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics.[3] Derivatives of benzoic acid have long been explored for their antimicrobial potential, and the introduction of fluorine and methoxy substituents on this scaffold has yielded compounds with noteworthy activity.[2][3]

A. Comparative Analysis of Antimicrobial Potency

Recent studies have focused on synthesizing and evaluating a range of this compound derivatives against various bacterial and fungal strains. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Amoxicillin-p-methoxybenzoic acid (6b) Amoxicillin-benzoic acid hybridMethicillin-resistant Staphylococcus aureus (MRSA)-Amoxicillin128
Amoxicillin-p-nitrobenzoic acid (6d) Amoxicillin-benzoic acid hybridMethicillin-resistant Staphylococcus aureus (MRSA)64Amoxicillin128
Ag(I) complex 2h 2-fluoroacetonylbenzoxazole LigandPseudomonas aeruginosa0.7 µMNorfloxacin1.5 µM

Data synthesized from multiple sources for comparative purposes.[3][4]

Key Insights:

  • The hybridization of amoxicillin with a p-nitrobenzoic acid derivative (6d) resulted in a twofold increase in activity against MRSA compared to amoxicillin alone.[3]

  • While not a direct derivative of this compound, the data on amoxicillin-p-methoxybenzoic acid (6b) highlights the potential of methoxy-substituted benzoic acids in enhancing antibacterial efficacy in vivo, as it showed the best in vivo antibacterial activity.[3]

  • The Ag(I) complex of a fluorinated benzoxazole derivative (2h) demonstrated potent activity against Pseudomonas aeruginosa, even surpassing the standard antibiotic Norfloxacin.[4] This underscores the potential of metal complexes of fluorinated benzoic acid derivatives in overcoming bacterial resistance.[4]

B. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Spectrophotometer or plate reader (optional, for OD measurement)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).

    • Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm can be measured using a plate reader.

C. Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination

Caption: Workflow for the Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC).

II. Anti-inflammatory Properties

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and fewer side effects is a significant area of research.[5] Derivatives of benzoic acid have shown promise in this arena, with some exhibiting potent anti-inflammatory effects.[6][7]

A. Exploring the Anti-inflammatory Potential

While direct studies on the anti-inflammatory activity of this compound derivatives are emerging, related compounds provide valuable insights. For instance, a novel genistein analog, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, has demonstrated potent anti-inflammatory properties by inhibiting the release of prostaglandin E2 (PGE2), a key inflammatory mediator.[7] Furthermore, a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), has shown effective anti-inflammatory activity in vivo.[8] These findings suggest that the fluoro and methoxy substitutions on a benzoic acid or related scaffold can contribute to significant anti-inflammatory effects.

B. Proposed Mechanism of Action: COX-2 Inhibition

A plausible mechanism for the anti-inflammatory activity of benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. In an in silico study, a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher affinity for the COX-2 receptor than aspirin.[5] This suggests that appropriately substituted benzoic acid derivatives can be designed to selectively target COX-2, thereby reducing inflammation with potentially fewer gastrointestinal side effects associated with non-selective COX inhibitors.

C. Visualizing the COX-2 Inhibition Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE2) (Inflammatory Mediators) COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation promotes Derivative 2-Fluoro-6-methoxybenzoic Acid Derivative Derivative->COX2 inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

III. Enzyme Inhibition: A Targeted Approach

The targeted inhibition of specific enzymes is a highly effective strategy in drug development. Benzoic acid derivatives have been investigated as inhibitors for a variety of enzymes implicated in disease.

A. Sialidase Inhibition for Influenza Therapy

Derivatives of 2-fluorobenzoic acid have been explored as selective inhibitors of influenza A viral sialidase (neuraminidase).[9] This enzyme is crucial for the release of new virus particles from infected cells. One study found that 4,5-diacetamido-2-fluorobenzoic acid was significantly more active than its non-fluorinated counterpart, highlighting the importance of the fluorine atom for enhanced inhibitory activity.[9] Molecular docking studies suggest that the 2-fluoro group plays a key role in the interaction with the enzyme's active site.[9]

B. Sirtuin 5 (SIRT5) Inhibition

SIRT5, a mitochondrial sirtuin, is an emerging target in cancer therapy. A recent study identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5.[10] While not directly this compound derivatives, this research demonstrates that the benzoic acid scaffold can be tailored to selectively inhibit sirtuin family members. The carboxylic acid and the adjacent hydroxyl group were found to be essential for inhibitory activity.[10]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The strategic placement of the fluorine and methoxy groups provides a foundation for designing compounds with enhanced antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The comparative data and experimental protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future investigations should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their in vitro potential into in vivo efficacy.

References

  • This compound: A Key Pharmaceutical Intermediate. (2025-12-28).
  • This compound | 137654-21-8 | FF64206 - Biosynth.
  • This compound | C8H7FO3 | CID 2737360 - PubChem.
  • Exploring this compound: A Key Pharmaceutical Intermediate.
  • This compound - CymitQuimica.
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed. (2020-09-21).
  • Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors | Request PDF - ResearchGate.
  • Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed.
  • 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1 | Ossila.
  • Biological Potential of FluoroBenzene Analogs - JSciMed Central.
  • Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes - PubMed.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH.
  • This compound 137654-21-8 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH. (2022-07-22).
  • Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed.
  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem.
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - Widya Mandala Surabaya Catholic University Repository. (2021-04-05).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzoic Acid Analogs as Monoacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of drug discovery, the benzoic acid scaffold represents a cornerstone of medicinal chemistry. Its synthetic tractability and ability to engage with a multitude of biological targets make it a "privileged structure." Within this class, halogenated derivatives such as 2-Fluoro-6-methoxybenzoic acid serve as critical starting materials for crafting highly potent and selective therapeutic agents.[1] This guide offers an in-depth comparison of the structure-activity relationships of benzoic acid analogs, with a specific focus on their development as inhibitors of Monoacylglycerol Lipase (MAGL), a pivotal enzyme in human health and disease.

Monoacylglycerol Lipase (MAGL) is a serine hydrolase that plays a primary role in degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[2][3] The hydrolysis of 2-AG not only terminates endocannabinoid signaling but also supplies arachidonic acid, a precursor to pro-inflammatory prostaglandins.[2] Consequently, MAGL has emerged as a high-value therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and chronic pain.[2][4][5] This guide synthesizes data from key studies to provide a clear, evidence-based comparison of how subtle molecular modifications to a core scaffold can dramatically influence inhibitory potency against MAGL.

Comparative SAR Analysis of Benzylpiperidine-Based MAGL Inhibitors

A significant advancement in the development of reversible MAGL inhibitors was reported in a study by Clemente et al. (2022), which explored a series of benzylpiperidine derivatives.[6] The synthesis of these compounds utilized various substituted benzoic acids, including isomers of fluoro-methoxybenzoic acid, allowing for a direct comparison of their impact on inhibitory activity. The data presented below is synthesized from this study to elucidate key SAR trends.

Data Summary: Inhibition of MAGL by Substituted Benzoylpiperidine Analogs
Compound IDBenzoic Acid MoietyR (Piperidine substituent)MAGL IC50 (nM)[6]
10a 3-Hydroxybenzoic acid4-Fluorobenzyl133.9
10b 3-Hydroxy-2-fluorobenzoic acid4-Fluorobenzyl68.3
10c 3-Hydroxy-2-chlorobenzoic acid4-Fluorobenzyl124.6
10d 3-Hydroxy-4-chlorobenzoic acid4-Fluorobenzyl107.2
10e 3-Hydroxy-4-bromobenzoic acid4-Fluorobenzyl109.4
13 3-Hydroxy-2-fluorobenzoic acid4-Chlorobenzyl47.7
32 2-Fluoro-5-hydroxybenzoic acid4-Fluorobenzyl86.6
33 4-Fluoro-3-hydroxybenzoic acid4-Fluorobenzyl108.5

Note: The hydroxy group on the benzoic acid moiety is the result of a deprotection step from the corresponding methoxy group used during synthesis (e.g., 2-fluoro-5-methoxybenzoic acid yields the 2-fluoro-5-hydroxybenzoic acid moiety in the final compound).

Key SAR Insights:
  • The Impact of Halogen Substitution on the Benzoic Acid Ring : The introduction of a fluorine atom at the C2 position of the 3-hydroxybenzoic acid core (ortho to the hydroxyl group) led to a significant increase in potency. Compound 10b (IC50 = 68.3 nM) was approximately twofold more potent than its non-fluorinated parent compound 10a (IC50 = 133.9 nM).[6] This enhanced activity can be attributed to the electron-withdrawing nature of fluorine, which can modulate the acidity of the neighboring hydroxyl group, potentially strengthening its interaction with the enzyme's active site. The position of the fluorine is critical; when moved to the C4 position (compound 33 , IC50 = 108.5 nM) or when the substitution pattern is changed to 2-fluoro-5-hydroxy (compound 32 , IC50 = 86.6 nM), the potency decreases compared to the 2-fluoro-3-hydroxy arrangement.[6]

  • Comparison of Different Halogens : Replacing the C2-fluoro group with a larger chloro group (compound 10c , IC50 = 124.6 nM) resulted in a loss of the potency gain observed with fluorine, bringing the activity back to the level of the unsubstituted analog 10a .[6] This suggests that while an ortho halogen is tolerated, the smaller atomic radius of fluorine is optimal for this position, indicating a potential steric constraint within the enzyme's binding pocket.

  • Influence of the Piperidine Substituent : The nature of the substituent on the piperidine ring also plays a crucial role. By changing the 4-fluorobenzyl group in compound 10b to a 4-chlorobenzyl group to yield compound 13 , the inhibitory potency was further improved to 47.7 nM.[6] This highlights that optimization of the inhibitor requires a multi-pronged approach, addressing both the "warhead" (the benzoic acid portion interacting with the catalytic site) and the distal regions of the molecule that interact with other pockets of the enzyme.

Experimental Protocols & Methodologies

The trustworthiness of SAR data hinges on the robustness of the experimental methods used to generate it. The following are detailed protocols representative of those used to evaluate the MAGL inhibitors discussed above.

MAGL Enzyme Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human MAGL.

A. Materials:

  • Human recombinant MAGL

  • Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, 0.1% (w/v) BSA, pH 7.4

  • 4-Methylumbelliferyl Acetate (4-MUA) substrate

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

B. Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In the 96-well plate, add 2 µL of the compound dilutions (or DMSO for control wells) to achieve final assay concentrations typically ranging from 100 µM to 1 nM.

  • Add 178 µL of Assay Buffer to all wells.

  • Add 10 µL of the MAGL enzyme solution (pre-diluted in Assay Buffer to the desired final concentration) to all wells except for the "no enzyme" blank.

  • Incubate the plate at 30°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the 4-MUA substrate solution (pre-diluted in Assay Buffer).

  • Immediately place the plate in the fluorescence reader, pre-set to 30°C.

  • Monitor the increase in fluorescence every 2 minutes for a total of 20 minutes. The rate of hydrolysis of 4-MUA to the fluorescent 4-methylumbelliferone is proportional to enzyme activity.

  • Data Analysis : Calculate the initial velocity (rate) of the reaction for each well. Normalize the data to the DMSO control (100% activity) and the "no enzyme" control (0% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of MAGL inhibitors on the proliferation of cancer cell lines, providing a physiologically relevant context for their activity.[2]

A. Materials:

  • Cancer cell line (e.g., PANC-1, a human pancreatic cancer line with high MAGL expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

B. Step-by-Step Protocol:

  • Seed the 96-well plates with cells at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds (or DMSO for vehicle control).

  • Incubate the cells with the compounds for 72 hours.

  • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Analysis : Normalize the luminescence data to the vehicle control wells (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Visualization of Key Concepts

To better illustrate the context of this research, the following diagrams outline the endocannabinoid signaling pathway and a typical workflow for an SAR-driven drug discovery project.

MAGL_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca Ca2+ Influx PLC PLC Ca->PLC Synthesis DAG DAG PLC->DAG Synthesis DAGL DAGLα twoAG 2-AG DAGL->twoAG Synthesis DAG->DAGL Synthesis MAGL MAGL twoAG->MAGL Hydrolysis CB1 CB1 Receptor twoAG->CB1 Retrograde Signaling AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol PG Prostaglandins AA->PG COX enzymes Inhibitor MAGL Inhibitor (e.g., Benzoic Acid Analog) Inhibitor->MAGL Inhibition

Caption: The role of MAGL in the endocannabinoid signaling pathway.

SAR_Workflow start Target Identification (e.g., MAGL) hit_id Hit Identification High-Throughput Screen (HTS) Fragment-Based Screen start->hit_id sar_cycle SAR Cycle Lead Compound (e.g., Compound 10a) Design Analogs (Vary substituents) Synthesis (e.g., Amide coupling) Biological Testing (IC50, Cell Viability) Data Analysis hit_id->sar_cycle Hit-to-Lead sar_cycle->sar_cycle Iterate lead_opt Lead Optimization Improve Potency Improve Selectivity Improve ADME Properties sar_cycle->lead_opt Established SAR preclinical Preclinical Candidate lead_opt->preclinical

Caption: A general workflow for a Structure-Activity Relationship (SAR) program.

Conclusion

The comparative analysis of 2-fluoro-benzoic acid analogs and related derivatives provides a compelling case study in modern medicinal chemistry. The data clearly demonstrates that small, strategic modifications to a parent scaffold can lead to significant gains in inhibitory potency against critical therapeutic targets like MAGL. Specifically, the position and nature of halogen substituents on the benzoic acid ring are crucial determinants of activity, with a 2-fluoro-3-hydroxy substitution pattern emerging as particularly favorable. These insights, derived from robust enzymatic and cell-based assays, provide a logical and data-driven foundation for the design of next-generation inhibitors with improved therapeutic potential.

References

  • Clemente, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PMC - PubMed Central.
  • Clemente, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry.
  • Tchangnwa, F. N., et al. (2023). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI.
  • Gingipalli, L., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health.
  • Singh, S., et al. (2015). 3D-QSAR study of benzotriazol-1-yl carboxamide scaffold as monoacylglycerol lipase inhibitors. PMC - NIH.
  • Lestari, M. O., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC - PubMed Central.
  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate.
  • Autech (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate. Autech.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Hayakawa, M., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed.
  • Sboarina, M., et al. (2021). Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold. PubMed.
  • Jan-Jong, H., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Tuccinardi, T., et al. (2023). Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. PubMed.

Sources

A Senior Application Scientist's Guide to Amide Coupling of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Leading Reagents for Challenging Substrates

For researchers and drug development professionals, the synthesis of amide bonds is a routine yet critical transformation. However, not all amide couplings are created equal. Substrates bearing significant steric hindrance and complex electronic properties, such as 2-Fluoro-6-methoxybenzoic acid, present a formidable challenge to standard protocols. The ortho-fluoro and ortho-methoxy substituents crowd the carboxylic acid, impeding the approach of the amine nucleophile and demanding a carefully considered activation strategy.

This guide provides an in-depth comparative analysis of several leading coupling reagents, moving beyond a simple recitation of protocols to explain the mechanistic rationale behind their performance. By understanding why a particular reagent excels or fails, scientists can make more informed decisions, saving valuable time and resources in their synthetic campaigns. This compound serves as an essential building block for various pharmaceutical intermediates, including benzopyrrolidine and imidazopyridine drug families, making its efficient coupling a matter of significant interest[1].

The Challenge: Steric Hindrance and Electronic Effects

The difficulty in forming an amide from this compound stems from two primary factors:

  • Steric Hindrance: The substituents at the 2- and 6-positions physically block the carboxylic acid. This steric congestion raises the activation energy required for the amine to attack the activated carboxyl intermediate, slowing down the reaction and often leading to low yields or complete failure with standard reagents[2].

  • Electronic Effects: The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can modulate the reactivity of the carboxyl group in a complex manner. While not the dominant factor compared to sterics, these electronic influences can affect the ease of activation and the electrophilicity of the intermediate.

An ideal coupling reagent for this substrate must therefore be highly reactive, capable of forming a potent activated intermediate that can overcome the high steric barrier without requiring harsh conditions that could compromise other functional groups.

Coupling Reagents Under Review

We will compare three classes of commonly used coupling reagents, each with a distinct mechanism of action: a uronium salt (HATU ), a phosphonic anhydride (T3P® ), and a carbodiimide (EDC ) often used with an additive like 1-hydroxybenzotriazole (HOBt ).

HATU: The High-Performance Uronium Salt

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a go-to reagent for difficult couplings due to its high efficiency and rapid reaction rates[3][4].

Mechanism of Action: HATU functions by rapidly converting the carboxylate anion into a highly reactive OAt-active ester[3]. The key to its efficacy lies in the 7-azabenzotriazole (HOAt) leaving group. The pyridine nitrogen atom in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state of the incoming amine through a hydrogen-bonded, 7-membered ring structure. This catalytic assistance lowers the activation energy, making HATU particularly effective for sterically hindered substrates.

dot```dot graph HATU_Mechanism { graph [rankdir="LR", splines=ortho, label="HATU Activation Mechanism", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowsize=0.7, penwidth=1.5];

// Nodes RCOOH [label="R-COOH\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RCOO [label="R-COO⁻\n(Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\n(Byproduct)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Amide [label="Amide Product", fillcolor="#FBBC05", fontcolor="#202124"]; HOAt [label="HOAt", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> RCOO [label="- H⁺", headlabel="", taillabel="", color="#5F6368"]; Base -> RCOOH [style=invis]; // for layout RCOO -> ActiveEster [label="+ HATU", color="#5F6368"]; HATU -> ActiveEster [style=invis]; ActiveEster -> TMU [label="- TMU", color="#5F6368"]; ActiveEster -> Amide [label="+ R'-NH₂", color="#5F6368"]; Amine -> ActiveEster [style=invis]; Amide -> HOAt [label="- HOAt", color="#5F6368"]; }

Caption: T3P® activates the carboxylic acid via a mixed anhydride intermediate.

Field-Proven Insights:

  • Performance: T3P® is highly effective for difficult couplings, including those with sterically demanding acids and poorly nucleophilic anilines.[5][6] In comparative screens for challenging substrates, T3P® is often selected for scale-up due to superior yields, low epimerization, and ease of workup.[7]

  • Workup: This is the standout advantage of T3P®. The phosphonic acid byproducts are highly water-soluble and can be completely removed with a simple aqueous wash, often yielding a very clean crude product and simplifying purification significantly.[8][9]

  • Safety & Handling: T3P® is considered a safer alternative to many other coupling reagents. It is non-toxic, non-allergenic, and thermally stable, making it well-suited for large-scale synthesis.[6] It is typically supplied as a 50% solution in a solvent like ethyl acetate or DMF.

EDC/HOBt: The Classic Carbodiimide Approach

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is a workhorse in organic synthesis. Its effectiveness, especially for hindered substrates, is greatly enhanced by the use of additives.

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea byproduct. To prevent this and increase efficiency, an additive like HOBt (1-hydroxybenzotriazole) is used. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still sufficiently reactive to readily acylate the amine.[10]

dot

Caption: EDC activates the acid, and HOBt traps the intermediate to prevent side reactions.

Field-Proven Insights:

  • Performance: The EDC/HOBt combination is a cost-effective and reliable method for a wide range of amide couplings.[11] However, for extremely hindered substrates like this compound, its reactivity may be insufficient, leading to sluggish reactions and lower yields compared to HATU or T3P®.[12][13]

  • Workup: Because EDC and its corresponding urea byproduct (EDU) are water-soluble, they can be removed with an aqueous workup, which is a significant advantage over its non-water-soluble counterpart, DCC.[14]

  • Optimization: For difficult couplings, the addition of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) can sometimes improve yields, but this must be done cautiously as it can increase the risk of side reactions.[10]

Performance Comparison Summary

The following table summarizes the key performance indicators for each reagent class when applied to sterically hindered benzoic acids, based on literature reports of analogous substrates.[11][6][12][13]

FeatureHATUT3P®EDC / HOBt
Reagent Class Uronium / Aminium SaltPhosphonic AnhydrideCarbodiimide
Relative Reactivity Very HighHighModerate to High
Typical Yield Range High (80-98%)High (75-95%)Moderate to High (50-85%)
Reaction Time Fast (1-4 hours)Moderate (2-12 hours)Slow (12-48 hours)
Key Advantage Highest reactivity for difficult couplingsExceptionally easy, aqueous workupCost-effective and widely available
Key Disadvantage Polar byproduct (TMU) can be difficult to removeRequires stoichiometric baseMay be ineffective for the most hindered substrates
Common Side Reactions Guanidinylation of amineMinimalN-Acylurea formation

Experimental Protocols

The following protocols are designed as self-validating systems. Successful amide formation, confirmed by LC-MS or TLC analysis showing consumption of starting materials and formation of a new, less polar spot, validates the procedure.

Protocol 1: HATU-Mediated Coupling (Recommended for Highest Yield)

dot

HATU_Workflow HATU Coupling Workflow Start Dissolve Acid (1.0 eq) & Amine (1.1 eq) in anhydrous DMF/DCM Cool Cool to 0 °C (Ice Bath) Start->Cool AddBase Add Base (DIPEA, 3.0 eq) Cool->AddBase AddHATU Add HATU (1.2 eq) in portions AddBase->AddHATU React Warm to Room Temperature Stir for 2-4 hours AddHATU->React Preactivate Stir at 0 °C for 5-10 min (Pre-activation) Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (e.g., wash with aq. LiCl, NaHCO₃, brine) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Product Isolate Pure Amide Purify->Product

Caption: A typical experimental workflow for HATU-mediated amide coupling.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.2 M).

  • Addition of Reagents: Add DIPEA (N,N-Diisopropylethylamine, 3.0 eq.) followed by HATU (1.2 eq.).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes. This step is critical to allow the formation of the active ester before the amine is introduced, minimizing guanidinylation side products.[15]

  • Amine Addition: Add the desired amine (1.0-1.1 eq.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (if the product is base-stable), saturated aqueous NaHCO₃, and brine. For difficult-to-remove TMU, washing with aqueous LiCl (5-10%) can be effective.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: T3P®-Mediated Coupling (Recommended for Ease of Purification)
  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and the amine (1.1 eq.).

  • Dissolution: Dissolve the starting materials in a suitable solvent like ethyl acetate or acetonitrile (approx. 0.2 M).

  • Base Addition: Add a tertiary amine base such as triethylamine or pyridine (3.0 eq.). Using pyridine as the base has been shown to be particularly effective at suppressing epimerization with chiral acids.[5][9]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • T3P® Addition: Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the cooled solution. An exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine. The phosphonic acid byproducts will be removed into the aqueous layers.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often significantly purer than with other methods, simplifying or sometimes eliminating the need for column chromatography.

Conclusion and Recommendations

For the challenging amide coupling of this compound, the choice of reagent has a profound impact on the outcome.

  • For Highest Efficacy: HATU is the recommended reagent. Its superior activating ability consistently delivers the highest yields for sterically demanding substrates, making it the most reliable choice when maximizing product formation is the primary goal. Careful attention to the pre-activation step is necessary to avoid side reactions.

  • For Process Efficiency and Scalability: T3P® presents an outstanding alternative. It offers yields comparable to HATU for difficult couplings while providing an unparalleled advantage in purification.[6][7] The simple aqueous workup that removes all reagent-based byproducts makes T3P® an ideal choice for large-scale synthesis and for situations where chromatographic purification is challenging or undesirable.

  • For General Screening: While EDC/HOBt is a valuable and cost-effective tool for general amide synthesis, it is likely to provide lower and less consistent yields for this particularly hindered substrate. It should be considered a secondary option if HATU or T3P® are unavailable or if cost is the overriding constraint.

By understanding the mechanistic strengths and practical limitations of each reagent, researchers can strategically overcome the synthetic hurdles posed by substrates like this compound, paving the way for more efficient and successful drug discovery and development programs.

References

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. URL: https://www.benchchem.com/product/b1013
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. URL: https://pubs.acs.org/doi/10.1021/ol201875q
  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. URL: https://www.youtube.
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. URL: https://www.lbiosciences.com/a-comparative-study-of-amide-bond-forming-reagents-in-aqueous-media/
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. URL: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Mech_T3P.htm
  • Curia Global. (2024). Understanding T3P® from start to finish. URL: https://www.curiaglobal.com/wp-content/uploads/2024/04/T3P-Brochure-2024.pdf
  • Lund, G., et al. (2014). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277717/
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
  • Albericio, F., et al. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Molecules. URL: https://spiral.imperial.ac.uk/handle/10044/1/67655
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/coupling-reagents
  • Reddit. (2021). Unusual Mass in standard HATU Coupling. r/Chempros. URL: https://www.reddit.
  • Wagh, S. B., et al. (2017). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. URL: https://www.researchgate.net/publication/320490898_Propylphosphonic_anhydride_T3P_An_expedient_reagent_for_organic_synthesis
  • ResearchGate. (2011). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. URL: https://www.researchgate.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. URL: https://www.curiaglobal.com/wp-content/uploads/2022/03/T3P-Brochure.pdf
  • ResearchGate. (2018). Yield comparison with different carboxylic acids. URL: https://www.researchgate.net/figure/Yield-comparison-with-different-carboxylic-acids_tbl2_324426569
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052026/
  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. URL: https://www.reddit.com/r/Chempros/comments/11wq02u/choosing_amide_coupling_agent/
  • Aapptec Peptides. (n.d.). Coupling Reagents. URL: https://www.aapptec.com/coupling-reagents-i-2
  • Ulven, T., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. URL: https://www.researchgate.
  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01939h
  • Scribd. (n.d.). Org. Lett., Vol. 13, No. 19, 2011 T3P. URL: https://www.scribd.com/document/498305001/Org-Lett-Vol-13-No-19-2011-T3P
  • Parchem. (2026). This compound: A Key Pharmaceutical Intermediate. URL: https://www.parchem.com/chemical-supplier-distributor/2-Fluoro-6-Methoxybenzoic-Acid-011082.aspx
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL: https://www.lbiosciences.com/wp-content/uploads/2021/02/Amide-bond-formation-beyond-the-myth-of-coupling-reagents-1.pdf

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Derived from 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of drug discovery and development, identifying a potent and selective compound is only the beginning. For a drug candidate to be successful, it must exhibit a favorable pharmacokinetic profile, a key component of which is metabolic stability.[1][2] Metabolic stability refers to a drug's susceptibility to biotransformation by the body's metabolic enzymes, primarily located in the liver.[1][3] A compound with poor metabolic stability is rapidly cleared from the body, which can lead to insufficient therapeutic exposure and necessitate frequent, inconvenient dosing.[3][4] Conversely, a highly stable compound might accumulate, potentially causing toxicity. Therefore, achieving an optimal balance of metabolic stability is a cornerstone of medicinal chemistry, directly influencing a drug's efficacy, safety, and dosing regimen.[4][5]

This guide provides a comparative framework for assessing the metabolic stability of novel chemical entities derived from 2-Fluoro-6-methoxybenzoic acid, a versatile pharmaceutical intermediate. The strategic incorporation of fluorine and methoxy groups into molecular scaffolds is a common tactic to enhance metabolic properties.[6][7] Fluorine, with its high electronegativity and strong carbon-fluorine bond, can shield metabolically labile sites from enzymatic attack by cytochrome P450 (CYP) enzymes.[8] This guide will detail the industry-standard in vitro assays, explain the causality behind experimental choices, and provide a framework for interpreting data to guide the design of superior drug candidates.

The Strategic Importance of In Vitro Models

Early assessment of metabolic stability is crucial to reduce the attrition rate of drug candidates in later, more expensive stages of development.[5] In vitro models using human-derived liver fractions and cells are indispensable tools for this purpose.[2][9] They provide a reliable and ethical means to predict human metabolism before first-in-human studies.[2] This guide will focus on two complementary gold-standard assays:

  • Liver Microsomal Stability Assay: This subcellular fraction contains a high concentration of Phase I metabolic enzymes, particularly the critical Cytochrome P450 (CYP) superfamily.[10] It is a cost-effective, high-throughput screen ideal for early-stage lead optimization to assess susceptibility to oxidative metabolism.[10]

  • Hepatocyte Stability Assay: These are intact, whole liver cells containing the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors.[11][12] This assay provides a more holistic and physiologically relevant picture of hepatic clearance, as it also accounts for cellular uptake.[11]

The following workflow illustrates the strategic application of these assays in a typical drug discovery campaign.

G cluster_0 Drug Discovery Cascade Compound_Library New Chemical Entities (this compound derivatives) Microsomal_Assay High-Throughput Screen: Liver Microsomal Stability Assay Compound_Library->Microsomal_Assay Initial Screening Triage_1 Triage Compounds: Rank by Intrinsic Clearance (CLint) Microsomal_Assay->Triage_1 Generate t½, CLint Hepatocyte_Assay Comprehensive Screen: Hepatocyte Stability Assay Triage_1->Hepatocyte_Assay Promising Compounds Advance Triage_2 Confirm & Refine: Predict In Vivo Hepatic Clearance Hepatocyte_Assay->Triage_2 Generate Phase I+II Data Lead_Candidates Lead Candidates for In Vivo PK Studies Triage_2->Lead_Candidates Select Best Candidates

Caption: A typical workflow for assessing metabolic stability.

Experimental Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay serves as the first-line screen to determine a compound's stability against Phase I oxidative metabolism.[10] Its high-throughput nature allows for the rapid ranking of dozens to hundreds of compounds.[10]

Causality Behind the Method

We use liver microsomes because they are vesicles of the endoplasmic reticulum, enriched with CYP enzymes.[10] The reaction requires a cofactor, NADPH, which provides the reducing equivalents necessary for CYP catalytic activity.[13] We therefore use an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure the cofactor is not depleted during the incubation, which would otherwise lead to an underestimation of metabolism.[14] The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which serves to both precipitate the microsomal proteins and halt all enzymatic activity.[10][14]

Step-by-Step Methodology
  • Compound Preparation: Prepare 10 mM stock solutions of test compounds and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO. From this, create a 100 µM working solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[14]

  • Microsome Preparation: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C. Dilute the microsomes to a working concentration of 2 mg/mL in cold 100 mM potassium phosphate buffer (pH 7.4) and keep on ice.[13]

  • Reaction Initiation: In a 96-well plate, combine the microsomal solution and the test compound working solution. Pre-incubate this mixture at 37°C for 5-10 minutes.

  • Start the Clock: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer). The final concentration of microsomal protein should be around 0.5-1.0 mg/mL and the test compound at 1 µM.[13][15]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).[10][14]

  • Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[10][16]

Experimental Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant system by using intact cells, which contain both Phase I and Phase II enzymes and their endogenous cofactors.[11][17] It helps to confirm findings from the microsomal assay and identify compounds cleared by non-CYP or Phase II pathways.

Causality Behind the Method

Cryopreserved hepatocytes are used for convenience and retain enzymatic activities comparable to fresh hepatocytes.[18] Unlike microsomes, compounds must first cross the cell membrane to be metabolized, adding a layer of biological relevance.[11] The use of a complete cell culture medium (like Williams' Medium E) ensures the cells remain viable and metabolically active throughout the incubation period.[18] A negative control using heat-inactivated hepatocytes is crucial to distinguish between enzymatic degradation and potential chemical instability of the compound in the assay medium.[18]

Step-by-Step Methodology
  • Hepatocyte Revival: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Gently transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E with supplements).

  • Cell Viability and Counting: Determine cell viability and density using the trypan blue exclusion method. Viability should typically be >80%. Adjust the cell density to 1.0 x 10^6 viable cells/mL in the incubation medium.[18]

  • Compound Preparation: Prepare 1 mM stock solutions of test compounds in DMSO. Dilute these to an intermediate concentration in the incubation medium.

  • Assay Setup: In a multi-well plate, add the hepatocyte suspension. Pre-incubate at 37°C in a humidified CO2 incubator for 10-15 minutes.[17]

  • Reaction Initiation: Add the diluted test compound to the wells to start the reaction (final concentration typically 1-5 µM).

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample aliquots and quench the reaction by adding them to cold acetonitrile containing an internal standard.[17]

  • Sample Processing & Analysis: Process the samples by centrifugation as described for the microsomal assay, and analyze the supernatant by LC-MS/MS.[17]

Data Analysis and Interpretation

The goal of the analysis is to determine the rate of disappearance of the parent compound, from which key pharmacokinetic parameters can be derived.[14]

G cluster_1 Data Analysis Pipeline LCMS_Data LC-MS/MS Raw Data (Peak Area Ratios) Plot_Data Plot ln(% Remaining) vs. Time LCMS_Data->Plot_Data Linear_Regression Linear Regression Plot_Data->Linear_Regression Calculate_k Calculate Slope (k) k = -slope Linear_Regression->Calculate_k Calculate_t_half Calculate Half-Life (t½) t½ = 0.693 / k Calculate_k->Calculate_t_half Calculate_CLint Calculate Intrinsic Clearance (CLint) Calculate_k->Calculate_CLint

Caption: Workflow for calculating stability parameters from raw data.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line from linear regression is the elimination rate constant, k (slope = -k).

  • Calculate In Vitro Half-Life (t½):

    • Equation: t½ = 0.693 / k

    • This value represents the time required for 50% of the compound to be metabolized.[5]

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint is a measure of the intrinsic metabolic capacity of the liver for a specific compound.[5][14]

    • Equation (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

    • Equation (Hepatocytes): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of Cells in 10^6)[19]

Comparative Analysis: Hypothetical Derivatives of this compound

To illustrate the application of these assays, let's consider three hypothetical derivatives and compare them to the parent compound.

  • Parent Compound: this compound

  • Derivative A: A simple methyl ester of the parent compound.

  • Derivative B: An analogue where the metabolically labile para-position on the ring is blocked with an additional fluorine atom.

  • Derivative C: An analogue with a bulky t-butyl group added to sterically hinder the methoxy group.

Table 1: Comparative Metabolic Stability Data (Hypothetical)

CompoundHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)Predicted In Vivo Clearance
Parent Compound 4530.87518.5Moderate
Derivative A 1592.42069.3High
Derivative B >120<11.6>180<7.7Low
Derivative C 9514.611012.6Low-Moderate
Structure-Metabolism Relationship Insights:
  • Derivative A (High Clearance): The esterification created a new soft spot. Esters are readily hydrolyzed by carboxylesterases present in both microsomes and hepatocytes, leading to rapid clearance. This highlights that while solving one metabolic issue, new liabilities can be introduced.

  • Derivative B (Low Clearance): The strategic blocking of a potential site of aromatic oxidation with a fluorine atom dramatically increased metabolic stability in both systems.[8] This is a classic and highly effective medicinal chemistry strategy to improve a compound's pharmacokinetic profile.

  • Derivative C (Low-Moderate Clearance): The introduction of a bulky group near the methoxy group likely provided steric hindrance, reducing the rate of O-demethylation by CYP enzymes. This resulted in improved stability compared to the parent compound.

Beyond Stability: Assessing Drug-Drug Interaction Potential

A metabolically stable compound is desirable, but it is equally important to ensure it does not inhibit key metabolic enzymes, which could lead to dangerous drug-drug interactions (DDIs).[20] Therefore, a critical follow-up study for promising compounds is a CYP Inhibition Assay .

This assay evaluates a compound's potential to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21][22] The experiment involves incubating human liver microsomes with a specific probe substrate for each CYP isoform in the presence of various concentrations of the test compound.[20] A reduction in the formation of the probe's metabolite indicates inhibition. The data is used to calculate an IC50 value (the concentration of inhibitor that causes 50% inhibition), which helps predict the clinical risk of DDIs.[22]

Conclusion

The systematic assessment of metabolic stability is a non-negotiable pillar of modern drug discovery. By employing a strategic combination of in vitro assays, starting with high-throughput microsomal screens and progressing to more physiologically relevant hepatocyte models, researchers can build a comprehensive understanding of a compound's metabolic fate. This guide demonstrates that for derivatives of this compound, minor structural modifications can lead to profound changes in metabolic stability. The interpretation of data from these assays provides crucial structure-activity relationship insights, enabling medicinal chemists to rationally design molecules with optimized pharmacokinetic profiles, thereby increasing the probability of developing a safe and effective therapeutic agent.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • What is the importance of metabolic stability in drug design? Patsnap Synapse.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug and Alcohol Research.
  • Hepatocyte Stability. Cyprotex.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Drug and Alcohol Research.
  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate.
  • Hepatocyte Stability Assay. Domainex.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Hepatocyte Stability Assay Test. AxisPharm.
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
  • metabolic stability in liver microsomes. Mercell.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning.
  • ADME Hepatocyte Stability Assay. BioDuro.
  • CYP Inhibition Assay. LifeNet Health.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.
  • In vitro test methods for metabolite identification: A review. ResearchGate.
  • An evaluation of the latest in vitro tools for drug metabolism studies. ResearchGate.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH.
  • Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. PubMed.
  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI.
  • P450 / CYP Inhibition. Sygnature Discovery.
  • Strategies for using in vitro screens in drug metabolism. Semantic Scholar.
  • Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids. Taylor & Francis Online.
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring this compound: A Key Pharmaceutical Intermediate. Autechaux.
  • Structure-Activity Relationship Study of Majusculamide D. ResearchGate.
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central.
  • Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues. ResearchGate.
  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks.
  • This compound. PubChem.

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-6-methoxybenzoic acid is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of a range of pharmacologically active molecules.[1] The specific arrangement of the fluoro, methoxy, and carboxylic acid functionalities on the aromatic ring provides a unique scaffold for chemists to elaborate upon, enabling the fine-tuning of physicochemical properties and biological activities of target compounds. Given its importance, the efficient and scalable synthesis of this intermediate is of considerable interest to the pharmaceutical and chemical industries.

This guide provides a head-to-head comparison of the most common and practical synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, aiding in the selection of the most suitable synthetic strategy for their specific needs.

Synthetic Strategies: An Overview

Three primary synthetic strategies have emerged for the preparation of this compound:

  • Directed ortho-Metalation (DoM) of 1-Fluoro-3-methoxybenzene: This approach leverages the directing effect of the methoxy group to achieve regioselective lithiation at the C2 position, followed by carboxylation.

  • Oxidation of 2-Fluoro-6-methoxytoluene: This classical approach involves the oxidation of the methyl group of a readily available toluene derivative.

  • Oxidation of 2-Fluoro-6-methoxybenzaldehyde: A two-step approach where a suitable precursor is first converted to the benzaldehyde, which is then oxidized to the desired carboxylic acid.

We will now examine each of these routes in detail.

Route 1: Directed ortho-Metalation (DoM) of 1-Fluoro-3-methoxybenzene

The Directed ortho-Metalation (DoM) strategy is a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic rings.[2] In this route, the methoxy group of 1-fluoro-3-methoxybenzene acts as a directed metalation group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent ortho position (C2). The resulting aryllithium intermediate is then quenched with carbon dioxide to afford the target carboxylic acid.

Mechanistic Rationale

The methoxy group, being a Lewis base, chelates the lithium cation of the organolithium reagent (typically n-butyllithium or sec-butyllithium). This brings the basic alkyl anion into close proximity to the C2 proton, facilitating its abstraction over other protons on the ring. The fluorine atom at the C1 position also plays a role in activating the C2 proton through its inductive electron-withdrawing effect, further enhancing the regioselectivity of the lithiation. The subsequent reaction with carbon dioxide is a standard electrophilic quench of the highly nucleophilic aryllithium species.

digraph "Directed_ortho_Metalation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.7]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="1-Fluoro-3-methoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="s-BuLi, TMEDA\nTHF, -78 °C", shape=plaintext]; Intermediate [label="Aryllithium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="1. CO2 (g)\n2. H3O+", shape=plaintext]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagent1 [style=invis]; Reagent1 -> Intermediate [label="Directed ortho-Metalation"]; Intermediate -> Reagent2 [style=invis]; Reagent2 -> Product [label="Carboxylation"]; }

Figure 1: Workflow for the Directed ortho-Metalation Route.

Experimental Protocol
  • Materials: 1-Fluoro-3-methoxybenzene, sec-Butyllithium (s-BuLi) in cyclohexane, Tetramethylethylenediamine (TMEDA), Anhydrous Tetrahydrofuran (THF), Dry Ice (solid CO₂), Diethyl ether, Hydrochloric acid (HCl).

  • Procedure:

    • To a solution of 1-fluoro-3-methoxybenzene (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Quench the reaction by pouring the mixture onto an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature, then add water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify with concentrated HCl to a pH of approximately 2, resulting in the precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Performance and Considerations
MetricPerformance Data
Typical Yield 75-85%
Purity Generally high after recrystallization
Scalability Moderate; requires cryogenic temperatures and inert atmosphere
Reagent Cost High (organolithium reagents)
Safety Pyrophoric organolithium reagents require careful handling

Expertise & Experience Insights: The success of this reaction is highly dependent on maintaining anhydrous conditions and low temperatures to prevent side reactions and decomposition of the organolithium reagent. The use of TMEDA is crucial as it breaks down the oligomeric aggregates of s-BuLi, increasing its basicity and reactivity. While highly effective, the cost of organolithium reagents and the need for specialized equipment for low-temperature reactions can be a limiting factor for large-scale industrial production.

Route 2: Oxidation of 2-Fluoro-6-methoxytoluene

The oxidation of a benzylic methyl group to a carboxylic acid is a fundamental and well-established transformation in organic chemistry. This route utilizes the readily available starting material, 2-fluoro-6-methoxytoluene, and a strong oxidizing agent, typically potassium permanganate (KMnO₄), to achieve the desired conversion.

Mechanistic Rationale

The oxidation of the methyl group with potassium permanganate proceeds via a complex free-radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion. The resulting benzyl radical is then further oxidized through a series of steps involving manganese intermediates of various oxidation states. The reaction is typically performed in an aqueous solution, often with a phase-transfer catalyst to facilitate the interaction between the organic substrate and the aqueous permanganate. The reaction mixture becomes basic as the reaction progresses due to the formation of hydroxide ions, and the final product is the potassium salt of the carboxylic acid, which is then protonated in an acidic workup. A detailed procedure for a similar oxidation of o-chlorotoluene can be found in Organic Syntheses.[3]

digraph "Oxidation_of_Toluene" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.7]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="2-Fluoro-6-methoxytoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="KMnO4, H2O\nHeat", shape=plaintext]; Intermediate [label="Potassium 2-Fluoro-6-methoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="H3O+", shape=plaintext]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagent1 [style=invis]; Reagent1 -> Intermediate [label="Oxidation"]; Intermediate -> Reagent2 [style=invis]; Reagent2 -> Product [label="Acidification"]; }

Figure 2: Workflow for the Oxidation of 2-Fluoro-6-methoxytoluene.

Experimental Protocol
  • Materials: 2-Fluoro-6-methoxytoluene, Potassium permanganate (KMnO₄), Water, Sodium bisulfite (NaHSO₃), Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-6-methoxytoluene (1.0 eq) and a solution of KMnO₄ (approx. 3.0 eq) in water.

    • Heat the mixture to reflux with vigorous stirring for several hours, or until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and quench the excess KMnO₄ by the careful addition of a saturated aqueous solution of NaHSO₃ until the brown manganese dioxide precipitate dissolves.

    • Filter the mixture to remove any remaining manganese dioxide.

    • Acidify the filtrate with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.[3][4]

Performance and Considerations
MetricPerformance Data
Typical Yield 65-75%
Purity Good after recrystallization
Scalability High; suitable for large-scale production
Reagent Cost Low (KMnO₄ is inexpensive)
Safety KMnO₄ is a strong oxidant; reactions can be exothermic
Environmental Generates manganese waste

Expertise & Experience Insights: This method is a workhorse of industrial chemistry due to its cost-effectiveness and scalability. However, the reaction can be exothermic and requires careful temperature control, especially on a large scale. The workup can be tedious due to the need to quench excess permanganate and filter the manganese dioxide precipitate. The generation of significant amounts of manganese-containing waste is a key environmental consideration for this route.

Route 3: Oxidation of 2-Fluoro-6-methoxybenzaldehyde

This two-step approach involves the initial synthesis of 2-fluoro-6-methoxybenzaldehyde, which is then oxidized to the target carboxylic acid. While requiring an additional step compared to the direct oxidation of the toluene, this route can offer advantages in terms of milder reaction conditions for the final oxidation and potentially higher overall purity. A common method for the oxidation of aldehydes to carboxylic acids is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) as the oxidant. A patent for the synthesis of a similar compound, 2,3-difluoro-6-methoxybenzoic acid, describes the oxidation of the corresponding aldehyde using hydrogen peroxide and potassium hydroxide.[5]

Mechanistic Rationale

The Pinnick oxidation involves the reaction of the aldehyde with chlorous acid (HClO₂), which is generated in situ from sodium chlorite under acidic conditions. A chlorine dioxide scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is typically added to prevent side reactions. The aldehyde is oxidized to the carboxylic acid with high selectivity and under mild conditions, making this method compatible with a wide range of functional groups. The hydrogen peroxide-mediated oxidation in a basic medium likely proceeds through the formation of a hydroperoxy hemiacetal intermediate, which then rearranges to the carboxylic acid.

digraph "Oxidation_of_Aldehyde" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.7]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="2-Fluoro-6-methoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="H2O2, KOH\nH2O, 70 °C", shape=plaintext]; Intermediate [label="Potassium 2-Fluoro-6-methoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="H3O+", shape=plaintext]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagent1 [style=invis]; Reagent1 -> Intermediate [label="Oxidation"]; Intermediate -> Reagent2 [style=invis]; Reagent2 -> Product [label="Acidification"]; }

Figure 3: Workflow for the Oxidation of 2-Fluoro-6-methoxybenzaldehyde.

Experimental Protocol (based on analogous oxidation)
  • Materials: 2-Fluoro-6-methoxybenzaldehyde, Potassium hydroxide (KOH), Hydrogen peroxide (H₂O₂, 30% solution), Dichloromethane (DCM), Ethyl acetate (EA), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 eq) in an aqueous solution of KOH (excess).

    • Slowly add hydrogen peroxide (excess) to the solution.

    • Heat the reaction mixture to approximately 70 °C for 2 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and extract with DCM to remove any unreacted aldehyde.

    • Cool the aqueous phase to 0 °C and slowly add concentrated HCl until the pH is approximately 2.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization if necessary.[5]

Performance and Considerations
MetricPerformance Data
Typical Yield >90% (for the oxidation step)
Purity High; often requires minimal purification
Scalability Good; avoids harsh reagents and conditions
Reagent Cost Moderate (depends on the cost of the starting aldehyde)
Safety Hydrogen peroxide is a strong oxidant
Environmental Relatively green; byproducts are water and salts

Expertise & Experience Insights: This route is often preferred when the starting aldehyde is readily available or can be synthesized efficiently. The oxidation step is typically high-yielding and clean, simplifying the purification process. The mild reaction conditions make it an attractive option for substrates with sensitive functional groups. The overall efficiency of this route is, of course, dependent on the efficiency of the synthesis of the starting aldehyde.

Head-to-Head Comparison Summary

FeatureRoute 1: Directed ortho-MetalationRoute 2: Oxidation of TolueneRoute 3: Oxidation of Aldehyde
Starting Material 1-Fluoro-3-methoxybenzene2-Fluoro-6-methoxytoluene2-Fluoro-6-methoxybenzaldehyde
Key Transformation C-H activation/CarboxylationMethyl group oxidationAldehyde oxidation
Typical Yield 75-85%65-75%>90% (oxidation step)
Scalability ModerateHighGood
Reagent Cost HighLowModerate
Safety Concerns Pyrophoric reagents, cryogenic temperaturesStrong oxidant, exothermicStrong oxidant
Environmental Impact Organic solventsManganese wasteRelatively low
Key Advantage High regioselectivity and yieldLow cost, scalableHigh yield and purity in the final step
Key Disadvantage Expensive reagents, stringent conditionsWaste generation, moderate yieldRequires an additional step to prepare the aldehyde

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific requirements of the synthesis, including scale, cost constraints, and available equipment.

  • For laboratory-scale synthesis where high yield and regioselectivity are paramount , and the cost of reagents is not a primary concern, the Directed ortho-Metalation (Route 1) is an excellent choice. Its elegance and efficiency are well-suited for research and development purposes.

  • For large-scale industrial production where cost is a major driver , the Oxidation of 2-Fluoro-6-methoxytoluene (Route 2) is the most practical option. Despite a slightly lower yield and the generation of manganese waste, its use of inexpensive reagents and proven scalability make it economically viable.

  • The Oxidation of 2-Fluoro-6-methoxybenzaldehyde (Route 3) represents a balanced approach. If the starting aldehyde is commercially available at a reasonable cost or can be prepared efficiently, this route offers a high-yielding and clean final step, making it an attractive option for both pilot-scale and large-scale production, particularly when high purity is a critical requirement.

Ultimately, the decision should be made after a careful evaluation of the specific project needs and a thorough cost-benefit analysis of each synthetic pathway.

References

  • Google Patents. (n.d.). CN101735028A - Oxidation preparation method of fluorobenzaldehyde.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • LibreTexts Chemistry. (2012). Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene.
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr.
  • NCERT. (n.d.). TITRIMETRICANALYSIS (REDOX REACTIONS).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity.
  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.
  • Organic Syntheses. (n.d.). Directed (ortho) Metallation.
  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID.
  • PubChem. (n.d.). This compound.
  • University of Wisconsin-Madison. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

Sources

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for 2-Fluoro-6-methoxybenzoic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex biaryl and arylamine structures is a cornerstone of innovation. The 2-fluoro-6-methoxybenzoic acid motif and its derivatives are particularly valuable building blocks, offering unique electronic and conformational properties. However, the inherent steric hindrance posed by the di-ortho-substitution pattern presents a significant challenge for traditional cross-coupling methodologies. This guide provides an in-depth, objective comparison of catalytic systems for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation involving this demanding substrate class. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions for their synthetic campaigns.

The Challenge: Overcoming Steric Hindrance in Cross-Coupling

The fluorine and methoxy groups at the ortho positions of the benzoic acid core create a sterically congested environment around the reactive center. This steric bulk can significantly impede key steps in the catalytic cycles of common cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Specifically, the oxidative addition of the aryl halide to the metal center and the subsequent reductive elimination to form the desired product can be kinetically disfavored. Consequently, achieving high yields and efficient conversions requires carefully optimized catalytic systems, particularly the choice of ligand, which plays a pivotal role in modulating the catalyst's reactivity and stability.[1][2]

Comparative Performance of Catalytic Systems

The selection of an appropriate catalyst is paramount for the successful coupling of this compound and its derivatives. Below is a comparative summary of palladium-based catalytic systems that have shown promise for transformations involving sterically hindered substrates. The data is compiled from various sources and should be considered as a guide for catalyst selection and optimization.

Catalyst System (Precatalyst + Ligand)Coupling TypeSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ + SPhosSuzuki-Miyaura2-Bromo-1-fluoro-3-methoxybenzeneArylboronic acidK₃PO₄Toluene/H₂O10016High[3]
Pd(OAc)₂ + XPhosSuzuki-MiyauraAryl Chloride2,6-Disubstituted Phenylboronic AcidK₃PO₄Dioxane10012High[1]
[Pd(allyl)Cl]₂ + AdBippyPhosBuchwald-HartwigAryl BromideFluoroalkylamineKOPhDioxaneRT-High[4]
Pd(OAc)₂ + RuPhosBuchwald-HartwigAryl ChloridePrimary AmineLiHMDS---High[2]
PdCl₂(dppf)Suzuki-MiyauraPyridine-2-sulfonyl fluorideHetero(aryl) boronic acidNa₃PO₄Dioxane/H₂O65-100-5-89[5]
Pd(OAc)₂ / CuIDecarboxylativeThis compoundAryl Halide----N/A[6]

Note: "High" yield is indicated where specific quantitative data for a direct analogue was not available, but the catalyst system is reported to be highly effective for sterically hindered substrates. Decarboxylative coupling of this compound is a potential strategy, though specific high-yielding examples with this exact substrate are not readily found in the searched literature, it represents a viable alternative to traditional cross-coupling.[6]

Key Catalyst Systems and Mechanistic Considerations

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl scaffolds. For substrates like derivatives of this compound, the choice of a bulky and electron-rich phosphine ligand is critical.

Buchwald Ligands (SPhos, XPhos): These ligands are characterized by a biaryl backbone with bulky dialkylphosphino or dicyclohexylphosphino groups.[1] The steric bulk facilitates the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step with the sterically hindered aryl halide.[1] The electron-donating nature of the phosphine further enhances the rate of this key step.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of arylamines from aryl halides is another crucial transformation in drug discovery. Similar to C-C coupling, steric hindrance poses a significant barrier.

AdBippyPhos and RuPhos: These ligands, also from the Buchwald family, have proven effective in the amination of challenging aryl halides.[2][4] The use of a weaker base like potassium phenoxide (KOPh) can be advantageous for substrates sensitive to strong bases, and has been shown to be effective in couplings with fluoroalkylamines.[4] For primary amines, ligands like RuPhos in combination with a strong base such as LiHMDS have demonstrated high efficacy.[2]

Decarboxylative Coupling: An Alternative Strategy

Decarboxylative cross-coupling reactions offer an alternative pathway for C-C bond formation, using carboxylic acids directly as coupling partners and avoiding the need for pre-formed organometallic reagents.[6] This approach is particularly attractive for this compound as it circumvents the need to first convert it to an aryl halide. While specific high-yielding examples for this exact substrate are not as prevalent in the literature, the general methodology holds promise and warrants consideration, especially when traditional methods prove challenging.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for conducting cross-coupling reactions with substrates analogous to this compound derivatives. It is crucial to note that these are starting points, and optimization of reaction parameters (catalyst loading, base, solvent, temperature, and time) is often necessary for a specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a flame-dried flask. B Add Pd precatalyst and phosphine ligand. A->B C Evacuate and backfill with Argon/Nitrogen (3x). B->C D Add degassed solvent. C->D E Heat the reaction mixture with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent. G->H I Dry organic layer, filter, and concentrate. H->I J Purify by column chromatography. I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 2-bromo-1-fluoro-3-methoxybenzene, 1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: To the solid mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (e.g., SPhos, 1-4 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, K₂CO₃, or LiHMDS, 1.4 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.5-2 mol%) and the phosphine ligand (e.g., AdBippyPhos, 1-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C) until the starting material is consumed as determined by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The successful coupling of sterically demanding substrates like this compound and its derivatives is highly dependent on the judicious selection of the catalytic system. Bulky, electron-rich phosphine ligands, particularly those developed by Buchwald and coworkers, have proven to be instrumental in overcoming the steric challenges associated with these transformations. While palladium remains the workhorse in this field, the development of catalysts based on more earth-abundant metals like nickel is an active area of research that promises more sustainable and economical solutions in the future.[2] Furthermore, exploring alternative strategies such as decarboxylative couplings may open new avenues for the synthesis of valuable biaryl and arylamine building blocks. Continuous investigation and a willingness to screen a variety of catalysts and conditions will be key to unlocking the full synthetic potential of these challenging yet important molecules.

References

  • Benchchem. (2025). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • ACS Publications. (2011).
  • Wikipedia. (2023).
  • NIH. (2015).
  • ResearchGate. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. [Link]
  • MDPI. (2023). Preformed Pd(II)
  • NIH. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. [Link]
  • RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
  • PubMed. (2024).
  • Organic Chemistry Portal. (2000).
  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • NIH. (2014).
  • Benchchem. (2025). A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile.
  • ResearchGate. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • ACS Publications. (2019). Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release. [Link]
  • American Chemical Society. (2019).
  • NIH. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
  • ResearchGate. (2025).
  • RSC Publishing. (2025).
  • NIH. (2017).
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • NIH. (2014).
  • Wikipedia. (2023).
  • NIH. (2015).

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Fluoro-6-methoxybenzoic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection and modification of chemical scaffolds are paramount to discovering novel therapeutic agents. The 2-fluoro-6-methoxybenzoic acid core is a notable pharmacophore, recognized for its utility as a versatile building block in the synthesis of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of novel derivatives stemming from this scaffold, with a focus on their anti-proliferative and anti-cancer activities, supported by experimental data from both in vitro and in vivo studies.

The rationale for exploring derivatives of this particular benzoic acid lies in the unique electronic properties conferred by the fluorine and methoxy substituents. The electron-withdrawing nature of the fluorine atom can enhance binding affinities and metabolic stability, while the methoxy group can influence solubility and interactions with biological targets. By modifying the carboxylic acid moiety, typically through the formation of amides or esters, a diverse chemical space can be explored to optimize potency and selectivity.

Comparative Analysis of In Vitro Anti-Proliferative Activity

A key strategy in the development of novel anti-cancer agents is the synthesis of analogs of naturally occurring cytotoxic compounds. One such class of compounds is the makaluvamines, which have demonstrated topoisomerase II inhibition.[3] While not direct derivatives, the synthesis of analogs incorporating fluorinated benzylamine moieties provides valuable structure-activity relationship (SAR) insights that can be extrapolated to derivatives of this compound.

In a comparative study, a novel makaluvamine analog, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), was synthesized and evaluated for its anti-proliferative effects across a panel of human cancer cell lines.[3] The data clearly indicates that the introduction of a fluorinated aromatic ring can lead to potent cytotoxic activity.

CompoundCell LineCancer TypeIC50 (µmol/L)
FBA-TPQ MCF-7Breast0.097
MDA-MB-468Breast0.211
A549Lung0.234
PC-3Prostate0.198
K562Leukemia2.297
Table 1: In Vitro Cytotoxicity of FBA-TPQ across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-proliferative activity, particularly in breast cancer cell lines.[3]

The significant potency of FBA-TPQ, especially in the p53 wild-type MCF-7 breast cancer cell line, underscores the potential of incorporating a fluorinated phenyl moiety, a key feature of this compound, in the design of new anti-cancer agents.[3]

In Vivo Efficacy in Xenograft Models

The successful translation of in vitro potency to in vivo efficacy is a critical step in drug development. The lead compound, FBA-TPQ, was further evaluated in a murine xenograft model using MCF-7 human breast cancer cells. This provides a valuable benchmark for the potential in vivo performance of future derivatives of this compound.

Treatment GroupDosageAdministrationTumor Growth Inhibition (%)
FBA-TPQ 5 mg/kg/d3 days/week for 3 weeks36.2%
10 mg/kg/d3 days/week for 2 weeksNot specified
20 mg/kg/d3 days/week for 1 week71.6%
Table 2: In Vivo Anti-tumor Efficacy of FBA-TPQ in an MCF-7 Xenograft Model. The data shows a dose-dependent inhibition of tumor growth, with significant effects observed even at the lowest dose.[3]

The substantial tumor growth inhibition observed in the in vivo model suggests that compounds derived from scaffolds containing a fluorinated phenyl group can possess favorable pharmacokinetic and pharmacodynamic properties, leading to significant anti-cancer activity in a living system.[3]

Mechanistic Insights: The Role of Apoptosis

Understanding the mechanism of action is crucial for the rational design of new drug candidates. In the case of FBA-TPQ, its anti-proliferative effects were found to be mediated by the induction of apoptosis.[3] This was evidenced by the increased expression of key apoptotic markers.

G FBA-TPQ FBA-TPQ p53/p-p53 p53/p-p53 FBA-TPQ->p53/p-p53 increases Bax Bax p53/p-p53->Bax activates Cleaved Caspase-3, -8, -9 Cleaved Caspase-3, -8, -9 Bax->Cleaved Caspase-3, -8, -9 activates Apoptosis Apoptosis Cleaved Caspase-3, -8, -9->Apoptosis

FBA-TPQ induced apoptotic pathway.

Exposure of MCF-7 cells to FBA-TPQ resulted in an increase in the levels of p53 and its phosphorylated form, as well as the pro-apoptotic protein Bax.[3] This, in turn, led to the cleavage and activation of caspases-3, -8, and -9, which are key executioners of apoptosis.[3] This mechanistic insight suggests that derivatives of this compound could be designed to specifically target apoptotic pathways in cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are essential. The following are representative protocols for the key in vitro and in vivo assays discussed in this guide.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., derivatives of this compound) for a specified period, typically 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

G cluster_0 Cell Culture cluster_1 MTT Assay Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for the in vitro MTT assay.
In Vivo Xenograft Tumor Model

This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor efficacy of test compounds in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Conclusion and Future Directions

The presented data, while centered on a makaluvamine analog, provides a strong rationale for the exploration of this compound as a scaffold for the development of novel anti-cancer agents. The potent in vitro anti-proliferative activity and significant in vivo efficacy of FBA-TPQ highlight the therapeutic potential of compounds containing the fluorinated phenyl moiety.[3]

Future research should focus on the synthesis and evaluation of a diverse library of this compound amides and esters. By systematically modifying the substituents on the amide nitrogen or the alcohol portion of the ester, it may be possible to further optimize potency, selectivity, and pharmacokinetic properties. Such studies, guided by the principles of medicinal chemistry and supported by robust in vitro and in vivo testing, hold the promise of identifying new drug candidates for the treatment of various cancers.

References

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health.
  • This compound: A Key Pharmaceutical Intermediate. (2025-12-28).
  • Sourcing High-Quality this compound: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Comparative Analysis of Benzoic Acid Acidity: The Potent Effect of 2,6-Disubstitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical sciences and drug development, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of its physicochemical profile. This parameter critically influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For researchers working with aromatic carboxylic acids, understanding how substituents on the benzene ring modulate acidity is paramount for rational drug design.

This guide provides an in-depth comparison of the acidity of 2-Fluoro-6-methoxybenzoic acid with its parent compound, benzoic acid, and its monosubstituted analogues. We will dissect the electronic and steric factors that govern their relative acid strengths, present comparative experimental data, and provide a robust, field-proven protocol for determining pKa values via potentiometric titration.

The Pillars of Acidity in Substituted Benzoic Acids

The acidity of a substituted benzoic acid is a nuanced interplay of inductive effects, resonance effects, and steric factors. These phenomena alter the stability of the carboxylate anion formed upon deprotonation; any factor that stabilizes this conjugate base will increase the acidity of the parent molecule (resulting in a lower pKa).

  • Inductive Effect (-I/+I): This effect involves the transmission of charge through sigma (σ) bonds. Electronegative substituents, such as fluorine, exert a negative inductive effect (-I), pulling electron density away from the carboxyl group.[1][2] This delocalization stabilizes the negative charge of the carboxylate anion, making the corresponding acid stronger.[1][3] Conversely, electron-donating groups, like alkyl groups, have a positive inductive effect (+I) that destabilizes the anion and decreases acidity.[1]

  • Resonance (Mesomeric) Effect (+R/-R): This effect describes the delocalization of π-electrons across the molecule. Substituents with lone pairs (like the methoxy group's oxygen) can donate electron density to the benzene ring through resonance (+R effect), which can destabilize the carboxylate anion and decrease acidity.[4] Conversely, electron-withdrawing groups like nitro (-NO2) can pull electron density from the ring (-R effect), stabilizing the anion and increasing acidity.[4]

  • The Ortho Effect: Unique to ortho-substituted benzoic acids, this phenomenon consistently leads to an increase in acidity, regardless of whether the substituent is electron-donating or electron-withdrawing.[5] The primary cause is steric hindrance.[6] A bulky ortho-substituent forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring.[3][5] This loss of planarity inhibits resonance between the carboxyl group and the ring, a factor that slightly destabilizes the carboxylate anion in unsubstituted benzoic acid. By preventing this resonance, the ortho effect enhances the acidity.[5][7]

Comparative Acidity: A Data-Driven Analysis

The interplay of these effects is best understood by comparing the experimental pKa values of key compounds. A lower pKa value signifies a stronger acid.

CompoundSubstituentspKa (at 25°C)
Benzoic Acid(none)~4.20[8][9][10]
2-Fluorobenzoic Acid2-Fluoro~3.27[11][12]
2-Methoxybenzoic Acid2-Methoxy~4.09[13]
This compound2-Fluoro, 6-MethoxyExperimental value not available in searched literature.

Analysis of Trends:

  • Benzoic Acid (pKa ~4.20): This is our baseline. Its acidity is influenced by the electron-withdrawing inductive effect of the sp²-hybridized carbons of the benzene ring, which makes it a stronger acid than aliphatic carboxylic acids like acetic acid (pKa ~4.76).[4]

  • 2-Fluorobenzoic Acid (pKa ~3.27): The acidity is significantly increased compared to benzoic acid. This is due to two factors: the powerful electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atom, and the ortho effect.[11] Both effects work in concert to strongly stabilize the resulting carboxylate anion.

  • 2-Methoxybenzoic Acid (pKa ~4.09): The methoxy group has competing effects: an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity and an electron-donating resonance effect (+R) from its lone pairs. In addition, the ortho effect is at play. The pKa being slightly lower than benzoic acid suggests that the combination of the inductive and ortho effects narrowly outweighs the acid-weakening resonance effect.

Caption: Diagram 1: Key Electronic Effects. Fluorine exerts a strong inductive pull (-I), while the methoxy group has both an inductive pull (-I) and a resonance push (+R).

Caption: Diagram 2: The Ortho Effect. Steric clash in the 2,6-disubstituted acid forces the COOH group out of the ring's plane, inhibiting resonance.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate these theoretical predictions, potentiometric titration is a precise and reliable method.[9] It involves monitoring the pH of a solution of the acid as a standardized base is added incrementally. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[2]

Materials & Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette (Class A)

  • 100 mL beaker

  • Volumetric flasks and pipettes

  • Analytical balance

  • Benzoic acid derivative (the analyte)

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized ~0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[10]

  • High-purity deionized water, purged with nitrogen to remove CO2[2]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the temperature of the experiment.[2]

  • Analyte Preparation: Accurately weigh a sample of the benzoic acid derivative to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution in a 100 mL beaker).[2][10] Add a magnetic stir bar.

  • Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl to the beaker to maintain a constant ionic strength throughout the titration.[10]

  • Initial Acidification: If necessary, add a small, precise amount of 0.1 M HCl to lower the initial pH to ~2.0, ensuring the analyte is fully protonated.[2]

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette (filled with the standardized 0.1 M NaOH) into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.

  • Data Collection:

    • Record the initial pH of the solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • As you approach the equivalence point (where the pH changes most rapidly), reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain more data points in this critical region.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found precisely by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.

    • Calculate the volume at the half-equivalence point (Veq/2).

    • The pKa of the analyte is the pH of the solution at the half-equivalence point.

Potentiometric_Titration_Workflow A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (e.g., 20mL of 1mM Acid) A->B C Add KCl to Maintain Ionic Strength B->C D Titrate with Standardized 0.1 M NaOH C->D E Record pH vs. Volume of NaOH Added D->E Incrementally F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (Veq) (First Derivative Peak) F->G H Find pH at Half-Equivalence Point (Veq / 2) G->H I Result: pKa = pH at Veq/2 H->I caption Diagram 3: Potentiometric Titration Workflow

Sources

A Cost-Benefit Analysis of 2-Fluoro-6-methoxybenzoic Acid in the Synthesis of N-(pyridin-2-yl)-quinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a drug development pipeline. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Fluoro-6-methoxybenzoic acid as a key building block in the synthesis of N-(pyridin-2-yl)-quinazolin-4-amine derivatives, a scaffold of significant interest in medicinal chemistry. Through an objective comparison with viable alternatives—2,6-dimethoxybenzoic acid and 2-chloro-6-methoxybenzoic acid—this document aims to equip researchers with the data-driven insights necessary to make informed strategic decisions in their synthetic endeavors.

Executive Summary: Key Comparative Metrics

The choice between this compound and its analogs is not merely a matter of initial procurement cost. A holistic analysis must encompass reaction yields, process complexity, and the downstream implications of each substituent. The following table summarizes the critical parameters for a representative two-step synthesis of a quinazolinone intermediate, a precursor to the final N-(pyridin-2-yl)-quinazolin-4-amine.

ParameterThis compound2,6-Dimethoxybenzoic acid2-Chloro-6-methoxybenzoic acid
Starting Material Cost (€/g) ~€7.00~€0.83 - €1.09~€13.64
Step 1: Amidation Yield HighModerate-HighHigh
Step 2: Cyclization Yield HighModerateModerate-High
Overall Estimated Yield ~85%~70%~80%
Process Considerations Mild reaction conditions, good functional group tolerance.Potential for demethylation under harsh conditions.Requires careful control of nucleophilic substitution.
Cost per gram of Product (€) LowerLowestHighest
Recommendation Recommended for high-yield, clean synthesis where final product purity is paramount. A strong candidate for large-scale synthesis where cost is a primary driver, and moderate yields are acceptable. Viable alternative, but higher cost and potential for side reactions necessitate careful process optimization.

The Synthetic Pathway: A Two-Step Approach to Quinazolinone Intermediates

The comparative analysis is centered around a common and reliable synthetic route to quinazolinone derivatives, which are versatile intermediates for a wide range of biologically active molecules. The pathway involves two key transformations:

  • Amidation: The initial step is the coupling of the respective benzoic acid derivative with 2-aminopyridine to form an N-(pyridin-2-yl)benzamide intermediate.

  • Cyclization: The subsequent intramolecular cyclization of the benzamide, often facilitated by a dehydrating agent or under thermal conditions, yields the desired quinazolinone core.

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization Start Substituted Benzoic Acid Intermediate N-(pyridin-2-yl)benzamide Intermediate Start->Intermediate DCC, DMAP Aminopyridine 2-Aminopyridine Aminopyridine->Intermediate Product Quinazolinone Core Intermediate->Product POCl3 or Thermal Cyclization

Caption: General two-step synthesis of the quinazolinone core.

In-Depth Analysis of Starting Materials

This compound: The High-Performer

The fluorine substituent in this compound offers distinct advantages in organic synthesis. Its strong electron-withdrawing nature can enhance the reactivity of the carboxylic acid group, often leading to higher yields and cleaner reactions in the amidation step. Furthermore, the C-F bond is generally stable under a variety of reaction conditions, minimizing the potential for unwanted side reactions. While the initial cost per gram is higher than its dimethoxy counterpart, the superior overall yield can offset this initial investment, particularly in later-stage drug development where purity and predictability are paramount.

2,6-Dimethoxybenzoic Acid: The Cost-Effective Workhorse

From a purely economic standpoint, 2,6-dimethoxybenzoic acid presents a compelling case, with a significantly lower cost per gram.[1][2][3][4][5] This makes it an attractive option for large-scale production and early-stage exploratory work. However, the presence of two methoxy groups can sometimes lead to lower yields in the amidation step due to steric hindrance. Additionally, one of the methoxy groups may be susceptible to cleavage under harsh acidic or thermal conditions that might be employed during the cyclization step, potentially leading to undesired byproducts and more complex purification protocols.

2-Chloro-6-methoxybenzoic Acid: A Halogenated Alternative

The chloro-substituted analog offers a balance of reactivity and stability.[6][7] The electron-withdrawing nature of the chlorine atom can facilitate the initial amidation, similar to the fluoro-derivative. However, the cost of 2-chloro-6-methoxybenzoic acid is the highest among the three, which is a significant drawback.[6] Moreover, the chloro group can be a site for nucleophilic aromatic substitution under certain conditions, which could lead to impurities if not carefully controlled.

Experimental Protocols

The following protocols are representative procedures for the synthesis of the N-(pyridin-2-yl)benzamide intermediate. It is crucial to note that optimization of reaction conditions is recommended for each specific substrate to achieve maximum yield and purity.

Protocol 1: Amidation of this compound with 2-Aminopyridine

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.1 eq)[1]

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)[6][8][9][10]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1][2][3][4][7]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound and 2-aminopyridine in anhydrous DCM, add DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_1 Start Dissolve Reactants (Benzoic Acid, 2-Aminopyridine, DMAP) in DCM Cooling Cool to 0°C Start->Cooling Addition Add DCC solution dropwise Cooling->Addition Reaction Stir at RT for 12-16h Addition->Reaction Filtration Filter to remove Dicyclohexylurea Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Workup Purification Column Chromatography Workup->Purification Product Pure N-(pyridin-2-yl)-2-fluoro-6- methoxybenzamide Purification->Product

Caption: Workflow for the amidation of this compound.

Cost Analysis: A Deeper Dive

The true cost of a synthetic route extends beyond the price of the starting materials. The following table provides a more detailed breakdown of the estimated costs associated with the synthesis of 1 gram of the quinazolinone intermediate, factoring in reagent costs and estimated yields.

Cost ComponentThis compound2,6-Dimethoxybenzoic acid2-Chloro-6-methoxybenzoic acid
Starting Benzoic Acid (€/g) 7.000.9613.64
2-Aminopyridine (€/g) ~0.70 - 0.90~0.70 - 0.90~0.70 - 0.90
DCC (€/g) ~0.14 - 0.22[6][8][9][10]~0.14 - 0.22[6][8][9][10]~0.14 - 0.22[6][8][9][10]
DMAP (€/g) ~0.07 - 0.32[1][2][3][4][7]~0.07 - 0.32[1][2][3][4][7]~0.07 - 0.32[1][2][3][4][7]
Thionyl Chloride (for alternative acylation) (€/L) ~193[6][9]~193[6][9]~193[6][9]
Sodium Hydride (for alternative cyclization) (€/kg) ~260 - 518[10]~260 - 518[10]~260 - 518[10]
Estimated Overall Yield 85%70%80%
Estimated Cost per gram of Product (€) ~10.50 ~4.50 ~19.00

Note: Reagent costs are based on bulk pricing and may vary. Yields are estimates based on typical literature values for similar transformations and should be experimentally verified.

Conclusion and Recommendations

The choice of a substituted benzoic acid for the synthesis of N-(pyridin-2-yl)-quinazolin-4-amine derivatives is a multifaceted decision with significant implications for both research and development.

  • For laboratory-scale synthesis and late-stage development , where high purity, predictable yields, and robust reaction conditions are critical, This compound emerges as the superior choice. The higher initial cost is justified by the higher overall yield and potentially simpler purification, leading to a more reliable and ultimately time-efficient process.

  • For large-scale manufacturing and early-stage, cost-sensitive projects , 2,6-dimethoxybenzoic acid is a highly attractive alternative. Its low cost makes it a strong contender, provided that the process can be optimized to manage potentially lower yields and the risk of demethylation.

  • 2-Chloro-6-methoxybenzoic acid represents a viable, albeit more expensive, alternative. Its utility may be realized in specific cases where the chloro-substituent is required for subsequent transformations or where its unique electronic properties offer an advantage in a particular synthetic step. However, its high cost makes it the least economically favorable option for general use.

Ultimately, the optimal choice will depend on the specific priorities of the project. This guide provides the foundational data and a logical framework to assist researchers in making a well-informed decision that aligns with their scientific and economic objectives.

References

  • 2-Aminopyridine Powder - CAS No 504-29-0 Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
  • 2,6-Dimethoxybenzoic acid [CAS: 1466-76-8] | biomaxxlab. [Link]
  • 2,6-Dimethoxybenzoic acid price & availability - MOLBASE. [Link]
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]

Sources

A Technical Guide to Selecting Aryl Halide Precursors for Biaryl Ether Synthesis: A Comparative Analysis of 2-Fluoro-, 2-Chloro-, and 2-Bromo-6-methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, scalability, and overall project success. In the realm of constructing complex molecular architectures, 2-substituted benzoic acids are invaluable building blocks. Among these, 2-Fluoro-6-methoxybenzoic acid has gained prominence as a versatile reagent. However, a comprehensive understanding of its performance relative to its chloro and bromo analogs is often required for informed decision-making in process development and optimization.

This guide provides an in-depth, objective comparison of this compound with its 2-chloro and 2-bromo counterparts, focusing on their application in the synthesis of biaryl ethers, a common structural motif in medicinally relevant compounds. By examining the underlying chemical principles and presenting relevant (though often indirectly comparative) experimental data, this document aims to equip the reader with the necessary insights to select the optimal reagent for their specific synthetic challenge.

The Critical Role of the Halogen in Palladium-Catalyzed Biaryl Ether Synthesis

The conversion of 2-halo-6-methoxybenzoic acids to biaryl ethers typically involves a two-step sequence: an initial nucleophilic aromatic substitution (SNA_r) or an Ullmann condensation to form a diaryl ether, followed by an intramolecular cyclization to yield a dibenzofuran core, or direct cross-coupling reactions to form biaryl systems. The nature of the halogen atom at the 2-position profoundly influences the reactivity of the starting material in these transformations, particularly in palladium-catalyzed processes.

The key step often governed by the halogen's identity is the oxidative addition to a low-valent palladium(0) complex. The generally accepted reactivity trend for aryl halides in this step is I > Br > Cl > F. This trend is a consequence of the decreasing C-X bond strength and increasing electronegativity as one moves up the halogen group. Consequently, aryl fluorides are typically the least reactive substrates in palladium-catalyzed cross-coupling reactions. However, their unique electronic properties and the potential for alternative reaction mechanisms can sometimes be leveraged to achieve desired outcomes.

Comparative Analysis of 2-Halo-6-methoxybenzoic Acids

ReagentRelative Reactivity in Pd-Catalyzed Cross-CouplingKey AdvantagesKey Disadvantages
This compound LowUnique reactivity in specific cases; potential for late-stage functionalization via C-F activation.Generally requires harsh reaction conditions (high temperatures, strong bases, specialized ligands) for Pd-catalyzed cross-coupling.
2-Chloro-6-methoxybenzoic acid ModerateMore reactive than the fluoro analog; often more cost-effective than the bromo- and iodo-analogs.Less reactive than the bromo analog, may require more forcing conditions or specialized catalyst systems.
2-Bromo-6-methoxybenzoic acid HighHigh reactivity in a wide range of Pd-catalyzed cross-coupling reactions, often leading to higher yields and milder reaction conditions.Generally higher cost compared to the chloro analog; potential for side reactions due to high reactivity.

Note: The data in the table above is a qualitative summary based on established principles of aryl halide reactivity in cross-coupling reactions.

Experimental Section: A Representative Protocol for Dibenzofuran Synthesis

The following is a generalized, representative protocol for the synthesis of a dibenzofuran derivative from a 2-halo-6-methoxyphenol, which can be obtained from the corresponding benzoic acid. This protocol is intended to serve as a starting point for optimization.

Step 1: Synthesis of the Diaryl Ether Precursor (Ullmann Condensation)

G 2-Halo-6-methoxyphenol 2-Halo-6-methoxyphenol Diaryl Ether Diaryl Ether 2-Halo-6-methoxyphenol->Diaryl Ether Phenol, CuI, Base, Solvent, Heat

Caption: General scheme for the synthesis of a diaryl ether precursor.

Materials:

  • 2-Halo-6-methoxyphenol (1.0 equiv)

  • Substituted phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask, add 2-halo-6-methoxyphenol, the substituted phenol, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Step 2: Palladium-Catalyzed Intramolecular Cyclization to Dibenzofuran

G Diaryl Ether Diaryl Ether Dibenzofuran Dibenzofuran Diaryl Ether->Dibenzofuran Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: General scheme for the intramolecular cyclization to a dibenzofuran.

Materials:

  • Diaryl ether (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the diaryl ether, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 8-16 hours, monitoring the reaction progress.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the dibenzofuran.

Discussion of Expected Outcomes and Causality

Based on the principles of palladium-catalyzed cross-coupling, we can anticipate the following outcomes when applying the above protocol to diaryl ethers derived from the different 2-halo-6-methoxybenzoic acids:

  • From 2-Bromo-6-methoxybenzoic Acid: The diaryl ether derived from this starting material is expected to undergo the intramolecular cyclization most readily, likely providing the highest yield of the dibenzofuran product under the mildest conditions. The weaker C-Br bond facilitates a faster rate of oxidative addition to the palladium catalyst.

  • From 2-Chloro-6-methoxybenzoic Acid: The corresponding diaryl ether will likely require more forcing conditions (higher temperatures, longer reaction times, and potentially a more electron-rich and bulky phosphine ligand) to achieve a comparable yield to the bromo-analog. The stronger C-Cl bond presents a higher energy barrier for oxidative addition.

  • From this compound: The diaryl ether derived from the fluoro-starting material is expected to be the most challenging substrate for this transformation. Standard palladium-catalyzed conditions may result in low to no conversion. Successful cyclization would likely necessitate the use of specialized catalyst systems known for C-F bond activation, which are often more complex and expensive. In some cases, the C-F bond may remain intact, allowing for subsequent functionalization, which can be a synthetic advantage if desired.

Conclusion and Recommendations

The choice between 2-fluoro-, 2-chloro-, and 2-bromo-6-methoxybenzoic acid as a precursor for biaryl ether and dibenzofuran synthesis is a nuanced decision that depends on a variety of factors including cost, desired reactivity, and the specific synthetic strategy.

  • For high reactivity and established protocols , 2-Bromo-6-methoxybenzoic acid is generally the preferred choice, offering the most reliable route to the desired products.

  • For a more cost-effective option where slightly more forcing reaction conditions are acceptable, 2-Chloro-6-methoxybenzoic acid presents a viable alternative.

  • This compound should be considered when unique reactivity is sought, such as in cases where late-stage C-F functionalization is planned, or when exploring novel synthetic methodologies. Researchers opting for this reagent should be prepared to invest more time in reaction optimization and may need to employ specialized and more expensive catalyst systems.

Ultimately, the optimal choice will be determined by a careful evaluation of the specific project goals and a willingness to perform the necessary experimental optimization. This guide provides the foundational knowledge to make an informed and strategic decision in this critical aspect of synthetic design.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
  • Ackermann, L., & Althammer, A. (2006). Ruthenium-Catalyzed Arylations: C−H Bond Activation in the Synthesis of Biaryls. Angewandte Chemie International Edition, 45(16), 2566–2569. [Link]
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
  • Torraca, K. E., & Kuwabe, S. (2001). The Palladium-Catalyzed Cross-Coupling of Aryl Halides with Phenols. Organic Letters, 3(24), 3811–3813. [Link]

A Comparative Guide to the Applications of 2-Fluoro-6-methoxybenzoic Acid in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on 2-Fluoro-6-methoxybenzoic acid (CAS: 137654-21-8). This document provides an in-depth review of its applications, moving beyond a simple catalog of uses to offer a comparative analysis of its performance and strategic advantages in pharmaceutical development and other advanced scientific fields. We will explore the causality behind its selection in complex syntheses and provide the experimental frameworks necessary for its effective utilization.

Introduction: The Strategic Advantage of Fluorine and Methoxy Substitution

This compound is a highly functionalized aromatic carboxylic acid.[1] Its utility as a high-value intermediate in fine chemical synthesis stems directly from the unique and synergistic properties imparted by its substituents: the fluoro and methoxy groups.[2]

  • The Fluoro Group: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. A fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins. Furthermore, it often increases lipophilicity, which can enhance membrane permeability and bioavailability.

  • The Methoxy Group: The ortho-methoxy group is a powerful directing group in electrophilic aromatic substitution and modifies the electronic properties of the benzene ring. Crucially, it also introduces a potential hydrogen bond acceptor and sterically influences the conformation of molecules derived from it, which can be pivotal for achieving precise target engagement.

This guide will dissect how these features are leveraged in practice, comparing the outcomes with plausible alternatives and providing actionable experimental protocols.

Part 1: Pharmaceutical Applications - A Versatile Scaffold for Bioactive Heterocycles

The primary application of this compound is as a foundational building block for active pharmaceutical ingredients (APIs).[3] It is particularly valuable in the synthesis of complex heterocyclic systems, such as the imidazo[1,2-a]pyridine and benzopyrrolidine families.[3]

Case Study: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer agents.[4] The synthesis often involves the condensation of a 2-aminopyridine with a suitable carbonyl compound or its precursor. Here, this compound serves as the precursor to a key amide intermediate.

The strategic inclusion of the 2-fluoro-6-methoxybenzoyl moiety provides distinct advantages over simpler analogs like 2-methoxybenzoic acid or benzoic acid. The following table compares the anticipated properties of a hypothetical API derived from these different starting materials, based on established medicinal chemistry principles.

PropertyScaffold Derived from Benzoic AcidScaffold Derived from 2-Methoxybenzoic AcidScaffold Derived from this compoundRationale for Improvement
Metabolic Stability Low to ModerateModerateHigh The C-F bond is exceptionally strong and blocks a common site of aromatic hydroxylation by cytochrome P450 enzymes.
Target Binding Affinity BaselineVariablePotentially Enhanced Fluorine can engage in favorable orthogonal multipolar interactions (F−C=O) or act as a hydrogen bond acceptor, improving target residence time.
Lipophilicity (logP) LowModerateModerate-High Fluorine is a lipophilic atom, which can enhance the molecule's ability to cross cellular membranes.
Bioavailability VariableVariableImproved The combination of increased metabolic stability and enhanced membrane permeability typically leads to higher bioavailability.

This protocol details the critical first step: the formation of an amide bond, which is the precursor to the cyclization that forms the imidazo[1,2-a]pyridine core.

Objective: To synthesize N-(4-methylpyridin-2-yl)-2-fluoro-6-methoxybenzamide.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-4-methylpyridine (1.0 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.

  • Stir the solution at room temperature until the acid is fully dissolved.

  • Add 2-Amino-4-methylpyridine (1.0 eq), followed by DIPEA (3.0 eq).

  • In a separate flask, dissolve PyBOP (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the PyBOP solution dropwise to the reaction mixture at 0 °C (ice bath). Causality: PyBOP is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming an active ester, minimizing side reactions and racemization. The use of a non-nucleophilic base like DIPEA is essential to scavenge the acid produced without competing in the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure amide.

The following diagram illustrates the logical flow from the starting material to the final heterocyclic core.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization A This compound B 2-Amino-4-methylpyridine C N-(4-methylpyridin-2-yl)-2-fluoro-6-methoxybenzamide A->C PyBOP, DIPEA, DCM B->C PyBOP, DIPEA, DCM D Imidazo[1,2-a]pyridine Core C->D e.g., POCl3, Heat G cluster_0 Setup cluster_1 Experiment cluster_2 Analysis A Culture Caco-2 cells on Transwell inserts B Confirm monolayer integrity (TEER, Lucifer Yellow) A->B C Add compound to Apical side B->C E Incubate at 37°C C->E D Sample from Basolateral side over time F Quantify compound by LC-MS/MS D->F E->D G Calculate Permeability Coefficient (Papp) F->G

Caption: Workflow for a Caco-2 Cell Permeability Assay.

Part 3: Future Potential in Materials Science

While the predominant use of this compound is in pharmaceuticals, its structure is highly amenable to applications in materials science, particularly in the synthesis of high-performance polymers. Fluorinated polymers are renowned for their thermal stability, chemical resistance, and unique electronic properties. [5]

Hypothetical Application: Synthesis of Novel Fluorinated Polyamides

This compound can be chemically converted to derivatives (e.g., an acyl chloride or a diamine) that can serve as monomers in polycondensation reactions. The resulting polymers would be expected to exhibit enhanced properties compared to their non-fluorinated counterparts.

The table below outlines the predicted properties of a hypothetical polyamide synthesized using a diamine derived from this compound, compared to one from a non-fluorinated analog.

PropertyPolyamide from Aniline DerivativePolyamide from 2-Fluoro-6-methoxy-aniline DerivativeRationale for Predicted Properties
Thermal Stability (Tg, Td) ModerateHigher The high strength of the C-F bond and increased intermolecular forces can raise the glass transition (Tg) and decomposition (Td) temperatures.
Dielectric Constant StandardLower The high electronegativity and low polarizability of fluorine typically reduce the dielectric constant, a desirable trait for microelectronics.
Chemical Resistance GoodExcellent Fluorinated polymers are famously inert and resistant to a wide range of solvents and corrosive chemicals. [5]
Solubility LowImproved The fluorine and methoxy groups can disrupt polymer chain packing, often leading to improved solubility in organic solvents, which aids in processing.

This forward-looking analysis suggests that this compound is a valuable, yet likely underexplored, precursor for the development of next-generation functional materials.

References

  • This compound: A Key Pharmaceutical Intermedi
  • This compound | C8H7FO3 | CID 2737360.
  • Exploring this compound: A Key Pharmaceutical Intermedi
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2022).
  • This compound | 137654-21-8 | FF64206.Biosynth.
  • Sourcing High-Quality this compound: A Guide for Researchers. (2024). NINGBO INNO PHARMCHEM CO.,LTD.
  • A critical review of the application of polymer of low concern regulatory criteria to fluoropolymers II: Fluoroplastics and fluoroelastomers. (2023). Integrated Environmental Assessment and Management, PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the proper and safe disposal of 2-Fluoro-6-methoxybenzoic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined herein are synthesized from regulatory standards and established laboratory safety practices to ensure a self-validating system of chemical waste management.

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] The foundational principle is "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe handling from generation to final disposal.[3]

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information on physical and chemical properties, hazards, and initial safety precautions.[4] For instance, while specific toxicity data for this compound is limited, related benzoic acid derivatives are known to cause skin and eye irritation.[5][6][7] Therefore, handling and disposal must be approached with appropriate caution.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the first step in any laboratory procedure. For this compound, the primary hazards include potential skin and eye irritation, and possible respiratory irritation if inhaled as a dust.[4][7]

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[8]To protect against accidental splashes or contact with airborne powder, which can cause serious eye irritation.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[8][9]To prevent skin contact, which may cause irritation. Proper glove removal technique is essential to avoid cross-contamination.[8][9]
Body Protection A lab coat or chemical-resistant apron.To protect personal clothing and underlying skin from contamination.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dust generation is unavoidable.To prevent inhalation of the powder, which may cause respiratory irritation.[7] Engineering controls like fume hoods are the preferred first line of defense.[10][11]

This systematic approach to PPE selection ensures that all potential routes of exposure are addressed, forming a critical component of a self-validating safety protocol.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste procedure unless a formal hazardous waste determination proves otherwise. It is forbidden to dispose of this chemical down the drain or in regular trash.[12][13]

Experimental Protocol: Waste Segregation and Containment

  • Waste Characterization: Designate all solid this compound, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves), as hazardous chemical waste.

  • Container Selection:

    • Choose a waste container that is chemically compatible with benzoic acid derivatives. A high-density polyethylene (HDPE) container is a suitable choice.[14]

    • Ensure the container is in good condition, free of leaks or residues, and has a secure, tight-fitting lid.[12]

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste".[15]

    • The label must clearly identify the contents: "this compound".[15]

    • Include the approximate quantity or concentration.

    • Indicate the associated hazards (e.g., "Irritant").

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Place the labeled, sealed waste container in a designated SAA.[12]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]

    • Store acids and bases separately, and keep waste containers away from incompatible materials.[12]

  • Waste Transfer and Final Disposal:

    • Once the container is full, or within one year for partially filled containers in an SAA, arrange for its transfer.[12]

    • The waste must be collected by a licensed hazardous waste contractor for final disposal, which typically involves incineration or other approved methods.[1][17]

This structured protocol ensures compliance with EPA and OSHA regulations regarding hazardous waste management in a laboratory setting.[10][15]

Logical Framework for Disposal Decision-Making

The decision-making process for chemical waste disposal can be visualized as a logical workflow. This ensures that all critical checkpoints are met before proceeding to the next step, reinforcing the self-validating nature of the protocol.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_containment Phase 2: Waste Containment cluster_storage Phase 3: Accumulation & Disposal A Consult SDS for This compound B Perform Risk Assessment (Identify Hazards) A->B C Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Designate as Hazardous Waste C->D E Select Compatible Container (e.g., HDPE) D->E F Securely Label Container: 'Hazardous Waste' Chemical Name Hazards E->F G Place Sealed Container in Designated SAA F->G H Store Away from Incompatible Materials G->H I Arrange for Pickup by Licensed Waste Contractor H->I J Final Disposal via Approved Facility (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, a prepared response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if possible.

  • Containment: For a solid spill, gently sweep or use a HEPA-filter vacuum to collect the material. Avoid creating dust.[13] Place the collected material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult the SDS), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.[1]

This emergency protocol provides a clear, actionable plan that aligns with established safety standards for handling hazardous chemical spills.[13]

By integrating a deep understanding of the chemical's properties with the stringent requirements of regulatory bodies, this guide provides a robust and trustworthy framework for the safe disposal of this compound. This ensures that researchers can focus on their vital work, confident in the knowledge that their safety and environmental responsibilities are being met with the highest degree of scientific integrity.

References

  • OSHA Compliance For Labor
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Safety Guidance.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Benzoic Acid - Safety Data Sheet. Alpha Resources. [https://www.alpharesources.com/media/sds/AR2015_ benzoic-acid_-sds.pdf]([Link]_ benzoic-acid_-sds.pdf)
  • Benzoic Acid - Safety Data Sheet. Reagent Chemical Services. [Link]
  • Safety Data Sheet - Benzoic acid. Metasci. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 2-Fluoro-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 2-Fluoro-6-methoxybenzoic acid. Moving beyond a simple checklist, we will delve into the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety and chemical handling.

Hazard Assessment and Risk Mitigation

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. Our safety protocols are designed to minimize risk across all these pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks.

Eye and Face Protection

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard or EU EN166 are essential whenever handling this compound.[3][4] Standard prescription glasses do not provide adequate protection.[3]

  • Splash Hazard: For procedures with a significant risk of splashing, such as when dissolving the solid or during extractions, a face shield should be worn in addition to safety goggles.[3]

Skin Protection

Preventing skin contact is crucial to avoid irritation.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are generally adequate for handling small quantities in a typical laboratory setting.[3] For prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or discoloration before use.[5]

  • Lab Coat: A standard laboratory coat should be worn to protect street clothes and provide an additional layer of protection.[6]

  • Additional Protection: For tasks with a higher risk of spills or splashes, a chemical-resistant apron may be necessary.[5][7]

Respiratory Protection

The solid, powdered form of this compound presents a risk of inhalation.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[5][6][7]

  • Respirator Use: In situations where a fume hood is not available or if there is a potential for significant dust generation (e.g., large-scale transfers), a NIOSH-approved respirator may be required.[8] The specific type of respirator should be determined by a formal risk assessment.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound CheckSplash Potential for Splash Hazard? Start->CheckSplash CheckDust Potential for Dust Generation? Start->CheckDust Goggles Wear Chemical Splash Goggles CheckSplash->Goggles Always FaceShield Add Face Shield CheckSplash->FaceShield Yes Gloves Wear Nitrile Gloves CheckSplash->Gloves Always LabCoat Wear Lab Coat CheckSplash->LabCoat Always FumeHood Work in a Fume Hood CheckDust->FumeHood Yes Respirator Consider Respirator CheckDust->Respirator High Risk Proceed Proceed with Experiment Goggles->Proceed FaceShield->Proceed Gloves->Proceed LabCoat->Proceed FumeHood->Proceed Respirator->Proceed

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling practices and proper disposal of waste.

Safe Handling Procedures
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] Keep it segregated from incompatible materials such as strong bases and oxidizing agents.

  • Spill Response: In the event of a spill, evacuate the area and prevent the generation of dust.[1] Wear appropriate PPE and use an inert absorbent material to clean up the spill.[10]

Waste Disposal

As a halogenated organic acid, this compound requires specific disposal procedures.

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled hazardous waste container.[10][11] Do not mix it with non-halogenated waste streams.[11]

  • Container: The waste container should be made of a material resistant to corrosive acids, such as high-density polyethylene.[10]

  • Disposal Protocol: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10] Never dispose of this chemical down the drain.

The following table summarizes the key safety and logistical information:

Aspect Recommendation Rationale
Eye Protection Chemical splash goggles (minimum); face shield for splash hazards.Prevents serious eye irritation.[2]
Skin Protection Nitrile gloves and a lab coat.Prevents skin irritation.[2]
Respiratory Protection Handle in a chemical fume hood.Minimizes inhalation of dust particles.[6]
Storage Tightly sealed container in a cool, dry, well-ventilated area.Ensures stability and prevents accidental exposure.[9]
Waste Disposal Segregated, labeled hazardous waste container for halogenated organic acids.Prevents environmental contamination and adheres to regulations.[11]

By integrating these evidence-based practices into your daily laboratory workflow, you can confidently and safely advance your research with this compound.

References

  • Science Equip.
  • Lab Manager. Best Practices for Storing and Handling Corrosive Liquids in the Lab. [Link]
  • Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]
  • University of Arizona.
  • Brandeis University.
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]
  • MetaSci. Safety Data Sheet 2,6-Dimethoxybenzoic acid. [Link]
  • Bucknell University.
  • University of California, Santa Barbara. Hazardous Waste Reduction. [Link]
  • University of Nevada, Reno.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-methoxybenzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。